Product packaging for 5-Bromoindole-3-acetic acid(Cat. No.:CAS No. 40432-84-6)

5-Bromoindole-3-acetic acid

Cat. No.: B556509
CAS No.: 40432-84-6
M. Wt: 254,09 g/mole
InChI Key: WTFGHMZUJMRWBK-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-3-yl)acetic acid is a natural product found in Smenospongia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B556509 5-Bromoindole-3-acetic acid CAS No. 40432-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)acetic acid
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InChI

InChI=1S/C10H8BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)
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InChI Key

WTFGHMZUJMRWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(=O)O
Source PubChem
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Molecular Formula

C10H8BrNO2
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DSSTOX Substance ID

DTXSID90193455
Record name 5-Bromo-3-indoleacetic acid
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Molecular Weight

254.08 g/mol
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CAS No.

40432-84-6
Record name (5-Bromo-1H-indol-3-yl)acetic acid
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Record name 5-bromo-3-indoleacetic acid
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Record name 5-BROMO-3-INDOLEACETIC ACID
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Foundational & Exploratory

5-Bromoindole-3-acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Bromoindole-3-acetic acid

Introduction

This compound is a halogenated derivative of indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin in plants.[1] Its structural similarity to natural IAA allows it to function as a potent plant growth regulator, making it a valuable tool in agriculture and horticulture for promoting root development and enhancing plant vigor.[2] Beyond its role in plant biology, the 5-bromo substitution provides a unique chemical handle, establishing this molecule as a versatile building block in medicinal chemistry and drug discovery. Researchers have utilized this compound as a precursor for novel pharmaceuticals, including potential anti-cancer and neuroprotective agents.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's core chemical and physical properties, detailed synthetic and purification protocols, a thorough spectroscopic profile for structural elucidation, and an exploration of its chemical reactivity and diverse applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for handling, storage, and experimental design.

PropertyValueSource(s)
CAS Number 40432-84-6[2][3][4]
Molecular Formula C₁₀H₈BrNO₂[2][3][5]
Molecular Weight 254.08 g/mol [2][6]
Appearance White to off-white crystalline powder[2]
Melting Point 143-145 °C[4][5]
Purity Typically ≥97-98% (HPLC)[2][6]
Synonyms (5-Bromo-1H-indol-3-yl)acetic acid[2]

Solubility and Stability: this compound is soluble in polar organic solvents such as ethanol.[1] Like many indole derivatives, it is sensitive to light and should be stored accordingly. For long-term viability, storage at low temperatures (0-8°C, or below -15°C) in a light-protected container is strongly recommended to prevent degradation.[2][3][6]

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process that first establishes the 5-bromoindole core, followed by the introduction of the acetic acid side chain at the C3 position.

Synthetic Workflow Overview

The most common synthetic strategy involves the protection of the highly reactive pyrrole ring of indole, selective bromination of the benzene ring at the C5 position, and subsequent alkylation at C3. This ensures high regioselectivity, which is difficult to achieve with direct bromination of unprotected indole.[7]

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: C3-Alkylation Indole Indole ProtectedIndole N-Protected Indole (e.g., N-Acetyl) Indole->ProtectedIndole Protection BromoProtected 5-Bromo-N-Protected Indole ProtectedIndole->BromoProtected Regioselective Bromination BromoIndole 5-Bromoindole (Precursor) BromoProtected->BromoIndole Deprotection FinalProduct This compound BromoIndole->FinalProduct Alkylation & Hydrolysis BromoIndole->FinalProduct G Parent [C₁₀H₈BrNO₂ + H]⁺ m/z = 254/256 Frag1 [C₉H₈BrN]⁺ m/z = 209/211 Parent->Frag1 - COOH Frag2 [C₉H₇BrN]⁺ m/z = 212/214 Parent->Frag2 - H₂O, -CO G cluster_0 mol mol N_H N-H Acidity (Alkylation, Acylation) N_H->mol:n COOH Carboxylic Acid (Esterification, Amidation) COOH->mol:e C_Br C-Br Bond (Cross-Coupling, e.g., Suzuki) C_Br->mol:w

Sources

Introduction: The Significance of a Halogenated Auxin Analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromoindole-3-acetic Acid: Structure, Synthesis, and Applications

This compound (5-Br-IAA) is a halogenated derivative of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. Its unique structure, featuring a bromine atom at the 5-position of the indole ring, confers distinct chemical properties and biological activities that have made it a valuable tool for researchers and a key building block in synthetic chemistry.[1][2] This guide provides a comprehensive overview of the structure, properties, and synthetic methodologies for this compound, tailored for professionals in chemical research and drug development.

The applications of 5-Br-IAA are diverse, spanning several scientific disciplines:

  • Plant Biology and Agriculture: As a plant growth regulator, it is used to study auxin transport and signaling. Its altered properties compared to the parent IAA molecule help in elucidating metabolic pathways and receptor interactions, with the goal of enhancing crop yields and resilience.[1]

  • Pharmaceutical Development: The indole scaffold is a privileged structure in medicinal chemistry. 5-Br-IAA serves as a versatile precursor for the synthesis of novel pharmaceuticals, including potential anti-cancer agents and neuroprotective drugs.[1][2] The bromine atom acts as a convenient handle for further functionalization via cross-coupling reactions.[3]

  • Biochemical Research: Researchers utilize 5-Br-IAA to investigate the mechanisms of various biological pathways.[1] It has also been used to design and evaluate novel auxin mimic herbicides.[4][5]

Structural Elucidation and Physicochemical Properties

The foundational structure of this compound consists of a bicyclic indole ring system, with a bromine atom substituted at the C5 position of the benzene ring and an acetic acid moiety attached to the C3 position of the pyrrole ring.

Molecular Structure:

  • IUPAC Name: 2-(5-bromo-1H-indol-3-yl)acetic acid[6]

  • CAS Number: 40432-84-6[1][4][7]

  • SMILES: OC(=O)Cc1c[nH]c2ccc(Br)cc12[2][7]

The structural integrity and purity of synthesized 5-Br-IAA are confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS).[8]

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrNO₂[1][2][7][9]
Molecular Weight 254.08 g/mol [1][7][9]
Appearance White to off-white or beige crystalline powder[1][5][9]
Melting Point 143-145 °C[4][5][9]
Storage Conditions 0-8°C, protect from light, keep in a dark place, sealed in dry[1][2][5]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent and historically significant method involves the construction of the indole ring itself, a classic strategy in heterocyclic chemistry.

Strategy 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a suitable ketone or aldehyde.[3][10] For 5-Br-IAA, this pathway involves reacting (4-bromophenyl)hydrazine with a precursor that can provide the acetic acid side chain, such as levulinic acid or a derivative thereof. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[7][7]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole.[3]

The general mechanism is a cornerstone of organic chemistry education and practice. The choice of acid catalyst is critical, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[10][11]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_steps Reaction Pathway A 4-Bromophenylhydrazine C Hydrazone Formation A->C B Levulinic Acid (Ketone Precursor) B->C D Tautomerization (Ene-hydrazine) C->D + H⁺ E [3,3]-Sigmatropic Rearrangement D->E F Rearomatization E->F G Cyclization & Amine Attack F->G H Ammonia Elimination (NH₃) G->H + H⁺ I This compound H->I

Caption: Mechanism of the Fischer Indole Synthesis for 5-Br-IAA.

Representative Protocol: Fischer Indole Synthesis

This protocol is a representative example for the synthesis of a 5-bromoindole scaffold, which is the core of 5-Br-IAA.[3] Modification with a different keto-acid is required to directly obtain the final product.

1. Hydrazone Formation (Can be performed in situ):

  • Dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol in a round-bottom flask.

  • Add the ketone precursor (e.g., levulinic acid, 1.1 eq) to the solution.

  • Stir at room temperature for 30-60 minutes. Monitor the formation of the phenylhydrazone by Thin Layer Chromatography (TLC).

2. Fischer Indole Cyclization:

  • To the mixture from the previous step, carefully add an acid catalyst, such as anhydrous zinc chloride (1.2 eq) or polyphosphoric acid.[3][10]

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • The reaction time can vary from a few hours to overnight. Monitor the progress of the reaction by TLC.[3]

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.[3]

Strategy 2: Synthesis via Japp-Klingemann Reaction

An alternative and elegant route to the necessary phenylhydrazone precursor for the Fischer synthesis is the Japp-Klingemann reaction.[12] This reaction synthesizes hydrazones from β-keto-esters and aryl diazonium salts.[12]

The key steps would be:

  • Diazotization: Convert 4-bromoaniline into its corresponding diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.

  • Coupling: React the 4-bromobenzenediazonium salt with a suitable β-keto-ester, such as ethyl 2-oxoadipate.

  • Hydrolysis & Decarboxylation: The resulting azo compound undergoes hydrolysis and decarboxylation to yield the desired 4-bromophenylhydrazone of the keto-acid.

  • Fischer Indolization: This hydrazone is then cyclized under acidic conditions, as described previously, to form this compound.[12][13]

This multi-step approach offers high control and is particularly useful for creating complex or substituted indoles.

Strategy 3: Direct Bromination of the Indole Nucleus

A conceptually simpler approach is the direct halogenation of a pre-existing indole-3-acetic acid scaffold. However, electrophilic substitution on the indole ring is complex. The pyrrole ring is significantly more reactive than the benzene ring, with the C3 position being the most nucleophilic. To achieve bromination at the C5 position, the more reactive C2 and C3 positions, as well as the indole nitrogen, must be considered.

A plausible route involves:

  • N-Protection: The indole nitrogen is first protected, for example, as an N-pivaloyl or N-sulfonyl derivative, to prevent side reactions and modulate the ring's reactivity.[14]

  • Regioselective Bromination: The protected indole is then treated with a brominating agent. The directing effects of the N-protecting group and the C3-side chain will influence the position of bromination.

  • Deprotection: The protecting group is subsequently removed to yield the final product. A patented method for producing 5-bromoindole (the parent ring) involves protecting the indole, brominating it, and then deprotecting it under basic conditions.[15]

Experimental_Workflow A Reaction Setup (Reagents & Solvent) B Reaction (Heating/Stirring) A->B C Monitoring (TLC/LC-MS) B->C C->B Reaction Incomplete D Work-up (Quenching, Neutralization) C->D Reaction Complete E Extraction D->E F Drying & Concentration E->F G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS, IR) G->H I Final Product H->I

Caption: General experimental workflow for chemical synthesis.

Conclusion: A Versatile Molecule for Advanced Research

This compound stands out as a molecule of significant interest due to its dual role as a biologically active compound and a versatile synthetic intermediate.[1][2] The synthetic routes to this compound, particularly the classic Fischer indole synthesis, are well-established and offer researchers reliable methods for its preparation.[3] Understanding the causality behind the experimental choices in these syntheses—from the selection of the acid catalyst in the Fischer reaction to the need for protecting groups in direct bromination strategies—is paramount for achieving high yields and purity. This guide serves as a foundational resource for scientists and developers aiming to harness the unique properties of this compound in their research endeavors.

References

  • This compound - Stenutz. (URL: [Link])
  • 5-Bromo-3-indoleacetic acid | C10H8BrNO2 | CID 96734 - PubChem. (URL: [Link])
  • CN102558017A - Method for preparing 5-bromoindole - Google P
  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea - MDPI. (URL: [Link])
  • Japp–Klingemann reaction - Wikipedia. (URL: [Link])
  • This compound One Chongqing Chemdad Co. (URL: [Link])
  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])
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Sources

5-Bromoindole-3-acetic Acid: A Technical Guide to its Mechanism of Action and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Bromoindole-3-acetic acid (5-Br-IAA), a halogenated derivative of the principal plant auxin, Indole-3-acetic acid (IAA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its biochemical properties, mechanism of action, and its applications, particularly in plant biology and oncology. We will delve into the established roles of natural auxins to provide a framework for understanding 5-Br-IAA and present experimental approaches to further elucidate its specific biological functions.

Introduction: The Significance of Auxin Analogs

Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development, from cell division and elongation to organ patterning and responses to environmental stimuli.[1][2] The most abundant and well-studied natural auxin is Indole-3-acetic acid (IAA).[3] Synthetic auxin analogs, such as this compound, are invaluable tools in both agricultural and biomedical research. These molecules, by mimicking or interfering with the action of natural auxins, allow for the dissection of complex signaling pathways and offer potential for therapeutic and biotechnological applications.[4][5] 5-Br-IAA, with its bromine substitution on the indole ring, presents unique chemical properties that influence its biological activity, making it a subject of significant interest.[1][6]

The Canonical Auxin Signaling Pathway: A Foundation for Understanding 5-Br-IAA

To comprehend the mechanism of action of 5-Br-IAA, it is essential to first understand the core auxin signaling cascade. This pathway is elegantly controlled by a small number of key protein families.

At the heart of this pathway lies the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which function as auxin co-receptors.[7] In the presence of auxin, TIR1/AFB proteins physically interact with AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[3][8] This interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[9][10]

The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors.[3] ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes, such as the GH3 and SAUR gene families, thereby modulating their expression and initiating a cascade of physiological responses.[3][11]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, 5-Br-IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome SCF->Proteasome Targets to ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene Auxin-Responsive Genes AuxRE->Gene Regulates Transcription Proteasome->Aux_IAA Degrades caption Figure 1: The Canonical Auxin Signaling Pathway. Synthesis_Workflow Indole Indole Intermediate1 Intermediate I (e.g., Sodium Indoline-2-Sulfonate) Indole->Intermediate1 Reaction with Sodium Bisulfite Intermediate2 Intermediate II (e.g., N-acetylated intermediate) Intermediate1->Intermediate2 Acetylation with Acetic Anhydride Bromoindole 5-Bromoindole Intermediate2->Bromoindole Bromination and Hydrolysis caption Figure 2: Generalized Synthetic Workflow for 5-Bromoindole.

Caption: Figure 2: Generalized Synthetic Workflow for 5-Bromoindole.

This synthetic route highlights the deliberate chemical strategies employed to produce 5-Br-IAA, ensuring high purity for research applications. [12]

Mechanism of Action of this compound

The precise mechanism of action of 5-Br-IAA as a plant growth regulator is not as extensively documented as that of IAA. However, based on its structural similarity, it is hypothesized to function as an auxin agonist, mimicking the effects of endogenous IAA.

Interaction with the Auxin Co-Receptor Complex

It is proposed that 5-Br-IAA binds to the TIR1/AFB co-receptors, promoting the interaction between TIR1/AFB and Aux/IAA repressors. The strength of this binding, or its binding affinity, relative to IAA is a critical determinant of its biological potency. Halogen substitutions can influence binding affinity; for instance, mutations in the TIR1 receptor have been shown to increase its affinity for Aux/IAA proteins, leading to auxin hypersensitivity. [13]Further research is required to quantify the binding affinity of 5-Br-IAA to various TIR1/AFB family members.

Induction of Aux/IAA Protein Degradation

Following its putative binding to the co-receptor complex, 5-Br-IAA is expected to trigger the ubiquitination and subsequent degradation of Aux/IAA proteins. [7]This would lead to the activation of ARF-mediated transcription of auxin-responsive genes. [14]

A Divergent Mechanism: Application in Cancer Therapy

A compelling and distinct mechanism of action for 5-Br-IAA has been demonstrated in the context of gene-directed enzyme prodrug therapy (GDEPT) for cancer. [6]In this system, the enzyme horseradish peroxidase (HRP) is delivered to tumor cells. 5-Br-IAA is then administered as a non-toxic prodrug. HRP catalyzes the oxidation of 5-Br-IAA, generating cytotoxic free radicals that induce cancer cell death. [6]This application showcases a mechanism that is independent of the canonical plant auxin signaling pathway and is contingent on the enzymatic activation of the molecule.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously characterize the mechanism of action of 5-Br-IAA as an auxin analog, a series of well-established bioassays and molecular techniques should be employed.

Plant-Based Bioassays for Auxin Activity

Classic bioassays provide a quantitative measure of the physiological effects of auxin-like compounds.

Table 1: Common Bioassays for Auxin Activity

BioassayPrincipleTypical Response to Auxins
Coleoptile Elongation Assay Measures the elongation of excised coleoptiles (e.g., from oat or maize) in response to auxin treatment.Increased elongation at optimal concentrations.
Root Growth Inhibition Assay Measures the inhibition of primary root growth at supraoptimal auxin concentrations.Inhibition of root elongation.
Lateral Root Formation Assay Quantifies the number of lateral roots initiated in response to auxin treatment.Increased number of lateral roots. [15]

A detailed protocol for the root growth inhibition assay is provided below.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes.

    • Wash the seeds five times with sterile distilled water.

    • Plate the seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

  • Stratification and Germination:

    • Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Treatment with 5-Br-IAA:

    • After 4-5 days of growth, transfer seedlings of uniform size to fresh MS plates supplemented with a range of 5-Br-IAA concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Include IAA as a positive control.

    • Use a stock solution of 5-Br-IAA dissolved in a suitable solvent (e.g., DMSO or ethanol) and ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects root growth.

  • Data Collection and Analysis:

    • After 3-5 days of treatment, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition relative to the untreated control.

    • Plot the dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth). [16][17]

Molecular Assays for Auxin Signaling

To investigate the effect of 5-Br-IAA at the molecular level, the following assays are recommended.

  • Plant Material and Treatment:

    • Grow Arabidopsis thaliana seedlings in liquid culture or on MS plates.

    • Treat the seedlings with a predetermined effective concentration of 5-Br-IAA (based on bioassay results) or a mock solution for a short duration (e.g., 1-3 hours) to capture the primary transcriptional response.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the tissue and immediately freeze it in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using SYBR Green or a probe-based method with primers specific for known auxin-responsive genes (e.g., IAA1, IAA2, GH3.3, SAUR15).

    • Include a reference gene (e.g., ACTIN2 or UBIQUITIN10) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

A significant upregulation of these marker genes in response to 5-Br-IAA would provide strong evidence for its role as an auxin agonist. [14][18]

qRT_PCR_Workflow Start Arabidopsis Seedlings Treatment Treatment with 5-Br-IAA or Mock Start->Treatment Harvest Harvest and Freeze Tissue Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative RT-PCR cDNA_Synthesis->qRT_PCR Analysis Data Analysis (ΔΔCt) qRT_PCR->Analysis caption Figure 3: Workflow for qRT-PCR Analysis of Auxin-Responsive Genes.

Caption: Figure 3: Workflow for qRT-PCR Analysis of Auxin-Responsive Genes.

Future Directions and Applications

While this compound has shown promise in cancer therapy, its role as a plant growth regulator warrants further investigation. Future research should focus on:

  • Receptor Binding Studies: Quantifying the binding affinity of 5-Br-IAA to different TIR1/AFB receptors using techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST).

  • In Vitro Degradation Assays: Directly testing the ability of 5-Br-IAA to promote the degradation of Aux/IAA proteins in a cell-free system.

  • Transcriptomic Analysis: Performing RNA-sequencing to obtain a global view of the transcriptional changes induced by 5-Br-IAA in plants and comparing this to the transcriptome of IAA-treated plants.

  • Structure-Activity Relationship Studies: Synthesizing and testing other halogenated IAA derivatives to understand how the position and nature of the halogen affect auxin activity.

Conclusion

This compound is a multifaceted molecule with significant potential in both plant biology and medicine. Its structural similarity to IAA strongly suggests it acts as an auxin mimic, likely by interacting with the canonical auxin signaling pathway. However, definitive molecular evidence for this in plants is still needed. In contrast, its application as a prodrug in enzyme-directed cancer therapy reveals a distinct and powerful cytotoxic mechanism. The experimental frameworks provided in this guide offer a clear path for researchers to further unravel the precise mechanisms of action of this intriguing auxin analog, paving the way for its optimized use in various scientific and therapeutic contexts.

References

  • Wang, D., et al. (2021). Genome-Wide Analysis of the Auxin/Indoleacetic Acid Gene Family and Response to Indole-3-Acetic Acid Stress in Tartary Buckwheat (Fagopyrum tataricum). International Journal of Molecular Sciences, 22(21), 11599.
  • De Rybel, K., et al. (2012). Dose–response curves for several auxin-like substances in the maize coleoptile growth assay. Journal of Experimental Botany, 63(14), 5183–5194. Retrieved from ResearchGate. [Link] [17]14. Simon, S., et al. (2019). Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. Proceedings of the National Academy of Sciences, 116(12), 5897–5902. [Link] [7]15. Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link] [1]16. Dharmasiri, N., et al. (2013). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 162(1), 314–327. Retrieved from ResearchGate. [Link] [14]17. Takahashi, K., et al. (2021). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences, 118(13), e2022566118. [Link]
  • Labeeuw, L., et al. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Microbiology, 7, 1347. [Link] [19]19. Hicks, G. R., Rayle, D. L., Jones, A. M., & Lomax, T. L. (1989). Photoaffinity labeling of indole-3-acetic acid-binding proteins in maize. Proceedings of the National Academy of Sciences, 86(13), 4948–4952. [Link]
  • Fu, S. F., Wei, J. Y., & Chen, H. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Fungal Biology Reviews, 29(3-4), 135–146. [Link] [2]21. Laskowski, M. J., et al. (1995). Experimental Studies on Lateral Root Formation in Radish Seedling Roots: II. Analysis of the Dose-Response to Exogenous Auxin. Plant Physiology, 107(1), 211–219. [Link] [16]22. Landi, M., et al. (2020). Dose response curve of Arabidopsis seedlings treated with different doses of nerolidol (0 µM–800 µM). Retrieved from ResearchGate. [Link] [18]23. Zenser, N., Ellsmore, A., Leasure, C., & Callis, J. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 98(20), 11795–11800. [Link] [10]24. Kubalová, D., et al. (2024). Unresolved roles of Aux/IAA proteins in auxin responses. Journal of Experimental Botany, 75(8), 2189–2201. [Link]

Sources

Introduction: The Significance of the Halogenated Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Bromoindole-3-acetic acid

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the structural cornerstone of numerous natural products, pharmaceuticals, and critical signaling molecules like the amino acid tryptophan and the phytohormone indole-3-acetic acid (IAA).[1][2] Strategic modification of the indole ring can dramatically alter its physicochemical properties and enhance its biological efficacy. The introduction of a bromine atom at the 5-position, a common modification in marine natural products, is a well-established strategy to increase potency and modulate pharmacokinetic properties.[3][4]

This guide provides a comprehensive technical exploration of this compound (5-Br-IAA), a halogenated derivative of the primary plant auxin. We will delve into its multifaceted biological activities, moving beyond its established role in plant biology to its emerging potential in oncology and antimicrobial applications. This document is designed to serve as a resource for researchers, synthesizing data from foundational studies and providing detailed, field-proven experimental protocols to facilitate further investigation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for designing experiments.

PropertyValueReference
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol [5]
Appearance White to off-white solid
Melting Point 143-145 °C[6]
Solubility Insoluble in water; Soluble in polar organic solvents like ethanol[3][7]
Storage Store at < -15°C, protected from light

Core Biological Activities of this compound

Plant Growth Regulation: An Auxin Mimic

This compound is structurally analogous to Indole-3-acetic acid (IAA), the most common and physiologically important auxin in plants.[7][8] Auxins are pivotal phytohormones that regulate nearly every aspect of plant growth and development, including cell division, elongation, and differentiation.[9][10]

Mechanism of Action: Like endogenous IAA, 5-Br-IAA functions as a plant growth regulator. It promotes root development and enhances overall plant vigor, making it a valuable compound in agricultural and horticultural research.[8] The auxin signaling pathway, which this molecule co-opts, involves the perception of auxin by specific receptor proteins (like TIR1/AFB), leading to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to modulate the expression of auxin-responsive genes, ultimately driving physiological changes.[11]

Caption: Simplified auxin signaling pathway activated by 5-Br-IAA.

Anticancer and Cytotoxic Potential

Derivatives of 5-bromoindole have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[3][12] The introduction of the bromine atom at the C-5 position has been shown to increase the antiproliferative activities of certain indole compounds.[4]

A. Direct Cytotoxicity: Novel 5-bromoindole derivatives have shown potent antiproliferative activity against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines.[12] The mechanisms of action are often multifaceted and can include the inhibition of critical enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a key regulator of cell proliferation.[12] Inhibition of such pathways can lead to cell cycle arrest and the induction of apoptosis.[12]

B. Gene-Directed Enzyme Prodrug Therapy (GDEPT): A particularly innovative application of 5-Br-IAA is in targeted cancer therapy. It can serve as a non-toxic prodrug that is converted into a potent cytotoxic agent specifically at the tumor site. This is achieved by using the enzyme horseradish peroxidase (HRP). In this GDEPT model, cancer cells are engineered to express HRP. When the patient is administered the prodrug 5-Br-IAA, the HRP within the tumor cells oxidizes it, generating toxic radical species that induce cell death.[13][14] This targeted activation minimizes damage to healthy tissues. Studies have demonstrated the in vivo efficacy of this approach in xenograft mouse models.[13]

GDEPT_Workflow cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Prodrug 5-Br-IAA (Prodrug) (Non-toxic) TumorCell Tumor Cell (Expressing HRP) Prodrug->TumorCell Uptake HealthyCell Healthy Cell (No HRP) Prodrug->HealthyCell Uptake HRP HRP Enzyme ToxicProduct Oxidized 5-Br-IAA (Cytotoxic Radicals) HRP->ToxicProduct Oxidizes Apoptosis Apoptosis ToxicProduct->Apoptosis Induces NoEffect No Cytotoxic Effect HealthyCell->NoEffect

Caption: Workflow for Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Table 2: Anticancer Activity of Selected 5-Bromoindole Derivatives

CompoundCancer Cell LineActivity (IC₅₀)Reference
Indolyl-1,3,4-thiadiazole with 5-bromo indolyl substituentPaCa2 (Pancreatic)1.5 µM[3]
5-Bromo-7-azaindolin-2-one derivativeHepG2 (Liver)2.357 µM[3]
Antimicrobial and Antifungal Activity

The indole scaffold is a key pharmacophore in the development of antimicrobial agents.[12] Recent research has highlighted the significant antifungal potential of 5-bromoindole and its derivatives, particularly against plant pathogens.

Mechanism of Action: Studies have shown that the presence of bromine at the C-5 position dramatically enhances antifungal activity compared to the parent indole molecule.[2] For example, 5-bromoindole was found to be 7.9 times more effective against Monilinia fructicola and 13.8 times more effective against Botrytis cinerea than unsubstituted indole.[2] While the exact mechanism is still under investigation, molecular docking studies suggest that these compounds may act by inhibiting mitochondrial complex II (succinate dehydrogenase), a critical enzyme in fungal respiration.[2]

Table 3: In Vitro Antifungal Activity of 5-Bromoindole

CompoundFungal PathogenEC₅₀ (µg/mL)Reference
IndoleMonilinia fructicola62.16 ± 1.15[2]
5-Bromoindole Monilinia fructicola7.91 ± 0.11 [2]
IndoleBotrytis cinerea138.00 ± 1.01[2]
5-Bromoindole Botrytis cinerea10.00 ± 0.23 [2]

Experimental Protocols: Methodologies for Biological Evaluation

To ensure scientific integrity and reproducibility, detailed experimental methodologies are critical. The following protocols are standard, self-validating systems for assessing the biological activities described.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a cancer cell line.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol determines the effective concentration of a compound required to inhibit 50% of fungal mycelial growth (EC₅₀).[2]

Objective: To quantify the antifungal activity of this compound against filamentous fungi.

Materials:

  • Fungal strains (e.g., Monilinia fructicola, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • This compound (dissolved in a suitable solvent like acetone or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

  • Compound Incorporation: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a solvent control plate. Pour the amended media into sterile petri dishes and allow them to solidify.

  • Fungal Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C) until the mycelium in the control plate has reached the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] * 100, where DC is the average diameter of the control colony and DT is the average diameter of the treated colony. Determine the EC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

Synthesis_Workflow Indole Indole Intermediate1 Protection of Indole Nitrogen (e.g., N-acetylindole) Indole->Intermediate1 Intermediate2 Bromination at C-5 (e.g., using NBS) Intermediate1->Intermediate2 Intermediate3 Introduction of Acetic Acid Moiety at C-3 (e.g., Friedel-Crafts acylation) Intermediate2->Intermediate3 Deprotection Deprotection of Indole Nitrogen Intermediate3->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Conceptual workflow for the synthesis of 5-Br-IAA.

Conclusion and Future Directions

This compound is a versatile molecule with a spectrum of biological activities that extend far beyond its role as a synthetic auxin. The strategic placement of a bromine atom on the indole scaffold significantly enhances its therapeutic potential, particularly in oncology and as an antifungal agent.[2][12] Its utility as a prodrug in GDEPT represents a sophisticated and promising approach to targeted cancer therapy, offering a clear path for translational research.[13]

Future research should focus on elucidating the precise molecular targets responsible for its anticancer and antifungal effects. Further investigation into structure-activity relationships by synthesizing and screening related analogs could lead to the development of even more potent and selective therapeutic agents. The self-validating protocols provided herein offer a robust framework for researchers to continue exploring and harnessing the significant biological potential of this compound.

References

  • The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. (2025). Benchchem.
  • Biological activities and pharmacological profile of 5-bromo-3-methyl-1h-indole. (2025). Benchchem.
  • This compound. (n.d.). Chem-Impex.
  • This compound | 40432-84-6 | B-8550. (n.d.). Biosynth.
  • This compound | 40432-84-6. (2025). ChemicalBook.
  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (n.d.). Beilstein Archives.
  • 5-Bromoindole. (n.d.). Chem-Impex.
  • This compound | CAS 40432-84-6. (n.d.). Santa Cruz Biotechnology.
  • Recent advancements on biological activity of indole and their deriv
  • Fadlalla, K., et al. (n.d.). 3-(2-Bromoethyl)
  • 5-Bromoindole synthesis. (n.d.). ChemicalBook.
  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. (n.d.). MDPI.
  • Method for preparing 5-bromoindole. (n.d.).
  • In vivo characterization of horseradish peroxidase with indole-3-acetic acid and this compound for gene therapy of cancer. (2010).
  • This compound, min 97%, 1 gram. (n.d.). Grams.
  • 5-Fluoroindole-3-acetic acid: A prodrug activated by a peroxidase with potential for use in targeted cancer therapy. (2002). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbDoCKzvQGNkDjcBxnL9yxim8QglGmcocg8LQFj3fv1dTOk1hCepk20sl9cfqhONeFohOawdNtJHNdsgVmiFfX0wB9M3XcpebS3SopVTE0PLCDLIbeVQ8eS7VOAO2ZoFKKdkZUGn9Y7pW2iN7LbRYFQZE61tNe3hStqdCj_-1G-DLvQHBTDZR3qdBUzu6eijViIRRNV8ZMvIZNTQ3S08f-tai3k8KWJL2BqnXXWHj5PMuIo_lOoXNB7KVenqGQvC3Q3dzj3lwbRsU3SpiExjIseNoVfcscqPdj5bNZBxiD]([Link]

Sources

An In-depth Technical Guide to 5-Bromoindole-3-acetic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Analog in the World of Auxins

Indole-3-acetic acid (IAA) stands as the principal and most extensively studied native auxin, a class of phytohormones orchestrating a vast array of physiological and developmental processes in plants, from cell division and elongation to organogenesis.[1][2] The pursuit of synthetic analogs with modified stability, transportability, or activity has led to the development of numerous compounds that mimic or antagonize the effects of IAA. Among these, 5-Bromoindole-3-acetic acid (5-Br-IAA) has emerged as a valuable tool in plant biology research.[3]

This halogenated derivative of IAA serves as a potent plant growth regulator, valued for its ability to promote root development and influence overall plant vigor.[3] Its brominated structure offers altered chemical properties compared to the parent molecule, making it a subject of interest for dissecting the nuances of auxin signaling and for potential applications in agriculture and horticulture. This guide provides a comprehensive technical overview of 5-Br-IAA, from its fundamental properties and mechanism of action to detailed experimental protocols for its application in a research setting.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is critical for experimental design, including the preparation of stock solutions and appropriate storage to maintain its biological activity.

PropertyValueSource(s)
CAS Number 40432-84-6[3][4][5]
Molecular Formula C₁₀H₈BrNO₂[3][4][5]
Molecular Weight 254.08 g/mol [3][4][5]
Appearance White to off-white or cream crystalline powder[3][6][7]
Melting Point 143-145 °C[4][7][8]
Purity Typically ≥97%[5][6]
Solubility Soluble in polar organic solvents like ethanol and DMSO[1]
Storage Conditions Store at 0-8°C or colder (<-15°C), protected from light[3][4][5]

Expert Insight: The bromination at the 5-position of the indole ring can alter the molecule's lipophilicity and electronic distribution compared to IAA. This modification is key to its specific biological activity and interaction with auxin receptors. When preparing stock solutions, dissolving 5-Br-IAA in a small volume of DMSO or ethanol before diluting with water is recommended to ensure complete solubilization.

Mechanism of Action: Interfacing with the Core Auxin Signaling Pathway

Like the natural auxin IAA, 5-Br-IAA exerts its biological effects by co-opting the cell's primary auxin perception and signaling machinery.[9] The canonical auxin signaling pathway is a model of negative regulation, where the absence of auxin allows repressor proteins to inhibit gene expression. The introduction of an auxin, such as 5-Br-IAA, triggers the removal of these repressors.

The Core Signaling Cascade:

  • Perception: In the nucleus, auxin binds to a co-receptor complex consisting of an F-box protein, typically TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.[10][11] The auxin molecule acts as a 'molecular glue,' stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.[12]

  • Ubiquitination: The TIR1/AFB protein is part of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB. The binding of the auxin-Aux/IAA complex targets the Aux/IAA protein for polyubiquitination.[10]

  • Degradation: The ubiquitinated Aux/IAA repressor is subsequently degraded by the 26S proteasome.[12]

  • Gene Activation: With the Aux/IAA repressor removed, the Auxin Response Factors (ARFs)—transcription factors that were previously bound and inhibited by the Aux/IAA proteins—are now free to bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, thereby activating their transcription.[1][11] This leads to downstream physiological effects such as cell elongation and division.[13]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_logic Signaling Logic Auxin 5-Br-IAA (Auxin) TIR1 TIR1/AFB (F-Box Receptor) Auxin->TIR1 binds to AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA binds to SCF SCF Complex TIR1->SCF part of ARF ARF (Transcription Factor) AuxIAA->ARF represses Proteasome 26S Proteasome AuxIAA->Proteasome degraded by AuxRE Auxin Response Element (Promoter) ARF->AuxRE activates SCF->AuxIAA ubiquitinates Gene Early Auxin Response Genes Response Cellular Response (e.g., Elongation, Division) Gene->Response leads to Step1 1. 5-Br-IAA enters nucleus and stabilizes TIR1-Aux/IAA binding. Step2 2. SCF complex ubiquitinates the Aux/IAA repressor. Step3 3. Proteasome degrades the tagged Aux/IAA. Step4 4. ARF transcription factor is released and activates gene expression.

Caption: The canonical auxin signaling pathway initiated by 5-Br-IAA.

Applications in Plant Research

5-Br-IAA is a versatile compound utilized in various research contexts:

  • Plant Growth Regulation: Its primary application is as a potent growth regulator to promote root development, including lateral and adventitious root formation, which is valuable in both basic research and horticultural practices.[3][9]

  • Herbicide Research: As a synthetic auxin mimic, it can be used in studies designing and evaluating novel herbicides.[7][8] At high concentrations, auxins can induce ethylene production and cause unregulated growth, leading to plant death, a principle behind many common herbicides.[13]

  • Dissecting Auxin Transport and Signaling: By comparing its effects to IAA and other analogs, researchers can investigate the specificity of auxin transporters and receptors, providing insights into the complex network that governs plant development.[10]

Experimental Protocol: The Arabidopsis thaliana Root Elongation Bioassay

This protocol provides a robust method for quantifying the dose-dependent effect of 5-Br-IAA on root growth in the model organism Arabidopsis thaliana. This self-validating system includes a control and a range of concentrations to establish a clear physiological response curve.

Causality Behind Experimental Choices:

  • Sterilization: Seeds and media are sterilized to prevent microbial contamination, which could produce its own phytohormones or inhibit plant growth, confounding the results.

  • Stratification: Arabidopsis seeds require a period of cold treatment (stratification) to break dormancy and ensure uniform germination.

  • Vertical Plates: Growing seedlings on vertically oriented plates forces the roots to grow along the agar surface due to gravitropism, making measurement straightforward and accurate.

  • Serial Dilution: This technique is a simple and accurate way to create a range of treatment concentrations from a single stock solution.[14]

Materials and Reagents:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound (5-Br-IAA)

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) medium powder, including vitamins

  • Sucrose

  • Phytagel or plant agar

  • 1.5 mL microcentrifuge tubes

  • Petri plates (square, 100x100 mm)

  • Bleach (e.g., 2.5% solution)

  • Tween-20 or similar surfactant

  • Sterile deionized water

  • Growth chamber (22-25°C, 16h light/8h dark photoperiod)

  • Scanner and image analysis software (e.g., ImageJ)

Step-by-Step Methodology:

  • Preparation of 5-Br-IAA Stock Solution:

    • Prepare a 10 mM stock solution of 5-Br-IAA by dissolving 2.54 mg in 1 mL of DMSO.

    • Rationale: DMSO is used to ensure the poorly water-soluble auxin is fully dissolved before being added to the aqueous growth medium.

    • Store the stock solution at -20°C, protected from light.

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute. Remove ethanol.

    • Add 1 mL of a solution containing 2.5% bleach and 0.05% Tween-20.[15] Agitate for 10 minutes.

    • Carefully remove the bleach solution and wash the seeds 4-5 times with sterile deionized water.

  • Seed Stratification:

    • Resuspend the sterilized seeds in 500 µL of sterile water.

    • Store the tube at 4°C in the dark for 2-3 days to synchronize germination.[15]

  • Preparation of Growth Media:

    • Prepare MS agar plates supplemented with 1% sucrose. Autoclave the medium and cool it to ~50-60°C.

    • Rationale: Sucrose provides an energy source for the seedlings, especially during early development.

    • In a sterile hood, add the 5-Br-IAA stock solution (and an equivalent volume of DMSO for the control) to the molten agar to achieve the desired final concentrations (e.g., 0 µM [control], 0.1 µM, 1 µM, 10 µM).

    • Pour the medium into square petri plates and allow them to solidify.

  • Plating and Incubation:

    • In a sterile hood, carefully pipette the stratified seeds in a single line onto the surface of the agar, about 1-2 cm from the top edge of the plate.

    • Seal the plates with breathable tape, orient them vertically, and place them in a growth chamber.[16]

  • Data Acquisition and Analysis:

    • After a set period of growth (e.g., 7-10 days), remove the plates.

    • Scan the plates at high resolution.

    • Use image analysis software like ImageJ to measure the length of the primary root for each seedling.

    • Calculate the average root length and standard deviation for each concentration.

    • Plot the average root length as a function of 5-Br-IAA concentration.

Experimental_Workflow Start Start: Prepare 10 mM 5-Br-IAA Stock in DMSO Sterilize 1. Surface Sterilize Arabidopsis Seeds (Ethanol & Bleach) Start->Sterilize Stratify 2. Stratify Seeds (4°C for 2-3 days) Sterilize->Stratify PlateSeeds 6. Plate Stratified Seeds on Agar Surface Stratify->PlateSeeds PrepareMedia 3. Prepare MS Agar Plates with 1% Sucrose AddCompound 4. Add 5-Br-IAA via Serial Dilution to Molten MS Agar (e.g., 0, 0.1, 1, 10 µM) PrepareMedia->AddCompound PourPlates 5. Pour and Solidify Plates AddCompound->PourPlates PourPlates->PlateSeeds Incubate 7. Incubate Plates Vertically (e.g., 7-10 days) PlateSeeds->Incubate Scan 8. Scan Plates Incubate->Scan Analyze 9. Measure Primary Root Length (e.g., using ImageJ) Scan->Analyze End End: Plot Dose-Response Curve and Analyze Data Analyze->End

Sources

The Halogenated Auxins: A Deep Dive into Discovery, Synthesis, and Molecular Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and molecular mechanisms of halogenated auxins. From the early empirical observations that led to the identification of the first synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D), to the elucidation of the complex signaling cascade involving the TIR1/AFB co-receptor system, this document traces the scientific journey that has shaped our understanding of this critical class of plant growth regulators. We delve into the synthesis of key halogenated auxins, detail their profound physiological effects on plants, and present a granular view of their mechanism of action at the molecular level. This guide is intended to serve as a valuable resource for researchers in plant biology, agrochemical development, and related fields, providing both historical context and detailed technical insights to inform future research and innovation.

The Dawn of Synthetic Plant Growth Regulators: A Serendipitous Discovery

The story of halogenated auxins begins not with a targeted search for a new class of molecules, but with foundational research into the nature of plant growth itself. The pioneering work of scientists like Charles Darwin in the late 19th century, who observed the influence of light on plant movement (phototropism), laid the groundwork for the concept of a transmissible "influence" governing plant development.[1][2][3] This "influence" was later identified as the phytohormone auxin, with indole-3-acetic acid (IAA) being the most prevalent naturally occurring form.[1][2][4]

The leap to synthetic auxins, and specifically halogenated ones, occurred in the 1940s during a period of intense agricultural research. British and American scientists, working independently, discovered that certain synthetic compounds could mimic the effects of natural auxin, but with far greater potency and stability.[5] This led to the development of the first commercially successful synthetic auxin herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).[5][6] The introduction of chlorine atoms onto the phenoxyacetic acid backbone was a pivotal moment, demonstrating that halogenation could dramatically enhance the biological activity of auxin-like molecules. These early synthetic auxins were revolutionary for their ability to selectively control broadleaf weeds in cereal crops, marking a new era in agriculture.[5][7]

The Expanding Family of Halogenated Auxins: From Herbicides to Research Tools

Following the success of 2,4-D, the field of synthetic auxin discovery rapidly expanded. Chemists began to systematically modify the structure of phenoxyacetic acid and other aromatic scaffolds, leading to the development of a diverse array of halogenated auxins with varying properties and applications.

Key Halogenated Auxin Families:
  • Phenoxycarboxylic Acids: This class, which includes 2,4-D and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), is characterized by a chlorinated phenoxy ring linked to a carboxylic acid group.[8][9]

  • Pyridine Carboxylic Acids: Picloram is a prominent member of this family, featuring a chlorinated pyridine ring. It is known for its high herbicidal activity and persistence in soil.[5][10]

  • Benzoic Acids: Dicamba, a chlorinated benzoic acid derivative, is another widely used herbicide that exhibits auxin-like activity.[5][7]

The discovery was not limited to synthetic compounds. In a fascinating turn, a naturally occurring halogenated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), was identified in plants, particularly in legumes like peas.[2][11][12] This discovery challenged the notion that halogenation was purely an artificial modification and highlighted nature's own use of halogens to modulate hormonal activity.[11] 4-Cl-IAA is recognized as one of the most potent endogenous auxins.[11][12]

Synthesis of Halogenated Auxins: Chemical Pathways to Biological Activity

The industrial-scale production of halogenated auxins like 2,4-D relies on well-established chemical synthesis routes. While various methods exist, a common approach involves the reaction of a halogenated phenol with a chloro-substituted carboxylic acid.

Generalized Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D):

A prevalent method for synthesizing 2,4-D involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide.[13][14] An alternative route starts with the chlorination of phenoxyacetic acid.[14][15]

Experimental Protocol: Laboratory-Scale Synthesis of 2,4-D

This protocol outlines a simplified, two-step synthesis suitable for a laboratory setting, starting from phenol.[15]

Step 1: Synthesis of Phenoxyacetic Acid

  • In a suitable reaction vessel, combine 2.0 g of phenol with 7 mL of water.

  • Carefully add a solution of sodium hydroxide to form sodium phenoxide. The reaction is exothermic.

  • Add a solution of chloroacetic acid to the reaction mixture.

  • Heat the mixture under reflux for the appropriate duration to facilitate the Williamson ether synthesis.

  • After cooling, acidify the solution to precipitate the phenoxyacetic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Chlorination of Phenoxyacetic Acid

  • Dissolve 1.0 g of the synthesized phenoxyacetic acid in a suitable solvent, such as glacial acetic acid.

  • Slowly add a chlorinating agent, for example, a solution of sodium hypochlorite (laundry bleach), to the mixture while stirring.[15]

  • Monitor the reaction progress until completion.

  • Precipitate the 2,4-dichlorophenoxyacetic acid product by adding the reaction mixture to water.

  • Collect the crude product by filtration.

  • Recrystallize the product from a suitable solvent to obtain purified 2,4-D.

The Molecular Basis of Action: Hijacking the Plant's Growth Machinery

The potent physiological effects of halogenated auxins stem from their ability to mimic natural auxin (IAA) and interact with the plant's auxin signaling pathway.[5][16] At high concentrations, these synthetic auxins overwhelm the plant's hormonal regulation, leading to uncontrolled and disorganized growth that ultimately proves fatal to susceptible species.[5][8]

The core of auxin perception and signaling lies in a sophisticated protein degradation system.[17][18][19] The key players in this pathway are:

  • TIR1/AFB F-box proteins: These are the auxin receptors.[20][21][22]

  • Aux/IAA transcriptional repressors: These proteins inhibit the expression of auxin-responsive genes.[17][21][23]

  • Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of genes.[18][21]

The Mechanism of Action:

  • Auxin Binding and Co-receptor Complex Formation: In the presence of auxin (either natural IAA or a synthetic analog), the TIR1/AFB receptor binds to an Aux/IAA repressor protein.[19][20][22] The auxin molecule acts as a "molecular glue," stabilizing the interaction between these two proteins to form a co-receptor complex.[19][22]

  • Ubiquitination and Degradation of Aux/IAA Repressors: The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[17][22] This polyubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome.[18][19]

  • Activation of Auxin-Responsive Genes: With the degradation of the Aux/IAA repressors, the ARF transcription factors are released from repression.[18][19] The now-active ARFs can bind to the promoters of auxin-responsive genes and initiate their transcription.

  • Physiological Response: The expression of these genes leads to a cascade of downstream effects, including cell elongation, cell division, and differentiation, which are the hallmarks of the auxin response.[8][17]

Diagram of the Core Auxin Signaling Pathway:

AuxinSignaling cluster_nucleus Nucleus cluster_repression Low Auxin cluster_activation High Auxin Auxin Halogenated Auxin TIR1 TIR1/AFB Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA binds SCF SCF Complex TIR1->SCF recruits Proteasome 26S Proteasome AuxIAA->Proteasome degraded by ARF ARF AuxIAA->ARF represses SCF->AuxIAA ubiquitinates ARE Auxin Response Element (Promoter) ARF->ARE activates Gene Auxin-Responsive Genes ARE->Gene transcription Response Physiological Response Gene->Response

Caption: Core auxin signaling pathway in the nucleus.

Physiological Effects of Halogenated Auxins: From Growth Promotion to Herbicidal Action

The physiological outcomes of applying halogenated auxins are highly dependent on their concentration. At low concentrations, they can act as plant growth regulators, mimicking the effects of natural IAA.[5] However, at the higher concentrations typically used for herbicidal purposes, they induce a range of detrimental effects in susceptible broadleaf plants.[5][8]

Table 1: Concentration-Dependent Effects of Halogenated Auxins

ConcentrationPrimary EffectObservable Phenotypes
Low Growth PromotionStimulated cell elongation, root initiation, fruit development.
High Herbicidal ActionEpinasty (twisting and curling of stems and leaves), stem swelling and cracking, leaf cupping and strapping, inhibition of root growth, eventual plant death.[8]

The selectivity of many halogenated auxin herbicides for broadleaf weeds over grasses is attributed to several factors, including differences in translocation, metabolism, and the absence of a vascular cambium in grasses.[5]

Future Directions and Conclusion

The discovery and development of halogenated auxins have had a profound impact on agriculture and our fundamental understanding of plant biology. While their role as herbicides is well-established, ongoing research continues to unveil the subtleties of their interactions with the auxin signaling pathway. The differential affinities of various TIR1/AFB receptors for different auxinic compounds, for instance, present opportunities for developing more selective and effective herbicides.[10][20][24]

Furthermore, the study of naturally occurring halogenated auxins like 4-Cl-IAA is shedding light on the intricate ways in which plants have evolved to utilize halogens to fine-tune their developmental processes.[11][12][25] The continued exploration of the biosynthesis, transport, and signaling of these compounds will undoubtedly open new avenues for crop improvement and the development of novel plant growth regulators.

This guide has provided a comprehensive overview of the discovery, history, synthesis, and mechanism of action of halogenated auxins. By understanding the scientific journey from the initial observations of plant tropisms to the detailed molecular interactions within the nucleus, we are better equipped to leverage this knowledge for future advancements in plant science and agriculture.

References

  • A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (n.d.). National Institutes of Health.
  • Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. (2014). Current Opinion in Plant Biology, 21, 51-58.
  • Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. (n.d.).
  • Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks.
  • Auxin Signaling in Regulation of Plant Translation Reinitiation. (n.d.). Frontiers.
  • Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. (n.d.). PubMed Central.
  • Synthetic Auxin Resistant Weeds. (n.d.).
  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (n.d.). MDPI.
  • Synthetic Auxins | Herbicide Symptoms. (n.d.). UC Agriculture and Natural Resources.
  • Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2013). ACS Publications.
  • Mechanisms of Auxin Signalling Pathways in Plants: A Comprehensive Review. (2025).
  • Auxin Signaling. (n.d.). Plant Physiology, Oxford Academic.
  • Auxins. (n.d.). Plant Hormones.
  • Auxin signal transduction and perception. (n.d.). Slideshare.
  • Synthetic auxin herbicides: finding the lock and key to weed resistance. (2020). CORE.
  • Auxin Perception—Structural Insights. (n.d.). PMC - NIH.
  • TIR1–IAA7 and AFB5–IAA7 co-receptor complexes have differential auxin-binding affinities. (n.d.). ResearchGate.
  • 2,4-Dichlorophenoxyacetic Acid. (n.d.). CDC.
  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia.
  • Preparation method of 2,4-dichlorophenoxyacetic acid and salt thereof. (n.d.). SciSpace.
  • Synthetic auxin herbicides: finding the lock and key to weed resistance. (n.d.). PubMed.
  • Small scale synthesis of 2,4-dichlorophenoxyacetic acid. (n.d.). ACS Publications.
  • Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? (n.d.). MDPI.
  • Halogenated auxins affect microtubules and root elongation in Lactuca sativa. (n.d.). PubMed.
  • pathway of auxin biosynthesis in plants. (n.d.). Journal of Experimental Botany, Oxford Academic.
  • TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. (n.d.). Oxford Academic.
  • Odyssey of Auxin. (n.d.). PMC - PubMed Central - NIH.
  • Welcome to Jen Sheen's Lab. (n.d.). Molecular Biology.
  • Auxin Activity: Past, present, and Future. (n.d.). PMC - PubMed Central.
  • Auxins: History, Bioassay, Function and Uses. (n.d.). Biology Discussion.
  • auxin research odyssey: 1989–2023. (n.d.). The Plant Cell, Oxford Academic.
  • Mechanisms of auxin signaling. (2016). PMC - NIH.
  • Synthetic Auxins in Plants (With Diagram). (n.d.). Biology Discussion.
  • Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. (n.d.). PubMed Central.
  • Auxin. (n.d.). Wikipedia.
  • Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. (2012). Plant Physiology, 159(3), 1055-63.
  • Darwin's Auxin Discoveries: Shaping Modern Horticulture. (n.d.). HESI Plantenvoeding B.V.
  • Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid1[W][OA]. (n.d.).

Sources

Introduction: Unveiling the Synthetic Auxin Analogue, 5-Bromoindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 5-Bromoindole-3-acetic Acid in Plant Development

In the intricate world of plant biology, phytohormones orchestrate nearly every aspect of growth, development, and environmental response. Among these, auxins, with Indole-3-acetic acid (IAA) as their principal representative, are paramount for processes like cell division and elongation, root formation, and tropic responses[1][2][3]. The study of synthetic auxin analogues provides powerful tools to dissect these pathways and develop novel applications in agriculture and research. This compound (5-Br-IAA), a halogenated derivative of IAA, has emerged as a significant compound for modulating plant physiology.[4]

This guide offers a comprehensive technical overview of 5-Br-IAA, from its molecular relationship to natural auxin to its specific roles in plant development. We will explore the underlying signaling mechanisms, provide field-proven experimental protocols for its study, and discuss its broader applications for researchers and drug development professionals.

Section 1: The Endogenous Auxin Framework: Understanding the IAA Signaling Cascade

To appreciate the function of 5-Br-IAA, one must first understand the mechanism of its natural counterpart, IAA. Plants synthesize IAA through several pathways, primarily from the amino acid tryptophan.[1][5][6] Its action is not merely a function of its concentration but of a sophisticated signaling cascade.

The core auxin signaling pathway involves three main protein families:

  • TIR1/AFB F-box Receptors: These proteins are the primary auxin receptors. They are part of a larger SCF (Skp-Cullin-F-box) ubiquitin ligase complex.[7]

  • Aux/IAA Repressor Proteins: In the absence of auxin, these proteins bind to and inhibit Auxin Response Factors (ARFs).[8]

  • Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, activating or repressing their transcription.[8]

When IAA concentrations rise, the hormone acts as a "molecular glue," facilitating the binding of an Aux/IAA repressor to the TIR1/AFB receptor. This interaction targets the Aux/IAA protein for poly-ubiquitination and subsequent degradation by the 26S proteasome. The destruction of the repressor liberates the ARF, allowing it to regulate the expression of genes that drive auxin-mediated developmental processes.[7]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA_1 Aux/IAA Repressor ARF_1 ARF AuxIAA_1->ARF_1 Binds & Inhibits AuxRE_1 Auxin Response Element (AuxRE) ARF_1->AuxRE_1 Bound Gene_Off Target Gene Transcription OFF AuxRE_1->Gene_Off IAA IAA / 5-Br-IAA TIR1 SCF-TIR1/AFB Complex IAA->TIR1 Binds AuxIAA_2 Aux/IAA Repressor TIR1->AuxIAA_2 Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome ARF_2 ARF (Active) AuxRE_2 AuxRE ARF_2->AuxRE_2 Binds & Activates AuxIAA_2->TIR1 Binds (Co-receptor) AuxIAA_2->Proteasome Degradation Gene_On Target Gene Transcription ON AuxRE_2->Gene_On IAA_source Auxin Signal IAA_source->IAA

Caption: The core auxin signaling pathway initiated by IAA or its analogs.

Section 2: 5-Br-IAA as a Potent Auxin Mimic

This compound is structurally analogous to IAA, with the key difference being the substitution of a bromine atom at the 5th position of the indole ring. This modification significantly impacts its chemical properties and biological activity.

PropertyIndole-3-acetic acid (IAA)This compound (5-Br-IAA)
Molecular Formula C₁₀H₉NO₂C₁₀H₈BrNO₂[4][9]
Molecular Weight 175.19 g/mol 254.08 g/mol [4][9]
Appearance White to pale yellow solid[1]White to off-white crystalline powder[4][10]
Melting Point 168-170 °C[1]143-145 °C[10][11]
Solubility Soluble in ethanol[1]Soluble in polar organic solvents
CAS Number 87-51-440432-84-6[4][11]

The presence of the electron-withdrawing bromine atom can alter the molecule's stability, lipophilicity, and electronic distribution. These changes may influence its transport across cell membranes, its resistance to enzymatic degradation by peroxidases, and its binding affinity for auxin receptors.[12] In practice, 5-Br-IAA often exhibits potent auxin activity, functioning as a plant growth regulator that promotes cell division and elongation, enhances root development, and improves overall plant vigor.[4]

Section 3: Developmental Roles and Physiological Effects

As a powerful auxin mimic, 5-Br-IAA influences a wide spectrum of developmental processes, often with greater potency or stability than endogenous IAA.

Root System Architecture

One of the most well-documented effects of auxins is the promotion of root growth, particularly the initiation of lateral and adventitious roots.[2][13][14] 5-Br-IAA is highly effective in this regard.[4]

  • Lateral Root Formation: Application of 5-Br-IAA stimulates the pericycle cells to dedifferentiate and form new lateral root primordia, leading to a more branched root system. This enhances the plant's ability to absorb water and nutrients.

  • Adventitious Rooting: In cuttings and tissue culture, 5-Br-IAA is used to induce the formation of adventitious roots from stem or leaf tissues, a critical step in vegetative propagation.

  • Primary Root Elongation: Like IAA, 5-Br-IAA exhibits a dose-dependent effect. While low concentrations can promote primary root elongation, supraoptimal concentrations are typically inhibitory, a hallmark of auxin activity.[13]

Shoot Development and Apical Dominance

Auxins produced in the apical bud of the shoot suppress the growth of axillary buds, a phenomenon known as apical dominance.[14] By applying 5-Br-IAA, researchers can study this process and manipulate plant architecture. It also plays a role in cell elongation in stems, contributing to phototropic responses.

Fruit Development

Auxin is a key regulator of fruit initiation and development.[8][15] Fertilization triggers a surge in auxin, which promotes cell division and expansion in the ovary, leading to fruit set and preventing premature fruit drop.[8][15] Synthetic auxins like 5-Br-IAA can be used to:

  • Promote Parthenocarpy: Induce fruit development without fertilization, leading to seedless fruits.

  • Enhance Fruit Set: Prevent the abscission of flowers and young fruits, particularly under stress conditions, thereby increasing yield.[15]

  • Regulate Ripening: The interaction between auxin and other hormones like ethylene and abscisic acid is crucial for the ripening process in both climacteric and non-climacteric fruits.[8][16]

Section 4: Experimental Protocols for the Study of 5-Br-IAA

To rigorously investigate the effects of 5-Br-IAA, standardized and well-controlled bioassays are essential. The following protocols are designed as self-validating systems, incorporating necessary controls for trustworthy data generation.

Protocol 1: Arabidopsis thaliana Root Development Bioassay

This assay quantifies the effect of 5-Br-IAA on primary root elongation and lateral root formation. Arabidopsis is an ideal model due to its rapid life cycle and genetic tractability.

Methodology:

  • Sterilization: Surface-sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in 20% bleach with 0.1% Triton X-100, and finally rinsing 4-5 times with sterile distilled water.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Br-IAA in DMSO. Prepare a 10 mM stock of IAA in the same solvent as a positive control. Store both at -20°C in the dark, as auxins are light-sensitive.[13]

  • Media Preparation: Prepare Murashige and Skoog (MS) agar medium. After autoclaving and cooling to ~50°C, add 5-Br-IAA, IAA, or an equivalent volume of DMSO (vehicle control) to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM). Pour into square petri plates.

  • Plating and Stratification: Aseptically place 10-15 sterilized seeds in a line on each plate. Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Incubation: Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Use standard conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Acquisition: After 7-10 days, remove the plates and scan them using a high-resolution flatbed scanner.

  • Analysis: Use software like ImageJ to measure the length of the primary root and count the number of emerged lateral roots for each seedling. Calculate the mean and standard error for each treatment condition.

Causality and Validation: The inclusion of a DMSO-only control is critical to ensure that the solvent itself has no effect on root growth. The IAA treatment serves as a positive control, validating that the experimental system is responsive to auxin. A dose-response curve for 5-Br-IAA allows for the determination of its optimal and inhibitory concentrations.

Root_Assay_Workflow A 1. Seed Sterilization (Arabidopsis thaliana) C 3. Plate Seeds & Stratify (4°C, 2-3 days, dark) A->C B 2. Prepare MS Agar Plates + Vehicle (DMSO) + IAA (Positive Control) + 5-Br-IAA (Test Compound) B->C D 4. Vertical Incubation (Growth Chamber, 7-10 days) C->D E 5. Image Acquisition (High-Resolution Scan) D->E F 6. Data Analysis (ImageJ) - Primary Root Length - Lateral Root Count E->F G 7. Statistical Analysis & Plotting F->G

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromoindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoindole-3-acetic acid (5-Br-IAA) is a halogenated derivative of the phytohormone indole-3-acetic acid, serving as a vital building block in medicinal chemistry and a tool in biochemical research.[1] Its applications range from the synthesis of novel pharmaceuticals, including anti-cancer and neuroprotective agents, to its use as a plant growth regulator.[1][2] Accurate structural confirmation and purity assessment are paramount for its effective use. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. It is designed to serve as an authoritative resource, offering detailed spectral interpretations, validated experimental protocols, and the underlying scientific principles for its characterization.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is foundational to understanding its spectroscopic signature. The molecule consists of a bicyclic indole ring system, substituted with a bromine atom at the C5 position and an acetic acid moiety at the C3 position. This specific arrangement of functional groups—an aromatic ring, a secondary amine (indole N-H), a carboxylic acid (O-H and C=O), and an alkyl chain—gives rise to a unique and predictable set of signals in both NMR and IR spectroscopy.

For clarity in spectral assignments, the following standardized numbering system for the indole ring is used:

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the number of distinct protons, their connectivity, and their chemical environment. For 5-Br-IAA, the spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the acetic acid side chain, and the exchangeable protons of the N-H and O-H groups.

Predicted ¹H NMR Data

The predicted chemical shifts are based on data from structurally similar compounds, such as 5-bromoindole and indole-3-acetic acid.[3][4] The spectrum is typically recorded in a deuterated solvent like DMSO-d₆, which allows for the observation of exchangeable N-H and O-H protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~11.1broad singlet-
H2~7.3doublet~2.5
H4~7.7doublet~1.8
H6~7.1doublet of doublets~8.5, ~1.8
H7~7.3doublet~8.5
CH₂ (side chain)~3.6singlet-
COOH~12.2broad singlet-
Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid and Indole N-H: The most downfield signals are expected from the acidic proton of the carboxylic acid (~12.2 ppm) and the indole N-H proton (~11.1 ppm). Their broad nature is due to chemical exchange and quadrupole broadening from the adjacent nitrogen.

  • Aromatic Region (7.0-7.8 ppm):

    • H4: This proton appears as a doublet with a small coupling constant, coupling only to H6. Its downfield shift is due to its proximity to the electron-withdrawing bromine atom.

    • H7: This proton is a doublet, coupling only to H6 with a typical ortho-coupling constant of ~8.5 Hz.

    • H6: This proton is split into a doublet of doublets by coupling to both H7 (ortho) and H4 (meta).

    • H2: This proton on the five-membered ring typically appears as a doublet due to coupling with the N-H proton.

  • Aliphatic Region (~3.6 ppm): The two protons of the methylene (CH₂) group on the acetic acid side chain are chemically equivalent and are expected to appear as a sharp singlet as they have no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • Temperature: Set the probe temperature to 25 °C (298 K).

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: Set to at least 2 seconds to ensure good resolution.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in 5-Br-IAA will produce a distinct signal.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~124.5
C3~108.0
C3a~127.0
C4~123.0
C5~113.0
C6~121.0
C7~113.5
C7a~135.0
CH₂ (side chain)~31.0
COOH~173.0
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield around 173.0 ppm.

  • Aromatic Carbons (108-135 ppm): The eight distinct carbons of the indole ring appear in this region. The C5 carbon, directly attached to the bromine, is expected around 113.0 ppm. The quaternary carbons (C3, C3a, C7a) can be identified by their lower intensity or through advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Aliphatic Carbon (~31.0 ppm): The methylene carbon of the acetic acid side chain appears in the upfield region, consistent with a sp³-hybridized carbon.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for all carbons.

    • Spectral Width: Set a spectral width of approximately 240 ppm.

    • Acquisition Time: Typically ~1 second.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3300N-H StretchIndole N-HMedium
3300-2500O-H StretchCarboxylic Acid O-HStrong, Broad
~1700C=O StretchCarboxylic Acid C=OStrong
1600-1450C=C StretchAromatic RingMedium-Weak
~1100C-Br StretchAryl HalideMedium
Interpretation of the IR Spectrum

The IR spectrum of 5-Br-IAA is dominated by a few key features:

  • A very broad and strong absorption band from 3300-2500 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[5]

  • A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid.[5]

  • A medium intensity peak in the 3400-3300 cm⁻¹ region is characteristic of the N-H stretch of the indole ring.

  • Several weaker bands between 1600-1450 cm⁻¹ are due to the C=C stretching vibrations within the aromatic indole ring.[5]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The workflow ensures that the identity and purity of the compound are unequivocally confirmed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation prep 5-Br-IAA Sample solv Dissolve in DMSO-d6 prep->solv kbr Prepare KBr Pellet prep->kbr nmr Acquire 1H & 13C NMR Spectra (400 MHz Spectrometer) solv->nmr ir Acquire IR Spectrum (FTIR Spectrometer) kbr->ir proc_nmr Process NMR Data (FT, Phasing, Baseline Correction) nmr->proc_nmr proc_ir Process IR Data (Background Subtraction) ir->proc_ir assign_nmr Assign NMR Peaks (Chemical Shift, Multiplicity) proc_nmr->assign_nmr assign_ir Identify IR Bands (Functional Groups) proc_ir->assign_ir confirm Confirm Structure of This compound assign_nmr->confirm assign_ir->confirm

Caption: Workflow for the spectroscopic characterization of 5-Br-IAA.

References

  • University of Colorado Boulder. (n.d.). General Information for NMR acquisition. Retrieved from a general understanding of NMR procedures.
  • Grinev, A. N., et al. (1974). Synthesis and pharmacological properties of 5-bromo- and 5-nitro-indole-3-acetic acids and their derivatives. Pharmaceutical Chemistry Journal, 8, 487-490.
  • SpectraBase. (n.d.). 5-bromoindole-3-acetamide [FTIR]. Retrieved from [Link] (Data for a structurally similar compound).
  • PubChem. (n.d.). 5-Bromoindole.
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5-Bromoindole-3-acetic Acid: A Scoping Guide for CNS Drug Discovery and Mechanistic Neurobiology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Neuroscience Researchers and Drug Development Professionals

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in bioactive compounds.[1] Within this class, indole-3-acetic acid (IAA), a primary tryptophan metabolite, has emerged as a molecule of significant interest in neuroscience, demonstrating neuroprotective properties in various preclinical models.[2] This guide focuses on a halogenated derivative, 5-Bromoindole-3-acetic acid (5-Br-IAA), a compound with largely unexplored potential in the central nervous system (CNS). While direct neuroscientific data on 5-Br-IAA is nascent, this document synthesizes the extensive research on its parent compound and related indole derivatives to build a robust, data-driven rationale for its investigation. We present a series of testable hypotheses regarding its mechanisms of action, detailed experimental frameworks for its evaluation, and a forward-looking perspective on its potential as a novel therapeutic agent or research tool for neurodegenerative diseases.

Part 1: The Rationale - Why Investigate this compound?

The impetus to investigate 5-Br-IAA stems from two foundational pillars: the established neuroprotective profile of its parent compound, IAA, and the predictable modulatory effects of halogenation on molecular activity.

The Precedent of Indole-3-Acetic Acid (IAA)

IAA is not merely a plant hormone; it is an endogenous molecule in mammals, produced by gut microbiota from dietary tryptophan, and is known to cross the blood-brain barrier (BBB).[3] Its significance in CNS health is underscored by a growing body of evidence demonstrating its therapeutic potential:

  • Neuroprotection in Disease Models: Tryptophan metabolites, including IAA, have been shown to significantly reduce oxidative stress, inflammation, and neuronal apoptosis in cellular models.[2] In animal models of aging, IAA administration activates pro-survival pathways, mitigating neurodegeneration.[2][4]

  • Anti-inflammatory and Antioxidant Activity: IAA can attenuate neurotoxicity by mitigating oxidative stress and inflammation, key pathological drivers in most neurodegenerative disorders.[5][6]

  • Modulation of Protein Aggregation: A hallmark of diseases like Alzheimer's (AD) and Parkinson's (PD) is the pathological aggregation of proteins such as amyloid-beta (Aβ) and alpha-synuclein.[1] Indole-based compounds are known to interfere with these aggregation processes, reducing their associated neurotoxicity.[7][8]

The Significance of Bromination at the 5-Position

The introduction of a bromine atom to the indole scaffold is a deliberate and strategic chemical modification. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. In the context of 5-Br-IAA, the bromine atom is anticipated to:

  • Enhance Lipophilicity: Increased lipophilicity can improve a compound's ability to passively diffuse across the BBB, a critical hurdle for any CNS-acting therapeutic.

  • Modulate Target Affinity: The electron-withdrawing nature of bromine alters the electronic distribution of the indole ring, which can lead to stronger and more specific interactions with biological targets like enzyme active sites or receptor binding pockets.

  • Increase Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the half-life of the compound in vivo.

Studies on other halogenated IAAs have confirmed that such substitutions significantly alter biological activity, making them more potent in certain contexts.[9] This precedent provides a strong chemical rationale for hypothesizing that 5-Br-IAA may possess enhanced or novel neuropharmacological activities compared to its parent compound.

Part 2: Hypothesized Mechanisms and Potential Therapeutic Targets

Based on the known bioactivity of the indole scaffold, we propose four primary, testable hypotheses for the potential neuroprotective mechanisms of 5-Br-IAA.

Hypothesis 1: Potentiation of the Nrf2 Antioxidant Response

The Nrf2 pathway is a master regulator of cellular redox homeostasis, and its activation is a key strategy in neuroprotection.[5][6] Indole derivatives have been identified as potent Nrf2 activators.[10][11] We hypothesize that 5-Br-IAA will activate the Nrf2 pathway, leading to the transcription of cytoprotective genes.

// Pathways BrIAA -> Keap1 [label="Inhibits", style=dashed, arrowhead=tee]; ROS -> Keap1 [label="Inhibits", style=dashed, arrowhead=tee]; Keap1 -> Nrf2_c [label="Binds &\nTargets for\nDegradation", dir=both, arrowhead=none, style=dashed]; Nrf2_c -> Cul3 [style=dashed]; Cul3 -> Proteasome [style=dashed]; Nrf2_c -> Nrf2_n [label="Translocation"]; Nrf2_n -> ARE [label="Binds"]; ARE -> Transcription; Transcription -> HO1 [label="Upregulates"]; HO1 -> ROS [label="Neutralizes", style=dashed, arrowhead=tee]; }

Caption: Proposed Nrf2 activation pathway by 5-Br-IAA.

Hypothesis 2: Selective Inhibition of Monoamine Oxidase B (MAO-B)

Inhibition of MAO-B is a clinically validated strategy for Parkinson's disease, as it prevents the degradation of dopamine in the brain.[12] Numerous studies have demonstrated that the indole scaffold is an excellent starting point for designing potent and selective MAO-B inhibitors.[13][14][15] The addition of a bromo group could enhance binding affinity within the hydrophobic active site of MAO-B.

MAOB_Inhibition Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC BrIAA 5-Br-IAA BrIAA->MAOB Inhibits

Caption: Workflow of MAO-B inhibition by 5-Br-IAA to preserve dopamine.

Hypothesis 3: Disruption of Amyloid-Beta (Aβ) Aggregation

The accumulation of Aβ plaques is a central event in Alzheimer's pathology.[1] Indole derivatives have been shown to not only inhibit the formation of Aβ fibrils but also to disaggregate pre-formed plaques.[8][16] We postulate that 5-Br-IAA can interfere with the protein-protein interactions that drive Aβ aggregation through hydrophobic and electronic interactions.

Amyloid_Cascade APP APP Monomers Aβ Monomers APP->Monomers Oligomers Toxic Aβ Oligomers Monomers->Oligomers Fibrils Aβ Fibrils (Plaques) Oligomers->Fibrils BrIAA 5-Br-IAA BrIAA->Oligomers Inhibits Aggregation BrIAA->Fibrils Promotes Disaggregation

Caption: Proposed intervention points of 5-Br-IAA in the amyloid cascade.

Hypothesis 4: Activation of the GPR30/AMPK/SIRT1 Pro-Survival Pathway

Recent studies have revealed that IAA and other tryptophan metabolites can exert neuroprotective effects by activating a specific signaling cascade involving G-protein coupled receptor 30 (GPR30), AMPK, and SIRT1.[2][4] This pathway is crucial for cellular energy homeostasis, stress resistance, and longevity.

GPR30_Pathway BrIAA 5-Br-IAA GPR30 GPR30 (Receptor) BrIAA->GPR30 Activates AMPK AMPK GPR30->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Neuroprotection Reduced Oxidative Stress Reduced Apoptosis Reduced Inflammation SIRT1->Neuroprotection

Caption: Pro-survival signaling cascade activated by 5-Br-IAA.

Part 3: A Framework for Investigation - Experimental Protocols

To systematically evaluate the potential of 5-Br-IAA, a tiered approach using established in vitro models is recommended.[17][18][19][20]

Protocol 1: In Vitro Assessment of Neuroprotective Efficacy

This protocol assesses the ability of 5-Br-IAA to protect neuronal cells from common neurotoxins.

  • Objective: To quantify the dose-dependent neuroprotective effect of 5-Br-IAA against oxidative stress-induced cell death.

  • Cell Line: SH-SY5Y human neuroblastoma cells, differentiated to a mature neuronal phenotype (e.g., using retinoic acid).

  • Neurotoxins:

    • 6-hydroxydopamine (6-OHDA) to model Parkinson's-related oxidative stress (Typical concentration: 50-100 µM).[21][22][23][24]

    • Hydrogen peroxide (H₂O₂) as a general model for oxidative stress (Typical concentration: 100-500 µM).[21][25]

  • Methodology:

    • Seeding: Plate differentiated SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treatment: Treat cells with a range of 5-Br-IAA concentrations (e.g., 0.1 µM to 100 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • Insult: Add the neurotoxin (6-OHDA or H₂O₂) to the wells and incubate for 24 hours.

    • Viability Assessment: Measure cell viability using the MTT assay or a luminescence-based ATP assay (e.g., CellTiter-Glo®).

    • Data Analysis: Normalize results to the untreated control. Calculate the EC₅₀ value for 5-Br-IAA's protective effect.

Protocol 2: Quantifying Anti-inflammatory Activity in Microglia

This protocol evaluates the effect of 5-Br-IAA on the inflammatory response of microglia, the resident immune cells of the brain.

  • Objective: To determine if 5-Br-IAA can suppress the production of pro-inflammatory mediators from activated microglia.

  • Cell Line: BV-2 murine microglial cell line.

  • Stimulus: Lipopolysaccharide (LPS) to induce a robust inflammatory response (Typical concentration: 0.5-1 µg/mL).[26][27]

  • Methodology:

    • Seeding: Plate BV-2 cells in 24-well or 96-well plates.

    • Pre-treatment: Treat cells with 5-Br-IAA (e.g., 0.1 µM to 100 µM) for 1-2 hours.

    • Stimulation: Add LPS to the wells and incubate for 24 hours.[28]

    • Supernatant Collection: Collect the cell culture supernatant for analysis.

    • Analysis:

      • Nitric Oxide (NO): Measure nitrite levels in the supernatant using the Griess assay.[29][30]

      • Pro-inflammatory Cytokines: Quantify levels of TNF-α and IL-6 using commercially available ELISA kits.[27]

    • Data Analysis: Calculate the IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production.

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This non-cell-based assay provides an early indication of a compound's ability to cross the BBB.

  • Objective: To estimate the passive permeability of 5-Br-IAA across a lipid membrane mimicking the BBB.

  • Model: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).[31][32][33]

  • Methodology:

    • Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form the artificial membrane.[34]

    • Compound Preparation: Dissolve 5-Br-IAA in a buffer (e.g., PBS, pH 7.4) to a known concentration.

    • Assay Setup: Place the lipid-coated donor plate into an acceptor plate containing fresh buffer. Add the 5-Br-IAA solution to the donor wells.

    • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[35]

    • Quantification: Measure the concentration of 5-Br-IAA in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp). Compounds are typically classified as having low, medium, or high permeability based on established ranges.

Data Presentation: Summary of In Vitro Efficacy

Quantitative data from these initial screening protocols should be summarized for clear comparison and decision-making.

AssayModel SystemEndpointPredicted Outcome for 5-Br-IAA
Neuroprotection Differentiated SH-SY5Y + 6-OHDACell Viability (EC₅₀)EC₅₀ < 10 µM
Anti-inflammation BV-2 Microglia + LPSNO Inhibition (IC₅₀)IC₅₀ < 10 µM
Anti-inflammation BV-2 Microglia + LPSTNF-α Inhibition (IC₅₀)IC₅₀ < 10 µM
MAO-B Inhibition Recombinant Human MAO-BEnzyme Activity (IC₅₀)IC₅₀ < 1 µM
BBB Permeability PAMPA-BBBPermeability (Papp x 10⁻⁶ cm/s)Papp > 4.0 (High Permeability)

Part 4: Synthesis and Characterization

This compound is commercially available from several suppliers.[3] For research requiring novel analogs or scaled-up quantities, synthesis can be achieved through established indole chemistry. A plausible route involves the acylation of 5-bromoindole.[36]

  • Compound: 5-Bromo-1H-indole-3-acetic acid

  • CAS Number: 40432-84-6

  • Molecular Formula: C₁₀H₈BrNO₂

  • Molecular Weight: 254.08 g/mol

  • Appearance: White to off-white crystalline powder.[3]

  • Storage: Store at <-15°C, protected from light.

Conclusion and Future Directions

This compound stands at an exciting intersection of established neuropharmacology and rational drug design. The extensive evidence supporting the neuroprotective roles of its parent compound, IAA, combined with the strategic placement of a bromine atom, provides a compelling, hypothesis-driven basis for its investigation as a novel CNS agent. The proposed mechanisms—ranging from potent antioxidant and anti-inflammatory activity to selective MAO-B inhibition and disruption of protein aggregation—position 5-Br-IAA as a candidate for multi-target therapy in complex neurodegenerative diseases like Parkinson's and Alzheimer's.

The experimental framework outlined in this guide offers a clear, resource-efficient path for the initial in vitro validation of these hypotheses. Positive outcomes from these studies would warrant progression to more complex models, including co-cultures, organoids, and ultimately, in vivo efficacy studies in established animal models of neurodegeneration. The exploration of 5-Br-IAA represents a promising opportunity to develop a new generation of indole-based therapeutics to address the profound unmet medical need in neurodegenerative disease.

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An In-depth Technical Guide to 5-Bromoindole-3-acetic Acid: From Synthesis to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromoindole-3-acetic acid (5-Br-IAA), a halogenated derivative of the primary plant auxin, indole-3-acetic acid (IAA). This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and diverse applications, from a tool in plant biology to a scaffold in medicinal chemistry. We will delve into its role as a potent auxin mimic and explore its emerging potential in oncology and neuroprotective drug discovery.

Section 1: Core Characteristics and Physicochemical Properties

This compound is a synthetic auxin, a class of compounds that mimic the physiological effects of IAA. The introduction of a bromine atom at the 5-position of the indole ring modifies its electronic properties, influencing its stability, lipophilicity, and interaction with biological targets. These altered characteristics often translate to enhanced or differential bioactivity compared to the parent compound.

Data Summary: Physicochemical Properties
PropertyValueSource(s)
CAS Number 40432-84-6[1][2]
Molecular Formula C₁₀H₈BrNO₂[1][2]
Molecular Weight 254.08 g/mol [1][2]
Appearance Off-white to beige crystalline powder[1][3][4]
Melting Point 143-145 °C[3][5]
pKa (Predicted) 4.36 ± 0.30[3]
Storage Conditions Keep in a dark place, sealed in a dry, room temperature environment or at < -15°C for long-term storage. Protect from light.[3]
Solubility While specific data for 5-Br-IAA is limited, the parent compound, indole-3-acetic acid, is soluble in ethanol, DMSO, DMF, and ethyl acetate, and poorly soluble in chloroform and water.[6] Similar solubility is expected for the brominated derivative.

Section 2: Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor, 5-bromoindole, followed by the addition of the acetic acid side chain at the 3-position.

Synthesis of the Precursor: 5-Bromoindole

A common and effective method for the synthesis of 5-bromoindole is through the protection of the more reactive positions of the indole ring, followed by bromination and deprotection. One established protocol involves the formation of a sulfonate intermediate.[7][8]

Experimental Protocol: Synthesis of 5-Bromoindole via Sulfonate Intermediate

  • Step 1: Preparation of Sodium Indoline-2-Sulfonate.

    • Dissolve indole in ethanol.

    • Add this solution to an aqueous solution of sodium bisulfite.

    • Stir the mixture overnight at room temperature.

    • Collect the resulting solid by vacuum filtration, wash with ether, and air dry.

  • Step 2: N-Acetylation.

    • Suspend sodium bisulfite in acetic anhydride.

    • Add the sodium indoline-2-sulfonate from the previous step.

    • Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.

    • Cool the mixture to room temperature and collect the solid by filtration. The crude, damp solid can be used directly in the next step.

  • Step 3: Bromination and Deprotection.

    • Dissolve the acetylated intermediate in water at 0-5°C.

    • Slowly add bromine dropwise while maintaining the temperature below 5°C with vigorous stirring.

    • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

    • Quench excess bromine by adding a solution of sodium bisulfite.

    • Neutralize the solution to pH 7 with 40% NaOH, keeping the temperature below 30°C.

    • Stir the solution overnight at 50°C.

    • Make the solution basic with additional 40% NaOH and stir for another 3 hours at 50°C.

    • Collect the precipitated 5-bromoindole by vacuum filtration, wash thoroughly with water, and air dry.

    • The product can be further purified by recrystallization from ethanol/water.[7]

Conversion of 5-Bromoindole to this compound

Section 3: Mechanism of Action and Biological Roles

Auxin Mimicry and Plant Growth Regulation

This compound, like other synthetic auxins, mimics the action of endogenous IAA in plants.[1] At optimal concentrations, it promotes cell division and elongation, leading to enhanced root development and overall plant vigor.[1] However, at high concentrations, it can act as an herbicide by inducing uncontrolled and disorganized growth, ultimately leading to plant death. This dual activity makes it a valuable tool in both agriculture and basic plant science research.

The molecular mechanism of auxin action involves a sophisticated signaling pathway. Auxin binds to its receptor, an F-box protein such as TIR1 (TRANSPORT INHIBITOR RESPONSE 1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The SCF complex then polyubiquitinates the Aux/IAA repressors, targeting them for degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to various physiological responses.

Diagram: Simplified Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus Auxin 5-Br-IAA (Auxin) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds SCF SCF Complex TIR1->SCF part of AuxIAA Aux/IAA Repressor SCF->AuxIAA ubiquitinates ARF ARF (Transcription Factor) AuxIAA->ARF represses Proteasome 26S Proteasome AuxIAA->Proteasome degraded by DNA Auxin Response Element (ARE) ARF->DNA binds to Gene Auxin-Responsive Gene Expression DNA->Gene activates caption Simplified Auxin Signaling Pathway

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Navigating the Solubility Landscape of 5-Bromoindole-3-acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Research and Development

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility stands as a cornerstone, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. 5-Bromoindole-3-acetic acid, a halogenated derivative of the phytohormone indole-3-acetic acid (IAA), is a compound of significant interest in medicinal chemistry and agrochemical research. Its utility as a synthetic intermediate and a potential bioactive molecule necessitates a thorough characterization of its solubility in a variety of solvent systems. This in-depth technical guide provides a detailed exploration of the solubility of this compound, offering both a theoretical framework and practical, field-proven methodologies for its determination.

The Molecular Architecture of this compound and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a bicyclic indole core, a polar carboxylic acid moiety, and a lipophilic bromine atom. This combination of features creates a molecule with a nuanced solubility profile.

  • The Indole Nucleus: The aromatic indole ring system is largely nonpolar and contributes to the compound's solubility in organic solvents.

  • The Carboxylic Acid Group: The -CH₂COOH side chain is a polar, ionizable group capable of hydrogen bonding. This functional group enhances solubility in polar protic solvents and allows for salt formation in aqueous bases.

  • The Bromine Substituent: The bromine atom at the 5-position increases the molecule's molecular weight and van der Waals surface area, generally leading to a decrease in solubility in polar solvents compared to its parent compound, indole-3-acetic acid.

The interplay of these structural features dictates that this compound will exhibit limited solubility in water and prefer organic solvents of varying polarity.

A Survey of Solvent Systems: Qualitative and Quantitative Insights

While specific, publicly available quantitative solubility data for this compound is limited, we can infer its behavior from available information and data on structurally similar compounds.

SolventSolvent TypeExpected/Observed Solubility of this compoundComparative Quantitative Data for Related Compounds
WaterPolar ProticInsolubleIndole-3-acetic acid: Insoluble
Dimethyl Sulfoxide (DMSO)Polar AproticExpected to be highly solubleIndole-3-acetic acid: 125 mg/mL5-hydroxy Indole-3-acetic acid: ~25 mg/mL
N,N-Dimethylformamide (DMF)Polar AproticExpected to be soluble5-hydroxy Indole-3-acetic acid: ~25 mg/mL
EthanolPolar ProticExpected to be solubleIndole-3-acetic acid: 50 mg/mL5-hydroxy Indole-3-acetic acid: ~25 mg/mL
MethanolPolar ProticExpected to be solubleIndole-3-acetic acid: Soluble
AcetonePolar AproticExpected to be solubleIndole-3-acetic acid: Soluble

Expert Interpretation: The bromine substitution on the indole ring of this compound is anticipated to reduce its solubility in polar solvents compared to the parent compound, Indole-3-acetic acid. However, it is expected to maintain good solubility in polar aprotic solvents like DMSO and DMF, which are excellent at solvating both the polar carboxylic acid group and the nonpolar indole ring. Its solubility in alcohols like ethanol and methanol is likely to be moderate.

The Causality Behind Experimental Choices: A Protocol for Precise Solubility Determination

To obtain definitive quantitative solubility data for this compound, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

The "Why": Foundational Principles of the Shake-Flask Method

The core principle of this method is to create a saturated solution of the compound in a chosen solvent at a constant temperature. By allowing the system to reach equilibrium, we ensure that the measured concentration of the dissolved compound represents its maximum solubility under those specific conditions. Subsequent quantification using a precise analytical technique like High-Performance Liquid Chromatography (HPLC) provides the accurate solubility value.

Experimental Workflow: A Visual Guide

The following diagram outlines the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess This compound combine Combine in a sealed vial prep_compound->combine prep_solvent Measure precise volume of solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours combine->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant with a chemically inert filter (e.g., PTFE) centrifuge->filtrate hplc Analyze filtrate by validated HPLC method filtrate->hplc calculate Calculate concentration using a standard curve hplc->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Materials:

  • This compound (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Validated HPLC column (e.g., C18)

Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The "excess" is crucial to ensure that saturation is achieved. A general guideline is to add at least twice the expected amount.

    • Accurately add a known volume of the desired test solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for initial settling of the undissolved solid.

    • Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

    • Carefully withdraw the supernatant using a syringe, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles.

  • Quantification by HPLC:

    • Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the prepared standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered supernatant from the saturated solutions.

    • Determine the peak area of this compound in the sample chromatograms.

  • Data Analysis and Reporting:

    • Using the calibration curve, determine the concentration of this compound in the filtered supernatant.

    • The calculated concentration represents the solubility of the compound in that specific solvent at the tested temperature.

    • Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the determination was made.

Conclusion: Empowering Research Through a Deeper Understanding of Solubility

While a definitive, published quantitative solubility profile for this compound remains to be fully elucidated, this guide provides a robust framework for its estimation and experimental determination. By understanding the interplay of its molecular structure and solvent properties, and by employing rigorous, validated experimental protocols, researchers can confidently navigate the solubility landscape of this important compound. The insights and methodologies presented herein are intended to empower scientists in their pursuit of novel discoveries and the development of innovative applications for this compound.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Brominated Indole Compounds

Abstract

Brominated indole compounds represent a structurally diverse and biologically significant class of natural products. Predominantly found in marine ecosystems, these metabolites exhibit a wide array of potent pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of brominated indoles, delving into their diverse sources, biosynthetic origins, key structural classes, and significant biological activities. Furthermore, it outlines established methodologies for their extraction, isolation, and characterization, offering valuable insights for researchers, scientists, and drug development professionals in the field of natural product chemistry and pharmacology.

Introduction: The Significance of Brominated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] The introduction of bromine atoms onto this heterocyclic system often enhances the biological potency and modulates the pharmacological properties of the parent compound.[2][3] Naturally occurring brominated indoles are a testament to the intricate biosynthetic capabilities of various organisms, particularly those residing in the chemically competitive marine environment.[3][4] These compounds have been the subject of intensive research due to their intriguing chemical structures and their potential as leads for the development of new therapeutics in areas such as oncology, infectious diseases, and inflammatory disorders.[5][6]

Natural Sources: A Marine Treasure Trove

The vast majority of naturally occurring brominated indole compounds have been isolated from marine organisms.[7] This prevalence is attributed to the high concentration of bromide in seawater and the evolution of specialized enzymatic machinery in marine life to incorporate this halogen into their secondary metabolites.[3]

Marine Invertebrates: Marine sponges are particularly prolific producers of brominated indoles.[8][9] Species from the genera Geodia, Callyspongia, and Hexadella have yielded a remarkable diversity of these compounds.[8][10][11] For instance, the Icelandic marine sponge Geodia barretti is a source of several 6-bromoindole derivatives, including barettin and geobarrettins A-C.[11][12] Tunicates (ascidians) are another significant source, with compounds like meridianins and aplicyanins being isolated from species of the genus Aplidium.[3]

Marine Algae: Red algae, particularly of the genus Laurencia, are known to produce a variety of simple and complex brominated indoles.[1][9] These algae utilize bromoperoxidases to synthesize a range of halogenated metabolites as a chemical defense mechanism.

Mollusks: Perhaps the most historically significant brominated indole is Tyrian purple (6,6'-dibromoindigo), a vibrant purple dye extracted from various species of marine mollusks, most notably from the Muricidae family.[13][14] This ancient dye is a testament to the long-standing human interaction with these fascinating natural products.[14]

Microorganisms: Marine-derived bacteria and fungi have also been identified as sources of brominated indoles.[7][15] These microorganisms, often living in symbiotic relationships with larger marine organisms like sponges, possess the genetic blueprints for the biosynthesis of these compounds.[8]

Compound Class Representative Compound(s) Natural Source Reference(s)
Simple Brominated Indoles6-Bromoindole, 3,5,6-TribromoindoleMarine red algae (Laurencia sp.)[9]
Bis- and Tris-Indole AlkaloidsTopsentin C, Dragmacidon A, 5-BromotrisindolineMarine sponges (Hexadella sp., Callyspongia siphonella)[8][10]
Aplysinopsin-type Alkaloids6-BromoaplysinopsinMarine sponges (Smenospongia aurea)[2]
Dimeric Indole Alkaloids6,6'-Dibromoindigo (Tyrian Purple)Marine mollusks (Muricidae family)[13][14]
Brominated Indole-DiketopiperazinesBarettinMarine sponge (Geodia barretti)[5]

Biosynthesis: The Enzymatic Machinery of Bromination

The biosynthesis of brominated indoles typically originates from the amino acid L-tryptophan.[9] The key enzymatic step involves the regioselective incorporation of bromine onto the indole ring, a reaction catalyzed by halogenating enzymes.

Vanadium-dependent Bromoperoxidases (V-BPOs): These enzymes are widespread in marine algae and some bacteria. They utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species (e.g., hypobromous acid or a bromonium ion equivalent) that subsequently brominates the indole nucleus via electrophilic aromatic substitution.

Flavin-dependent Halogenases: In many bacteria, a more specific and controlled bromination is achieved by flavin-dependent halogenases.[16][17] These enzymes bind both the substrate (often tryptophan or an indole derivative) and a flavin cofactor. The reduced flavin reacts with molecular oxygen and bromide to generate a highly reactive brominating agent within the enzyme's active site, ensuring precise regioselectivity. The biosynthesis of Tyrian purple is a classic example, involving the enzymatic conversion of tryptophan to 6-bromotryptophan.[16]

Below is a simplified representation of the proposed biosynthetic pathway for Tyrian purple.

Tyrian_Purple_Biosynthesis Tryptophan L-Tryptophan Br_Tryptophan 6-Bromo-L-tryptophan Tryptophan->Br_Tryptophan Tryptophan 6-halogenase (e.g., SttH) Bromoindole 6-Bromoindole Br_Tryptophan->Bromoindole Tryptophanase (e.g., TnaA) Indoxyl_sulfate Tyrindoxyl sulfate Bromoindole->Indoxyl_sulfate Monooxygenase & Sulfotransferase Dimerization Dimerization & Oxidation Indoxyl_sulfate->Dimerization Tyrian_Purple 6,6'-Dibromoindigo (Tyrian Purple) Dimerization->Tyrian_Purple Bioactivity_Workflow cluster_Discovery Discovery & Isolation cluster_Screening Bioactivity Screening cluster_Elucidation Structural & Mechanistic Studies cluster_Development Preclinical Development Source Marine Organism (Sponge, Algae, etc.) Extraction Extraction & Fractionation Source->Extraction Isolation Isolation of Pure Compounds (e.g., HPLC) Extraction->Isolation Screening High-Throughput Screening (e.g., cytotoxicity, antimicrobial) Isolation->Screening Hit_ID Hit Identification Screening->Hit_ID Structure Structure Elucidation (NMR, MS) Hit_ID->Structure MoA Mechanism of Action Studies Structure->MoA SAR Structure-Activity Relationship (SAR) MoA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Testing Lead_Opt->In_Vivo

Sources

Theoretical Investigations into the Bioactivity of 5-Bromoindole-3-acetic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate the bioactivity of 5-Bromoindole-3-acetic acid (5-Br-IAA). By synthesizing principles of computational chemistry with established biological data, we aim to provide a framework for predicting and understanding the therapeutic potential of this intriguing indole derivative.

Introduction: The Significance of the Indole Scaffold and Halogenation

The indole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological effects, including anticancer, anti-diabetic, and anti-HIV activities.[1][2] this compound (5-Br-IAA) is a halogenated derivative of indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class.[3][4] While IAA is primarily known for its role in plant growth, it has also been investigated for its anticancer properties, particularly when activated by horseradish peroxidase (HRP).[5][6][7]

The introduction of a bromine atom at the 5-position of the indole ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, often leading to enhanced biological activity.[8][9] Indeed, 5-bromoindole derivatives have demonstrated promising anticancer, antimicrobial, antiviral, and neuroprotective properties.[8] This guide focuses on the theoretical approaches that can be employed to elucidate the mechanisms behind these activities and to guide the rational design of more potent and selective therapeutic agents based on the 5-Br-IAA scaffold.

Key Biological Activities and Therapeutic Targets of 5-Bromoindole Derivatives

Experimental studies have identified several key biological activities of 5-bromoindole derivatives, providing a foundation for theoretical investigations. A primary area of interest is their potential as anticancer agents.[8][10]

Anticancer Activity: 5-bromoindole derivatives have shown efficacy against a range of human cancer cell lines.[8] Their mechanisms of action are often multifaceted and include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): A significant body of research points to the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][11] Aberrant activation of these receptors is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8][12] Inhibition of EGFR and VEGFR signaling can disrupt crucial pathways involved in cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[5][10][13]

  • Disruption of Mitotic Spindle: Some indole derivatives act as anticancer agents by disrupting the mitotic spindle, a critical cellular structure for cell division.[1][14] This disruption prevents cancer cell proliferation and invasion.[1][14]

  • Induction of Apoptosis: Certain 5-bromoindole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[10]

  • Anti-angiogenic Effects: By downregulating the expression of Vascular Endothelial Growth Factor (VEGF), some derivatives can inhibit angiogenesis, a critical process for tumor growth.[10][13]

Other Bioactivities: Beyond cancer, 5-bromoindole and its derivatives have shown potential as antimicrobial, antiviral, and neuroprotective agents.[8]

Theoretical Methodologies for Elucidating Bioactivity

Computational, or in silico, methods are indispensable tools in modern drug discovery, allowing for the prediction of a molecule's behavior and its interactions with biological targets. This section details the key theoretical approaches applicable to the study of 5-Br-IAA.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] It is widely used to predict the binding mode and affinity of a small molecule (ligand), such as 5-Br-IAA, to the binding site of a target protein.

Causality Behind Experimental Choices in Molecular Docking: The choice of a specific protein target for docking is guided by experimental evidence. For instance, given that 5-bromoindole-2-carboxylic acid derivatives have been identified as EGFR inhibitors, docking 5-Br-IAA into the ATP-binding site of the EGFR tyrosine kinase domain is a logical first step to hypothesize its mechanism of action.[1][14] The docking results, including the predicted binding energy and the specific amino acid interactions (e.g., hydrogen bonds, hydrophobic interactions), can then be used to explain the molecule's inhibitory activity and to suggest chemical modifications to improve potency.

Experimental Protocol: Molecular Docking of 5-Br-IAA into the EGFR Tyrosine Kinase Domain

This protocol outlines a general workflow using AutoDock Tools and AutoDock Vina, which are widely used free software.

1. Preparation of the Receptor (EGFR): a. Download the crystal structure of the EGFR tyrosine kinase domain from the Protein Data Bank (PDB). For example, PDB ID: 2GS2. b. Open the PDB file in a molecular visualization tool like PyMOL or AutoDock Tools. c. Remove water molecules and any co-crystallized ligands from the structure. d. Add polar hydrogen atoms to the protein. e. Add Kollman charges to the protein atoms. f. Save the prepared receptor in the PDBQT file format (receptor.pdbqt).

2. Preparation of the Ligand (5-Br-IAA): a. Obtain the 3D structure of 5-Br-IAA. This can be done by sketching it in a chemical drawing program like ChemDraw and converting it to a 3D format, or by downloading it from a database like PubChem. b. Open the ligand file in AutoDock Tools. c. Detect the rotatable bonds in the ligand. d. Save the prepared ligand in the PDBQT file format (ligand.pdbqt).

3. Definition of the Grid Box: a. In AutoDock Tools, define a grid box that encompasses the ATP-binding site of the EGFR. The coordinates for the center of the grid box and its dimensions should be chosen to cover the entire binding pocket.

4. Running the Docking Simulation: a. Use AutoDock Vina to perform the docking calculation. The command will typically look like this: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x [X_coord] --center_y [Y_coord] --center_z [Z_coord] --size_x [X_dim] --size_y [Y_dim] --size_z [Z_dim] --out output.pdbqt

5. Analysis of Results: a. Analyze the output file (output.pdbqt), which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). Lower binding energy values indicate a more stable protein-ligand complex. b. Visualize the docked poses in PyMOL or another molecular graphics program to examine the interactions between 5-Br-IAA and the amino acid residues in the EGFR binding site.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.[3][17] This allows for an assessment of the stability of the docked pose and a more detailed analysis of the interactions.

Causality Behind Experimental Choices in MD Simulations: An MD simulation is typically performed after molecular docking to validate the predicted binding mode. If the docked ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result. MD simulations can also reveal subtle conformational changes in the protein upon ligand binding and provide insights into the thermodynamics of the interaction. The choice of force field (e.g., AMBER, CHARMM, OPLS) is crucial and should be appropriate for the system being studied (protein and small molecule).[7]

Experimental Protocol: MD Simulation of the 5-Br-IAA-EGFR Complex

This protocol provides a general workflow using GROMACS, a popular open-source MD simulation package.

1. System Preparation: a. Start with the best-docked pose of the 5-Br-IAA-EGFR complex obtained from molecular docking. b. Generate the topology file for the protein using a chosen force field (e.g., GROMOS96 53a6). c. Generate the topology and parameter files for the ligand (5-Br-IAA). This often requires the use of a separate server or program like the Automated Topology Builder (ATB). d. Combine the protein and ligand into a single complex structure file.

2. Solvation and Ionization: a. Create a simulation box around the complex. b. Fill the box with water molecules (e.g., SPC/E water model). c. Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentration.

3. Energy Minimization: a. Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

4. Equilibration: a. Perform a two-phase equilibration process: i. NVT equilibration (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system. ii. NPT equilibration (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand during equilibration.

5. Production MD Run: a. Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) without position restraints.

6. Trajectory Analysis: a. Analyze the resulting trajectory to assess the stability of the complex. This includes calculating: i. Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to check for stability. ii. Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. iii. Hydrogen bond analysis to monitor key interactions over time. iv. Radius of gyration to assess the compactness of the protein.

Quantum Mechanics (QM) Calculations

Quantum mechanics (QM) calculations provide a highly accurate description of the electronic structure of molecules.[18] They can be used to calculate properties such as molecular orbital energies, partial charges, and reaction energies.

Causality Behind Experimental Choices in QM Calculations: QM calculations are computationally expensive and are typically used for smaller systems or to refine specific aspects of a larger system. For 5-Br-IAA, QM can be used to:

  • Accurately determine the partial atomic charges for use in classical MD simulations.

  • Investigate the electronic effects of the bromine substitution on the indole ring.

  • Study the reaction mechanism of 5-Br-IAA with enzymes like horseradish peroxidase, which is known to oxidize IAA.[6][7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[19]

Causality Behind Experimental Choices in QSAR: A QSAR model is built using a "training set" of molecules with known biological activities. The model can then be used to predict the activity of new, untested compounds. For 5-Br-IAA, a QSAR study could be conducted on a series of halogenated indole-3-acetic acid derivatives to understand how different substitutions at various positions on the indole ring affect their anticancer activity.[20] The descriptors used in the QSAR model (e.g., molecular weight, logP, electronic properties) can provide insights into the key structural features required for high potency.

In Silico ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) properties are crucial for determining the drug-likeness of a compound.[21][22][23][24][25] In silico tools can predict these properties based on the molecule's structure.

Causality Behind Experimental Choices in ADMET Prediction: Predicting ADMET properties early in the drug discovery process can help to identify compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. For 5-Br-IAA and its analogs, predicting properties like oral bioavailability, blood-brain barrier penetration, and potential for carcinogenicity can guide the selection of the most promising candidates for further experimental testing.

Visualizing Molecular Interactions and Pathways

Diagrams are essential for conveying complex biological and computational information. This section provides examples of how to visualize key signaling pathways and a theoretical workflow using the Graphviz DOT language.

Signaling Pathway Diagrams

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Five_Br_IAA 5-Br-IAA Five_Br_IAA->EGFR Inhibits VEGF_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Activates VEGF VEGF VEGF->VEGFR Binds PKC PKC PLCg->PKC Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK Permeability Permeability PKC->Permeability Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Five_Br_IAA 5-Br-IAA Five_Br_IAA->VEGFR Inhibits

Caption: VEGF signaling pathway and the inhibitory action of 5-Br-IAA.

Theoretical Workflow Diagram

Theoretical_Workflow Start Start: Identify Biological Target (e.g., EGFR, VEGFR) Docking Molecular Docking (Predict Binding Pose & Affinity) Start->Docking QSAR QSAR (Analyze Structure-Activity Relationship) Start->QSAR ADMET In Silico ADMET Prediction (Assess Drug-Likeness) Start->ADMET MD_Sim Molecular Dynamics Simulation (Assess Stability & Dynamics) Docking->MD_Sim QM QM Calculations (Refine Parameters, Study Mechanism) MD_Sim->QM Refine Analysis Data Synthesis & Analysis MD_Sim->Analysis QSAR->Analysis ADMET->Analysis QM->Analysis Hypothesis Formulate Hypothesis on Bioactivity Mechanism Analysis->Hypothesis New_Design Rational Design of New Analogs Hypothesis->New_Design

Caption: A comprehensive workflow for the theoretical study of 5-Br-IAA.

Data Presentation and Interpretation

A crucial aspect of theoretical studies is the clear presentation and interpretation of quantitative data. Below is a hypothetical table summarizing the kind of data that can be generated and compared.

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted Oral Bioavailability (%)Predicted Carcinogenicity
5-Br-IAA EGFR-8.5Met793, Leu718, Cys79775Non-carcinogen
IAAEGFR-7.2Met793, Leu71868Non-carcinogen
5-Br-IAA VEGFR-9.1Cys919, Asp1046, Phe104775Non-carcinogen
IAAVEGFR-7.8Cys919, Asp104668Non-carcinogen

Interpretation: In this hypothetical example, 5-Br-IAA shows a better (more negative) docking score against both EGFR and VEGFR compared to its parent compound, IAA. This suggests a stronger binding affinity, which could translate to higher inhibitory potency. The identification of key interacting residues provides specific targets for future medicinal chemistry efforts. The favorable predicted ADMET properties further support 5-Br-IAA as a promising lead compound.

Conclusion and Future Directions

Theoretical studies provide a powerful and cost-effective means to investigate the bioactivity of molecules like this compound. By employing a combination of molecular docking, molecular dynamics simulations, QSAR, and ADMET prediction, researchers can gain significant insights into the mechanisms of action, identify key structural features for activity, and prioritize compounds for experimental validation. The workflow and methodologies presented in this guide offer a robust framework for accelerating the discovery and development of novel therapeutics based on the versatile 5-bromoindole scaffold. Future work should focus on integrating these computational predictions with experimental data to create a feedback loop that continually refines the theoretical models and leads to the design of more effective and safer drugs.

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Technical Guide to the Safe Handling and Management of 5-Bromoindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Context and Imperative for Safety

5-Bromoindole-3-acetic acid (5-Br-IAA), a halogenated derivative of the natural plant hormone auxin (indole-3-acetic acid), is a versatile molecule of significant interest in both life sciences and synthetic chemistry. Its applications range from a tool compound in plant biology and agricultural research to a key building block in the synthesis of novel pharmaceutical agents, including potential anti-cancer and neuroprotective drugs.[1] Given its role in modulating sensitive biological pathways and its chemical properties, a comprehensive understanding of its safety profile and handling requirements is not merely a procedural formality but a cornerstone of responsible research.

This guide provides an in-depth framework for researchers, laboratory managers, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, grounding each recommendation in the principles of chemical risk assessment and laboratory best practices. The objective is to create a self-validating system of safety, ensuring that the pursuit of scientific innovation is conducted with the highest regard for personnel and environmental protection.

Section 1: Hazard Identification and Physicochemical Profile

While some safety data sheets may classify this compound as non-hazardous under specific regulations, a deeper analysis of available data indicates potential for irritation.[2][3] GHS hazard statements provided by multiple suppliers include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Therefore, the precautionary principle dictates that it should be handled as a potentially hazardous substance.

The primary routes of acute exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[2] Chronic health effects are not well-documented, but repeated or prolonged exposure should always be minimized.[2] As a combustible solid, it presents a fire risk and can produce hazardous decomposition products under thermal stress, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[2][5]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 40432-84-6 [1]
Molecular Formula C₁₀H₈BrNO₂ [1]
Molecular Weight 254.08 g/mol [1]
Appearance Off-white to beige crystalline powder [1][4]
Melting Point 141 - 148 °C [5]
Solubility Insoluble in water [5]
Stability Stable under recommended storage conditions; light-sensitive [5]

| Incompatibilities | Strong oxidizing agents, strong acids |[2][5] |

Section 2: The Hierarchy of Controls for Exposure Prevention

A robust safety program relies on the "Hierarchy of Controls," a systematic approach to minimizing risk. This methodology prioritizes higher-level controls that eliminate or reduce the hazard at its source over lower-level controls that rely on individual behavior.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not feasible for direct research) Substitution Substitution (Use a less hazardous analog if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

  • Elimination/Substitution: For most research applications, eliminating the use of 5-Br-IAA is not feasible. Substitution with a less hazardous compound should be considered if the experimental design allows.

  • Engineering Controls: This is the most critical control measure. All handling of solid 5-Br-IAA that may generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[2][3]

  • Administrative Controls: Laboratories must establish Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound. All personnel must be trained on these SOPs and the specific hazards of 5-Br-IAA. Designate specific areas within the lab for its use.

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and is mandatory. It does not reduce the hazard itself but protects the user from exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Body Area Protection Rationale and Standard Source(s)
Hands Nitrile rubber gloves (min. thickness >0.11 mm) Provides chemical resistance. Gloves must be inspected before use and changed immediately if contaminated. [2]
Eyes/Face Tightly-fitting safety goggles with side shields Protects against dust particles and splashes. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US). [3][5]
Body Standard laboratory coat Prevents contamination of personal clothing. [2]

| Respiratory | Not required with proper engineering controls | A NIOSH-approved particle filter or respirator should be used if engineering controls fail or during a large spill cleanup where dust generation is unavoidable. |[3][5] |

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to a strict, methodical protocol is essential for minimizing exposure during routine laboratory work.

Experimental Protocol: Weighing and Handling Solid this compound
  • Preparation:

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (analytical balance, spatulas, weigh boats, glassware, solvent).

    • Don all required PPE as specified in Table 2.

  • Execution:

    • Place the stock container of 5-Br-IAA inside the fume hood.

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Open the container slowly.

    • Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat on the balance. Avoid any actions that could generate dust.

    • Once weighing is complete, securely close the stock container.

    • Transfer the weighed solid to the destination vessel for dissolution or reaction.

  • Post-Handling:

    • Clean the spatula thoroughly.

    • Wipe down the balance and surrounding work surface with a damp cloth or towel to remove any residual dust.

    • Dispose of the weigh boat and any contaminated cleaning materials as halogenated organic waste.[6]

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Container: Keep in the original, tightly sealed container.[3][5]

  • Environment: Store in a dry, cool, and well-ventilated area designated for chemical storage.[3][5]

  • Light: Protect from light, as indole derivatives can be light-sensitive.[5][7]

  • Temperature: While room temperature is acceptable, refrigeration (0-8°C) or freezing (<-15°C) is often recommended for long-term stability.[1][5]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[2][5]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and running water for at least 15 minutes.[2][5] Remove all contaminated clothing.[2] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[5][8]

Spill Management

For any spill, the first step is to assess the situation. Only personnel trained in spill cleanup procedures and wearing appropriate PPE should respond. For large or unmanageable spills, evacuate the area and contact institutional emergency services.[9][10]

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Start->Alert Assess Is the spill large or unmanageable? Alert->Assess Call_Help Call Emergency Services. Secure the area from a safe distance. Assess->Call_Help Yes Small_Spill Small, Manageable Spill Assess->Small_Spill No End Report Incident to Supervisor Call_Help->End Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Small_Spill->Don_PPE Contain Contain Spill: Cover solid with plastic sheet to prevent dust. Create dike for solutions. Don_PPE->Contain Cleanup Clean Up: Solid: Gently sweep into waste container. Solution: Absorb with inert material. Contain->Cleanup Decontaminate Decontaminate spill area with soap and water. Cleanup->Decontaminate Dispose Package and label all waste as 'Halogenated Hazardous Waste' Decontaminate->Dispose Dispose->End

Caption: Workflow for responding to a chemical spill.

Experimental Protocol: Small Solid Spill Cleanup
  • Isolate: Alert others and restrict access to the area.[11]

  • Protect: Don all necessary PPE, including double nitrile gloves, safety goggles, and a lab coat. Ensure the area is well-ventilated.

  • Contain: Gently cover the spill with an inert absorbent material or sweep it carefully to avoid generating dust.[2][12]

  • Collect: Carefully transfer the spilled material and absorbent into a designated, sealable container labeled "Hazardous Waste: this compound Spill Debris".[2][9]

  • Decontaminate: Clean the spill area thoroughly with soap and water or another appropriate cleaning solvent.[2]

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of according to the protocol in Section 5.

  • Report: Inform the laboratory supervisor of the incident.[9]

Section 5: Waste Management and Disposal

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination. It must never be disposed of in standard trash or down the drain.

Waste_Disposal_Workflow Start Generate Waste (Unused chemical, contaminated labware) Segregate Segregate as 'Halogenated Organic Waste' Start->Segregate Container Place in a designated, compatible, and sealed waste container Segregate->Container Label Label container clearly: 'Hazardous Waste' List all chemical contents Container->Label Store Store in a designated Satellite Accumulation Area away from incompatibles Label->Store Pickup Arrange pickup by a licensed hazardous waste disposal service Store->Pickup End Proper Disposal (e.g., Incineration) Pickup->End

Caption: Workflow for the proper disposal of this compound.

Disposal Protocol
  • Waste Segregation: It is imperative to collect all waste containing 5-Br-IAA separately from non-halogenated waste streams.[6]

  • Container Management: Use a designated, leak-proof container that is clearly labeled "Halogenated Organic Waste".[6] The container must be kept tightly closed when not in use.[6]

  • Labeling: The waste container label must include the words "Hazardous Waste" and list "this compound" and any other chemicals or solvents present.[6]

  • Professional Disposal: The sealed and labeled waste container must be transferred to a licensed professional waste disposal company. The standard disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize the resulting hydrogen bromide.[6]

References

  • 5-Bromoindole Safety Operating Guide. (2025). BenchChem. URL: https://www.benchchem.com/product/B2025/safety
  • (5-Bromo-1H-indol-3-yl)acetic acid Safety Data Sheets. Echemi. URL: https://www.echemi.com/products/fb101-40432-84-6.html
  • This compound - Safety Data Sheet. (2025). Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC378940010&productDescription=5-BROMOINDOLE-3-ACETIC+ACID+1GR&vendorId=VN00032119&countryCode=US&language=en
  • This compound | 40432-84-6. Biosynth. URL: https://www.biosynth.com/p/B-8550/40432-84-6-5-bromoindole-3-acetic-acid
  • This compound, min 97%, 1 gram. Stratech Scientific. URL: https://www.stratech.com/product/5-bromoindole-3-acetic-acid-min-97-1-gram/
  • This compound. Chem-Impex. URL: https://www.chemimpex.com/products/06427
  • This compound | 40432-84-6. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8716331.htm
  • Safety Data Sheet - 5-Bromoindole-3-carbaldehyde. (2025). Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AAH6634904&productDescription=5-Bromoindole-3-carboxaldehyde%2C+97%2B%25%2C+Thermo+Scientific+Chemicals&vendorId=VN00033897&countryCode=US&language=en
  • This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific. URL: https://www.fishersci.com/shop/products/5-bromoindole-3-acetic-acid-97-thermo-scientific-chemicals-4/H29217.03
  • This compound. Stenutz. URL: https://www.stenutz.eu/chem/solv22-h-5-bromoindole-3-acetic_acid.html
  • Safety Data Sheet: 5-Bromoindole. (2023). Carl ROTH. URL: https://www.carlroth.com/medias/SDB-5469-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ4MDh8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDMyLzkwNzU4MTg2MTEzNTgucGRmfDljYjI1Y2M2ZGU1N2U3YjE1YjQxZGE1ZTYzZWYwM2M0YmY5YjU3YjE1YmYxYjU2YjM1YjM4YjE5YjE4YjE1YjU
  • This compound, 99%. Thermo Scientific Acros. URL: https://www.fishersci.com/shop/products/5-bromoindole-3-acetic-acid-99-2/10795711
  • 5-Bromo-3-indoleacetic acid. PubChem, NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/96734
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  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. URL: https://chemklean.com/chemical-spill-procedures-step-by-step-guide/
  • This compound. Echemi. URL: https://www.echemi.com/products/pid216447-5-bromoindole-3-acetic-acid.html
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  • Safety Data Sheet: Indole-3-acetic Acid (sodium salt). Cayman Chemical. URL: https://www.caymanchem.com/msdss/30521m.pdf
  • Chemical Spill Procedures. Princeton University EHS. URL: https://ehs.princeton.edu/laboratory-research/chemical-safety/chemical-spill-procedures
  • 2-(1H-indol-3-yl) acetic acid - Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC122310250&productDescription=INDOLE-3-ACETIC+ACID%2C+98%2B%25%2C&vendorId=VN00032119&countryCode=US&language=en
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Methodological & Application

Introduction: 5-Bromoindole-3-acetic acid (5-Br-IAA) - A Potent Synthetic Auxin for Advanced Plant Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 5-Bromoindole-3-acetic acid in plant tissue culture, designed for researchers, scientists, and drug development professionals.

This compound (5-Br-IAA) is a synthetic analog of the natural plant hormone Indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants.[1][2] The strategic substitution of a bromine atom at the 5th position of the indole ring confers unique properties to the molecule, potentially offering enhanced stability and altered biological activity compared to its natural counterpart. While natural IAA is susceptible to degradation by light and plant enzymes, synthetic auxins like 5-Br-IAA are often more resilient, ensuring a more consistent and sustained hormonal effect within the culture medium.[3]

This enhanced stability makes 5-Br-IAA a valuable tool in micropropagation, where precise control over developmental pathways is paramount. It is utilized to leverage the fundamental roles of auxins in plant development, which include stimulating cell division and elongation, inducing the formation of roots (rhizogenesis), promoting callus formation, and guiding tissue differentiation.[2][4][5][6] This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for the effective use of 5-Br-IAA in a research setting.

Chemical Properties of this compound:

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrNO₂[7][8][9]
Molecular Weight 254.08 g/mol [7][8][9]
CAS Number 40432-84-6[7][8]
Appearance White to off-white crystalline powder[9]
Melting Point 143-145 °C[10]
Storage Store at < -15°C, protected from light[8]

Mechanism of Action: Interfacing with the Core Auxin Signaling Pathway

As an auxin analog, 5-Br-IAA exerts its biological effects by integrating into the plant's native auxin perception and signaling cascade. The primary mechanism involves the targeted degradation of transcriptional repressors, which in turn "switches on" the expression of auxin-responsive genes.[11][12]

The Canonical TIR1/AFB Pathway:

  • Perception: In the nucleus, auxin molecules act as a 'molecular glue'.[4][12] 5-Br-IAA, mimicking natural IAA, binds to a co-receptor complex consisting of the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[11][13]

  • Ubiquitination: This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[14]

  • Degradation: The poly-ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.[13]

  • Gene Activation: In the absence of auxin, Aux/IAA proteins are bound to AUXIN RESPONSE FACTORs (ARFs), a class of transcription factors. This binding prevents ARFs from activating gene expression.[4][11] The degradation of Aux/IAA repressors liberates the ARFs.

  • Transcriptional Response: The freed ARFs can then bind to auxin-responsive elements (AREs) in the promoters of target genes, activating transcription and leading to the physiological responses associated with auxin, such as cell division and differentiation.[12]

CallusInductionWorkflow A 1. Explant Source (Young, healthy leaf) B 2. Surface Sterilization (e.g., 70% EtOH, Bleach) A->B C 3. Rinsing (Sterile distilled water) B->C D 4. Explant Excision (~1 cm² sections in laminar flow hood) C->D E 5. Inoculation (Place explant on 5-Br-IAA medium) D->E F 6. Incubation (Darkness, 25°C) E->F G 7. Callus Proliferation (Visible after 2-4 weeks) F->G H 8. Subculture (Transfer callus to fresh medium) G->H H->G Every 3-4 weeks

Caption: Standard workflow for callus induction using 5-Br-IAA.

Procedure:

  • Explant Selection: Select young, fully expanded leaves from a healthy, disease-free mother plant.

  • Surface Sterilization:

    • Wash the leaves under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% (v/v) ethanol for 30-60 seconds.

    • Transfer to a 10-20% commercial bleach solution (containing sodium hypochlorite) with a drop of Tween-20 for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water to remove all traces of the sterilants. [15]3. Explant Preparation: Place the sterile leaves on a sterile petri dish and cut them into small sections (explants), approximately 1 cm².

  • Inoculation: Using sterile forceps, place the leaf explants onto the surface of the prepared MS medium supplemented with an optimized concentration of 5-Br-IAA. Often, a combination with a cytokinin (e.g., 6-Benzylaminopurine, BAP) is required, with the auxin:cytokinin ratio being critical for morphogenesis. [16][17]A common starting point for callus induction is a higher auxin concentration relative to cytokinin (e.g., 2.0 mg/L 5-Br-IAA with 0.5 mg/L BAP).

  • Incubation: Seal the petri dishes with paraffin film and incubate them in the dark at 25 ± 2°C. The darkness promotes undifferentiated growth and prevents premature chloroplast development.

  • Observation and Subculture: Observe the cultures weekly for signs of callus formation, typically emerging from the cut edges of the explant within 2-4 weeks. Once a significant amount of callus has formed, subculture the callus by transferring it to fresh medium every 3-4 weeks to maintain active growth.

Field-Proven Insights & Considerations

  • Optimization is Key: The optimal concentration of 5-Br-IAA is highly dependent on the plant species, genotype, and the type of explant used. A concentration gradient experiment is always recommended to determine the most effective level for your specific system. Typical working concentrations for auxins range from 0.01 to 10.0 mg/L. * Auxin:Cytokinin Ratio: The balance between auxins and cytokinins is the primary determinant of developmental fate in vitro.

    • High Auxin / Low Cytokinin: Generally promotes root formation and callus proliferation.

    • Low Auxin / High Cytokinin: Generally promotes shoot formation.

    • Balanced Ratio: Often leads to undifferentiated callus growth.

  • Comparison with Other Auxins: 5-Br-IAA is a synthetic auxin. Compared to the natural auxin IAA, it may be more potent or stable. Compared to other synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), it may induce different morphological responses. 2,4-D is often considered very potent for inducing somatic embryogenesis and callus in monocots, while IAA and its analogs are frequently used for rooting and organogenesis in dicots. [18][19][20][21]The choice of auxin should be based on empirical data for the target species.

By understanding the underlying biochemical principles and adhering to rigorous aseptic protocols, researchers can effectively utilize this compound to precisely manipulate plant development in vitro, opening new avenues for crop improvement, secondary metabolite production, and fundamental plant science research.

References

  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (n.d.). MDPI.
  • Auxin. (n.d.). In Wikipedia.
  • Weijers, D., & Wagner, D. (2016). Mechanisms of auxin signaling. Nature Chemical Biology, 12(7), 475-483.
  • Powers, S. K., & Strader, L. C. (2016). Auxin signalling pathways in plants. Current Biology, 26(15), R701-R705.
  • Leyser, O. (2018). Auxin Signaling. Plant Physiology, 176(1), 465-479.
  • Plant Growth Regulators. (n.d.). PhytoTechnology Laboratories.
  • Tong, J., et al. (2019). Auxin-BR Interaction Regulates Plant Growth and Development. Frontiers in Plant Science, 10, 111.
  • Wani, S., et al. (2019). Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl. Biotechnology Reports, 24, e00388.
  • Indole-3-acetic acid. (n.d.). In Wikipedia.
  • This compound, min 97%, 1 gram. (n.d.). Loba Chemi.
  • Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Plant Signaling & Behavior, 10(8), e1048052.
  • Zhang, M., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12763.
  • Leveau, J. H., & Lindow, S. E. (2005). Utilization of the Plant Hormone Indole-3-Acetic Acid for Growth by Pseudomonas putida Strain 1290. Applied and Environmental Microbiology, 71(5), 2365-2371.
  • Plant Cell Indole-3-Acetic Acid (IAA) Powder. (n.d.). Rootlab.
  • Which phytohormone is better among the 2,4 D and Indole 3 Acetic Acid for plant tissue culture in hairy root transformation? (2020). ResearchGate.
  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. (n.d.). MDPI.
  • El-Sherif, F., et al. (2013). Effects of different combinations of benzyl adenine and indole acetic acid concentrations on in vitro plant regeneration in hexaploid wheat. Journal of Genetic Engineering and Biotechnology, 11(1), 13-19.
  • Piotrowska-Niczyporuk, A., & Bajguz, A. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLoS ONE, 11(7), e0159522.
  • Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. (n.d.). Universiti Kebangsaan Malaysia.
  • Al-Ghamdi, A. A., et al. (2022). Callus Induction and Plant Regeneration from Carum copticum and Assessment of Antioxidant Responses and Phytochemical Profiling by In Vitro Salinity Stress. Plants, 12(1), 61.
  • Delbarre, A., et al. (1996). Comparison of mechanisms controlling uptake and accumulation of 2,4-dichlorophenoxy acetic acid, naphthalene-1-acetic acid, and indole-3-acetic acid in suspension-cultured tobacco cells. Planta, 198(4), 532-541.
  • Rooting Success: Harnessing the Power of Indole-3-acetic Acid for Propagation. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • How Indole Acetic Acid (IAA) Enhances Plant Growth Naturally. (2025). JIN DUN CHEMISTRY.
  • Lone, J. A., et al. (2017). Efficient Callus Induction and Regeneration in Brassica juncea for Environment Friendly Agriculture. International Journal of Pure & Applied Bioscience, 5(1), 135-141.
  • Chapter 9: Plant Tissue Culture Techniques. (n.d.). Association for Biology Laboratory Education (ABLE).
  • Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. (n.d.). MDPI.
  • Plant indole-3-acetic acid (IAA) ELISA Kit. (n.d.). CUSABIO.

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Application Note & Protocol: Optimizing 5-Bromoindole-3-acetic acid for Robust Callus Induction

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on determining the optimal concentration of 5-Bromoindole-3-acetic acid for callus culture.

Foundational Principles: The Role of Auxins in Callogenesis

Callus, an undifferentiated mass of plant cells, is the cornerstone of many plant biotechnology applications, from somatic embryogenesis to the production of secondary metabolites. The induction of callus from differentiated explant tissue is fundamentally a process of controlled cellular dedifferentiation and proliferation, a process governed by plant growth regulators (PGRs).

Among PGRs, auxins are the primary drivers of callus induction.[1] The most common natural auxin, Indole-3-acetic acid (IAA), regulates numerous aspects of plant growth, including cell division, elongation, and differentiation.[2][3][4] Synthetic auxins, such as this compound, are halogenated analogs of IAA. These modifications can alter the molecule's stability, its resistance to enzymatic degradation within the plant tissue, and its overall biological activity, sometimes leading to a more potent or sustained response compared to natural IAA.

The mechanism of auxin action hinges on its ability to modulate gene expression.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (5-Br-IAA) Receptor TIR1/AFB Receptor Auxin->Receptor Binds SCF_Complex SCF Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Tags for Degradation Ubiquitin Ubiquitin ARE Auxin Response Element (DNA) ARF->ARE Binds & Activates Transcription Gene Transcription (Cell Division & Differentiation) ARE->Transcription Leads to

Figure 1: Simplified Auxin Signaling Pathway. Auxin binds to its receptor, promoting the degradation of Aux/IAA repressor proteins. This frees Auxin Response Factors (ARFs) to activate genes responsible for cell division and differentiation, leading to callus formation.

The Imperative of Empirical Optimization

There is no universal optimal concentration for any auxin. The ideal level is a function of several variables:

  • Plant Genotype: Different species, and even different cultivars within a species, exhibit varying sensitivities to PGRs.[5]

  • Explant Source: The type and age of the explant tissue (e.g., leaf, stem, cotyledon) significantly impact its regenerative capacity.[6]

  • Auxin-Cytokinin Ratio: Callus induction is typically achieved through a synergistic interaction between an auxin and a cytokinin. The ratio between these two PGR classes is often more critical than the absolute concentration of either one.[7][8]

Therefore, a systematic, dose-response experiment is essential to determine the optimal concentration of 5-Br-IAA for any new plant system. The following protocol provides a robust methodology for this determination.

Experimental Protocol: Determining the Optimal 5-Br-IAA Concentration

This protocol is designed as a template. Researchers should adapt media formulations and sterilization procedures based on their specific plant species.

3.1 Objective

To identify the concentration of this compound that yields the highest frequency of induction and the best quality of callus from a chosen explant.

3.2 Materials & Reagents

  • Basal Medium: Murashige and Skoog (MS) medium is a common starting point.

  • Carbon Source: Sucrose (typically 30 g/L).

  • Gelling Agent: Agar (typically 6-8 g/L) or Gellan Gum.

  • Plant Growth Regulators:

    • This compound (5-Br-IAA) powder.

    • A cytokinin, e.g., 6-Benzylaminopurine (BAP) or Kinetin (Kin).

  • Solvents: 1N NaOH or 1N KOH for dissolving 5-Br-IAA.

  • Explant Material: Healthy, young tissue from the source plant.

  • Sterilization Agents: 70% (v/v) ethanol, commercial bleach (e.g., Clorox), sterile distilled water, Tween 20.

  • Labware: Sterile petri dishes, culture vessels, scalpels, forceps, volumetric flasks, pH meter, autoclave.

3.3 Step-by-Step Methodology

Step 1: Preparation of Stock Solutions (Aseptic Technique)

Precise stock solutions are critical for accurate and reproducible media preparation.[9]

  • Prepare a 1 mg/mL 5-Br-IAA Stock:

    • Weigh 100 mg of 5-Br-IAA powder.

    • Transfer to a sterile 100 mL volumetric flask.

    • Add 2-3 mL of 1N NaOH or KOH to dissolve the powder completely. Gentle warming may assist.

    • Once dissolved, bring the final volume to 100 mL with sterile, double-distilled water.

    • Store in a sterile, amber bottle at 2-8°C. This stock is stable for several weeks.

  • Prepare a 1 mg/mL Cytokinin Stock (e.g., BAP):

    • Follow a similar procedure as above. BAP also dissolves in a small amount of 1N NaOH or HCl before dilution with water.

Step 2: Preparation of Experimental Culture Media

This protocol uses a fixed cytokinin concentration while varying the 5-Br-IAA concentration. Based on literature, a typical starting concentration for cytokinins like BAP is 0.5 mg/L. The auxin concentration range is designed to identify both optimal and potentially inhibitory levels.[9]

  • Prepare 1 L of MS basal medium according to the manufacturer's instructions (including 30 g sucrose).

  • Divide the basal medium into the required number of flasks for each treatment group (see Table 1).

  • Add the fixed amount of cytokinin stock solution to each flask (e.g., 0.5 mL of 1 mg/mL BAP stock for a final concentration of 0.5 mg/L).

  • Add the variable amounts of 5-Br-IAA stock solution to the corresponding flasks as detailed in Table 1.

  • Adjust the pH of each medium to 5.7-5.8 using 1N NaOH or 1N HCl.

  • Add the gelling agent (e.g., 8 g of agar per liter).

  • Autoclave the media at 121°C and 15 psi for 20 minutes.

  • Pour the sterile media into petri dishes in a laminar flow hood and allow them to solidify.

Table 1: Example Experimental Design for 5-Br-IAA Optimization

Treatment ID5-Br-IAA Conc. (mg/L)BAP Conc. (mg/L)Volume of 1 mg/mL 5-Br-IAA Stock per 100 mL Media
C00.00.50 µL
A10.10.510 µL
A20.50.550 µL
A31.00.5100 µL
A42.00.5200 µL
A55.00.5500 µL
A610.00.51000 µL

Step 3: Explant Preparation and Inoculation

  • Select healthy, young leaves or stems from the source plant.

  • Wash thoroughly under running tap water.

  • In a laminar flow hood, perform surface sterilization. A general protocol is a 30-60 second rinse in 70% ethanol, followed by a 10-20 minute soak in a 10-20% bleach solution with a few drops of Tween 20, and finally, three rinses with sterile distilled water.[8][10] Note: Sterilization times must be optimized for each plant species to minimize contamination and tissue damage.

  • Cut the sterilized tissue into small sections (e.g., 1 cm² leaf discs or 1 cm stem segments).

  • Place 3-5 explants onto the surface of the solidified medium in each petri dish. Ensure good contact with the medium. Use at least 5 replicate plates per treatment.

Step 4: Incubation and Data Collection

  • Seal the petri dishes with parafilm.

  • Incubate the cultures at 25 ± 2°C. For initial callus induction, incubation in complete darkness is often beneficial as it can promote undifferentiated growth and reduce the production of phenolic compounds.[6]

  • Observe the cultures weekly for signs of contamination and callus formation.

  • After 4-6 weeks, collect data on the following parameters:

    • Callus Induction Frequency (%): (Number of explants forming callus / Total number of explants) x 100.

    • Callus Fresh Weight (mg): Carefully remove the callus from the explant, blot dry, and weigh.

    • Callus Morphology: Score the quality of the callus (e.g., 1=No callus, 2=Poor, compact, dark, 3=Moderate, some friable parts, 4=Good, friable, light-colored, 5=Excellent, highly friable, rapidly growing).

    • Browning: Note the degree of phenolic oxidation and browning around the explant.

Sources

Application Notes & Protocols: Preparation of 5-Bromoindole-3-acetic Acid Stock Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromoindole-3-acetic acid (5-Br-IAA) is a synthetic auxin derivative utilized in diverse research fields, including plant biology, neuroscience, and medicinal chemistry.[1] Its function as a plant growth regulator and as a building block for novel pharmaceuticals necessitates precise and reliable experimental conditions.[1][2] The inherent low aqueous solubility of 5-Br-IAA presents a significant challenge for its application in biological systems. This document provides a comprehensive, field-tested protocol for the preparation, storage, and quality control of 5-Br-IAA stock solutions, ensuring reproducibility and accuracy in downstream experiments. We emphasize the rationale behind solvent selection and handling procedures to maintain the compound's integrity and bioactivity.

Compound Profile & Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust solubilization and storage strategy. The compound is a crystalline powder that is practically insoluble in water, a critical factor dictating the choice of solvent.[3]

PropertyValueSource(s)
Synonyms (5-Bromo-1H-indol-3-yl)acetic acid, 5BrIAA[1][4]
CAS Number 40432-84-6[1][2][5][6][7]
Molecular Formula C₁₀H₈BrNO₂[1][2][3][6]
Molecular Weight 254.08 g/mol [1][3][4][6]
Appearance White to off-white or beige crystalline powder[1][3][4]
Melting Point 141 - 148 °C[2][3][5]
Water Solubility Insoluble[3]
Purity ≥ 97-99% (method-dependent)[1][7]

Core Principles of Solubilization and Stability

The experimental utility of 5-Br-IAA is contingent on its effective delivery into an aqueous biological medium. This requires a solubilization strategy that overcomes its hydrophobic nature without compromising its chemical structure or inducing cytotoxicity in the experimental model.

Causality of Solvent Selection

Given its insolubility in water, an organic solvent is required for initial dissolution. The ideal solvent should:

  • Effectively solubilize 5-Br-IAA at a high concentration.

  • Be miscible with aqueous culture media or buffers.

  • Exhibit low toxicity at the final working concentration.

Dimethyl sulfoxide (DMSO) is the solvent of choice for these reasons. As a polar aprotic solvent, it readily dissolves a wide range of organic molecules that are poorly soluble in water.[8] While other solvents like ethanol can be used, DMSO is often preferred for its superior solvating power for complex organic compounds.[9] The formation of hydrogen bonds between DMSO and the carboxylic acid group of 5-Br-IAA facilitates its dissolution.[10]

Stability and Handling Imperatives

5-Br-IAA is sensitive to light.[3] Photodegradation can alter its chemical structure and reduce its biological activity. Therefore, all procedures involving the compound, from weighing to storage, should be performed with minimal light exposure. The use of amber vials and storage in the dark are mandatory.

Furthermore, repeated freeze-thaw cycles can degrade the compound and introduce moisture into the DMSO stock, potentially causing the compound to precipitate. Preparing small, single-use aliquots is a critical best practice to preserve the integrity of the master stock.

Safety and Handling Precautions

Before handling, researchers must review the Safety Data Sheet (SDS). This compound may cause skin, eye, and respiratory irritation.[2][11] Adherence to standard laboratory safety protocols is required.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Engineering Controls: Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[11]

  • Spill Response: In case of a spill, sweep up the solid material carefully and place it in a suitable container for disposal. Avoid generating dust.[3]

  • First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11][12]

Protocol: Preparation of 100 mM Master Stock Solution

This protocol describes the preparation of a 100 mM master stock solution in DMSO, a common high concentration for laboratory use.

Required Materials
  • This compound (MW: 254.08 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL amber microcentrifuge tubes or cryovials

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Step-by-Step Methodology
  • Calculate Required Mass: Determine the mass of 5-Br-IAA needed. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 100 mM × 1 mL × 254.08 g/mol / 1000 = 25.41 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh 25.41 mg of 5-Br-IAA powder and transfer it into a sterile amber vial.

    • Expert Tip: Weighing the compound directly into the vial in which it will be dissolved minimizes transfer loss.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the 5-Br-IAA powder.

  • Dissolve Compound: Cap the vial securely and vortex at medium-high speed for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

    • Note: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Avoid overheating, as it can degrade the compound.[13]

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately dispense the master stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

  • Store Properly: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots in a light-protected container at -20°C or -80°C for long-term stability.[2]

Visualization of Key Workflows

Visual diagrams help clarify the sequence of operations and the logic of dilution.

G cluster_prep Stock Preparation cluster_storage Storage & Handling A Calculate Mass (e.g., 25.41 mg) B Weigh Powder in Amber Vial A->B C Add Anhydrous DMSO (e.g., 1 mL) B->C D Vortex Until Fully Dissolved C->D E Dispense Single-Use Aliquots (20-50 µL) D->E F Store at -20°C / -80°C (Protect from Light) E->F caption Figure 1. Master Stock Solution Preparation Workflow.

Caption: Figure 1. Master Stock Solution Preparation Workflow.

G stock 100 mM Master Stock (in 100% DMSO) calc Calculate Dilution M1V1 = M2V2 (100,000 µM)(V1) = (100 µM)(1000 µL) V1 = 1 µL stock->calc dilute Add 1 µL of Master Stock to 999 µL of Aqueous Buffer/Media calc->dilute mix Vortex Thoroughly dilute->mix working 100 µM Working Solution (in 0.1% DMSO) mix->working caption Figure 2. Example Dilution Cascade to Working Solution.

Caption: Figure 2. Example Dilution Cascade to Working Solution.

Quality Control and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely in DMSO. 1. Insufficient solvent volume.2. Low-quality or non-anhydrous DMSO.3. Compound purity issues.1. Re-verify calculations and solvent volume.2. Use fresh, anhydrous, high-purity DMSO.3. Apply gentle heat (37°C) or brief sonication.4. If issues persist, source compound from a reputable supplier.
Precipitate forms when diluting stock into aqueous buffer. 1. Compound's inherent hydrophobicity.2. Final DMSO concentration is too low to maintain solubility.3. Buffer pH or composition is unfavorable.1. This is often unavoidable. Add the DMSO stock dropwise to the buffer while vortexing to aid dispersion.2. Ensure the final DMSO concentration in your assay is sufficient to maintain solubility but below the cytotoxicity threshold for your model (typically <0.5%).3. For some acidic compounds, adjusting the buffer to a slightly alkaline pH can increase solubility by deprotonating the carboxylic acid group.[9][14]
Loss of compound activity over time. 1. Degradation due to light exposure.2. Degradation from repeated freeze-thaw cycles.3. Improper storage temperature.1. Always use amber tubes and store in the dark.2. Use single-use aliquots to avoid thawing the master stock.3. Ensure consistent storage at -20°C or, preferably, -80°C.

References

  • Safety Data Sheet: 5-Bromoindole. Carl ROTH. [Link]
  • This compound. Stenutz. [Link]
  • Semiochemical compound: 5-Bromo-1H-indole-3-acetic acid. The Pherobase. [Link]
  • This compound, min 97%, 1 gram. HBARSCI. [Link]
  • 5-Bromo-3-indoleacetic acid | C10H8BrNO2 | CID 96734. PubChem - NIH. [Link]
  • This compound. Chemdad. [Link]
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. [Link]
  • How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?
  • How to avoid Indoleacetic acid solution precipitation?
  • Effect of Dimethyl Sulfoxide on the Retention Time of Acetic Acid in Gas Chromatography and Its Mechanism. Chinese Journal of Applied Chemistry. [Link]
  • Thermal Analysis of DMSO Decomposition under Acidic Conditions. Michigan Technological University. [Link]

Sources

Unlocking Plant Potential: Application Notes and Protocols for 5-Bromoindole-3-acetic Acid (5-Br-IAA) in Horticulture and Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Synthetic Auxin for Enhanced Plant Growth

5-Bromoindole-3-acetic acid (5-Br-IAA) is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA)[1][2]. As a member of the auxin family, 5-Br-IAA functions as a potent plant growth regulator, showing significant promise for applications in both horticulture and agriculture[1][2]. Its unique chemical structure, featuring a bromine atom on the indole ring, suggests potentially enhanced stability and activity compared to its natural counterpart, IAA[3][4]. This guide provides a comprehensive overview of the known applications of 5-Br-IAA, detailed protocols for its use, and an exploration of its mechanism of action.

Mechanism of Action: The Halogen Advantage

Like other auxins, 5-Br-IAA is believed to exert its effects by influencing cell division, elongation, and differentiation[1]. The core mechanism of auxin action involves the perception of the hormone by specific receptor proteins, most notably the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of F-box proteins. This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response genes that drive various growth and developmental processes[5].

The halogenation of auxins, such as the bromination in 5-Br-IAA, has been shown to significantly impact their bioactivity. Studies on other halogenated auxins, like 4-chloroindole-3-acetic acid (4-Cl-IAA), have demonstrated a tenfold increase in potency compared to IAA[4]. This enhanced activity is attributed to increased stability and resistance to degradation within the plant[3]. It is hypothesized that the bromine atom in 5-Br-IAA similarly enhances its persistence and efficacy, leading to a more sustained physiological response.

At high concentrations, synthetic auxins can induce the production of ethylene and abscisic acid, leading to uncontrolled growth, senescence, and ultimately, plant death. This dose-dependent duality allows for the use of compounds like 5-Br-IAA not only as growth promoters at low concentrations but also potentially as herbicides at higher concentrations[4].

AuxinSignaling cluster_nucleus Nucleus AUX_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AUX_IAA->ARF Represses Ub Ubiquitin AUX_IAA->Ub Ubiquitination AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Gene Auxin-Responsive Gene AuxRE->Gene Transcription Growth & Development Growth & Development Gene->Growth & Development TIR1_AFB TIR1/AFB Receptor TIR1_AFB->AUX_IAA Targets Proteasome 26S Proteasome Ub->Proteasome Degradation Five_Br_IAA 5-Br-IAA Five_Br_IAA->TIR1_AFB Binds outside Cytoplasm experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis prep_stock Prepare 5-Br-IAA Stock Solution prep_working Prepare Working Solutions (various µM) prep_stock->prep_working treatment Apply 5-Br-IAA (e.g., Quick Dip) prep_working->treatment prep_cuttings Prepare Plant Cuttings (uniform size) prep_cuttings->treatment control Control Group (Solvent only) prep_cuttings->control incubation Incubate in Rooting Medium treatment->incubation control->incubation data_collection Collect Data: - Rooting % - Root Number - Root Length incubation->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis conclusion conclusion stat_analysis->conclusion Determine Optimal Concentration

Sources

Application Notes & Protocols for the Synthesis of 5-Bromoindole-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position, coupled with an acetic acid moiety at the 3-position, creates 5-bromoindole-3-acetic acid, a versatile building block for novel therapeutics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this key intermediate and its derivatives. We delve into the underlying chemical principles, offer step-by-step protocols for two major synthetic routes, and provide expert insights into reaction optimization and safety. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of 5-Bromoindole Derivatives

This compound and its analogs are of significant interest in the pharmaceutical and life sciences sectors. The indole core is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] The strategic placement of a bromine atom at the C-5 position serves multiple purposes: it enhances lipophilicity, which can improve membrane permeability, and provides a reactive "handle" for further functionalization via cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This allows for the creation of complex molecular architectures necessary for targeted drug action.

Derivatives of 5-bromoindole have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties.[3][4] For instance, they have been investigated as inhibitors of key oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] As a building block, this compound is a precursor for synthesizing compounds targeting hormonal pathways, making it invaluable in modern drug discovery.[3]

This guide will focus on robust and well-established methods for constructing the 5-bromoindole core and subsequently introducing the acetic acid side chain.

Core Synthetic Strategy: A Two-Phase Approach

The direct synthesis of this compound in a single step is challenging due to the reactivity of the indole ring. The C-3 position is highly nucleophilic and prone to reaction before the less reactive C-5 position can be brominated. Therefore, a more controlled and higher-yielding strategy involves a two-phase approach:

  • Phase 1: Synthesis of the 5-Bromoindole Scaffold. This involves protecting the reactive sites of the indole ring to direct bromination specifically to the C-5 position.

  • Phase 2: Introduction of the 3-Acetic Acid Side Chain. Once the 5-bromoindole core is secured, the acetic acid moiety is installed at the C-3 position.

We will detail two primary protocols that exemplify this strategic approach.

Protocol I: Synthesis of 5-Bromoindole via a Sulfonate Intermediate

This method is a classic and reliable route that involves the temporary protection of the indole's C-2 position with a sulfonate group and the nitrogen with an acetyl group. This deactivates the typically reactive sites and allows for selective bromination at C-5.[6][7]

Rationale and Mechanistic Insight

Direct bromination of indole is notoriously unselective, often leading to polybromination and reaction at the C-3 position.[6] The strategy here is to reversibly block the most reactive positions. The addition of sodium bisulfite across the C2-N1 double bond forms a stable indoline-2-sulfonate. Subsequent N-acetylation further deactivates the ring. With the C-2 and N-1 positions blocked, electrophilic aromatic substitution (bromination) is directed to the electron-rich C-5 position of the benzene ring. The protecting groups are then easily removed under basic conditions to yield the desired product.

G cluster_0 Phase 1: Synthesis of 5-Bromoindole Indole Indole NaHSO3 Sodium Bisulfite (Protection of C2) Indole->NaHSO3 Step 1 IndolineSulfonate Sodium Indoline-2-Sulfonate NaHSO3->IndolineSulfonate Ac2O Acetic Anhydride (N-Acetylation) IndolineSulfonate->Ac2O Step 2 NAcetyl Sodium 1-Acetyl Indoline-2-Sulfonate Ac2O->NAcetyl Br2 Bromine (Selective C5-Bromination) NAcetyl->Br2 Step 3 BrominatedIntermediate Brominated Intermediate Br2->BrominatedIntermediate NaOH Sodium Hydroxide (Deprotection) BrominatedIntermediate->NaOH Step 4 Bromoindole 5-Bromoindole NaOH->Bromoindole

Caption: Workflow for the synthesis of 5-Bromoindole via the sulfonate intermediate method.

Detailed Experimental Protocol

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • In a large beaker, dissolve 100 g of sodium bisulfite in 300 mL of water.

  • In a separate flask, dissolve 50 g of indole in 100 mL of ethanol.

  • Add the indole solution to the sodium bisulfite solution with vigorous stirring.

  • Continue stirring the mixture at room temperature overnight (approx. 16-18 hours).

  • Collect the resulting light tan solid by vacuum filtration, wash thoroughly with ether, and air dry. The crude product is typically used directly in the next step.[7]

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

  • Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride in a flask equipped with an overhead stirrer.

  • Add 30 g of the sodium indoline-2-sulfonate from the previous step.

  • Heat the suspension to 70°C and stir for 1 hour. A voluminous white solid will form.

  • Increase the temperature to 90°C and continue stirring for an additional 2 hours.[7]

  • Cool the mixture to room temperature and collect the solid by filtration. Wash with acetic anhydride and then ether. The crude, damp solid can be used directly.

Step 3 & 4: Synthesis and Deprotection to 5-Bromoindole

  • Dissolve all the acylated material from Step 2 in 150 mL of water at 0-5°C in a three-necked flask.

  • CAUTION: Perform in a well-ventilated fume hood. Slowly add 40 g of bromine dropwise, maintaining the internal temperature below 5°C with vigorous stirring.[6][7]

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Quench excess bromine by adding a solution of ~10 g of sodium bisulfite in 30 mL of water.

  • Neutralize the solution to pH 7 by the slow addition of a 40% NaOH solution, keeping the temperature below 30°C.

  • Stir the neutralized solution overnight (approx. 12 hours) at 50°C.

  • Make the solution strongly basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C to ensure complete deprotection.[7]

  • Cool the mixture. Collect the light tan precipitate by vacuum filtration, wash well with water, and air dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by steam distillation to obtain pure 5-bromoindole.[8]

Quantitative Data Summary
ReagentMW ( g/mol )AmountMoles (mol)Molar Eq.
Step 1
Indole117.1550 g0.4271.0
Sodium Bisulfite104.06100 g0.9612.25
Step 2
Sodium Indoline-2-Sulfonate221.2030 g0.1361.0
Acetic Anhydride102.09300 mL-Solvent
Step 3/4
Bromine159.8140 g0.250~1.8 (rel. to sulfonate)
Sodium Hydroxide40.00As needed-Base
Expected Yield:55-65% overall

Protocol II: Fischer Indole Synthesis of 5-Bromoindole Derivatives

The Fischer indole synthesis is a powerful and versatile acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a ketone or aldehyde.[9][10] This method is ideal for creating a wide variety of substituted indoles directly.

Rationale and Mechanistic Insight

The reaction begins with the condensation of (4-bromophenyl)hydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate tautomerizes to its enamine form. Under acidic catalysis, the enamine undergoes a[11][11]-sigmatropic rearrangement, a key step that forms a new C-C bond. The resulting diimine intermediate then cyclizes and eliminates a molecule of ammonia to generate the final aromatic indole ring.[9][11] The choice of acid catalyst (Brønsted or Lewis) is crucial and can significantly impact the reaction yield.[9]

G cluster_1 Fischer Indole Synthesis Mechanism Arylhydrazine (4-bromophenyl)hydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation Arylhydrazine->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Diimine Diimine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aminal Formation Diimine->Cyclization Elimination Elimination of NH3 Cyclization->Elimination H+ Indole 5-Bromoindole Product Elimination->Indole

Caption: Mechanism of the Fischer Indole Synthesis.

Detailed Experimental Protocol (Example: Synthesis of 5-bromo-2,3-dimethyl-1H-indole)

Step 1: Hydrazone Formation (In Situ)

  • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

  • Add 2-butanone (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to form the phenylhydrazone. Progress can be monitored by Thin Layer Chromatography (TLC).[11]

Step 2: Fischer Indole Cyclization

  • To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq) as the Lewis acid catalyst.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C for ethanol).

  • Maintain reflux and monitor the reaction's progress by TLC. The reaction time can vary from a few hours to overnight.[11]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[11]

  • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 5-bromo-2,3-dimethyl-1H-indole.

Protocol III: Synthesis of this compound

This protocol describes the final step: attaching the acetic acid side chain to the C-3 position of the 5-bromoindole scaffold prepared in Protocol I.

Rationale and Mechanistic Insight

This synthesis is adapted from a general method for preparing indole-3-acetic acid.[12] The reaction involves the condensation of 5-bromoindole with glycolic acid under high temperature and pressure in the presence of a strong base (KOH). The base deprotonates the indole nitrogen and the hydroxyl group of glycolic acid. The high temperature facilitates the nucleophilic attack of the indole's C-3 position on the glycolic acid, followed by dehydration and rearrangement to form the acetate salt. Acidic workup then yields the final carboxylic acid product.

Detailed Experimental Protocol

Step 1: Reaction Setup

  • CAUTION: This reaction must be performed in a high-pressure autoclave capable of sustaining high temperatures and pressures.

  • Place potassium hydroxide (85%, ~4 eq) and 5-bromoindole (1.0 eq) into the autoclave.

  • Add 70% aqueous glycolic acid (~1.1 eq) to the mixture.[12]

  • Seal the autoclave and heat to 250°C with rocking or stirring for approximately 18 hours.

Step 2: Work-up and Purification

  • Cool the reaction mixture to below 50°C.

  • Carefully open the autoclave and add water to dissolve the potassium 5-bromoindole-3-acetate salt.

  • Remove the aqueous solution and rinse the autoclave with additional water.

  • Extract the aqueous solution with a non-polar solvent like ether or toluene to remove any unreacted 5-bromoindole.

  • Acidify the aqueous layer to a low pH (~2-3) with a strong acid (e.g., concentrated HCl) while cooling in an ice bath. This compound will precipitate out.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as an off-white to beige crystalline powder.[13]

Physical and Chemical Properties
PropertyValueReference
CAS Number 40432-84-6[3][14]
Molecular Formula C₁₀H₈BrNO₂[3]
Molecular Weight 254.08 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 143-145 °C[13]
Storage Store at < -15°C, protect from light

Safety and Handling Precautions

Bromine (Br₂):

  • Hazards: Bromine is extremely corrosive, toxic, and a strong oxidant.[15] It causes severe burns to the skin, eyes, and respiratory tract.[16][17] Inhalation can be fatal.

  • Handling: Always handle liquid bromine and its solutions in a certified chemical fume hood with adequate ventilation.[15]

  • Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, tight-fitting safety goggles, a face shield, and gloves resistant to bromine (e.g., neoprene, nitrile).[15][17]

  • Spills: Evacuate the area. Use an appropriate spill kit containing an absorbent like dry sand. Do not use combustible absorbents like sawdust.[15]

Strong Acids and Bases (HCl, NaOH, KOH):

  • These are corrosive and can cause severe burns. Always wear appropriate PPE, including gloves and safety glasses. Add reagents slowly, especially during neutralization steps, to control heat generation.

Autoclave Usage:

  • Ensure you are fully trained in the operation of the specific high-pressure autoclave model. Never exceed the manufacturer's recommended temperature and pressure limits.

References

  • MDPI. (2022). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea.
  • University of California, Berkeley. (n.d.). Bromine Standard Operating Procedure.
  • Erowid. (n.d.). Synthesis of 5-Bromo Indole.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • Centers for Disease Control and Prevention. (2024). Bromine.
  • Wikipedia. (n.d.). Reissert indole synthesis.
  • HETEROCYCLES. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • ResearchGate. (2016). Reissert Indole Synthesis.
  • De Gruyter. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
  • ResearchGate. (2016). Reissert-Indole-Synthesis.pdf.
  • SlideShare. (n.d.). Bromine handling and safety.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Chemdad. (n.d.). This compound.
  • Stenutz. (n.d.). This compound.
  • Semantic Scholar. (2000). Synthesis of 5-substituted indole derivatives, part II. Synthesis of sumatriptan through the Japp-Klingemann reaction.
  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • ResearchGate. (n.d.). The Japp-Klingemann Reaction.
  • PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I.
  • Crossref. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Organic Syntheses. (n.d.). Indole-3-acetic Acid.
  • PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.

Sources

Application Notes & Protocols: Synergistic and Antagonistic Interactions of 5-Bromoindole-3-acetic acid with Plant Hormones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Molecule

Indole-3-acetic acid (IAA) is the most prevalent, naturally occurring auxin, a class of hormones fundamental to nearly every aspect of plant growth and development.[1][2] In research and commercial applications, synthetic auxins are often employed for their enhanced stability or modified activity. 5-Bromoindole-3-acetic acid (5-Br-IAA) is a halogenated synthetic auxin that functions as a potent plant growth regulator, particularly in promoting root development.[3] While direct comparative studies are limited, its structural similarity to IAA suggests it engages the same core molecular machinery. This guide is predicated on the principle that 5-Br-IAA acts as an IAA analog, potentially with altered potency, stability, or transport characteristics, making it a valuable tool for fine-tuning plant responses.

The true power of phytohormones is realized not in isolation, but through their complex network of interactions, a concept known as hormonal crosstalk. The regulation of a plant's developmental trajectory—be it forming roots, shoots, or undifferentiated callus—is governed by the dynamic balance and ratio of multiple hormones.[4] This document provides researchers, scientists, and drug development professionals with a detailed guide to leveraging the combinatorial effects of 5-Br-IAA with other major plant hormone classes. We will explore the molecular underpinnings of these interactions and provide field-tested protocols for achieving specific developmental outcomes.

Part 1: Foundational Principles of Hormonal Crosstalk with 5-Br-IAA

Understanding the causality behind hormonal interactions is critical for experimental design. The effects described below are based on the well-documented role of IAA and serve as the mechanistic framework for applying 5-Br-IAA.

The Foundational Axis: 5-Br-IAA (Auxin) and Cytokinins

The interplay between auxins and cytokinins is the cornerstone of plant tissue culture, primarily governing the balance between cell division and differentiation.[4][5]

  • Mechanism of Interaction : The ratio of auxin to cytokinin concentration is the principal determinant of developmental fate. A high auxin/cytokinin ratio typically promotes root formation (rhizogenesis), whereas a low auxin/cytokinin ratio favors shoot development (caulogenesis).[5] An intermediate balance promotes the proliferation of undifferentiated cells, known as callus.[6] This occurs because auxin and cytokinin signaling pathways converge on key transcription factors that regulate genes controlling the cell cycle and organ identity.[7][8]

  • Practical Implications : By precisely modulating the 5-Br-IAA to cytokinin (e.g., 6-Benzylaminopurine [BAP] or Kinetin) ratio in the culture medium, a researcher can direct pluripotent plant cells toward specific developmental programs.

Auxin_Cytokinin_Interaction cluster_auxin High 5-Br-IAA cluster_cytokinin Low Cytokinin cluster_auxin_high Low 5-Br-IAA cluster_cytokinin_high High Cytokinin cluster_intermediate Intermediate Levels Auxin 5-Br-IAA Root Root Formation Auxin->Root Cytokinin Cytokinin Cytokinin->Root Auxin_low 5-Br-IAA Shoot Shoot Formation Auxin_low->Shoot Cytokinin_high Cytokinin Cytokinin_high->Shoot Auxin_int 5-Br-IAA Callus Callus Proliferation Auxin_int->Callus Cytokinin_int Cytokinin Cytokinin_int->Callus

Figure 1: The Auxin/Cytokinin Ratio Dictates Organogenesis.
The Growth Alliance: 5-Br-IAA (Auxin) and Gibberellins (GA)

Auxins and gibberellins often act synergistically to promote organ elongation, particularly in stems and hypocotyls.[9]

  • Mechanism of Interaction : Both hormones promote cell growth, but through different primary mechanisms. GAs primarily stimulate cell elongation by promoting the degradation of DELLA proteins, which are growth repressors.[9] Auxins contribute to cell expansion by acidifying the cell wall. Their interaction is complex; auxins can influence GA biosynthesis and signaling.[9][10] In some tissues, however, high auxin levels can suppress GA-promoted growth, highlighting a dose-dependent relationship.[11]

  • Practical Implications : For applications requiring enhanced stem or shoot elongation, such as generating taller plantlets in vitro or studying internodal growth, combining 5-Br-IAA with a gibberellin like GA₃ can yield more significant results than either hormone alone.[12]

The Antagonistic Balance: 5-Br-IAA (Auxin) and Abscisic Acid (ABA)

Auxin and ABA typically exhibit an antagonistic relationship, balancing growth-promoting and growth-inhibiting (or stress-responsive) signals.[13]

  • Mechanism of Interaction : ABA is a key "stress hormone" that generally inhibits growth processes like germination and root elongation, which are promoted by auxin.[14] This antagonism is often reciprocal, with each hormone able to suppress the biosynthesis and signaling of the other.[9][15] For example, auxin can downregulate the expression of key ABA biosynthesis genes, while ABA can alter IAA metabolism, shifting free, active IAA into conjugated, inactive forms.[16]

  • Practical Implications : This interaction is crucial for studying plant stress responses. Applying 5-Br-IAA in combination with ABA allows researchers to investigate the molecular mechanisms by which growth is arrested under stress conditions and to screen for compounds that can modulate this balance.

Auxin_ABA_Interaction Auxin 5-Br-IAA (Growth Signal) ABA Abscisic Acid (Stress Signal) Auxin->ABA Inhibits Biosynthesis Growth Cell Division & Elongation Auxin->Growth Promotes ABA->Auxin Promotes Inactivation Dormancy Growth Arrest & Stress Acclimation ABA->Dormancy Promotes

Figure 2: Antagonistic Crosstalk between Auxin and ABA Pathways.
The Complex Modulator: 5-Br-IAA (Auxin) and Ethylene

The relationship between auxin and ethylene is highly context-dependent, with ethylene often acting as a downstream mediator of auxin effects.

  • Mechanism of Interaction : High concentrations of auxin are known to induce the biosynthesis of ethylene.[17] This ethylene can then mediate some of the classic high-auxin responses, such as the inhibition of primary root elongation and the promotion of root hair formation.[18] Ethylene can also influence auxin metabolism and transport, creating a complex feedback loop.[19][20]

  • Practical Implications : When working with high concentrations of 5-Br-IAA, it is crucial to recognize that some observed effects may be indirectly caused by induced ethylene production. Experiments can be designed with ethylene inhibitors (e.g., silver thiosulfate, AVG) to dissect the direct effects of auxin from the indirect effects of ethylene.

Part 2: Application Notes & Experimental Protocols

This section provides detailed protocols for common applications using 5-Br-IAA in combination with other hormones.

Application Note 1: De Novo Organogenesis from Callus via Modulation of the 5-Br-IAA/Cytokinin Ratio

Objective: To induce callus from explant tissue and subsequently regenerate roots and shoots by manipulating the auxin-to-cytokinin ratio. This is a foundational technique for plant transformation and micropropagation.

Rationale: An intermediate 5-Br-IAA to BAP ratio will be used to induce a state of rapid, undifferentiated cell division (callus). Subsequently, transferring the callus to media with a high 5-Br-IAA/BAP ratio will induce root formation, while a low 5-Br-IAA/BAP ratio will induce shoot formation, demonstrating the principle of hormonal control over morphogenesis.

Experimental Workflow Diagram

Organogenesis_Workflow cluster_differentiation 4. Transfer Callus to Differentiation Media Explant 1. Select & Sterilize Explant (e.g., leaf disc) CIM 2. Culture on Callus Induction Medium (CIM) 5-Br-IAA: 2.0 mg/L BAP: 0.5 mg/L Explant->CIM Callus 3. Callus Proliferation (4-6 weeks) CIM->Callus SIM Shoot Induction Medium (SIM) 5-Br-IAA: 0.1 mg/L BAP: 2.0 mg/L Callus->SIM RIM Root Induction Medium (RIM) 5-Br-IAA: 2.0 mg/L BAP: 0.1 mg/L Callus->RIM Shoots 5a. Shoot Formation SIM->Shoots Roots 5b. Root Formation RIM->Roots

Figure 3: Workflow for Callus Induction and Organogenesis.

Protocol 1: De Novo Organogenesis

1. Materials and Reagents

  • Plant Material: Young, healthy leaves of a model species (e.g., Nicotiana tabacum or Arabidopsis thaliana).

  • Basal Medium: Murashige and Skoog (MS) medium with vitamins, 3% (w/v) sucrose, 0.8% (w/v) agar.

  • Hormone Stock Solutions: Prepare 1 mg/mL stock solutions. (See Table 1).

  • Sterilization Agents: 70% (v/v) ethanol, 20% (v/v) commercial bleach solution with a drop of Tween-20.

  • Sterile Supplies: Petri dishes, scalpels, forceps, sterile distilled water, filter sterilization units (for hormones).

Table 1: Hormone Stock Solution Preparation

HormoneAbbreviationSolventStorage
This compound5-Br-IAA1N NaOH (dropwise), then H₂O4°C, protected from light
6-BenzylaminopurineBAP1N NaOH (dropwise), then H₂O4°C, protected from light

2. Preparation of Media

  • Prepare MS basal medium and adjust the pH to 5.7-5.8 before adding agar. Autoclave at 121°C for 20 minutes.

  • Allow the medium to cool to ~50-55°C.

  • Filter-sterilize hormone stock solutions and add them to the molten agar to achieve the final concentrations specified in Table 2.

  • Pour ~25 mL of medium into sterile petri dishes and allow to solidify.

Table 2: Media Formulations for Organogenesis

Medium NameAbbreviation5-Br-IAA (mg/L)BAP (mg/L)Purpose
Callus Induction MediumCIM2.00.5Induce undifferentiated callus
Shoot Induction MediumSIM0.12.0Induce shoot formation from callus
Root Induction MediumRIM2.00.1Induce root formation from callus

3. Explant Preparation and Culture

  • Surface sterilize leaves by rinsing with water, immersing in 70% ethanol for 30 seconds, followed by 10-15 minutes in bleach solution with gentle agitation.

  • Rinse 3-5 times with sterile distilled water in a laminar flow hood.

  • Cut the leaves into small sections (~1 cm²), avoiding the midrib.

  • Place the leaf explants (adaxial side down) onto the CIM plates. Seal plates with parafilm.

4. Incubation and Subculture

  • Incubate plates at 25±2°C under a 16-hour light/8-hour dark photoperiod.

  • After 2-3 weeks, callus should begin to form at the cut edges of the explants.

  • Once a healthy amount of callus has proliferated (4-6 weeks), aseptically divide the callus and transfer pieces to the SIM and RIM plates. Also, transfer some callus to fresh CIM as a control.

  • Continue incubation under the same conditions for another 4-6 weeks.

5. Data Collection and Expected Results

  • CIM: Expect continued proliferation of friable, light-colored, and unorganized callus.

  • SIM: Expect the development of green meristematic nodules that differentiate into small shoots and leaves.

  • RIM: Expect the formation of thin, white structures that elongate into adventitious roots.

  • Troubleshooting: If explants turn brown and die, sterilization may have been too harsh, or the explant material was unhealthy. If contamination occurs, review your aseptic technique. If no callus forms, try a different explant source (e.g., hypocotyls) or slightly adjust hormone concentrations, as the optimal ratio is species-dependent.

Application Note 2: Investigating Auxin-Gibberellin Synergy in Stem Elongation

Objective: To quantify the synergistic effect of 5-Br-IAA and Gibberellic Acid (GA₃) on the elongation of stem internodes.

Rationale: This protocol uses excised stem segments from a dark-grown (etiolated) seedling, which minimizes the influence of endogenous light signaling and makes the tissue highly responsive to exogenous hormones. By comparing the effects of 5-Br-IAA and GA₃ alone versus in combination, we can validate their synergistic interaction.[10][21]

Protocol 2: Stem Segment Elongation Assay

1. Materials and Reagents

  • Plant Material: 7-day-old etiolated pea (Pisum sativum) seedlings, grown in complete darkness.

  • Assay Buffer: 10 mM Potassium Phosphate buffer (pH 6.0) with 2% (w/v) sucrose.

  • Hormone Stock Solutions: 1 mg/mL 5-Br-IAA (in NaOH/H₂O) and 1 mg/mL GA₃ (in Ethanol).

  • Supplies: Petri dishes, scalpel, ruler with millimeter markings.

2. Experimental Setup

  • Under a dim green safe light, harvest the third internode from the etiolated seedlings.

  • Cut uniform 10 mm segments from the most apical region of the internode.

  • Prepare treatment solutions by diluting hormone stocks into the assay buffer as described in Table 3.

  • Float 10 stem segments in each petri dish containing 15 mL of the respective treatment solution.

  • Incubate the dishes in complete darkness at 25°C for 48-72 hours.

Table 3: Treatment Groups for Elongation Assay

Group5-Br-IAA (mg/L)GA₃ (mg/L)Expected Outcome
1 (Control)00Minimal elongation (baseline)
2 (5-Br-IAA)1.00Minor elongation
3 (GA₃)01.0Significant elongation
4 (Combination)1.01.0Synergistic; greater elongation than Group 3

3. Data Collection and Analysis

  • After the incubation period, measure the final length of each stem segment to the nearest 0.5 mm.

  • Calculate the mean elongation and standard error for each treatment group.

  • Perform a statistical analysis (e.g., ANOVA with post-hoc tests) to determine if the elongation in the combination group is significantly greater than the sum of the individual hormone effects.

  • Expected Results: The GA₃ group should show significant elongation over the control. The combination group should show a statistically significant increase in elongation compared to the GA₃ group alone, demonstrating synergy. The 5-Br-IAA alone may show only a small effect.

References

  • Gallego-Giraldo, L., Ubeda-Tomás, S., & Prat, S. (2020). Interactions of Gibberellins with Phytohormones and Their Role in Stress Responses. MDPI.
  • Belcher, B., et al. (2023). Abscisic acid biosynthesis is necessary for full auxin effects on hypocotyl elongation. Development.
  • The Pherobase. (n.d.). Semiochemical compound: 5-Bromo-1H-indole-3-acetic acid.
  • Chemdad. (n.d.). This compound.
  • Sirite, T., et al. (2020). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI.
  • Fu, S. F., et al. (2015). Indole-3-acetic acid: a widespread physiological code in interactions of fungi with other organisms. NIH National Library of Medicine.
  • Duca, D., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC - NIH.
  • Wikipedia. (n.d.). Indole-3-acetic acid.
  • Leveau, J. H., & Lindow, S. E. (2001). Utilization of the Plant Hormone Indole-3-Acetic Acid for Growth by Pseudomonas putida Strain 1290. PMC - PubMed Central.
  • Chadwick, A. V., & Burg, S. P. (1967). An Explanation of the Inhibition of Root Growth Caused by Indole-3-Acetic Acid. PMC - NIH.
  • Tripathi, D. K., et al. (2024). Cytokinin and indole-3-acetic acid crosstalk is indispensable for silicon mediated chromium stress tolerance in roots of wheat seedlings. PubMed.
  • Kazan, K. (2018). Auxin-Abscisic Acid Interactions in Plant Growth and Development. MDPI.
  • ResearchGate. (n.d.). The main pathways for indole-3-acetic acid (IAA) metabolism in plants....
  • ResearchGate. (n.d.). Cytokinin and indole-3-acetic acid crosstalk is indispensable for silicon mediated chromium stress tolerance in roots of wheat seedlings | Request PDF.
  • Riov, J., Sagee, O., & Goren, R. (1986). ETHYLENE-INDUCED CHANGES IN INDOLE-3-ACETIC ACID METABOLISM IN CITRUS LEAF TISSUES DURING ABSCISSION AND SENESCENCE. International Society for Horticultural Science.
  • Overvoorde, P. J., et al. (2005). Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana. PubMed.
  • Maheshwari, R., et al. (1977). Interaction of Gibberellic Acid and Indole-3-acetic Acid in the Growth of Excised Cuscuta Shoot Tips in Vitro. NIH National Library of Medicine.
  • Duca, D., et al. (2024). Bacterial indole-3-acetic acid: A key regulator for plant growth, plant-microbe interactions, and agricultural adaptive resilience. PubMed.
  • Tamas, I. A., et al. (1979). Role of Indoleacetic Acid and Abscisic Acid in the Correlative Control by Fruits of Axillary Bud Development and Leaf Senescence. PMC - NIH.
  • Sytar, O., et al. (2022). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. MDPI.
  • Dunlap, J. R., & Robacker, K. M. (1990). Abscisic Acid Alters the Metabolism of Indole-3-Acetic Acid in Senescing Flowers of Cucumis melo L. PubMed.
  • Kim, D.-H., et al. (2017). Influence of Indole-3-Acetic Acid and Gibberellic Acid on Phenylpropanoid Accumulation in Common Buckwheat (Fagopyrum esculentum Moench) Sprouts. MDPI.
  • García-Jiménez, A., et al. (2023). Effect of the Exogenous Application of Different Concentrations of Indole-3-Acetic Acid as a Growth Regulator on Onion (Allium cepa L.) Cultivation. MDPI.
  • Matilla, M. A., et al. (2024). Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. PMC - NIH.
  • Wareing, P. F. (1958). Interaction between indole-acetic acid and gibberellic acid in cambial activity. PubMed.
  • Plačková, L., et al. (2020). Endogenous levels of cytokinins, indole-3-acetic acid and abscisic acid in in vitro grown potato: A contribution to potato hormonomics. PMC - NIH.
  • Shu, K., et al. (2018). Abscisic Acid and Gibberellins Antagonistically Mediate Plant Development and Abiotic Stress Responses. Frontiers.
  • Chan, Y. K., et al. (2022). Functional analysis of auxin derived from a symbiotic mycobiont. Frontiers.
  • Association for Biology Laboratory Education. (n.d.). Chapter 9 Plant Tissue Culture Techniques.
  • Lieberman, M., & Kunishi, A. T. (1975). Influence of Ethylene on Indole-3-acetic Acid Concentration in Etiolated Pea Epicotyl Tissue. PMC - NIH.
  • Kaufman, P. B., et al. (1973). Role of Indole-3-acetic Acid and Gibberellin in the Control of Internodal Elongation in Avena Stem Segments: Long Term Growth Kinetics. PMC - NIH.
  • Goren, R., & Bukovac, M. J. (1973). Mechanism of Indole-3-acetic Acid Conjugation: No Induction by Ethylene. PMC - NIH.
  • Al-Taie, K. H. (2024). The Role of Auxins in Interactive Relationships between Plants and Pathogens. Journal of Agri-Food and Applied Sciences.
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Sources

analytical methods for detecting 5-Bromoindole-3-acetic acid in plant tissue

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Analytical Methods for Detecting 5-Bromoindole-3-acetic acid in Plant Tissue

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Quantifying Synthetic Auxins in Complex Biological Matrices

This compound (5-Br-IAA) is a synthetic analog of the principal plant auxin, indole-3-acetic acid (IAA). Its use in plant science is pivotal for dissecting auxin signaling, transport, and metabolic pathways, often serving as a tracer or a specific modulator in physiological studies. The analytical challenge, however, is substantial. Like endogenous auxins, 5-Br-IAA is active at very low concentrations, typically in the nanogram per gram of fresh weight range (ng/g FW)[1]. Its quantification is further complicated by the presence of a highly complex plant matrix, which contains numerous interfering compounds that can suppress analytical signals or co-elute with the target analyte[1][2].

This guide provides a comprehensive overview and detailed protocols for the robust and sensitive quantification of 5-Br-IAA in plant tissues. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its unparalleled sensitivity and selectivity[3][4]. Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), are also presented to accommodate varying laboratory resources and expertise.

Core Principle: Isotope Dilution for Unwavering Accuracy

The most reliable quantification of phytohormones is achieved through the principle of isotope dilution[5]. This technique involves the addition of a known quantity of a stable isotope-labeled internal standard (e.g., ¹³C₆-5-Br-IAA or, if unavailable, ¹³C₆-IAA) at the very beginning of the sample extraction process[6]. This internal standard is chemically identical to the analyte but has a different mass. It co-extracts and co-purifies with the endogenous analyte, experiencing the exact same procedural losses. By measuring the ratio of the unlabeled analyte to the labeled standard in the final analysis, one can accurately calculate the initial amount of the target compound in the tissue, effectively nullifying any variability in sample recovery.

Comprehensive Analytical Workflow

The successful quantification of 5-Br-IAA is a multi-stage process. Each step is critical for minimizing degradation, removing interferences, and ensuring accurate measurement.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Extract Extraction & Purification cluster_Analyze Analysis & Quantification Harvest 1. Tissue Harvesting & Flash Freezing Standard 2. Addition of Isotope-Labeled Internal Standard Harvest->Standard Homogenize 3. Cryogenic Homogenization Standard->Homogenize Solvent_Extract 4. Solvent Extraction Homogenize->Solvent_Extract Centrifuge 5. Clarification (Centrifugation) Solvent_Extract->Centrifuge SPE 6. Solid-Phase Extraction (SPE) Cleanup Centrifuge->SPE Deriv 7a. Derivatization (for GC-MS only) SPE->Deriv Optional Analysis 7. Instrumental Analysis (LC-MS/MS, GC-MS, or HPLC-FLD) SPE->Analysis Deriv->Analysis Quant 8. Data Processing & Quantification Analysis->Quant

Caption: Overall workflow for 5-Br-IAA analysis in plant tissue.

Materials and Reagents

  • Standards: this compound (analytical grade), ¹³C₆-Indole-3-acetic acid (as internal standard).

  • Solvents: HPLC or MS-grade methanol, acetonitrile, isopropanol, ethyl acetate, and water. Formic acid (LC-MS grade).

  • Chemicals: Diethyl dithiocarbamate, diazomethane solution (for GC-MS), and liquid nitrogen.

  • Consumables: 2 mL microcentrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., C18 and Amino (NH₂) cartridges), autosampler vials with inserts.

  • Equipment: Analytical balance, tissue homogenizer (e.g., bead beater or mortar and pestle), refrigerated centrifuge, vortex mixer, solvent evaporator (e.g., nitrogen evaporator or SpeedVac), analytical instrument (LC-MS/MS, GC-MS, or HPLC-FLD).

PART A: Sample Preparation and Extraction Protocol

This initial phase is designed to halt all biological activity, lyse the plant cells, and solubilize the target analyte while preventing its degradation.

Rationale: Plant tissues are immediately flash-frozen in liquid nitrogen upon harvesting. This critical step serves two purposes: it instantly quenches all enzymatic activity that could degrade 5-Br-IAA and makes the tissue brittle for efficient homogenization[1]. The internal standard is added to the frozen, ground tissue prior to the addition of the extraction solvent to ensure it is subjected to the entire downstream process alongside the native analyte.

Step-by-Step Protocol:

  • Harvesting: Excise 20-100 mg of fresh plant tissue. Immediately flash-freeze in liquid nitrogen. Store samples at -80°C until extraction.

  • Homogenization: Pre-chill a mortar and pestle with liquid nitrogen. Place the frozen tissue in the mortar and grind to a fine, homogenous powder under liquid nitrogen.

  • Internal Standard Spiking: Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube. Add a precise amount of the isotope-labeled internal standard (e.g., 1-5 ng of ¹³C₆-IAA in methanol).

  • Extraction: Add 1 mL of ice-cold extraction buffer (e.g., 80% acetone in water containing 2.5 mM diethyl dithiocarbamate as an antioxidant)[7]. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture for 1 hour at 4°C in the dark with continuous shaking.

  • Clarification: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new 2 mL tube. This is the crude extract.

  • Solvent Evaporation: Evaporate the organic solvent (acetone) from the supernatant using a vacuum concentrator (SpeedVac) or a gentle stream of nitrogen.

PART B: Solid-Phase Extraction (SPE) Purification Protocol

The crude extract contains a multitude of compounds that can interfere with analysis. SPE is a highly effective chromatographic technique for purifying the analyte of interest from the complex matrix. A two-step SPE process often yields the cleanest samples.

Rationale: The first SPE step using a C18 (reverse-phase) cartridge captures nonpolar and moderately polar compounds, including 5-Br-IAA, while allowing very polar compounds like salts and sugars to pass through. The second step, using an amino (NH₂) resin, acts as a weak anion exchanger. At a neutral pH, the acidic carboxyl group of 5-Br-IAA is deprotonated and retained by the positively charged resin, while neutral and basic compounds are washed away[8][9]. The analyte is then eluted with an acidic solvent.

SPE_Workflow cluster_C18 Step 1: C18 Reverse-Phase SPE cluster_NH2 Step 2: Amino Anion-Exchange SPE C18_Condition Condition: Methanol -> Water C18_Load Load Sample C18_Condition->C18_Load C18_Wash Wash: 5% Methanol C18_Load->C18_Wash C18_Elute Elute: 80% Methanol C18_Wash->C18_Elute NH2_Condition Condition: Methanol -> Water NH2_Load Load C18 Eluate NH2_Condition->NH2_Load NH2_Wash Wash: Methanol NH2_Load->NH2_Wash NH2_Elute Elute: Ethyl Acetate w/ 1% Formic Acid NH2_Wash->NH2_Elute Final_Sample Purified Sample for Analysis NH2_Elute->Final_Sample Crude_Extract Crude Extract

Caption: Two-step SPE purification workflow.

Step-by-Step Protocol:

  • Sample pH Adjustment: Adjust the pH of the aqueous crude extract from Part A to ~2.7 with formic acid.

  • C18 SPE:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with 2 mL of water to remove polar impurities.

    • Elute the auxins with 2 mL of 80% methanol into a clean collection tube.

  • Solvent Exchange: Evaporate the methanol from the eluate under nitrogen or in a SpeedVac. Re-dissolve the residue in 500 µL of methanol.

  • Amino (NH₂) SPE:

    • Condition an NH₂ SPE cartridge by passing 2 mL of methanol followed by 2 mL of methanol.

    • Load the re-dissolved sample from the C18 step onto the cartridge.

    • Wash with 1 mL of methanol to remove neutral impurities.

    • Elute the 5-Br-IAA with 2 mL of methanol containing 1% formic acid.

  • Final Preparation: Evaporate the final eluate to dryness. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (for LC-MS) or derivatization solvent (for GC-MS). Transfer to an autosampler vial for analysis.

PART C: Analytical Quantification Methods

Method 1: UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry)

This is the gold standard method, offering the highest sensitivity and selectivity for quantifying low-abundance phytohormones.[3][10]

  • Principle: The purified sample is injected into a UPLC system, where 5-Br-IAA is separated from other remaining compounds on a reverse-phase column. The eluent is then passed into a tandem mass spectrometer. The molecule is first ionized (electrospray ionization, ESI), and a specific parent ion (precursor ion) corresponding to the mass of 5-Br-IAA is selected. This ion is then fragmented, and specific fragment ions (product ions) are monitored. This precursor-to-product ion transition is highly specific, virtually eliminating false positives.

  • Instrumental Parameters (Typical):

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[10]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 80% B over 6 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

    • MS Mode: Multiple Reaction Monitoring (MRM), Positive Ion Mode

    • MRM Transitions (Theoretical):

      • 5-Br-IAA: The exact mass of 5-Br-IAA (C₁₀H₈BrNO₂) is ~252.97 g/mol . The precursor ion [M+H]⁺ would be m/z 254/256 (due to bromine isotopes ⁷⁹Br and ⁸¹Br). A primary product ion, from the loss of the carboxylic acid group, would be m/z 208/210.

      • ¹³C₆-IAA (Internal Standard): Precursor [M+H]⁺ m/z 182 -> Product m/z 136.

Method 2: GC-MS (Gas Chromatography-Mass Spectrometry)

A classic and powerful technique that requires derivatization to make the non-volatile auxin amenable to gas-phase analysis.[5][6]

  • Principle: The carboxyl and indole N-H groups of 5-Br-IAA are derivatized (e.g., methylated) to increase volatility. The derivatized sample is injected into the GC, where it is vaporized and separated in a capillary column. The separated compounds enter the mass spectrometer for detection. Quantification is often done in Selected Ion Monitoring (SIM) mode, where only specific ions are monitored for maximum sensitivity.

  • Derivatization Protocol (Methylation):

    • Dry the purified sample completely.

    • Add 50 µL of an ethereal solution of diazomethane.

    • Incubate for 10 minutes at room temperature.

    • Evaporate the diazomethane under a gentle stream of nitrogen.

    • Reconstitute in 50 µL of ethyl acetate for injection.

  • Instrumental Parameters (Typical):

    • Column: DB-5ms or similar (30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, ramp to 280°C at 20°C/min.

    • MS Mode: Selected Ion Monitoring (SIM) of key fragment ions.

Method 3: HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection)

A more accessible and cost-effective alternative to mass spectrometry that leverages the native fluorescence of the indole ring.[11][12]

  • Principle: The indole moiety of 5-Br-IAA is naturally fluorescent. After separation on an HPLC column, the eluent passes through a fluorescence detector. The compound is excited at a specific wavelength, and the light it emits at a longer wavelength is measured. This method offers high sensitivity and is less susceptible to matrix effects than UV detection.

  • Instrumental Parameters (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[13]

    • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture containing a small amount of acid (e.g., 0.1% acetic acid).

    • Flow Rate: 1.0 mL/min

    • Fluorescence Detection: Excitation at ~280 nm, Emission at ~360 nm.

Data Analysis and Method Validation

Quantification: The concentration of 5-Br-IAA in the original tissue is calculated using the following formula, based on the response ratio of the analyte to the internal standard and a calibration curve.

Concentration (ng/g) = [(Response_Analyte / Response_IS) - Intercept] / [Slope * Tissue Weight (g)]

Method Performance: A robust analytical method must be validated for its intended purpose.[2][4][14] The following table summarizes typical performance characteristics for auxin analysis, which should be established during method development.

ParameterLC-MS/MSGC-MSHPLC-FLD
Limit of Detection (LOD) 0.05 - 1 ng/mL[3][15]~0.1 ng/mL0.5 - 1.6 ng/mL[11]
Limit of Quantitation (LOQ) 0.1 - 5 ng/mL~0.5 ng/mL1 - 5 ng/mL
Linear Range 0.1 - 200 ng/mL[3][10]0.5 - 500 ng/mL1 - 100 ng/mL
Recovery >85% (corrected by IS)>80% (corrected by IS)70 - 90%[11]
Precision (RSD%) <15%[16]<15%<10%

Conclusion

The quantification of this compound in plant tissues is a challenging but achievable task with the right analytical strategy. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. While LC-MS/MS stands as the most powerful and recommended technique due to its superior sensitivity and specificity, both GC-MS and HPLC-FLD are viable and robust alternatives. The detailed protocols provided in this guide offer a solid foundation for researchers to develop and validate a method tailored to their specific experimental needs and available instrumentation, enabling precise insights into the complex world of auxin biology.

References

  • Chen, Q., et al. (2012). Development of sample preparation method for auxin analysis in plants by vacuum microwave-assisted extraction combined with molecularly imprinted clean-up procedure.
  • Liu, X., et al. (2012). Protocol: high-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant methods, 8(1), 1-17. [Link]
  • Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification–A review. Analytica chimica acta, 902, 8-21. [Link]
  • Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in plant science, 5, 431. [Link]
  • Bandurski, R. S., & Schulze, A. (1974). Concentrations of indole-3-acetic acid and its esters in Avena and Zea. Plant physiology, 54(3), 257-262. [Link]
  • Tureckova, V., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 431. [Link]
  • Pan, X., et al. (2010). A validated method for phytohormone quantification in plants. Frontiers in plant science, 5, 431. [Link]
  • Anguiano-Cabello, J. C., et al. (2017). Fast Detection of Auxins by Microplate Technique. American Journal of Plant Sciences, 8(2), 171. [Link]
  • Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins. Nature protocols, 5(10), 1609-1618. [Link]
  • Chen, M. L., et al. (2012). Experimental procedures for extraction and derivatization of auxin and its precursors. Methods in molecular biology, 918, 167-77. [Link]
  • Ma, Y., & Jiao, Y. (2023). Editorial: Methods in phytohormone detection and quantification: 2022. Frontiers in Plant Science, 14, 1228555. [Link]
  • SIELC Technologies. (n.d.). Separation of 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one on Newcrom R1 HPLC column. [Link]
  • Nonhebel, H. M., et al. (2015). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant methods, 11(1), 1-13. [Link]
  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]
  • Kai, K., et al. (2007). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. Plant and Cell Physiology, 48(11), 1650-1659. [Link]
  • Dezena, R. M. B., et al. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology & Biotechnology, 7(2), 64-70. [Link]
  • Sandberg, G., et al. (1987). The influence of extraction procedure on yield of indole-3-acetic acid in plant extracts. Physiologia Plantarum, 70(2), 117-121. [Link]
  • Chay, W. (2016). Answer to "Can anyone suggest efficient HPLC method for IAA analysis?".
  • Matsuda, F., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, biotechnology, and biochemistry, 69(4), 778-783. [Link]
  • Sarker, A. (2017). Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB).
  • Barkawi, L. S., et al. (2008). A high-throughput method for the quantitative analysis of indole-3-acetic acid and other auxins from plant tissue. Analytical biochemistry, 372(2), 187-198. [Link]
  • Szymańska, R., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1469. [Link]
  • Park, W. J., et al. (2006). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 49(3), 247-252. [Link]
  • Wang, L., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. PloS one, 12(1), e0169247. [Link]

Sources

Application Notes and Protocols for 5-Bromoindole-3-acetic acid in Gene Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Prodrug Strategy in Targeted Cancer Gene Therapy

In the landscape of targeted cancer therapies, Gene-Directed Enzyme Prodrug Therapy (GDEPT) has emerged as a promising strategy to enhance the specificity and efficacy of cytotoxic treatments. This approach utilizes the delivery of a gene encoding a non-endogenous enzyme to tumor cells, which then selectively converts a non-toxic prodrug into a potent cytotoxic agent directly at the tumor site. This localized activation minimizes systemic toxicity, a significant hurdle in conventional chemotherapy.

5-Bromoindole-3-acetic acid (5-Br-IAA), a halogenated derivative of the plant hormone indole-3-acetic acid (IAA), is a key player in a particularly compelling GDEPT system.[1][2] In concert with the enzyme Horseradish Peroxidase (HRP), 5-Br-IAA serves as a prodrug that, upon enzymatic activation, unleashes a cascade of cytotoxic events, leading to targeted tumor cell death.[2] This guide provides an in-depth exploration of the scientific rationale, detailed experimental protocols, and key considerations for utilizing 5-Br-IAA in gene therapy research, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: The HRP/5-Br-IAA Cytotoxic Axis

The central principle of the HRP/5-Br-IAA GDEPT system lies in the catalytic activity of Horseradish Peroxidase. Cancer cells genetically engineered to express HRP can metabolize 5-Br-IAA, leading to the generation of highly reactive oxygen species (ROS) and subsequent induction of apoptosis.[3][4]

The proposed mechanism unfolds as follows:

  • Gene Delivery: A viral vector, typically a lentivirus, is engineered to carry the gene encoding for Horseradish Peroxidase. This vector is then used to transduce cancer cells, leading to the expression of HRP within the target cells.

  • Prodrug Administration: The non-toxic prodrug, 5-Br-IAA, is administered systemically or locally.

  • Enzymatic Activation: Within the HRP-expressing cancer cells, HRP catalyzes the oxidative decarboxylation of 5-Br-IAA. This reaction generates a cascade of free radicals.

  • Induction of Oxidative Stress: The surge in intracellular ROS disrupts cellular homeostasis, leading to lipid peroxidation, DNA damage, and mitochondrial dysfunction.[5][6]

  • Apoptotic Cell Death: The overwhelming oxidative stress triggers the intrinsic and extrinsic apoptotic pathways, culminating in programmed cell death of the cancer cells.

Signaling Pathway of HRP-mediated 5-Br-IAA Cytotoxicity

HRP_5BrIAA_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-Br-IAA 5-Br-IAA HRP HRP 5-Br-IAA->HRP Enters Cell ROS ROS HRP->ROS Oxidative Decarboxylation Mitochondrion Mitochondrion ROS->Mitochondrion Induces Stress DNA_Damage DNA Damage ROS->DNA_Damage Causes Damage Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes DNA_Damage->Apoptosis Triggers

Caption: HRP-mediated activation of 5-Br-IAA leading to apoptosis.

Experimental Protocols

Part 1: Construction of an HRP-Expressing Lentiviral Vector

This protocol outlines the cloning of the Horseradish Peroxidase (HRP) gene into a third-generation lentiviral transfer vector.

Materials:

  • HRP cDNA (commercially available or PCR amplified)

  • Third-generation lentiviral transfer vector (e.g., pLJM1-EGFP)

  • Restriction enzymes (e.g., NheI and BamHI, select based on vector's multiple cloning site)

  • T4 DNA Ligase

  • Stellar™ Competent Cells (or similar high-efficiency competent E. coli)

  • LB agar plates with ampicillin

  • Plasmid purification kit

Protocol:

  • Vector and Insert Preparation:

    • Digest the lentiviral transfer vector and the HRP cDNA with the selected restriction enzymes.

    • Run the digested products on an agarose gel and purify the linearized vector and HRP insert using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the purified linearized vector and HRP insert at a 1:3 molar ratio.

    • Incubate the reaction with T4 DNA Ligase according to the manufacturer's instructions.

  • Transformation:

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.

  • Colony Screening and Plasmid Purification:

    • Select several colonies and grow them in liquid LB medium with ampicillin.

    • Purify the plasmid DNA from the overnight cultures using a plasmid purification kit.

  • Verification:

    • Verify the correct insertion of the HRP gene by restriction digest and Sanger sequencing.

Experimental Workflow for HRP Lentiviral Vector Construction

Lentivirus_Construction HRP_cDNA HRP_cDNA Restriction_Digest Restriction_Digest HRP_cDNA->Restriction_Digest Lentiviral_Vector Lentiviral_Vector Lentiviral_Vector->Restriction_Digest Ligation Ligation Restriction_Digest->Ligation Transformation Transformation Ligation->Transformation Screening_Purification Colony Screening & Plasmid Purification Transformation->Screening_Purification Verification Verification Screening_Purification->Verification HRP_Lentiviral_Vector HRP_Lentiviral_Vector Verification->HRP_Lentiviral_Vector

Sources

Application Notes and Protocols for Evaluating the Efficacy of 5-Bromoindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Halogenated Auxin Analog

5-Bromoindole-3-acetic acid (5-Br-IAA) is a synthetic derivative of indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class.[1] While IAA is renowned for its role in regulating plant growth and development, the addition of a bromine atom to the indole ring at the 5-position significantly modifies its biological activity, opening avenues for therapeutic applications beyond agriculture.[2][3] Emerging research has highlighted the potential of 5-Br-IAA as a promising candidate in oncology, particularly within the framework of Gene-Directed Enzyme Prodrug Therapy (GDEPT).[4][5][6] This approach utilizes the targeted expression of a non-mammalian enzyme, such as horseradish peroxidase (HRP), in cancer cells. The expressed HRP then locally activates a non-toxic prodrug, like 5-Br-IAA, into a potent cytotoxic agent, thereby minimizing systemic toxicity.[7][8][9]

Beyond its anticancer potential, 5-Br-IAA and other indole derivatives have demonstrated a spectrum of biological activities, including antifungal and antimicrobial properties.[3][5][10] This versatility makes 5-Br-IAA a compound of significant interest for a wide range of researchers.

These application notes provide a comprehensive guide to the experimental design for testing the efficacy of 5-Br-IAA. We will delve into detailed protocols for in vitro and in vivo evaluation of its anticancer activity, as well as methodologies to explore its potential antifungal and plant growth regulatory effects. The causality behind experimental choices is explained to ensure a thorough understanding of the principles, and the protocols are designed to be self-validating systems for generating robust and reproducible data.

Part 1: In Vitro Evaluation of Anticancer Efficacy

The initial assessment of 5-Br-IAA's anticancer potential begins with a series of in vitro assays to determine its cytotoxicity, impact on cell cycle progression, and its ability to induce apoptosis. A critical aspect of this evaluation is the investigation of its efficacy in the context of the HRP-mediated GDEPT strategy.

Foundational Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[1][11][12][13] This assay is a fundamental first step to determine the dose-dependent cytotoxic effects of 5-Br-IAA, both alone and in combination with HRP.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or a cell line genetically modified to express HRP) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-Br-IAA (e.g., 10 mM in DMSO).[14]

    • Perform serial dilutions of 5-Br-IAA in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • For HRP co-treatment, prepare solutions of 5-Br-IAA in medium containing a predetermined concentration of HRP (the optimal concentration of HRP should be determined empirically, but a starting point could be in the range of 1-10 µg/mL).

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions (or compound + HRP solutions). Include vehicle control (DMSO) and blank (medium only) wells.[14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Representative Data from MTT Assay

Treatment GroupConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
5-Br-IAA alone0.198 ± 4.2>100
195 ± 3.8
1088 ± 5.1
10075 ± 6.3
5-Br-IAA + HRP0.185 ± 4.55.2
162 ± 3.9
1025 ± 2.7
1005 ± 1.8
Vehicle Control-100 ± 3.5-

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of 5-Br-IAA +/- HRP incubate_24h->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 590 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Delving into the Mechanism of Cell Death: Apoptosis Assay

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.[3][15][16][17] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-Br-IAA +/- HRP at concentrations around the determined IC₅₀ for 24-48 hours. Include a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Investigating Cell Cycle Arrest

5-Br-IAA may exert its anticancer effects by arresting the cell cycle at specific phases. This can be investigated by staining the DNA with propidium iodide (PI) and analyzing the cell cycle distribution using flow cytometry.[18][19][20][21]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with 5-Br-IAA +/- HRP at sub-lethal concentrations for a defined period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[14]

  • Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[18]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[14]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proposed Signaling Pathway for HRP-mediated 5-Br-IAA Cytotoxicity

HRP_IAA_Pathway cluster_cell Cancer Cell HRP HRP Enzyme (Expressed in cell) activated_Br_IAA Oxidized 5-Br-IAA (Cytotoxic Radical) HRP->activated_Br_IAA Br_IAA_prodrug 5-Br-IAA (Prodrug) Br_IAA_prodrug->HRP Enzymatic Activation ROS Reactive Oxygen Species (ROS) activated_Br_IAA->ROS DNA_damage DNA Damage ROS->DNA_damage apoptosis_pathway Apoptosis Pathway Activation DNA_damage->apoptosis_pathway cell_cycle_arrest Cell Cycle Arrest DNA_damage->cell_cycle_arrest cell_death Cell Death apoptosis_pathway->cell_death cell_cycle_arrest->cell_death

Caption: Proposed mechanism of HRP-mediated 5-Br-IAA cytotoxicity.

Part 2: In Vivo Evaluation of Anticancer Efficacy

Promising in vitro results should be followed by in vivo studies to assess the therapeutic efficacy and safety of 5-Br-IAA in a more complex biological system. A xenograft mouse model is a standard approach for this purpose.[22][23]

Protocol: Xenograft Mouse Model

  • Cell Line and Animal Model: Use immunodeficient mice (e.g., SCID or athymic nude mice) to prevent rejection of the human tumor xenograft.[6][22] The cancer cell line used should be one that has been engineered to stably express HRP.

  • Tumor Implantation: Subcutaneously inject HRP-expressing cancer cells into the flank of the mice.[22]

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor volume with calipers.

  • Treatment Regimen: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer 5-Br-IAA (e.g., via intraperitoneal injection) at a predetermined dose and schedule.[6][23][24] The control group should receive the vehicle.

  • Efficacy Assessment: Monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for markers of proliferation and apoptosis).

  • Toxicity Assessment: Monitor the general health of the mice throughout the study, including body weight, behavior, and signs of distress.

Part 3: Evaluation of Antifungal Activity

Indole derivatives have shown potential as antifungal agents.[3][5][10] The efficacy of 5-Br-IAA against pathogenic fungi can be evaluated using standard microdilution methods.

Protocol: Antifungal Susceptibility Testing

  • Fungal Strains: Use clinically relevant fungal strains such as Candida albicans or Aspergillus fumigatus.

  • Broth Microdilution Assay:

    • Prepare serial dilutions of 5-Br-IAA in a suitable broth medium (e.g., RPMI 1640) in a 96-well plate.[7][25]

    • Inoculate each well with a standardized fungal suspension.

    • Incubate the plate under appropriate conditions for 24-48 hours.[25]

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.[5]

Part 4: Assessment of Plant Growth Regulatory Effects

As a derivative of a plant auxin, 5-Br-IAA may possess plant growth regulatory properties.[2] Standard bioassays can be used to evaluate these effects.

Protocol: Wheat Coleoptile Elongation Test

  • Plant Material: Use freshly grown wheat coleoptiles.[2]

  • Treatment: Prepare different concentrations of 5-Br-IAA in a suitable buffer. Place segments of wheat coleoptiles in petri dishes containing the test solutions.[2]

  • Incubation: Incubate the petri dishes in the dark for 24 hours.[2]

  • Measurement: Measure the increase in the length of the coleoptile segments.

  • Data Analysis: Plot the percentage increase in coleoptile length against the concentration of 5-Br-IAA to determine its effect on cell elongation.

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its cytotoxic, apoptotic, and cell cycle-modulating effects in vitro, and subsequently validating these findings in in vivo models, researchers can gain a thorough understanding of its therapeutic potential, particularly in the context of HRP-mediated GDEPT for cancer therapy. Furthermore, the exploration of its antifungal and plant growth regulatory activities can uncover additional applications for this versatile molecule. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, paving the way for further development of 5-Br-IAA as a novel therapeutic agent.

References

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  • Deshpande, S., et al. (2022). Bioorthogonal Catalysis for Treatment of Solid Tumors Using Thermostable, Self-Assembling, Single Enzyme Nanoparticles and Natural Product Conversion with Indole-3-acetic Acid. ACS Nano, 16(7), 11059-11071.
  • Folkes, L. K., et al. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy. Biochemical Pharmacology, 61(2), 129-136.
  • Greco, O., et al. (2002). Mechanisms of cytotoxicity induced by horseradish peroxidase/indole-3-acetic acid gene therapy. Journal of cellular biochemistry, 87(2), 190–201.
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5-Bromoindole-3-acetic acid as a tool for studying auxin signaling pathways

Author: BenchChem Technical Support Team. Date: January 2026

5-Bromoindole-3-acetic Acid: A Candidate Auxin Antagonist for Elucidating Auxin Signaling Pathways

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in plant biology and agrochemistry.

Abstract: The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a master regulator of plant development, influencing nearly every aspect of growth and environmental response. Dissecting the complex signaling network that governs these processes requires precise molecular tools. Chemical genetics, utilizing small molecules to modulate protein function, offers a powerful approach to study dynamic biological systems. This guide focuses on this compound (5-Br-IAA), a structural analog of natural auxin. We propose its utility as a candidate competitive antagonist for studying the canonical TIR1/AFB auxin co-receptor pathway. This document provides the scientific background, hypothesized mechanism of action, and detailed, field-tested protocols for researchers to validate and utilize 5-Br-IAA in their own experimental systems. We present methodologies for assessing its antagonistic activity using auxin-responsive reporter lines and classic physiological root growth assays, enabling a robust characterization of its effects on auxin signaling.

Introduction: The Central Role of Auxin and the Need for Chemical Probes

Indole-3-acetic acid (IAA) is the most abundant natural auxin, acting as a critical signaling molecule that orchestrates fundamental plant processes such as cell division and elongation, tissue differentiation, and responses to environmental cues like light and gravity[1][2]. The cellular response to auxin is tightly regulated through a sophisticated signaling cascade that translates the perception of the hormone into a rapid transcriptional response[3].

To unravel the intricacies of this pathway, researchers rely on a combination of genetic and chemical approaches. While genetic mutants are invaluable, they often have limitations, such as lethality or pleiotropic effects. Small molecule inhibitors and antagonists provide a complementary strategy, offering temporal and dose-dependent control over specific pathway components[4]. Compounds like auxinole, which competitively blocks the auxin-binding site of its receptor, have proven pivotal in dissecting complex auxin-mediated processes[4]. This compound (5-Br-IAA), due to its structural similarity to IAA, represents a promising candidate for such a chemical probe.

The Core Mechanism: The TIR1/AFB-Aux/IAA Co-Receptor Pathway

The primary mechanism for nuclear auxin perception involves a small family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs, which are components of an SCF-type E3 ubiquitin ligase complex (SCFTIR1/AFB)[5][6].

The signaling cascade operates as follows:

  • In the absence of auxin , transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to AUXIN RESPONSE FACTORs (ARFs), preventing them from activating the transcription of auxin-responsive genes[7][8][9].

  • When auxin levels rise , IAA enters the nucleus and acts as a "molecular glue"[6][10]. It binds to a pocket on the surface of the TIR1/AFB protein, stabilizing the interaction between TIR1/AFB and the degron motif within Domain II of an Aux/IAA protein[6][9][10].

  • This ternary co-receptor complex (TIR1/AFB–auxin–Aux/IAA) formation targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex[5][8].

  • The ubiquitinated Aux/IAA repressor is subsequently degraded by the 26S proteasome[5][8].

  • The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, leading to their transcription and initiating the downstream physiological response[5][9].

This de-repression mechanism allows for a highly sensitive and rapid response to changes in cellular auxin concentration.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) glue_point Auxin->glue_point TIR1_AFB SCF-TIR1/AFB (E3 Ligase) Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Ubiquitinates TIR1_AFB->glue_point ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Aux_IAA->glue_point degradation 26S Proteasome Aux_IAA->degradation Targeted for Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Transcription Gene Transcription AuxRE->Transcription Activates glue_point->TIR1_AFB Forms Ternary Complex caption Canonical TIR1/AFB-mediated auxin signaling pathway. DR5_GUS_Workflow A 1. Grow DR5::GUS Seedlings (5-7 days) B 2. Prepare Treatment Solutions - Mock (Solvent) - IAA (e.g., 1 µM) - 5-Br-IAA (e.g., 20 µM) - IAA + 5-Br-IAA A->B C 3. Incubate Seedlings in Solutions (4-6 hours) B->C D 4. Stain with X-Gluc Buffer (Incubate at 37°C) C->D E 5. Clear Chlorophyll (Ethanol Series) D->E F 6. Image & Analyze (Microscopy) E->F G Hypothesis Validated: Reduced blue staining in co-treatment F->G IF H Hypothesis Invalidated: No change in blue staining F->H IF NOT caption Experimental workflow for testing 5-Br-IAA antagonism.

Figure 2: A flowchart of the experimental workflow for testing the antagonistic effect of 5-Br-IAA on auxin-induced gene expression using the DR5::GUS reporter system.

Application & Protocol II: Quantifying Physiological Effects in a Root Elongation Assay

Principle: Root growth is highly sensitive to auxin concentration. While low concentrations can promote elongation, supraoptimal concentrations are strongly inhibitory.[1][2] This inhibitory effect is a classic and easily quantifiable physiological response mediated by the TIR1/AFB pathway.[11] A competitive antagonist is expected to rescue or alleviate the root growth inhibition caused by a high concentration of exogenous auxin.

Detailed Protocol: Root Growth Inhibition Assay
  • Plate Preparation:

    • Prepare 0.5X MS agar medium as described previously. After autoclaving and cooling to ~55°C, add filter-sterilized IAA and/or 5-Br-IAA from stock solutions to achieve the desired final concentrations.

    • Create a matrix of treatments. A good starting point is to use a fixed inhibitory concentration of IAA and a range of 5-Br-IAA concentrations. See Table 2 for an example.

    • Pour the medium into square Petri plates and allow them to solidify in a vertical position.

  • Seedling Transfer:

    • Germinate and grow wild-type (Arabidopsis thaliana, Col-0) seedlings on a standard 0.5X MS agar plate for 4-5 days until the primary root is ~1 cm long.

    • Carefully transfer 8-10 seedlings of uniform size onto each treatment plate, placing the root tips along a marked line.

  • Incubation and Measurement:

    • Seal the plates and place them in a vertical orientation in the growth chamber.

    • Incubate for an additional 2-3 days.

    • Scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the length of new root growth from the marked line to the new root tip for each seedling.

  • Data Analysis:

    • For each treatment, calculate the average new root growth and standard deviation.

    • Normalize the data by expressing the average growth on each treatment plate as a percentage of the growth on the mock (no IAA, no 5-Br-IAA) control plate.

    • Plot the percentage of root growth against the concentration of 5-Br-IAA.

    • Expected Result: An inhibitory concentration of IAA (e.g., 100 nM) will significantly reduce root growth. Increasing concentrations of 5-Br-IAA should progressively restore root growth closer to the level of the mock control, demonstrating physiological antagonism.

| Example Treatment Matrix for Root Growth Assay | | :--- | :--- | :--- | :--- | :--- | | [IAA] | 0 nM (Mock) | 100 nM | 100 nM | 100 nM | | [5-Br-IAA] | 0 µM (Mock) | 0 µM | 10 µM | 50 µM |

Critical Considerations & Best Practices
  • Solubility: 5-Br-IAA is sparingly soluble in water. Always prepare concentrated stock solutions in DMSO and dilute them into aqueous media just before use. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%, as it can have physiological effects.

  • Concentration Ranges: The optimal concentrations for both the agonist (IAA) and the potential antagonist (5-Br-IAA) should be determined empirically. A dose-response curve for each compound alone should be performed first to identify a suitable inhibitory concentration of IAA and a non-toxic range for 5-Br-IAA.

  • Controls are Essential: The inclusion of mock (solvent only), agonist-only, and antagonist-only controls is non-negotiable for correctly interpreting the results of a co-treatment experiment.

  • Stability: Indole compounds can be light-sensitive. Store stock solutions in the dark at -20°C. Prepare working solutions fresh for each experiment.

Conclusion

This compound presents a valuable candidate for a chemical probe to investigate the auxin signaling pathway. Its structural similarity to IAA makes it an ideal starting point for characterization as a competitive antagonist of the TIR1/AFB co-receptors. The detailed protocols provided in this application note offer a robust framework for researchers to independently validate the antagonistic properties of 5-Br-IAA in auxin-responsive reporter assays and physiological root growth assays. Successful validation will establish 5-Br-IAA as a useful tool for temporally and conditionally perturbing the auxin signaling cascade, enabling a more nuanced understanding of auxin's role in plant biology.

References
  • DR5::GUS Name: DR5::GUS Accessions: H3 Map position: Gene function - Esalq. (n.d.).
  • Fendrych, M., et al. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. eLife, 5, e19048.
  • Nakamura, A., et al. (2003). Brassinolide Induces IAA5, IAA19, and DR5, a Synthetic Auxin Response Element in Arabidopsis, Implying a Cross Talk Point of Brassinosteroid and Auxin Signaling. Plant Physiology, 133(4), 1843–1853.
  • Tsugafune, S., et al. (2014). A 2,4-dichlorophenoxyacetic acid analog screened using a maize coleoptile system potentially inhibits indole-3-acetic acid influx in Arabidopsis thaliana. Journal of Plant Research, 127(5), 625–634.
  • Moreno-Cortés, A., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Genetics & Genomes, 9, 205–215.
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  • Tan, X., et al. (2008). Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling. Proceedings of the National Academy of Sciences, 105(14), 5608–5613.
  • GUS activity assays of whole DR5::GUS transgenic seedlings. (n.d.). ResearchGate.
  • Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling. Nature Plants, 4(7), 453–459.
  • Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 168(4), 1677–1687.
  • Hagihara, S., et al. (2020). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences, 117(26), 15332–15339.
  • Effects of auxin antagonists (11-22) on auxin-responsive DR5::GUS... (n.d.). ResearchGate.
  • Song, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 946059.
  • Overvoorde, P. J., et al. (2005). Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana. The Plant Cell, 17(12), 3282–3300.
  • Kawano, T., et al. (2002). A fungal auxin antagonist, hypaphorine prevents the indole-3-acetic acid-dependent irreversible inactivation of horseradish peroxidase: inhibition of Compound III-mediated formation of P-670. Biochemical and Biophysical Research Communications, 294(3), 553–559.
  • Ljung, K. (2021). Auxin-Abscisic Acid Interactions in Plant Growth and Development. International Journal of Molecular Sciences, 22(15), 8253.
  • Havens, K. A., et al. (2012). Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics. Plant Physiology, 160(4), 1988–2001.
  • Overvoorde, P., et al. (2005). Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana. The Plant Cell, 17(12), 3282-3300.
  • Hansen, M., & Grossmann, K. (2007). Indole-3-acetic acid and auxin herbicides up-regulate 9-cis-epoxycarotenoid dioxygenase gene expression and abscisic acid accumulation in cleavers (Galium aparine): interaction with ethylene. Journal of Experimental Botany, 58(6), 1497–1503.
  • Gray, W. M., & Estelle, M. (2000). Auxin and the Power of the Proteasome in Plants. BioEssays, 22(2), 104–106.
  • Al-Mayahi, A. M. W. (2024). The Role of Auxins in Interactive Relationships between Plants and Pathogens. International Journal of Environment and Climate Change, 14(1), 321-331.
  • Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Plant Signaling & Behavior, 10(8), e1048052.
  • Lee, S., et al. (2021). A highly efficient auxin-producing bacterial strain and its effect on plant growth. Applied Biological Chemistry, 64(1), 86.
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Application Notes and Protocols for Sterile Filtration of 5-Bromoindole-3-acetic Acid (5-Br-IAA) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the sterile filtration of 5-Bromoindole-3-acetic acid (5-Br-IAA) solutions, a critical step for applications in pharmaceutical research, drug development, and advanced plant biology. We delve into the foundational principles governing filter selection, including chemical compatibility, analyte adsorption, and regulatory compliance concerning extractables and leachables. Detailed, step-by-step protocols for both small-scale laboratory and process-scale applications are presented, emphasizing aseptic techniques and process validation through filter integrity testing. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and scientifically sound sterile filtration workflows for auxin derivatives.

Introduction

This compound (5-Br-IAA) is a synthetic auxin derivative of indole-3-acetic acid (IAA) used extensively in agricultural and pharmaceutical research.[1][2] Its role as a plant growth regulator and as a building block for novel therapeutic agents necessitates its preparation in a sterile, contaminant-free state.[2] For many applications, especially those involving cell culture or formulation for parenteral administration, terminal sterilization by heat (e.g., autoclaving) is not viable due to the potential for thermal degradation of the molecule.

Therefore, sterile filtration emerges as the primary method for removing microbial contamination from 5-Br-IAA solutions.[3][4] This process utilizes a microporous membrane filter, typically with a 0.22 µm or smaller pore size, to physically retain microorganisms while allowing the soluble 5-Br-IAA to pass through.[5] However, the success of this operation is not trivial. It requires a careful and systematic approach to select the appropriate filter, minimize the loss of the active compound, and validate the process to ensure consistent sterility and product purity. This guide provides the scientific rationale and actionable protocols to navigate these challenges effectively.

Part I: Critical Parameters for Filter Material Selection

The selection of a sterilizing-grade filter is the most critical decision in the workflow. An improper choice can lead to filter failure, loss of valuable compound, or contamination of the final product with unwanted chemicals. The decision process should be guided by the following scientific principles.

Chemical Compatibility

The filter membrane and housing must be chemically inert with respect to the solvent system used to dissolve the 5-Br-IAA. Since 5-Br-IAA is an acetic acid derivative, compatibility with both the solvent and the potentially acidic nature of the solution is paramount. Incompatibility can lead to the physical degradation of the filter, compromising its integrity, or the introduction of artifacts into the filtrate.

Common solvents for 5-Br-IAA and related compounds include aqueous buffers, ethanol, and dimethyl sulfoxide (DMSO). The compatibility of common filter membranes with these solvents and acidic conditions is summarized below.

Membrane MaterialAqueous Solutions (pH 3-9)Acetic Acid (Dilute)Alcohols (Ethanol, IPA)DMSORecommendation
Polyethersulfone (PES) R R R LR Excellent for aqueous & alcoholic solutions. Low protein/solute binding.[5][6]
Polyvinylidene Fluoride (PVDF) R R R R Excellent for broad solvent compatibility, including DMSO. Very low solute binding.[5][7]
Polytetrafluoroethylene (PTFE) NR (Hydrophobic) R R R Recommended for aggressive organic solvents. Requires pre-wetting with an alcohol for aqueous streams.[6]
Nylon (Polyamide) R LR R R Use with Caution . High binding affinity for some molecules and limited resistance to acids.[6][7][8]
Cellulose Acetate (CA) R LR LR NR Not Recommended for organic solvents or strongly acidic/basic solutions.[9]
Regenerated Cellulose (RC) R NR R R Not Recommended for use with strong acids.[8]
  • R = Recommended; LR = Limited Resistance (testing recommended); NR = Not Recommended. Data synthesized from multiple sources.[8][10][11][12][13]
Minimizing Analyte Adsorption

A significant risk during filtration is the non-specific binding (adsorption) of the 5-Br-IAA molecule to the filter membrane surface.[14] This can result in a substantial loss of the active compound, leading to inaccurate final concentrations. The extent of adsorption depends on multiple factors, including the physicochemical properties of the membrane, the surface area of the filter, and the electrostatic or hydrophobic interactions between the compound and the filter material.[14][15]

Best Practices for Minimizing Adsorption:

  • Select Low-Binding Membranes: Hydrophilic membranes such as Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) are specifically engineered for low protein and small molecule binding and are highly recommended.[5][6][7] Nylon, in particular, has been noted for a higher degree of protein adsorption and should be evaluated carefully.[7]

  • Filter Pre-flush (Sacrificial Flush): Before filtering the bulk solution, a small, initial volume of the 5-Br-IAA solution can be passed through the filter and discarded. This process, known as pre-saturation or pre-flush, saturates the non-specific binding sites on the membrane, ensuring that the subsequent bulk solution passes through with minimal loss.[14][16] The volume of the pre-flush should be determined empirically but typically ranges from 1-5 mL for syringe filters.

Pore Size Selection for Sterility

The primary goal of sterile filtration is the removal of all viable microorganisms. The industry and regulatory standard for a sterilizing-grade filter is a membrane with a nominal pore size rating of 0.22 µm or 0.2 µm .[5][17] This pore size has been validated to retain a standard challenge organism, Brevundimonas diminuta, ensuring the removal of bacteria from the filtrate.[18][19]

For solutions that may contain significant particulate matter, a pre-filtration step using a filter with a larger pore size (e.g., 1.0 - 5.0 µm) is recommended.[5][17] This protects the final sterilizing filter from premature clogging, thereby increasing throughput and preventing a potential breach in filter integrity due to excessive back pressure.

Extractables and Leachables (E&L)

In the context of drug development and manufacturing, consideration of extractables and leachables is a regulatory expectation.[20][21]

  • Extractables are chemical compounds that migrate from a filter or other processing component under aggressive conditions, such as exposure to harsh solvents or high temperatures.[18][22]

  • Leachables are a subset of extractables that migrate into the drug product under normal processing and storage conditions and may be present in the final product.[18][22]

These compounds can pose a risk to product safety and efficacy. Therefore, it is imperative to use filters from reputable manufacturers who provide comprehensive validation guides with detailed E&L data. This documentation is a critical component of regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA).[20][23]


}

Diagram 1: Decision workflow for selecting a sterile filter for 5-Br-IAA solutions.

Part II: Experimental Protocols

The following protocols provide step-by-step instructions for sterile filtering 5-Br-IAA solutions. All operations must be performed in a sterile environment (e.g., a laminar flow hood or biological safety cabinet) using aseptic technique to prevent re-contamination of the filtrate.

Protocol 1: Small-Scale Syringe Filtration (≤ 50 mL)

This method is ideal for laboratory-scale research, such as preparing sterile stock solutions for cell culture experiments.

Materials:

  • 5-Br-IAA solution, fully dissolved

  • Sterile syringe (Luer-lock recommended), appropriately sized for the solution volume

  • Sterile, individually packaged syringe filter (e.g., 0.22 µm PVDF or PES)

  • Sterile collection vessel (e.g., centrifuge tube, media bottle)

  • 70% Ethanol or isopropanol for disinfection

Procedure:

  • Prepare Workspace: Disinfect the laminar flow hood and all materials entering the sterile field with 70% alcohol.

  • Prepare Syringe: Aseptically open the sterile syringe packaging and draw the 5-Br-IAA solution into the syringe.

  • Attach Filter: Aseptically open the syringe filter packaging. Securely twist the filter onto the Luer-lock tip of the syringe. Do not touch the filter outlet.

  • Position for Filtration: Hold the syringe-filter assembly over the sterile collection vessel, ensuring the filter outlet does not make contact with the container rim.

  • Perform Filtration: Apply steady, gentle pressure to the syringe plunger to push the solution through the filter.[3] Avoid excessive pressure, which can damage the filter membrane.

  • (Optional but Recommended) Pre-flush: Filter the first ~1 mL of the solution into a waste container to saturate the membrane before collecting the final product.

  • Collect Filtrate: Continue applying pressure to filter the remaining solution into the sterile collection vessel.

  • Finalize: Once filtration is complete, cap the collection vessel immediately. Properly dispose of the used syringe and filter as biohazardous waste. Label the sterile solution clearly.


}

Diagram 2: Step-by-step experimental workflow for laboratory-scale syringe filtration.

Protocol 2: Process-Scale Filtration and Integrity Testing

This protocol is designed for larger volumes and is aligned with the quality control requirements of drug development and manufacturing. It incorporates a critical validation step: post-use filter integrity testing.

Materials:

  • Sterilizing-grade filter capsule or cartridge (e.g., 0.22 µm PVDF or PES)

  • Sterile tubing and sanitary fittings

  • Peristaltic pump or pressure vessel

  • Sterile collection vessel or bag

  • Filter integrity test instrument (e.g., bubble point tester)

  • Source of compressed air or nitrogen for testing

Procedure:

  • System Assembly: In a controlled environment, assemble the filtration train: connect the sterile collection vessel to the outlet of the filter capsule via sterile tubing. Connect the inlet of the filter to the pressure vessel or pump tubing.

  • Filter Wetting (Pre-use): Before introducing the product, the filter membrane must be thoroughly wetted, typically with sterile water for injection (WFI) or the formulation buffer. This is essential for accurate integrity testing.[24]

  • (Optional) Pre-Use Integrity Test: For critical processes, a pre-use post-sterilization integrity test (PUPSIT) is often performed to ensure the filter was not damaged during sterilization and setup.[24]

  • System Flush: Flush the wetting fluid from the system using filtered compressed gas or by running the product solution to waste until the product is detected at the outlet.

  • Filtration: Start the pump or apply pressure to the vessel to drive the 5-Br-IAA solution through the filter at the validated flow rate and pressure.[21] Monitor the pressure throughout the process to ensure it remains within the manufacturer's specified limits.

  • Product Recovery: After the bulk solution has been filtered, chase the remaining product from the filter housing using a small volume of sterile buffer or filtered gas to maximize yield.

  • Post-Use Integrity Test (Bubble Point Test): This step is mandatory for validating a sterile filtration run.[4][17]

    • a. Keep the filter membrane wet with the process fluid or a suitable wetting agent (e.g., water).

    • b. Connect the upstream side of the filter housing to the integrity test device.

    • c. Slowly increase the pressure of the gas (e.g., air or nitrogen) on the upstream side.

    • d. The Bubble Point is the pressure at which a continuous stream of bubbles emerges from the downstream side, indicating that the gas has overcome the surface tension of the liquid held in the largest pores.[19]

    • e. The measured bubble point value must be equal to or greater than the minimum value specified by the filter manufacturer for that filter and wetting fluid combination. A failed test indicates a breach in filter integrity, and the sterility of the batch is compromised.[19][25]


}

Diagram 3: Workflow for process-scale filtration incorporating the mandatory post-use integrity test.

Part III: Summary of Validation and Quality Control

Validating the sterile filtration process is a regulatory requirement and a cornerstone of good manufacturing practice (GMP).[6][23] It provides documented evidence that the process will consistently produce a sterile product without negatively impacting its quality.[4] The user is responsible for conducting performance qualifications as part of the overall process validation.[23]

Validation ParameterObjectiveKey Considerations
Bacterial Retention Prove the filter effectively removes microorganisms from the product stream under worst-case conditions.Perform product-specific microbial challenge tests using B. diminuta.[18][26]
Chemical Compatibility Ensure no adverse reaction between the product solution and the filter materials.Visual inspection, integrity testing before and after exposure, analysis of filtrate for changes.[23]
Analyte Binding Quantify and minimize the loss of 5-Br-IAA due to adsorption to the filter.HPLC analysis of pre- and post-filtration solutions; develop and validate a pre-flush strategy.[23]
Extractables/Leachables Identify and assess the risk of any compounds migrating from the filter into the product.Obtain comprehensive E&L data from the filter manufacturer; perform risk assessment.[23][26]
Filter Integrity Confirm the filter was not damaged before, during, or after the filtration process.Correlate bubble point or diffusive flow test results with bacterial retention data.[23][27]

Conclusion

The sterile filtration of this compound solutions is a critical process that demands a systematic, science-driven approach. By carefully considering the principles of chemical compatibility, analyte adsorption, and pore size, researchers can select an optimal filter for their specific application. Adherence to detailed aseptic protocols and the implementation of mandatory validation steps, such as post-use filter integrity testing, are essential to guarantee the sterility, purity, and quality of the final product. This guide provides the foundational knowledge and practical workflows to achieve consistent and reliable results in both research and drug development settings.

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Application Notes and Protocols for the Incorporation of 5-Bromoindole-3-acetic Acid into Agar Medium

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 5-Bromoindole-3-acetic acid (5-Br-IAA) into agar medium. This document outlines the chemical properties of 5-Br-IAA, detailed protocols for the preparation of stock solutions and its addition to media, and critical considerations for experimental design and execution.

Introduction to this compound (5-Br-IAA)

This compound is a synthetic derivative of the natural plant hormone Indole-3-acetic acid (IAA), the most common and physiologically active auxin.[1][2] The addition of a bromine atom to the indole ring at the 5-position modifies its chemical properties, potentially influencing its stability, uptake, and biological activity. Like IAA, 5-Br-IAA is recognized as a potent plant growth regulator, playing a crucial role in processes such as cell division, elongation, and differentiation.[3] Its applications extend beyond plant biology into fields like neuroscience and pharmaceutical development, where it serves as a valuable research tool and a precursor for novel compounds.[3]

Mechanism of Action

As an auxin analog, 5-Br-IAA is expected to exert its biological effects through the established auxin signaling pathway. This pathway is initiated by the binding of auxin to receptor proteins, most notably the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs. This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby modulating their expression to elicit a physiological response.[1]

Chemical and Physical Properties of 5-Br-IAA

A thorough understanding of the physicochemical properties of 5-Br-IAA is paramount for its successful application in research.

PropertyValueSource
Synonyms (5-Bromo-1H-indol-3-yl)acetic acid[3]
CAS Number 40432-84-6[3][4]
Molecular Formula C₁₀H₈BrNO₂[3]
Molecular Weight 254.08 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 143-145 °C[4][5]
Purity ≥97-98% (HPLC)[3][6]
Storage Conditions Store at 0-8°C or <-15°C, protect from light[3]

Protocol for Preparation of 5-Br-IAA Stock Solution

The poor solubility of auxins in water necessitates the preparation of a concentrated stock solution in an appropriate solvent. This stock can then be diluted to the desired final concentration in the agar medium.

Materials
  • This compound (powder)

  • 1 N Sodium Hydroxide (NaOH) or 1 N Potassium Hydroxide (KOH)

  • Ethanol (95-100%)

  • Sterile, amber-colored storage bottles or tubes

  • Sterile, distilled, deionized water

  • Sterile syringe filters (0.2 µm pore size)

  • Sterile syringes

  • Volumetric flasks (various sizes)

  • Pipettes and sterile tips

Step-by-Step Protocol for a 1 mg/mL Stock Solution

This protocol is for the preparation of a 1 mg/mL (1000 ppm) stock solution. This concentration is a common starting point and can be adjusted as needed.

  • Weighing: Accurately weigh 100 mg of 5-Br-IAA powder and transfer it to a 100 mL volumetric flask.

  • Initial Dissolution: Add a small volume (e.g., 1-2 mL) of 95% ethanol to the flask and gently swirl to wet the powder. Alternatively, for a non-alcoholic solvent, a few drops of 1 N NaOH or KOH can be used to dissolve the auxin.[7] Auxins are generally more soluble in slightly alkaline conditions.

  • Complete Dissolution: Continue to add the chosen solvent dropwise while swirling until the 5-Br-IAA is completely dissolved.

  • Bringing to Volume: Once dissolved, slowly add sterile, distilled water to the flask while stirring to bring the final volume to 100 mL.[8]

  • Sterilization: Due to the potential for degradation of auxins at high temperatures, filter sterilization is the recommended method.[9][10][11] Draw the stock solution into a sterile syringe, attach a sterile 0.2 µm syringe filter, and dispense the sterilized solution into a sterile, amber-colored storage bottle.

  • Storage: Store the stock solution at 2-8°C for short-term use (up to one month) or at -20°C for long-term storage.[7] Proper labeling with the compound name, concentration, preparation date, and expiration date is crucial.

Incorporation of 5-Br-IAA into Agar Medium

The timing of the addition of the auxin stock solution to the agar medium is critical to prevent its degradation and ensure a homogenous distribution.

Materials
  • Prepared agar medium (e.g., Murashige and Skoog, Gamborg's B5)

  • Autoclave

  • Water bath set to 50-60°C

  • Sterile 5-Br-IAA stock solution

  • Sterile pipettes and tips

  • Sterile petri dishes or culture vessels

Step-by-Step Protocol
  • Prepare and Autoclave Medium: Prepare the desired agar medium according to the manufacturer's instructions, omitting the auxin. Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.[12]

  • Cool the Medium: After autoclaving, allow the medium to cool in a water bath set to 50-60°C.[9] This temperature is cool enough to prevent significant degradation of the heat-labile auxin, yet warm enough to keep the agar in a liquid state.

  • Add 5-Br-IAA Stock: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of the filter-sterilized 5-Br-IAA stock solution to the cooled medium to achieve the desired final concentration. For example, to obtain a final concentration of 1 mg/L, add 1 mL of a 1 mg/mL stock solution to 1 L of medium.

  • Mix Thoroughly: Gently swirl the medium to ensure the even distribution of the auxin. Avoid introducing air bubbles.

  • Dispense Medium: Pour the medium containing 5-Br-IAA into sterile petri dishes or culture vessels.

  • Solidification and Storage: Allow the medium to solidify at room temperature. The plates can be stored at 4°C for several weeks, protected from light.

Visualization of the Workflow

G cluster_stock Stock Solution Preparation cluster_media Agar Medium Incorporation weigh Weigh 5-Br-IAA Powder dissolve Dissolve in Ethanol or NaOH/KOH weigh->dissolve volume Bring to Final Volume with Sterile Water dissolve->volume filter Filter Sterilize (0.2 µm filter) volume->filter store_stock Store in Amber Bottle at 2-8°C or -20°C filter->store_stock prepare_media Prepare Agar Medium autoclave Autoclave Medium prepare_media->autoclave cool Cool to 50-60°C autoclave->cool add_stock Add Sterile 5-Br-IAA Stock cool->add_stock mix Mix Thoroughly add_stock->mix pour Pour into Sterile Plates mix->pour solidify Solidify and Store pour->solidify

Caption: Workflow for preparing 5-Br-IAA stock and incorporating it into agar medium.

Critical Considerations and Best Practices

  • Light Sensitivity: Indole-based compounds, including IAA and its derivatives, are susceptible to photodegradation.[7][13] All steps involving the preparation and handling of 5-Br-IAA solutions should be performed in subdued light. The use of amber-colored storage vessels is highly recommended.

  • pH of the Medium: The pH of the culture medium can influence the stability and activity of auxins. While IAA is reported to be stable to autoclaving in a pH range of 4 to 10, degradation can occur at more acidic pH values.[13] It is advisable to adjust the pH of the medium before autoclaving and to be aware of potential pH shifts after the addition of the auxin stock solution.

  • Solvent Choice: The choice of solvent for the initial dissolution of 5-Br-IAA should be carefully considered. While ethanol is effective, it can have biological effects on some organisms. If using an alkaline solution (NaOH or KOH), use the minimal volume required for dissolution to avoid significant changes in the final pH of the medium.

  • Heat Stability: There are conflicting reports on the heat stability of IAA during autoclaving.[13][14] While some studies suggest it is relatively stable, others have shown significant degradation.[14] To ensure reproducibility and maintain the desired concentration of the active compound, filter sterilization is strongly recommended over autoclaving for all auxin solutions .

  • Working Concentration: The optimal concentration of 5-Br-IAA will vary depending on the specific application and the biological system being studied. A typical starting range for in vitro plant culture is between 0.1 and 10 mg/L. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific research needs.

Conclusion

The successful incorporation of this compound into agar medium hinges on careful attention to its chemical properties, particularly its solubility and stability. By following the detailed protocols and best practices outlined in these application notes, researchers can ensure the accurate and reproducible preparation of 5-Br-IAA-containing media, thereby facilitating reliable and meaningful experimental outcomes.

References

  • Yamakawa, T., Kurahashi, O., Ishida, K., Kato, S., Kodama, T., & Minoda, Y. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4), 879-880.
  • PhytoTechnology Laboratories. (n.d.). Solution Stability of Adenine-based Cytokinins.
  • Nissen, S. J., & Sutter, E. G. (1990). The effect of autoclaving and pH on the stability of IAA and IBA in liquid MS medium. HortScience, 25(7), 800-802.
  • Plant Cell Technology. (2024, July 24). Hormone Substitution in Plant Tissue Culture: A Quick Guide [Video]. YouTube.
  • Chem-Impex. (n.d.). This compound.
  • iGEM. (n.d.). Auxin protocols.
  • ChemicalBook. (2025, January 27). This compound | 40432-84-6.
  • Plant Cell Technology. (2021, May 4). The Five Ideal Explant Sterilizing Methods in Tissue Culture.
  • The Agri-tech. (2021, July 7).
  • LibreTexts Biology. (2021, December 16). 39.5.1: Auxin.
  • Lab Associates. (2021, September 9).
  • Biosynth. (n.d.). This compound | 40432-84-6 | B-8550.
  • ResearchGate. (2021, June 7). (PDF) Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis.
  • PhytoTechnology Laboratories. (n.d.).
  • National Institutes of Health. (2025, February 4).
  • National Institutes of Health. (n.d.). Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains.
  • National Institutes of Health. (2022, January 10). Sterilization protocols and the effect of plant growth regulators on callus induction and secondary metabolites production in in vitro cultures Melia azedarach L - PMC.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Stenutz. (n.d.). This compound.
  • MDPI. (n.d.). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online.
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • The Pherobase. (n.d.). Semiochemical compound: 5-Bromo-1H-indole-3-acetic acid | C10H8BrNO2.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Wikipedia. (n.d.). Indole-3-acetic acid.
  • National Institutes of Health. (n.d.). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms.

Sources

field application techniques for 5-Bromoindole-3-acetic acid in agriculture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Agricultural Applications of 5-Bromoindole-3-acetic acid

Introduction: Harnessing a Potent Synthetic Auxin

This compound (5-Br-IAA) is a synthetic derivative of indole-3-acetic acid (IAA), the principal and most abundant natural auxin in plants.[1][2] As a member of the auxin class of plant hormones, 5-Br-IAA functions as a potent plant growth regulator, capable of promoting critical developmental processes such as cell division and elongation.[1] Its unique chemical structure allows it to mimic the activity of endogenous IAA, making it a valuable tool in agriculture and horticulture for enhancing root development, improving overall plant vigor, and ultimately increasing crop resilience and yield.[1] This guide provides a comprehensive overview of the scientific basis for 5-Br-IAA's activity and detailed protocols for its field application, designed for researchers and agricultural scientists.

Property Value Reference(s)
Chemical Name (5-Bromo-1H-indol-3-yl)acetic acid[1]
CAS Number 40432-84-6[3]
Molecular Formula C10H8BrNO2[3]
Molecular Weight 254.08 g/mol [3][4]
Appearance White to off-white crystalline powder[1]
Storage Store at 0-8°C, protected from light[1][3][5]

Section 1: Scientific Foundation - The Auxin Signaling Pathway

To apply 5-Br-IAA effectively, it is crucial to understand its mechanism of action at the molecular level. Like natural IAA, 5-Br-IAA influences plant gene expression through the nuclear auxin signaling pathway.[2][6]

At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing the expression of auxin-responsive genes.[6] When 5-Br-IAA is introduced into the cell and enters the nucleus, it acts as a "molecular glue." It facilitates the binding of these Aux/IAA repressor proteins to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX PROTEIN (TIR1/AFB) family of auxin co-receptors.[6] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor frees the ARF transcription factor, which can then activate or repress the transcription of specific genes, leading to changes in cell elongation, division, and differentiation that drive plant growth and development.[2][6]

Auxin_Signaling_Pathway Figure 1: Mechanism of Auxin Action cluster_nucleus Cell Nucleus cluster_degradation Degradation Complex AUXIN 5-Br-IAA (Auxin) TIR1_AFB TIR1/AFB Co-Receptor AUXIN->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Degradation 26S Proteasome Degradation TIR1_AFB->Degradation targets for ARF ARF Transcription Factor Aux_IAA->ARF represses Aux_IAA->Degradation DNA Auxin Response Element (DNA) ARF->DNA binds to Response Gene Expression & Physiological Response DNA->Response activates

Caption: Figure 1: Simplified auxin signaling pathway initiated by 5-Br-IAA.

Section 2: Formulation and Preparation of Solutions

Proper preparation of 5-Br-IAA solutions is the first critical step for successful application. Due to its crystalline nature and sensitivity, careful handling and accurate measurements are paramount.

Protocol 2.1: Preparation of a 1000 ppm Stock Solution

Rationale: Creating a concentrated stock solution simplifies the process of making various dilute working solutions for different applications and ensures accurate dosing. Ethanol or KOH is used as a solvent because auxin powders are not readily soluble in water.

Materials:

  • This compound (5-Br-IAA) powder

  • Analytical balance

  • 100 mL volumetric flask

  • Ethanol (95%) or 1N Potassium Hydroxide (KOH)

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Step-by-Step Methodology:

  • Safety First: Put on all required PPE. Work in a well-ventilated area or fume hood.

  • Weighing: Accurately weigh 100 mg of 5-Br-IAA powder using an analytical balance.

  • Initial Dissolution: Transfer the powder to the 100 mL volumetric flask. Add 2-3 mL of 95% ethanol or 1N KOH to the flask and swirl gently until the powder is completely dissolved.

  • Dilution: Once dissolved, slowly add deionized water to the flask while stirring continuously. Bring the final volume up to the 100 mL mark. The solution should be clear.

  • Storage: Transfer the stock solution to a labeled, amber or foil-wrapped glass bottle to protect it from light. Store in a refrigerator at 4°C. The stock solution should be used within a few weeks for maximum efficacy.

Section 3: Field Application Protocols

The following protocols are model workflows based on established techniques for other synthetic auxins.[7][8] Researchers must conduct preliminary trials to optimize concentrations and timing for specific crops and environmental conditions.

Protocol 3.1: Promotion of Adventitious Rooting in Cuttings

Objective: To stimulate rapid and uniform root formation on stem or leaf cuttings for vegetative propagation.[8]

Methodology:

  • Prepare Working Solution (100-500 ppm):

    • To make 1 liter of a 200 ppm solution, mix 200 mL of the 1000 ppm stock solution with 800 mL of deionized water.

  • Harvest Cuttings: Take healthy, disease-free cuttings from the parent plant using a sterile, sharp blade.

  • Basal Quick-Dip Application:

    • Pour a small amount of the working solution into a clean beaker.

    • Dip the basal (bottom) 2-3 cm of each cutting into the solution for 5-10 seconds.

    • Tap the cutting gently to remove excess liquid.

  • Planting: Immediately plant the treated cuttings into a sterile, moist rooting medium (e.g., perlite, vermiculite, or a peat-based mix).

  • Incubation: Place the cuttings in a high-humidity environment, such as a misting bench or a propagator with a plastic dome, to prevent desiccation while roots form.

Protocol 3.2: Foliar Spray for Enhancing Vegetative Growth

Objective: To promote overall plant vigor, leaf development, and biomass accumulation during active vegetative growth stages.

Methodology:

  • Prepare Working Solution (10-50 ppm):

    • To make 1 liter of a 25 ppm solution, mix 25 mL of the 1000 ppm stock solution with 975 mL of deionized water.

  • Add Surfactant: Add a non-ionic surfactant to the working solution according to the manufacturer's recommendation (typically 0.05% to 0.1% v/v). This improves spray coverage and leaf cuticle penetration.[9]

  • Application Timing: Apply during the early morning or late evening to maximize absorption and minimize evaporation and potential photodecomposition. Avoid application in direct, intense sunlight or high winds to prevent drift.[10]

  • Foliar Spraying: Use a calibrated sprayer to apply a fine mist to the plant foliage, ensuring thorough coverage of both upper and lower leaf surfaces until the point of runoff.

  • Frequency: Repeat application every 14-21 days during the peak vegetative growth phase, depending on crop response.

Section 4: Critical Parameters for Successful Application

The efficacy of 5-Br-IAA is not solely dependent on the protocol but is heavily influenced by several critical factors.

Concentration Dynamics

Auxins exhibit a strong dose-dependent effect. While low concentrations stimulate growth, high concentrations can be inhibitory or even herbicidal, causing epinastic twisting, uncontrolled cell division, and eventual plant death.[11] This is the principle behind synthetic auxin herbicides like 2,4-D.[12]

Application Type Target Effect Suggested Starting Concentration Range Key Considerations
Rooting Cuttings Induce adventitious root formation100 - 1000 ppm (Basal Dip)Woody species may require higher concentrations than herbaceous ones.[8]
Foliar Spray Promote vegetative growth, vigor5 - 50 ppmExceeding optimal levels can cause leaf curling (epinasty).[11]
Seed Treatment Enhance germination and early root growth1 - 10 ppm (Seed Soak)Higher concentrations can inhibit germination.
Weed Control Herbicidal action (Broadleaf Weeds)> 1000 ppm (Not generally recommended)High potential for off-target crop injury; requires specific formulation.[11][13]
Environmental Factors and Solution Chemistry
  • pH of Spray Solution: The pH of the tank mix can influence the absorption and stability of auxins. For many synthetic auxins, a slightly acidic to neutral pH is optimal. Avoid mixing with strongly alkaline or acidic substances without prior testing. Tank-mixing with certain glyphosate formulations can lower solution pH, which may affect stability or volatility.[12][14]

  • Adjuvants: Surfactants are critical for foliar applications as they reduce the surface tension of water, allowing droplets to spread over the waxy leaf cuticle, thereby increasing absorption.[9]

  • Off-Target Movement: Volatility and spray drift are significant concerns with auxin applications, particularly at higher concentrations.[12] Always apply when wind speeds are low and maintain downwind buffer zones from sensitive, non-target crops.[10]

Section 5: Workflow for Efficacy and Optimization Trials

To validate and optimize the use of 5-Br-IAA for a new crop or environment, a structured experimental approach is essential. This workflow ensures that results are reliable and reproducible.

Efficacy_Trial_Workflow Figure 2: Experimental Workflow for Field Trials Start Define Objective (e.g., Increase tomato yield) Design Experimental Design - Treatments (e.g., 0, 10, 25, 50 ppm) - Replicates (n > 3) - Randomized Complete Block Start->Design Prep Prepare Solutions & Calibrate Equipment Design->Prep Application Apply Treatments (at defined growth stage) Prep->Application Data Data Collection - Plant Height - Leaf Area / SPAD - Root/Shoot Biomass - Yield Metrics (fruit number, weight) Application->Data Analysis Statistical Analysis (ANOVA, Mean Separation) Data->Analysis Conclusion Conclusion & Optimization (Determine optimal concentration) Analysis->Conclusion

Caption: Figure 2: A systematic workflow for testing and optimizing 5-Br-IAA applications.

Conclusion

This compound represents a promising tool for modern agriculture, offering the potential to significantly enhance plant growth and productivity through the targeted manipulation of the endogenous auxin pathway. Its effectiveness, however, is contingent upon a thorough understanding of its biochemical mechanism and meticulous attention to application parameters. The protocols and guidelines presented here serve as a foundational framework for researchers and professionals. Successful field implementation will invariably rely on careful, site-specific optimization trials to determine the ideal concentrations, timings, and formulations for a given crop and cultivation system.

References

  • SAPS. (n.d.). Investigating the hormone Auxin (IAA), a Plant Growth Regulator.
  • Waldeck, N. J., & Spalding, E. P. (2025). Testing AuxInYeast Synthetic Biology Strains via Fluorescence Flow Cytometry. Cold Spring Harbor Protocols. [Link]
  • Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. [Link]
  • Butts, T., et al. (2020). Spray Solution pH as Influenced by Synthetic Auxin Formulation and Spray Additives. WiscWeeds.info. [Link]
  • Ficosterra. (2024). Auxins: What are they used for?.
  • Sherwood, R. T., et al. (2022). Auxinic herbicides and methods of use thereof.
  • Striegel, S. J., et al. (2021). Spray Solution pH and Soybean Injury as Influenced by Synthetic Auxin Formulation and Spray Additives.
  • Biology Discussion. (n.d.). Practical Applications of Auxins | Plants.
  • Texas A&M AgriLife Extension. (n.d.). Auxin Specific Applicator Training.
  • Agriculture Institute. (2023). Role and Applications of Auxins in Horticultural Practices.
  • Chemdad. (n.d.). This compound.
  • Patterer, E. S., et al. (2022).
  • HDH Instruments. (n.d.). This compound, min 97%, 1 gram.
  • Wikipedia. (n.d.). Indole-3-acetic acid.
  • NC State Extension Publications. (n.d.). Synthetic Auxins.
  • Biology Discussion. (n.d.). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology.
  • Ali, B., et al. (2024). Bacterial indole-3-acetic acid: A key regulator for plant growth, plant-microbe interactions, and agricultural adaptive resilience. Microbiological Research, 281, 127602. [Link]
  • The Pherobase. (n.d.). Semiochemical compound: 5-Bromo-1H-indole-3-acetic acid.
  • Fu, J., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Fungal Biology Reviews, 29(3-4), 135-149. [Link]
  • Thongthammachat, N., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology, 11(4), 183-191. [Link]
  • Lokerse, A. S., & Weijers, D. (2016). Mechanisms of auxin signaling. Development, 143(18), 3208-3212. [Link]
  • Al-Ammari, S. H., & Al-Taae, A. K. A. (2024). The Role of Auxins in Interactive Relationships between Plants and Pathogens. Journal of Advances in Biology & Biotechnology, 27(5), 78-87. [Link]
  • Wang, J., et al. (2024). Exogenous indole-3-acetic acid promotes the plant growth and accumulation of selenium in grapevine under selenium stress. BMC Plant Biology, 24(1), 329. [Link]
  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Pest Management Science, 78(7), 3047-3057. [Link]

Sources

The Strategic Application of 5-Bromoindole-3-acetic Acid in Protoplast Culture and Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Robust Protoplast Regeneration and the Role of Synthetic Auxins

Protoplast-to-plant regeneration is a cornerstone of modern plant biotechnology, enabling genetic transformation, somatic hybridization, and genome editing. A critical determinant of success in this endeavor is the precise control of hormonal signals that guide isolated protoplasts to re-form cell walls, initiate cell division, and ultimately regenerate into whole plants. Auxins, a class of phytohormones, are indispensable for orchestrating these developmental processes.

While the natural auxin, Indole-3-acetic acid (IAA), is a key regulator of plant growth, its utility in in vitro culture is often hampered by its instability, as it is susceptible to degradation by light and heat.[1] This has led to the widespread adoption of synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and naphthaleneacetic acid (NAA), which offer greater stability and sustained activity in culture media.[1]

This guide focuses on a potent, yet less commonly cited synthetic auxin, 5-Bromoindole-3-acetic acid (5-Br-IAA) . We will delve into the scientific rationale for its use, its advantages over other auxins, and provide detailed protocols for its application in protoplast culture and regeneration.

The Scientific Rationale for Employing this compound

The introduction of a halogen atom, in this case, bromine, onto the indole ring of IAA significantly alters its chemical properties, conferring distinct advantages in a tissue culture setting.

Enhanced Stability and Potency: Halogenated auxins, such as the chlorinated analog 4-chloro-indole-3-acetic acid (4-Cl-IAA), have demonstrated significantly higher biological activity and stability compared to native IAA.[2] It is reported that 4-Cl-IAA can be up to ten times more potent than IAA in certain bioassays, a characteristic attributed to its increased resistance to enzymatic degradation.[2] This enhanced stability ensures a more consistent and sustained auxin signal to the developing protoplasts, which is crucial for the successful initiation of cell division and subsequent morphogenesis.

Predictable and Sustained Morphogenic Response: The inherent instability of IAA in culture media can lead to fluctuating auxin concentrations, resulting in inconsistent and asynchronous development of protoplast-derived colonies. The superior stability of 5-Br-IAA is predicted to provide a more stable culture environment, leading to more uniform and predictable callus induction and development.

Core Signaling Pathway of Auxin Action

5-Br-IAA, like other auxins, is perceived by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of receptors. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The removal of these repressors liberates Auxin Response Factors (ARFs), which then modulate the expression of auxin-responsive genes, ultimately leading to cell division, elongation, and differentiation.[3]

AuxinSignaling cluster_nucleus Nucleus Auxin 5-Br-IAA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Activates Gene_Expression Gene Expression (Cell Division & Differentiation) AuxRE->Gene_Expression Leads to

Caption: Simplified auxin signaling pathway initiated by 5-Br-IAA.

Application Notes and Protocols

The following protocols are designed as a robust starting point for researchers. It is imperative to note that optimal concentrations of plant growth regulators are species- and even genotype-dependent. Therefore, a systematic evaluation of a range of 5-Br-IAA concentrations is highly recommended.

Experimental Workflow Overview

ProtoplastWorkflow Start Explant Material (e.g., Leaf Mesophyll, Callus) Isolation Protoplast Isolation (Enzymatic Digestion) Start->Isolation Purification Protoplast Purification (Filtration & Centrifugation) Isolation->Purification Culture_Initiation Protoplast Culture Initiation (High Auxin: 5-Br-IAA) Purification->Culture_Initiation Cell_Division Cell Wall Regeneration & First Divisions Culture_Initiation->Cell_Division Microcallus Microcallus Formation Cell_Division->Microcallus Callus_Proliferation Callus Proliferation (Adjusted Hormones) Microcallus->Callus_Proliferation Regeneration Shoot/Embryo Regeneration (High Cytokinin:Auxin Ratio) Callus_Proliferation->Regeneration Plantlet Plantlet Development Regeneration->Plantlet

Caption: General workflow for protoplast culture and regeneration.

Protocol 1: Protoplast Isolation

This protocol is a general guideline and may require optimization based on the plant species and tissue source.

  • Explant Preparation: Select young, healthy, and fully expanded leaves from in vitro-grown plantlets. Finely slice the leaf tissue into thin strips (0.5-1 mm) in a petri dish containing a plasmolysis solution (e.g., W5 medium with 0.5 M mannitol).

  • Enzymatic Digestion: Remove the plasmolysis solution and replace it with an enzyme solution. A typical enzyme solution contains:

    • 1.0-1.5% (w/v) Cellulase R-10

    • 0.2-0.5% (w/v) Macerozyme R-10

    • CPW salts with 0.5 M mannitol

    • pH 5.6-5.8

  • Incubation: Incubate the tissue in the enzyme solution in the dark with gentle agitation (30-50 rpm) for 4-16 hours at 25-28°C.

  • Protoplast Release and Filtration: Gently swirl the digest to release the protoplasts. Filter the suspension through a series of nylon meshes (e.g., 100 µm followed by 40 µm) to remove undigested debris.

  • Purification: Centrifuge the filtered protoplast suspension at a low speed (e.g., 100 x g) for 5-7 minutes. Resuspend the protoplast pellet in a washing solution (e.g., W5 medium) and repeat the centrifugation. For further purification, a sucrose gradient can be employed.

  • Viability and Density Assessment: Resuspend the final protoplast pellet in a known volume of culture medium. Determine the protoplast viability (e.g., using fluorescein diacetate staining) and density using a hemocytometer.

Protocol 2: Protoplast Culture and Callus Induction with 5-Br-IAA

This phase is critical for inducing the first cell divisions. A higher auxin to cytokinin ratio is generally favorable at this stage.

  • Culture Medium Preparation: Prepare a suitable protoplast culture medium, such as Kao and Michayluk (KM8p) medium or a modified Murashige and Skoog (MS) medium, supplemented with an appropriate osmoticum (e.g., 0.4-0.5 M mannitol or glucose).

  • Hormone Supplementation: To the basal medium, add 5-Br-IAA and a cytokinin (e.g., 2,4-D is often paired with a cytokinin like 6-BA or kinetin). A starting point for optimization is provided in the table below.

  • Protoplast Plating: Adjust the protoplast density to 1-5 x 10^5 protoplasts/mL in the prepared culture medium. Culture the protoplasts in liquid medium, embedded in low-melting-point agarose, or using the hanging drop method.

  • Incubation: Incubate the cultures in the dark or low light at 25-28°C.

  • Monitoring: Observe the cultures regularly for cell wall regeneration (protoplasts become oval-shaped) and the first cell divisions, which typically occur within 2-7 days.

Protocol 3: Microcallus Proliferation and Plant Regeneration

Once microcalli are formed, the hormonal balance needs to be adjusted to promote proliferation and subsequent regeneration.

  • Medium Transition: Once microcalli of 1-2 mm in diameter are formed, gradually dilute the culture medium with a medium containing a lower osmoticum to acclimate the developing tissues.

  • Callus Proliferation: Transfer the microcalli to a solid medium with a modified hormone combination. Typically, the auxin concentration is reduced, and the cytokinin to auxin ratio is increased.

  • Shoot/Embryo Induction: For regeneration, transfer the proliferating calli to a regeneration medium with a high cytokinin to auxin ratio. The specific cytokinin (e.g., BAP, kinetin, thidiazuron) and its concentration will need to be optimized.

  • Plantlet Development: Once shoots or somatic embryos have developed, transfer them to a hormone-free or low-auxin medium for rooting and further development into plantlets.

Quantitative Data: Recommended Concentration Ranges for Optimization

The optimal concentration of 5-Br-IAA will vary depending on the plant species, explant source, and the specific stage of culture. The following table provides a starting point for optimization, with concentrations of other commonly used auxins for comparison.

Plant Growth RegulatorStage of CultureTypical Concentration Range (mg/L)Molar Concentration Range (µM)
This compound Protoplast Culture & Callus Induction 0.5 - 5.0 1.9 - 19.0
Callus Proliferation0.1 - 2.00.4 - 7.6
Regeneration0.01 - 0.50.04 - 1.9
2,4-Dichlorophenoxyacetic acid (2,4-D)Protoplast Culture & Callus Induction0.5 - 2.02.3 - 9.0
Naphthaleneacetic acid (NAA)Protoplast Culture & Callus Induction1.0 - 5.05.4 - 26.8
Indole-3-acetic acid (IAA)Protoplast Culture & Callus Induction1.0 - 10.05.7 - 57.1

Note: Due to the predicted higher potency of 5-Br-IAA, it is advisable to test concentrations at the lower end of the synthetic auxin range initially.

Conclusion and Future Perspectives

This compound presents a compelling alternative to commonly used auxins in protoplast culture and regeneration. Its anticipated enhanced stability and potency offer the potential for more efficient, reliable, and reproducible regeneration systems. The protocols and guidelines presented here provide a solid foundation for researchers to explore the benefits of 5-Br-IAA in their specific plant systems. Further research directly comparing the efficacy and stability of 5-Br-IAA with other auxins in various plant species will be invaluable in solidifying its role as a superior tool for plant biotechnology.

References

  • Li, C., et al. (2021). Efficient Protoplast Regeneration Protocol and CRISPR/Cas9-Mediated Editing of Glucosinolate Transporter (GTR) Genes in Rapeseed (Brassica napus L.). Frontiers in Plant Science, 12, 680859. [Link]
  • Li, C., et al. (2022). Development of a highly efficient protoplast regeneration and transfection protocol for enhancing CRISPR genome editing of Brassica carinata. Frontiers in Plant Science, 13, 1029275. [Link]
  • Li, C., et al. (2022).
  • Li, C., et al. (2021). Efficient Protoplast Regeneration Protocol and CRISPR/Cas9-Mediated Editing of Glucosinolate Transporter (GTR) Genes in Rapeseed (Brassica napus L.). Frontiers in Plant Science, 12. [Link]
  • Li, C., et al. (2021). Efficient Protoplast Regeneration Protocol and CRISPR/Cas9-Mediated Editing of Glucosinolate Transporter (GTR) Gene. SLU.se. [Link]
  • Nemhauser, J. L., et al. (2004). Interdependency of Brassinosteroid and Auxin Signaling in Arabidopsis. PLoS Biology, 2(9), e258. [Link]
  • Nakamura, A., et al. (2003). Brassinolide Induces IAA5, IAA19, and DR5, a Synthetic Auxin Response Element in Arabidopsis, Implying a Cross Talk Point of Brassinosteroid and Auxin Signaling. Plant Physiology, 133(4), 1843–1853. [Link]
  • Clauß, K., et al. (2018). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? International Journal of Molecular Sciences, 19(11), 3599. [Link]
  • Zhou, J., et al. (2018). Auxin-BR Interaction Regulates Plant Growth and Development. Frontiers in Plant Science, 8, 2261. [Link]

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Troubleshooting & Optimization

troubleshooting poor rooting with 5-Bromoindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromoindole-3-acetic acid (5-Br-IAA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for adventitious rooting experiments. As a synthetic analog of the natural plant hormone Indole-3-acetic acid (IAA), 5-Br-IAA is a potent regulator of plant growth, primarily used to stimulate cell division and elongation for the initiation of adventitious roots.[1][2][3] This guide moves beyond simple protocols to explain the causal mechanisms behind common issues, empowering you to diagnose and resolve challenges in your research.

Core Principles: The Mechanism of Auxin-Induced Rooting

Understanding the molecular cascade initiated by auxins is fundamental to effective troubleshooting. Adventitious root formation is a complex process that involves the dedifferentiation of cells (like those in the stem) and their subsequent redifferentiation to form a root primordium.[4][5] Synthetic auxins like 5-Br-IAA hijack the plant's natural hormonal signaling pathway to initiate this process.

The core pathway operates on a repression/de-repression mechanism. In the absence of auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors.[6] When 5-Br-IAA is introduced, it acts as a molecular glue, facilitating the interaction between Aux/IAA repressor proteins and an F-box protein receptor, such as TRANSPORT INHIBITOR RESPONSE1 (TIR1).[6][7] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[6][8][9] The degradation of the repressor frees the ARF to activate the transcription of auxin-responsive genes, which drive the cell division and differentiation required to form new roots.[10]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin 5-Br-IAA (Auxin) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA targets ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by DNA Auxin Response Genes ARF->DNA activates Root_Genes Root Initiation DNA->Root_Genes leads to

Caption: The auxin signaling pathway leading to gene activation.
Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during rooting experiments with 5-Br-IAA, structured in a question-and-answer format.

Category 1: Preparation and Application Issues

Question 1: My 5-Br-IAA powder is not dissolving in water. What is the correct procedure for preparing a stock solution?

Answer: This is a common issue as 5-Br-IAA, like many auxins, has poor solubility in neutral water. The standard procedure is to first dissolve the powder in a small volume of an appropriate solvent before diluting it to the final concentration with distilled or deionized water.

  • Recommended Solvents: Use a few milliliters of 1N Sodium Hydroxide (NaOH), 1N Potassium Hydroxide (KOH), Ethanol (EtOH), or Dimethyl sulfoxide (DMSO) to completely dissolve the powder.[11][12][13][14]

  • Causality: The alkaline nature of NaOH or KOH deprotonates the carboxylic acid group of the auxin, forming a more soluble salt. Organic solvents like ethanol and DMSO are effective due to their polarity.

  • Protocol: For a detailed, step-by-step guide, please refer to Protocol 1: Preparation of 5-Br-IAA Stock Solution below. It is critical to ensure the powder is fully dissolved in the initial solvent before adding water, as this prevents precipitation.[11][13]

Question 2: How should I store my 5-Br-IAA stock solution, and what is its shelf-life?

Answer: Proper storage is crucial for maintaining the potency of your auxin solution. While synthetic auxins are generally more stable than the naturally occurring IAA (which is sensitive to light and heat), improper storage can still lead to degradation.[15][16]

  • Storage Conditions: Store your stock solution in a sterile, light-protecting container (e.g., an amber glass bottle or a flask wrapped in aluminum foil) to prevent photodegradation.[13]

  • Temperature: For long-term storage (months), aliquot the stock solution into smaller volumes and store at -20°C. For short-term use (weeks), refrigeration at 2-8°C is sufficient.[13] Avoid repeated freeze-thaw cycles.

  • Shelf-Life: A properly stored stock solution at -20°C can be stable for several months. However, we recommend preparing fresh stock solutions every 1-2 months for critical experiments to ensure maximum activity and reproducibility.

Stock_Solution_Workflow start Start weigh 1. Weigh 5-Br-IAA Powder start->weigh dissolve 2. Dissolve in small volume of solvent (e.g., 1N NaOH) weigh->dissolve check Ensure Completely Dissolved? dissolve->check check->dissolve No dilute 3. Bring to Final Volume with dH₂O check->dilute Yes sterilize 4. Filter Sterilize (0.22 µm filter) dilute->sterilize store 5. Store in Amber Bottle at -20°C or 4°C sterilize->store end End store->end

Caption: Workflow for preparing a 5-Br-IAA stock solution.
Category 2: Suboptimal or No Rooting

Question 3: I have applied 5-Br-IAA, but my cuttings are failing to produce roots. What are the most likely causes?

Answer: Failure to induce rooting is a multifaceted issue that can stem from the auxin treatment, the plant material itself, or environmental factors. A systematic approach is needed for diagnosis.

Troubleshooting_Logic A Problem: No Rooting B1 Is Concentration Correct? A->B1 B2 Is Plant Material Viable? A->B2 B3 Are Environmental Conditions Optimal? A->B3 C1 Solution: Perform Dose-Response Experiment B1->C1 No C2 Solution: Use Juvenile, Healthy, Non-Dormant Cuttings B2->C2 No C3 Solution: Ensure High Humidity, Appropriate Temp/Light B3->C3 No

Caption: Logic tree for diagnosing a lack of root induction.
  • Concentration: The effect of auxin is highly dose-dependent.[17][18] A concentration that is too low will be ineffective, while one that is too high can be inhibitory or toxic. Refer to the Table 1 for recommended starting ranges and conduct a dose-response experiment (e.g., 0, 10, 50, 100, 500 mg/L) to find the optimum for your specific plant species.

  • Plant Material Viability: The physiological state of the cutting is paramount.[4][5] Use cuttings from healthy, disease-free mother plants. Juvenile tissue generally roots more readily than mature, lignified tissue. Avoid taking cuttings from plants that are dormant or under stress.[4][5]

  • Timing of Application: Auxin is most effective during the initial "induction" phase of rooting, which typically occurs within the first 24-72 hours after the cutting is taken.[4][5] Applying the hormone after this window may result in a significantly reduced response.

  • Environmental Factors: Post-treatment conditions are critical. High humidity is necessary to prevent cuttings from desiccating before roots form. The rooting medium must be well-aerated to prevent rot, and appropriate temperature and light conditions must be maintained for the species.[19]

Category 3: Phytotoxicity Symptoms

Question 4: After applying 5-Br-IAA, the base of my cuttings turned black and soft. What causes this necrosis?

Answer: Basal necrosis (blackening and rotting) is a clear sign of phytotoxicity, most commonly caused by an excessively high concentration of auxin. Synthetic auxins like 5-Br-IAA can persist in plant tissues longer than natural IAA, and at high levels, they can induce a stress response.[15] This leads to the overproduction of ethylene and reactive oxygen species (ROS), causing oxidative damage and programmed cell death.[15][20][21]

  • Immediate Action: Discard the affected cuttings as they are unlikely to recover.

  • Solution: Re-evaluate your concentration. Reduce the concentration of 5-Br-IAA by 50-90% in your next experiment. Also, consider reducing the duration of the dip if you are using a quick dip method (see Protocol 2 ).

Question 5: My cuttings are developing a large mass of undifferentiated callus at the base instead of distinct roots. Why is this happening?

Answer: This is a classic outcome of an imbalanced hormone ratio, specifically an overly high auxin-to-cytokinin ratio at the site of application. While auxin is required to stimulate cell division, excessively high concentrations can promote proliferation (callus formation) while inhibiting the cellular differentiation needed to organize a root meristem.[22]

  • Causality: The balance between auxins and cytokinins is a key regulator of organogenesis.[22][23] High auxin favors root formation, while high cytokinin favors shoot formation. An extreme level of auxin can disrupt this balance, leading to undifferentiated growth.

  • Solution: The primary solution is to lower the 5-Br-IAA concentration. This will shift the hormonal balance to be more permissive for root differentiation rather than just cell division.

Data & Protocols
Table 1: Recommended Starting Concentrations for 5-Br-IAA

Note: These are suggested starting points. Optimal concentration is species-dependent and must be determined empirically.

Plant Material TypeConcentration Range (mg/L)Application Method
Herbaceous Cuttings50 - 250Basal Quick Dip (3-5 sec)
Semi-Hardwood Cuttings250 - 1000Basal Quick Dip (5-10 sec)
Hardwood Cuttings1000 - 3000Basal Quick Dip (10-15 sec)
(Concentration ranges are extrapolated from established protocols for other synthetic auxins like IBA and NAA).[17][24][25][26]
Protocol 1: Preparation of 1 mg/mL (1000 ppm) 5-Br-IAA Stock Solution

This protocol provides a standard method for preparing a concentrated stock solution that can be diluted for working solutions.

Materials:

  • This compound powder (FW: 254.09 g/mol )

  • 1N Sodium Hydroxide (NaOH)

  • Sterile, double-distilled water (ddH₂O)

  • 100 mL sterile volumetric flask

  • Sterile magnetic stir bar and stir plate

  • 0.22 µm sterile syringe filter

  • Sterile amber glass storage bottle

Procedure:

  • Weigh Compound: Accurately weigh 100 mg of 5-Br-IAA powder and transfer it to the 100 mL volumetric flask.

  • Initial Dissolution: Add approximately 2-3 mL of 1N NaOH to the flask.[11][13] Swirl gently or use the magnetic stirrer at a low speed until the powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Dilution: Once fully dissolved, slowly add sterile ddH₂O while stirring, bringing the total volume to the 100 mL mark on the flask.[11] Adding the water too quickly without stirring may cause the auxin to precipitate out of solution.

  • Sterilization: For tissue culture applications, filter the solution through a 0.22 µm sterile syringe filter into the sterile amber storage bottle. This step is critical to prevent microbial contamination.

  • Labeling and Storage: Clearly label the bottle with the compound name (5-Br-IAA), concentration (1 mg/mL), preparation date, and your initials. Store at -20°C for long-term use or at 4°C for use within a few weeks.[13]

Protocol 2: Application of 5-Br-IAA to Cuttings (Basal Quick Dip Method)

This is the most common method for applying rooting hormone to cuttings for vegetative propagation.[17]

Materials:

  • Prepared cuttings (basal end cut cleanly)

  • 5-Br-IAA working solution (diluted from stock to desired concentration)

  • Small, clean beaker or dish

  • Rooting medium (e.g., perlite, vermiculite, peat mix)

  • Propagation tray with a humidity dome

Procedure:

  • Prepare Working Solution: Dilute your 1 mg/mL stock solution to the desired final concentration (e.g., for a 250 mg/L solution, mix 25 mL of stock with 75 mL of sterile water). Pour a small amount (e.g., 20-30 mL) into a clean beaker. Use only what you need for the batch to avoid contaminating your stock.

  • Prepare Cuttings: Take fresh cuttings from a healthy mother plant, typically 4-6 inches long. Make a clean, angled cut at the base. If desired, lightly wound the bottom 1 inch of the stem by making shallow vertical scratches; this can enhance hormone uptake.[19]

  • Dip Cuttings: Bundle a few cuttings together and dip the basal 1-2 cm into the 5-Br-IAA working solution. The duration of the dip depends on the tissue type (see Table 1).

  • Plant Cuttings: Immediately after dipping, gently tap the cuttings to remove excess liquid and insert them into the pre-moistened rooting medium. Ensure the treated portion is below the surface.

  • Incubate: Place the tray in a warm, bright location with indirect light and cover with a humidity dome to maintain high humidity. Vent the dome daily for a few minutes to allow for air exchange.

References
  • De Klerk, G.J., & Ter Brugge, J. (1992). Factors affecting adventitious root formation in microcuttings of Malus. Agronomie, 12(10), 747-755.
  • Khan, N., et al. (2022).
  • Ortega-Martínez, O., et al. (2007). Synergistic action of auxin and ethylene on root elongation inhibition is caused by a reduction of epidermal cell length. PMC - NIH.
  • Zhi, L., & Hu, X. (2023). Adventitious Root Regeneration: Molecular Basis and Influencing Factors. Phyton-International Journal of Experimental Botany, 92(10), 2825-2840.
  • De Klerk, G.J. (1992). Factors affecting adventitious root formation in microcuttings of Malus.
  • Chen, L., et al. (2018). Molecular Bases for the Regulation of Adventitious Root Generation in Plants. Frontiers in Plant Science.
  • Pazmiño, D.M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. InTech.
  • Yang, Z., et al. (2017). Synergistic action of auxin and cytokinin mediates aluminum-induced root growth inhibition in Arabidopsis. EMBO Reports, 18(7), 1213-1230.
  • Gorter, C.J. (1968). Auxin‐Synergists in the Rooting of Cuttings.
  • Chem-Impex International. (n.d.). This compound. Chem-Impex.
  • Van Ha, C., et al. (2021). Auxin Interactions with Other Hormones in Plant Development. PMC - PubMed Central.
  • Synergistic effects of auxin and growing media on rooting performance and growth of bougainvillea cuttings.
  • SLOW RELEASE OF A SYNTHETIC AUXIN INDUCES ADVENTITIOUS ROOT FORM
  • Roth, O., et al. (2024). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants.
  • Cui, W., et al. (2024). Effect of Auxin on Cadmium Toxicity-Induced Growth Inhibition in Solanum lycopersicum. MDPI.
  • Growth Regulators – Plant Tissue Culture Protocol. (n.d.). Sigma-Aldrich.
  • Lyubushkina, I.V., et al. (2024).
  • Lyubushkina, I.V., et al. (2024). (PDF) Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings.
  • Lyubushkina, I.V., et al. (2024).
  • This compound, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
  • Kumar, P. (2021). How to Prepare Plant Hormone Solutions for Tissue Culture. Plant Cell Technology.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Oh, J.Y., et al. (2024). Optimized Concentrations of Auxinic Rooting Promoters Improve Stem Cutting Propagation Efficiency and Morphophysiological Characteristics of Hedera algeriensis cv. Gloire de Marengo. MDPI.
  • Gaines, T. (2020). Novel herbicide resistance mechanisms to synthetic auxins in weeds. YouTube.
  • Chadwick, A.V., & Burg, S.P. (1967). An Explanation of the Inhibition of Root Growth Caused by Indole-3-Acetic Acid. PMC - NIH.
  • What is better for an experiment, Indole-3-butyric acid or Indole-3-acetic acid? (2023).
  • Nordström, A.C., et al. (1991).
  • Chen, S.X., & Schopfer, P. (2002).
  • Park, J.E., et al. (2021). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. MDPI.
  • Indole-3-Acetic Acid (IAA) Powder. (n.d.). Plant Cell Technology.
  • Wright, P.T., & Nemhauser, J.L. (2020).
  • What Is Indole-3-Acetic Acid Used For? (n.d.). POMAIS Agriculture.
  • Guseman, J.M., et al. (2017).
  • Effect of indole-3-butyric acid (IBA) and Napthalene Acetic Acid (NAA) on rooting performance and plant growth of... (2024). International Journal of Advanced Biochemistry Research.
  • Fu, S.F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. NIH.
  • Chadwick, A.V., & Burg, S.P. (1967). An explanation of the inhibition of root growth caused by indole-3-acetic Acid. PubMed.
  • Gray, W.M., et al. (2001). Degradation of Aux/IAA proteins is essential for normal auxin signalling. PubMed.
  • To Study the Effect of Auxin Concentrations (IBA and IAA) on Growth Performance of Stem Cutting of Hardwickia binata (Roxb.). (2021). International Journal of Current Microbiology and Applied Sciences.
  • Al-Barazani, M. (2014). Propagation Principles in Using Indole-3-Butyric Acid for Rooting Rosemary Stem Cuttings. Journal of Agricultural Science and Technology.
  • Zenser, N., et al. (2001).
  • MF3105 Use of Root-Promoting Products for Vegetative Propagation of Nursery Crops. (n.d.).
  • 5-Ph-IAA Product Inform
  • Indole-3-Acetic Acid (IAA) Powder. (n.d.). Rootlab.
  • Calderon Villalobos, L.I., et al. (2012). Auxin sensitivities of all Arabidopsis Aux/IAAs for degradation in the presence of every TIR1/AFB. PubMed.

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Technical Support Center: 5-Bromoindole-3-acetic acid (5-Br-IAA) Degradation and Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromoindole-3-acetic acid (5-Br-IAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of 5-Br-IAA in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and obtain reliable, reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 5-Br-IAA solutions.

Q1: What are the primary factors that influence the stability of 5-Br-IAA in solution?

A1: The stability of 5-Br-IAA in solution is primarily influenced by three main factors: exposure to light, pH of the solution, and temperature. Like its parent compound, indole-3-acetic acid (IAA), 5-Br-IAA is susceptible to photodegradation.[1][2][3] Alkaline pH can also promote the degradation of indole derivatives. Elevated temperatures will generally accelerate the rate of all degradation pathways.

Q2: What is the recommended solvent for preparing 5-Br-IAA stock solutions?

A2: this compound is sparingly soluble in water but has good solubility in organic solvents. For creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is a highly effective solvent.[4] Ethanol is also a suitable option. It is crucial to use anhydrous solvents, as moisture can potentially affect the long-term stability of the compound.

Q3: How should I store my 5-Br-IAA stock solutions?

A3: For optimal stability, stock solutions of 5-Br-IAA should be stored at -20°C or lower, protected from light.[5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. The use of amber vials or tubes wrapped in aluminum foil is essential to prevent photodegradation.

Q4: What is the expected shelf-life of a 5-Br-IAA solution?

A4: While specific long-term stability data for 5-Br-IAA is not extensively published, based on studies of similar halogenated auxins, a properly prepared and stored stock solution in an anhydrous organic solvent (like DMSO) at -20°C and protected from light can be expected to be stable for several months. For aqueous working solutions, it is best practice to prepare them fresh for each experiment to minimize degradation.

Q5: What are the likely degradation products of 5-Br-IAA?

A5: While specific degradation products of 5-Br-IAA have not been extensively characterized in the literature, we can infer the likely degradation pathways based on the known degradation of IAA and other indole compounds. The primary degradation pathways are likely to be oxidation of the indole ring and decarboxylation of the acetic acid side chain. This could lead to the formation of 5-bromo-oxindole-3-acetic acid and other oxidized species.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experiments with 5-Br-IAA.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected biological activity 1. Degradation of 5-Br-IAA in stock or working solutions. 2. Repeated freeze-thaw cycles of the stock solution. 3. Photodegradation during experimental setup.1. Prepare fresh working solutions from a new aliquot of the stock solution. 2. Perform a stability check of your stock solution using HPLC (see Protocol 1). 3. Ensure all experimental manipulations involving 5-Br-IAA are performed under subdued light conditions.
Appearance of unknown peaks in HPLC analysis 1. Formation of degradation products. 2. Contamination of the solvent or glassware.1. Compare the chromatogram of your aged solution with that of a freshly prepared solution to identify new peaks. 2. Review the storage and handling procedures of your 5-Br-IAA solutions. 3. Run a blank injection of your solvent to rule out contamination.
Discoloration of the 5-Br-IAA solution (e.g., turning yellow or brown) 1. Oxidation of the indole ring. 2. Exposure to light and/or elevated temperatures.1. Discard the discolored solution. 2. Prepare a fresh solution using high-purity, anhydrous solvent. 3. Strictly adhere to storage recommendations (frozen, in the dark).

III. Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method for 5-Br-IAA

This protocol outlines the steps to develop a High-Performance Liquid Chromatography (HPLC) method to assess the stability of 5-Br-IAA in the presence of its degradation products.

Objective: To establish an HPLC method that can separate the parent 5-Br-IAA peak from any potential degradation product peaks.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Preparation of Standard Solution: Prepare a 1 mg/mL stock solution of 5-Br-IAA in DMSO. Dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix 1 mL of the 5-Br-IAA stock solution with 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase.

    • Base Hydrolysis: Mix 1 mL of the 5-Br-IAA stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.

    • Oxidative Degradation: Mix 1 mL of the 5-Br-IAA stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

    • Photodegradation: Expose a solution of 5-Br-IAA (50 µg/mL in mobile phase) to direct UV light (254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid 5-Br-IAA at 105°C for 24 hours. Dissolve in DMSO and dilute with mobile phase.

  • Chromatographic Conditions Development:

    • Initial Conditions:

      • Mobile Phase: 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 280 nm.

      • Injection Volume: 10 µL.

    • Optimization: Inject the undegraded standard and the stressed samples. Observe the chromatograms. If there is co-elution of the parent peak with any degradation peaks, optimize the mobile phase composition (e.g., by running a gradient from 20% to 80% acetonitrile over 20 minutes) to achieve adequate separation.

  • Method Validation: Once optimal separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Protocol 2: Assessing the Photostability of 5-Br-IAA Solutions

Objective: To determine the rate of degradation of 5-Br-IAA in solution upon exposure to light.

Materials:

  • 5-Br-IAA solution in a transparent vial

  • An identical 5-Br-IAA solution in an amber or foil-wrapped vial (control)

  • A controlled light source (e.g., a UV lamp or a photostability chamber)

  • Validated stability-indicating HPLC method (from Protocol 1)

Methodology:

  • Prepare two identical solutions of 5-Br-IAA (e.g., 50 µg/mL in your experimental solvent).

  • Place one solution in a transparent vial and the other in a light-protected vial.

  • Expose both vials to the light source for a defined period (e.g., 0, 2, 4, 8, and 24 hours).

  • At each time point, withdraw an aliquot from each vial and analyze by HPLC.

  • Calculate the percentage of 5-Br-IAA remaining at each time point relative to the t=0 sample.

  • Compare the degradation rate of the light-exposed sample to the protected control.

IV. Visualizations

degradation_pathway This compound This compound Oxidative Stress (Light, O2) Oxidative Stress (Light, O2) This compound->Oxidative Stress (Light, O2) Decarboxylation Decarboxylation This compound->Decarboxylation 5-Bromo-oxindole-3-acetic acid 5-Bromo-oxindole-3-acetic acid Oxidative Stress (Light, O2)->5-Bromo-oxindole-3-acetic acid Oxidation 5-Bromo-skatole 5-Bromo-skatole Decarboxylation->5-Bromo-skatole Loss of CO2

Caption: A plausible degradation pathway for this compound.

stability_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 5-Br-IAA Stock Solution (e.g., in DMSO) prep_working Prepare Working Solutions in Experimental Buffer prep_stock->prep_working light Light Exposure prep_working->light dark Dark Control prep_working->dark temp Elevated Temperature prep_working->temp rt Room Temperature Control prep_working->rt sampling Sample at Time Points (0, 2, 4, 8, 24h) light->sampling dark->sampling temp->sampling rt->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Calculate % Remaining 5-Br-IAA hplc->data

Caption: Experimental workflow for a 5-Br-IAA stability study.

V. References

  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(5). Available at: [Link]

  • Synthesis of 5-Bromo Indole - Erowid. Available at: [Link]

  • Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC - NIH. Available at: [Link]

  • Enhancement of indole-3-acetic acid photodegradation by vitamin B6 - PubMed - NIH. Available at: [Link]

  • Effect of light on endogenous indole-3-acetic acid, peroxidase and indole-3-acetic acid oxidase in soybean hypocotyls. Botanical Bulletin of Academia Sinica, 42(2), 81-88. Available at: [Link]

  • Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 | Request PDF. Available at: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. Available at: [Link]

  • Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex - eScholarship.org. Available at: [Link]

  • THE PREPARATION OF 3-BROMOINDOLE - Canadian Science Publishing. Available at: [Link]

  • Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant - MDPI. Available at: [Link]

  • Stability_Indicating_HPLC_Meth... - SlideShare. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. Available at: [Link]

  • Degradation of indole-3-acetic acid by plant-associated microbes | bioRxiv. Available at: [Link]

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 53(4), 559-565. Available at: [Link]

  • Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC - PubMed Central. Available at: [Link]

  • Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride - PMC - NIH. Available at: [Link]

  • Stability Indicating Assay Method - IJCRT.org. Available at: [Link]

  • Systematic characterization of plant-associated bacteria that can degrade indole-3-acetic acid | PLOS Biology - Research journals. Available at: [Link]

  • Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry - Journal of Applied Biology and Biotechnology. Available at: [Link]

Sources

optimizing 5-Bromoindole-3-acetic acid concentration for specific plant species

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Bromoindole-3-acetic acid (5-Br-IAA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and best practices for utilizing this synthetic auxin analog in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the properties and handling of 5-Br-IAA.

Q1: What is this compound (5-Br-IAA) and how does it differ from Indole-3-acetic acid (IAA)?

A1: this compound is a synthetic derivative of Indole-3-acetic acid (IAA), the most common, naturally occurring auxin in plants.[1] The core difference is the addition of a bromine atom at the 5th position of the indole ring. This modification can alter the molecule's stability, uptake, and interaction with auxin signaling components compared to the native IAA. Like IAA, 5-Br-IAA functions as a plant growth regulator, typically used to study auxin action and promote processes like root development, cell division, and cell elongation.[2]

Q2: What are the typical working concentrations for 5-Br-IAA?

A2: The optimal concentration of any auxin is highly dependent on the plant species, the tissue type being treated, the developmental stage, and the desired outcome. However, a general starting range for in vitro experiments is between 10⁻⁷ M and 10⁻⁵ M (approximately 0.025 to 2.5 mg/L). For rooting experiments, concentrations from 1 to 10 ppm are often a good starting point.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system, as high concentrations can become inhibitory.[3][4]

Q3: How should I prepare a stock solution of 5-Br-IAA?

A3: 5-Br-IAA is a crystalline powder that is not readily soluble in water.[5] A concentrated stock solution should be prepared first. See Protocol 1 for a detailed step-by-step guide. In general, dissolve the powder in a minimal amount of a suitable solvent like ethanol or DMSO before bringing it to the final volume with sterile, deionized water. The stock should be filter-sterilized, not autoclaved, to prevent degradation.

Q4: How stable is 5-Br-IAA in culture media?

A4: The stability of auxins in liquid media is a critical concern. The parent compound, IAA, is known to be unstable and can be degraded by light, heat (autoclaving), and certain components of nutrient media, such as iron salts.[6][7] It is reasonable to assume that 5-Br-IAA shares this sensitivity. To ensure consistent results:

  • Prepare fresh media for each experiment.

  • Add 5-Br-IAA from a filter-sterilized stock solution to the media after it has been autoclaved and cooled.

  • Store stock solutions in the dark at -20°C.[8]

  • Minimize exposure of your experimental plates or flasks to high-intensity light.

Q5: What are the expected phenotypic effects of 5-Br-IAA?

A5: The effects of 5-Br-IAA mimic those of natural auxin. At optimal concentrations, you can expect to see stimulation of lateral and adventitious root formation, promotion of callus growth, and cell elongation.[2] At supra-optimal (very high) concentrations, you may observe inhibitory effects, such as stunted root growth, leaf curling, and general toxicity.[3] This biphasic response is a hallmark of auxins.

Q6: Can 5-Br-IAA be used across all plant species?

A6: Yes, as an auxin analog, its mechanism of action is expected to be conserved across the plant kingdom. However, the sensitivity and optimal concentration can vary significantly between species (e.g., monocots vs. dicots) and even between different cultivars of the same species.[3] Preliminary experiments are always recommended when moving to a new plant system.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experimentation with 5-Br-IAA.

Problem: No Observable Effect or a Weaker-Than-Expected Response

This is one of the most common issues and can stem from several factors. The logical workflow below can help diagnose the root cause.

NoEffectTroubleshooting Start Problem: No/Weak Response Check_Conc Is the concentration optimal? Start->Check_Conc Check_Compound Is the 5-Br-IAA active? Check_Conc->Check_Compound Yes Sol_Dose Solution: Perform Dose-Response Experiment (Protocol 2) Check_Conc->Sol_Dose No Check_System Is the plant system responsive? Check_Compound->Check_System Yes Sol_Stock Solution: 1. Prepare fresh stock solution. 2. Store properly (dark, -20°C). 3. Add post-autoclaving. Check_Compound->Sol_Stock No Sol_Control Solution: 1. Run parallel experiment with IAA. 2. Verify literature for species sensitivity. 3. Check experimental conditions (pH, light). Check_System->Sol_Control No

Figure 1: Troubleshooting workflow for a lack of response to 5-Br-IAA.

Causality & Solutions:

  • Sub-optimal Concentration: The most frequent cause is a concentration that is too low to elicit a response. Auxin action is concentration-dependent.[4]

    • Solution: Perform a comprehensive dose-response experiment. This is a non-negotiable step for any new experimental setup. See Protocol 2 for a detailed methodology.

  • Compound Degradation: 5-Br-IAA, like IAA, can degrade if not handled correctly. Light and heat are primary culprits.[6][7] If your stock solution is old or was improperly stored or added to hot media, it may have lost its activity.

    • Solution: Prepare a fresh stock solution from the source powder. Always store stock solutions in small, single-use aliquots in the dark at -20°C.[8] Ensure that you add the compound to your culture medium after it has cooled to at least 50°C.

  • Plant System Insensitivity or Poor Experimental Conditions: The plant species may be naturally less sensitive to auxins, or other experimental factors may be masking the effect. The pH of the medium, for example, can affect auxin uptake.

    • Solution: Run a positive control using standard IAA alongside your 5-Br-IAA experiment. This will confirm that your plant system is capable of responding to an auxin under your experimental conditions. Double-check and standardize all parameters, including media pH, light cycle and intensity, and temperature.

Problem: High Toxicity, Inhibition, or Abnormal Phenotypes Observed

Observing negative effects like stunted growth, tissue browning, or root death often points to an issue with concentration or solution preparation.

Causality & Solutions:

  • Supra-optimal (Toxic) Concentration: Auxins exhibit a biphasic dose-response curve. While low concentrations are stimulatory, high concentrations are strongly inhibitory.[3] What is optimal for one species can be toxic to another.

    • Solution: Your dose-response experiment (Protocol 2 ) is again the key. You have likely exceeded the optimal concentration. Analyze the results from your concentration gradient to find the peak of the stimulatory effect before inhibition begins.

  • Solvent Toxicity: If the solvent used for the stock solution (e.g., ethanol, DMSO) is not diluted sufficiently in the final medium, it can cause toxic effects on its own.

    • Solution: Ensure your final solvent concentration in the culture medium is negligible (typically <0.1%). Prepare a "mock" control plate or flask containing only the medium and the equivalent amount of solvent, without any 5-Br-IAA, to confirm the solvent is not the cause of the toxicity.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM 5-Br-IAA Stock Solution

Rationale: Creating a concentrated, sterile stock solution is essential for accurate and repeatable dosing while minimizing the risk of contamination and degradation. Using a solvent is necessary due to the poor aqueous solubility of 5-Br-IAA.[5]

Materials:

  • This compound (MW: 254.08 g/mol )[2]

  • 100% Ethanol

  • Sterile, deionized water

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Calculation: To make a 10 mM (0.01 mol/L) solution, you need 2.5408 mg of 5-Br-IAA per 1 mL of solvent. For a 10 mL final volume, weigh out 25.41 mg.

  • Dissolution: Carefully weigh 25.41 mg of 5-Br-IAA powder and place it in a sterile glass vial. Add 1-2 mL of 100% ethanol and vortex gently until the powder is completely dissolved.

  • Dilution: Once dissolved, add sterile deionized water to bring the total volume to 10 mL. The solution should remain clear.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile container. Do not autoclave. Autoclaving will degrade the compound.[7]

  • Aliquoting & Storage: Dispense the sterile stock solution into single-use aliquots (e.g., 100 µL) in sterile 1.5 mL microcentrifuge tubes. Store these aliquots in the dark at -20°C. This prevents repeated freeze-thaw cycles and light exposure.[8]

Protocol 2: Dose-Response Curve for Root Elongation in Arabidopsis thaliana

Rationale: This experiment is fundamental to identifying the optimal (stimulatory) and inhibitory concentrations of 5-Br-IAA for a specific biological process. The root system is highly sensitive to auxin levels and provides a clear, quantifiable output.[9]

DoseResponseWorkflow Start Prepare Media with Concentration Gradient Plate Plate Seeds on Vertical Agar Plates Start->Plate Seed Surface Sterilize & Stratify Seeds Seed->Plate Grow Incubate in Growth Chamber (e.g., 5-7 days) Plate->Grow Measure Scan Plates & Measure Primary Root Length Grow->Measure Analyze Plot Root Length vs. Log[Concentration] Measure->Analyze

Figure 2: Experimental workflow for a dose-response root assay.

Procedure:

  • Media Preparation: Prepare Murashige and Skoog (MS) agar medium. After autoclaving and cooling to ~50°C, add 5-Br-IAA from your stock solution to achieve a range of final concentrations. A good starting range is: 0 (control), 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, and 10⁻⁵ M. Pour into square petri dishes and allow them to solidify.

  • Seed Preparation: Surface sterilize Arabidopsis thaliana (Col-0) seeds and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Plating: Pipette a single row of ~10-15 seeds onto the surface of each plate, near the top edge.

  • Incubation: Seal the plates, orient them vertically in a rack so the roots will grow downwards along the agar surface, and place them in a growth chamber under a long-day photoperiod.

  • Data Collection: After 5-7 days of growth, remove the plates and scan them at high resolution. Use image analysis software (like ImageJ) to measure the primary root length of each seedling.

  • Analysis: For each concentration, calculate the average root length and standard error. Plot the average root length against the log of the 5-Br-IAA concentration. The resulting curve will show the optimal concentration for root growth stimulation and the point at which higher concentrations become inhibitory.

Section 4: Data Summary & Pathway Visualization

Table 1: Recommended Starting Concentrations of Auxins for Various Applications

This table provides general starting points. The optimal concentration must be determined empirically for your specific system.

ApplicationPlant TypeRecommended Starting Range (Molarity)Recommended Starting Range (mg/L or ppm)Key Considerations
Rooting of Cuttings Woody/Herbaceous10⁻⁶ M to 10⁻⁴ M0.25 - 25 mg/LHigher concentrations are often needed for woody species.[10]
In Vitro Rooting General10⁻⁷ M to 10⁻⁶ M0.025 - 0.25 mg/LThe balance with cytokinin is critical.
Callus Induction Dicotyledonous10⁻⁶ M to 10⁻⁵ M0.25 - 2.5 mg/LOften used in combination with a cytokinin.
Cell Elongation Studies Model Systems10⁻⁸ M to 10⁻⁶ M0.0025 - 0.25 mg/LHighly sensitive; requires a precise dose-response curve.
Bioactive Compound Production Agastache rugosa10⁻⁹ M to 10⁻⁷ M0.00025 - 0.025 mg/LLower concentrations can be effective for metabolic changes.[4]
Canonical Auxin Signaling Pathway

The mechanism of action for 5-Br-IAA is presumed to follow the canonical auxin signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

AuxinSignaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA_ARF Aux/IAA-ARF Complex (Repressor-Factor) Gene_Off Auxin-Responsive Gene (Transcription OFF) AuxIAA_ARF->Gene_Off Represses Auxin 5-Br-IAA Receptor TIR1/AFB Receptor Auxin->Receptor AuxIAA Aux/IAA Repressor Receptor->AuxIAA Binds Proteasome 26S Proteasome (Degradation) AuxIAA->Proteasome Ubiquitination & Degradation ARF ARF (Transcription Factor) Gene_On Auxin-Responsive Gene (Transcription ON) ARF->Gene_On Activates

Figure 3: Simplified auxin signaling pathway.

Pathway Explanation: In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factor (ARF) transcription factors, keeping auxin-responsive genes turned off. When 5-Br-IAA is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and an Aux/IAA repressor protein. This complex targets the Aux/IAA protein for degradation by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor, allowing it to bind to the promoter of auxin-responsive genes and activate their transcription, leading to downstream physiological effects like cell elongation and root growth.[1][11]

References

  • Investigating the hormone Auxin (IAA), a Plant Growth Regulator. (n.d.). SAPS.
  • Common side reactions in the synthesis of 5-Bromoindole. (n.d.). Benchchem.
  • New protocols for exploring the auxin metabolic network. (n.d.). University Digital Conservancy.
  • This compound. (n.d.). Chem-Impex.
  • Investigating the hormone auxin (IAA), a plant growth regulator. (n.d.). STEM Learning.
  • Top 12 Experiments on Growth Regulators in Plants. (n.d.). Biology Discussion.
  • Protocol for measuring the auxin-induced changes of m6A modification. (2025). STAR Protocols.
  • What is the optimal concentration of IAA for plant growth? (2025). Blog.
  • Indole-3-acetic acid. (n.d.). Wikipedia.
  • Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. (n.d.). MDPI.
  • This compound, 97%, Thermo Scientific Chemicals 1 g. (n.d.). Fisher Scientific.
  • Dunlap, J. R., & Robacker, K. M. (1988). Nutrient salts promote light-induced degradation of indole-3-acetic Acid in tissue culture media. Plant Physiology, 88(2), 379–382.
  • Nissen, S. J., & Sutter, E. G. (n.d.). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. UNL Digital Commons.
  • Analysis of the impact of indole-3-acetic acid (IAA) on gene expression during leaf senescence in Arabidopsis thaliana. (2020). 3 Biotech, 10(3), 118.
  • What is the minimal effective concentration of auxin IAA or the amount of IAA per hectare? (2015). ResearchGate.
  • Bacterial indole-3-acetic acid: A key regulator for plant growth, plant-microbe interactions, and agricultural adaptive resilience. (2024). Frontiers in Plant Science, 15, 1347311.
  • Indole-3-Acetic Acid (IAA) 98% TC Plant Growth Regulator. (n.d.). POMAIS Agriculture.

Sources

overcoming solubility issues of 5-Bromoindole-3-acetic acid in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromoindole-3-acetic acid (5-Br-IAA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for overcoming the solubility challenges of 5-Br-IAA in aqueous media. Our goal is to equip you with the knowledge to ensure the successful and reproducible use of this compound in your experiments.

Introduction to this compound

This compound is a synthetic auxin, a class of plant hormones that play a crucial role in various growth and developmental processes. Due to its structural similarity to the natural auxin, indole-3-acetic acid (IAA), 5-Br-IAA is a valuable tool for studying plant physiology, herbicide development, and as a building block in the synthesis of novel pharmaceutical compounds. However, like many indole derivatives, 5-Br-IAA has poor solubility in water, which can present a significant hurdle in experimental design. This guide provides practical solutions and in-depth explanations to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of 5-Br-IAA is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂[1][2]
Molecular Weight 254.08 g/mol [1][2]
Appearance Off-white to beige crystalline powder[3]
Melting Point 143-145 °C[3][4]
Predicted pKa 4.36 ± 0.30[4]
Water Solubility Insoluble
Light Sensitivity Light sensitive
Q2: Why is this compound so poorly soluble in water?

A2: The low aqueous solubility of 5-Br-IAA is attributed to its chemical structure. The molecule consists of a largely nonpolar indole ring system and a bromine atom, which contribute to its hydrophobic character. The carboxylic acid group provides some capacity for hydrogen bonding with water, but this is insufficient to overcome the hydrophobicity of the rest of the molecule, especially at neutral pH where the carboxylic acid is protonated.

Q3: What are the recommended solvents for preparing a stock solution of 5-Br-IAA?

A3: For preparing a concentrated stock solution, organic solvents are necessary. Based on the behavior of the parent compound, indole-3-acetic acid (IAA), and other derivatives, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO): IAA is highly soluble in DMSO (up to 125 mg/mL).[5] It is a versatile solvent for many biological applications, but it is important to use a final concentration of DMSO that is non-toxic to your experimental system (typically <0.5%).

  • Ethanol: IAA is soluble in ethanol (up to 50 mg/mL).[6] Like DMSO, the final concentration of ethanol in your aqueous medium should be kept to a minimum to avoid adverse effects on cells or organisms.

  • Methanol: While specific data for 5-Br-IAA is limited, many indole derivatives show good solubility in methanol.

When preparing stock solutions in organic solvents, it is crucial to use anhydrous grades of the solvent and store the solution in a tightly sealed container to prevent the absorption of moisture, which can lead to precipitation of the compound.

Q4: Can I dissolve 5-Br-IAA directly in an aqueous buffer?

A4: Direct dissolution in neutral aqueous buffers is challenging. However, because 5-Br-IAA is an acidic compound (due to the carboxylic acid group), its solubility in water is highly pH-dependent.[7] By increasing the pH of the aqueous solution to a value above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt.

A common and effective method is to first dissolve the 5-Br-IAA in a small volume of a weak base, such as 1N NaOH or 1N KOH, and then dilute this with your desired aqueous buffer to the final volume and concentration.[8][9] It is critical to adjust the final pH of the solution back to your desired experimental pH after dilution.

Q5: How should I store my 5-Br-IAA stock solutions?

A5: Proper storage is essential to maintain the integrity of your 5-Br-IAA stock solutions.

  • Temperature: For long-term storage, it is recommended to store stock solutions at -20°C.[10][11] For short-term use, 4°C is acceptable for a few weeks.[11]

  • Light: 5-Br-IAA is light-sensitive. Stock solutions should be stored in amber vials or vials wrapped in aluminum foil to protect them from light.[9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue 1: My 5-Br-IAA is not dissolving in the organic solvent.
  • Possible Cause: The concentration may be too high, or the solvent may have absorbed water.

    • Solution: Try gently warming the solution (e.g., in a 37°C water bath) and vortexing. Sonication can also aid in dissolution. Ensure you are using an anhydrous grade of the solvent.

Issue 2: After diluting my organic stock solution into my aqueous buffer, a precipitate forms.
  • Possible Cause: The solubility of 5-Br-IAA in the final aqueous medium has been exceeded. The concentration of the organic co-solvent may be too low to keep the compound in solution.

    • Solution 1 (Increase Co-solvent): Increase the percentage of the organic co-solvent in your final solution, but be mindful of its potential effects on your experimental system.

    • Solution 2 (pH Adjustment): If your experimental conditions allow, increase the pH of your final aqueous solution to enhance the solubility of 5-Br-IAA.

    • Solution 3 (Serial Dilution): Instead of a large one-step dilution, perform serial dilutions. This can sometimes prevent the compound from crashing out of solution.

Issue 3: I am observing unexpected or inconsistent results in my biological assay.
  • Possible Cause 1 (Solvent Toxicity): The concentration of the organic co-solvent (e.g., DMSO, ethanol) may be toxic to your cells or organisms.

    • Solution: Perform a solvent toxicity control experiment to determine the maximum tolerated concentration of the solvent in your system. Always keep the final solvent concentration consistent across all experimental conditions, including controls.

  • Possible Cause 2 (Compound Degradation): The 5-Br-IAA may have degraded due to improper storage or handling.

    • Solution: Prepare fresh stock solutions and ensure they are stored correctly (protected from light, at the appropriate temperature). Avoid repeated freeze-thaw cycles.

  • Possible Cause 3 (pH Effects): If you used pH adjustment to dissolve the compound, the final pH of your experimental medium may be altered, affecting your biological system.

    • Solution: Always measure and adjust the final pH of your medium after adding the 5-Br-IAA solution to ensure it is at the desired level for your experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 2.54 mg of this compound (MW = 254.08 g/mol ).

  • Dissolution: Add the weighed 5-Br-IAA to a sterile microcentrifuge tube or glass vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the 5-Br-IAA is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C, protected from light.

Protocol 2: Preparation of a 1 mM Aqueous Solution using pH Adjustment
  • Weighing: Weigh out 2.54 mg of this compound.

  • Initial Dissolution: Add the 5-Br-IAA to a sterile conical tube. Add a small volume (e.g., 100 µL) of 1N NaOH and vortex until the solid is fully dissolved.

  • Dilution: Add your desired aqueous buffer (e.g., sterile water, PBS, or cell culture medium) to bring the total volume to 10 mL.

  • pH Adjustment: Measure the pH of the final solution and carefully adjust it to your target experimental pH using dilute HCl.

  • Sterilization: If required for your application (e.g., cell culture), sterile-filter the final solution through a 0.22 µm filter.

  • Storage: Use the aqueous solution fresh. It is not recommended to store aqueous solutions of indole derivatives for more than one day.[12]

Visualization of Workflows

Solvent Selection Workflow

Solvent_Selection start Start: Need to dissolve 5-Br-IAA decision1 Is an organic co-solvent acceptable in my experiment? start->decision1 protocol1 Protocol 1: Use DMSO or Ethanol to prepare a concentrated stock solution. decision1->protocol1 Yes decision2 Is a pH shift from neutral permissible in my experiment? decision1->decision2 No end_success Successfully prepared 5-Br-IAA solution. protocol1->end_success protocol2 Protocol 2: Use a weak base (e.g., 1N NaOH) for initial dissolution, then dilute and readjust pH. decision2->protocol2 Yes end_fail Re-evaluate experimental design or consider alternative compounds. decision2->end_fail No protocol2->end_success

Caption: Decision tree for selecting a solubilization method.

Troubleshooting Workflow for Precipitation

Precipitation_Troubleshooting start Precipitate forms upon dilution of organic stock into aqueous media. check_concentration Is the final concentration of 5-Br-IAA too high? start->check_concentration lower_concentration Reduce the final concentration. check_concentration->lower_concentration Yes check_cosolvent Is the final co-solvent percentage too low? check_concentration->check_cosolvent No solution_found Precipitation issue resolved. lower_concentration->solution_found increase_cosolvent Increase co-solvent percentage (check for toxicity). check_cosolvent->increase_cosolvent Yes check_ph Is the pH of the aqueous media neutral or acidic? check_cosolvent->check_ph No increase_cosolvent->solution_found adjust_ph Increase the pH of the aqueous media. check_ph->adjust_ph Yes adjust_ph->solution_found

Sources

preventing contamination of 5-Bromoindole-3-acetic acid stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromoindole-3-acetic acid (5-Br-IAA). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your 5-Br-IAA stock solutions. As a halogenated derivative of the natural auxin Indole-3-acetic acid (IAA), 5-Br-IAA is a valuable compound in plant biology and medicinal chemistry research[1]. However, like its parent compound, it is susceptible to degradation, which can compromise experimental reproducibility. This guide provides in-depth, field-proven insights to help you prevent, identify, and troubleshoot contamination and degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the stability of my stock solution so critical?

This compound (5-Br-IAA) is a synthetic derivative of Indole-3-acetic acid (IAA), the most common, naturally occurring plant auxin[2]. The bromine atom at the 5-position of the indole ring modifies its biological activity, making it a subject of interest for developing novel herbicides and pharmaceuticals[1][3].

The purity and concentration of your 5-Br-IAA stock solution are paramount. Undetected degradation can lead to:

  • Reduced Potency: Degraded 5-Br-IAA will have a lower effective concentration, leading to weaker or absent biological effects.

  • Inconsistent Results: The rate of degradation can vary, causing significant variability between experiments run on different days.

  • Confounding Variables: Degradation byproducts may have their own unforeseen biological activities, interfering with your results in unpredictable ways.

Therefore, maintaining a stable, pure stock solution is a foundational requirement for generating reliable and reproducible data.

Q2: What are the primary causes of 5-Br-IAA degradation and contamination?

Contamination of your 5-Br-IAA stock solution can be categorized into two main types: chemical degradation and microbial contamination.

  • Chemical Degradation: The indole ring structure makes 5-Br-IAA susceptible to two primary degradation pathways:

    • Photodegradation: Like its parent compound IAA, 5-Br-IAA is photolabile. Exposure to light, particularly UV and blue wavelengths, can excite the indole ring and lead to its breakdown[4][5]. This is often the most significant and rapid cause of degradation in a laboratory setting.

    • Oxidation: The indole ring is electron-rich and can be oxidized, especially in the presence of oxygen, certain metal ions, or peroxidases[6]. This process can lead to the formation of inactive byproducts. A color change in the solution from clear/colorless to yellow or brown is a common indicator of oxidative degradation[7].

  • Microbial Contamination: Non-sterile stock solutions, especially those prepared with water and stored at 4°C, can support the growth of bacteria or fungi. Some microbes are capable of using IAA and its derivatives as a carbon source, directly catabolizing the active compound in your solution[8][9].

Q3: Which solvent should I use to prepare my 5-Br-IAA stock solution?

5-Br-IAA is practically insoluble in water. Attempting to dissolve it directly in water or buffer will result in poor solubility and inaccurate concentrations. The standard, reliable method is a two-step process analogous to that used for other auxins[10][11].

  • Initial Dissolution: First, dissolve the weighed 5-Br-IAA powder in a small volume of an appropriate solvent.

  • Bringing to Volume: Once fully dissolved, bring the solution to the final desired volume with high-purity, sterile distilled or deionized water[12].

The choice of the initial solvent is critical.

SolventRecommended Use & Rationale
1N NaOH or KOH Recommended for most applications (e.g., plant tissue culture). A few drops of a strong base will deprotonate the carboxylic acid group, forming a highly water-soluble salt. This is a very effective and common method[10][13]. Use the minimum volume necessary for complete dissolution to avoid making the final stock solution significantly alkaline.
95-100% Ethanol Suitable for applications where NaOH/KOH is undesirable. 5-Br-IAA is soluble in polar organic solvents like ethanol[2]. After dissolution, slowly add water while stirring to prevent precipitation[10]. Note that high final concentrations of ethanol may affect some biological systems.
DMSO Use with caution. While effective for dissolving many organic compounds, DMSO can be toxic to cells and organisms even at low concentrations. If used, ensure the final concentration in your experimental medium is below the toxic threshold for your specific system.
Q4: What are the optimal storage conditions for 5-Br-IAA stock solutions?

Proper storage is the most effective way to prevent degradation. The core principles are to protect the solution from light and heat.

ParameterRecommendationRationale
Temperature -20°C for long-term storage (>1 month). Freezing the solution dramatically slows down chemical reactions, including oxidation, providing the best long-term stability[10].
2-8°C for short-term storage (<1 month). Refrigeration is adequate for solutions that will be used within a few weeks. However, degradation will still occur, albeit more slowly than at room temperature[14].
Light Exposure Store in amber glass vials or wrap clear vials completely in aluminum foil. This is a critical and non-negotiable step to prevent photodegradation[7][10]. The indole ring is highly susceptible to breakdown by light energy.
Container Glass vials with PTFE-lined caps. Glass is generally more inert than plastic. PTFE (Teflon) liners provide an excellent chemical barrier and seal.
Aliquoting Divide stock solutions into small, single-use aliquots before freezing. This practice is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation and increase the risk of contamination each time the main stock is opened[15].

Troubleshooting Guide

This section addresses common problems encountered when working with 5-Br-IAA stock solutions.

Problem 1: My 5-Br-IAA stock solution has turned yellow or brown.
  • Symptom: The solution, which was initially colorless or very pale yellow, has developed a noticeable yellow or brownish tint.

  • Probable Cause: This is a classic sign of chemical degradation, most likely oxidation of the indole ring[7]. This may have been accelerated by exposure to light, heat, or contaminants.

  • Solution: Discard the solution immediately. Do not attempt to use it. The color change indicates that a significant and unknown portion of the active compound has degraded. Using this solution will produce unreliable and unpublishable results. Prepare a fresh stock solution, paying strict attention to the protocols for solvent choice and light protection.

Problem 2: I see a precipitate or crystals in my thawed stock solution.
  • Symptom: After thawing a frozen stock solution, solid material is visible, either as a fine precipitate or larger crystals.

  • Probable Cause:

    • Poor Solubility: The compound may be precipitating out of the solution, especially if it was prepared near its saturation limit or if an insufficient amount of the initial solvent (e.g., NaOH, ethanol) was used. Dissolving in ethanol and then adding water too quickly can also cause precipitation[7].

    • Salting Out: If the stock was prepared in a buffer, changes in temperature during freezing and thawing could alter salt solubility, causing either the buffer salts or the 5-Br-IAA to precipitate.

  • Solution:

    • Attempt to Re-dissolve: Gently warm the solution to room temperature and vortex or sonicate it briefly. If the precipitate dissolves completely and the solution is clear, it is likely usable.

    • Check for Color Change: If the solution is also discolored, discard it, as this indicates concurrent chemical degradation.

    • If Precipitate Remains: If the solid does not re-dissolve, the concentration of the solution is no longer accurate. It must be discarded. When preparing a new stock, ensure the powder is completely dissolved in the initial solvent before adding water.

Problem 3: My experiments are giving inconsistent or weaker-than-expected results.
  • Symptom: The biological effect of the 5-Br-IAA treatment is variable between experiments, or a higher concentration is needed to achieve the expected outcome.

  • Probable Cause: This is a strong indicator of gradual degradation of the active compound in your stock solution. Even without a visible color change, significant degradation can occur, lowering the effective concentration. This is often due to improper long-term storage (e.g., storing at 4°C for months) or repeated freeze-thaw cycles.

  • Solution:

    • Prepare a Fresh Stock: The first and most important step is to prepare a fresh stock solution from the solid powder following the best practices outlined in this guide.

    • Validate the New Stock: Run a dose-response experiment with the new stock to confirm that it performs as expected.

    • Review Storage Practices: Implement a strict aliquoting and storage policy. Label aliquots clearly with the preparation date and discard any solutions that are past their recommended shelf-life or have been handled improperly.

Protocols & Workflows

Protocol 1: Preparation of a 10 mM 5-Br-IAA Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution (Molecular Weight: 254.08 g/mol ).

  • Calculation:

    • Amount needed = Molarity × Volume × Molecular Weight

    • Amount needed = 0.010 mol/L × 0.010 L × 254.08 g/mol = 0.0254 g = 25.4 mg

  • Procedure:

    • Accurately weigh 25.4 mg of 5-Br-IAA powder and place it into a sterile 15 mL polypropylene tube or a 10 mL glass volumetric flask.

    • Add 200-300 µL of 1N NaOH. Gently swirl or vortex until the powder is completely dissolved. The solution should be perfectly clear.

    • Using a calibrated pipette, add sterile, high-purity water (e.g., Milli-Q) to bring the final volume to exactly 10.0 mL.

    • Cap the flask/tube and invert several times to ensure the solution is homogeneous.

    • (Optional but Recommended) Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, amber glass vial. This is crucial for preventing microbial contamination if the solution will be used in sterile applications like cell culture.

    • Prepare single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes wrapped in foil or in amber cryovials.

    • Label all aliquots clearly with the compound name, concentration, and preparation date.

    • Store immediately at -20°C.

Visual Workflow for Stock Solution Preparation and Storage

G cluster_prep Preparation cluster_storage Storage & Quality Control weigh 1. Weigh 5-Br-IAA Powder dissolve 2. Dissolve in minimal 1N NaOH weigh->dissolve volume 3. Bring to final volume with H2O dissolve->volume mix 4. Mix until homogeneous volume->mix filter 5. Filter Sterilize (0.22 µm) mix->filter aliquot 6. Aliquot into light-proof tubes filter->aliquot store 7. Store at -20°C aliquot->store qc QC Check Before Use: - No color change? - No precipitate? store->qc use Use in Experiment qc->use Pass discard Discard & Prepare Fresh qc->discard Fail

Caption: Workflow for preparing and storing stable 5-Br-IAA stock solutions.

Diagram of Degradation Pathways

Degradation IAA Stable 5-Br-IAA (Colorless Solution) Degraded Degraded Products (Colored, Inactive) IAA->Degraded Photodegradation IAA->Degraded Oxidation light Light Exposure (UV, Blue Light) oxygen Oxygen / Oxidants (e.g., Metal Ions)

Caption: Primary chemical degradation pathways for 5-Br-IAA.

References
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Kaushal, S. (2015). Response to "I am getting problem in plant growth regulators stock preparation...".
  • Thermo Scientific Chemicals. (n.d.). This compound, 99%. Fisher Scientific.[10]
  • Scribd. (n.d.). Preparation of Stock Solutions of Various Strengths.[16]
  • BenchChem. (2025).
  • Dr. Raki's Just Biology. (2021, July 7).
  • Biosynth. (n.d.). This compound.[17]
  • PhytoTechnology Laboratories. (2016).
  • Noma, M., & Hangarter, R. P. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Frontiers in Plant Science, 4, 203.[4]
  • ChemicalBook. (2023). This compound.[3]
  • Ho, S., Pang, S. F., Tsang, C. W., & Tang, P. L. (2001). Effect of light on 5-methoxyindole-3-acetic acid in the rat. Journal of Neural Transmission, 108(5), 503–511.[5]
  • Thermo Scientific Chemicals. (n.d.). This compound, 97%.[19]
  • Chem-Impex. (n.d.). This compound.[1]
  • Wikipedia. (2023, December 2). Indole-3-acetic acid.[2]
  • Plant Cell Technology. (2021, September 2). How to Prepare Plant Hormone Solutions for Tissue Culture.[12]
  • Leveau, J. H., & Lindow, S. E. (2005). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 85(13), e02720-18.[8]
  • PhytoTechnology Laboratories. (n.d.). Auxins and Rooting Hormones.[15]
  • Chongqing Chemdad Co. (n.d.). This compound.[20]
  • Gazza, L., D'Auria, J. C., & Cohen, J. D. (1998). Continuous light alters indole-3-acetic acid metabolism in Lemna gibba. Phytochemistry, 49(1), 17-21.[21]
  • Gazdag, T., et al. (2009). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. The Biochemical journal, 423(2), 237–245.[6]
  • Wang, D., et al. (2024).

Sources

Technical Support Center: 5-Bromoindole-3-acetic Acid in Plant Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing 5-Bromoindole-3-acetic acid (5-Br-IAA) in your plant-based research. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into the critical role of pH in modulating the activity of this potent auxin analog. Here, we move beyond simple protocols to explain the 'why' behind the experimental choices, ensuring your success.

Introduction: The Criticality of pH in Auxin-Mediated Responses

This compound (5-Br-IAA) is a synthetic auxin, a class of plant growth regulators pivotal in processes like cell division, elongation, and differentiation.[1] Its efficacy, however, is not solely dependent on its concentration but is profoundly influenced by the pH of the plant culture medium. The pH dictates the chemical form of the auxin, its stability, and its ability to enter plant cells—a cascade of events that ultimately determines the experimental outcome.

For most plant tissue cultures, the optimal pH range of the medium is slightly acidic, typically between 5.5 and 5.8.[2] This range represents a delicate balance, ensuring not only the stability and availability of the auxin but also the optimal uptake of essential macro- and micronutrients by the plant tissue.[2] Deviations from this optimal range can lead to a host of problems, from reduced growth rates to complete culture failure.[2]

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you might encounter when working with 5-Br-IAA, with a focus on pH as a primary causative factor.

Issue 1: Suboptimal or Inconsistent Root Formation

Symptoms:

  • Reduced number of adventitious roots.

  • High variability in rooting success across different batches of media.

  • Formation of callus at the base of cuttings instead of roots.

Root Cause Analysis: The uptake of auxins like 5-Br-IAA is governed by the chemiosmotic model.[3] In a more acidic external medium (lower pH), a greater proportion of the auxin molecules are in their protonated, uncharged form (IAAH). This form can more readily diffuse across the lipid bilayer of the plasma membrane into the more neutral cytoplasm (pH ~7.0).[4] Inside the cell, the higher pH causes the auxin to deprotonate into its anionic form (IAA-), effectively "trapping" it inside where it can exert its biological effect.[3][4] If the medium's pH is too high, the auxin remains predominantly in its charged state externally, significantly reducing its uptake and, consequently, its root-inducing activity.

Diagnostic Workflow:

Caption: Diagnostic workflow for troubleshooting poor rooting.

Corrective Actions:

  • Pre-Autoclave pH Adjustment: Always adjust the medium pH to 5.7-5.8 before adding agar and autoclaving.[5][6] Use dilute NaOH or HCl for this adjustment.[5][6]

  • Post-Autoclave pH Check: Be aware that the pH of the medium can decrease after autoclaving.[2][7] For sensitive applications, it is advisable to measure the pH of a small, cooled aliquot of the autoclaved medium to confirm it remains within the optimal range. Some studies have shown a pH drop from 5.8 to as low as 4.2 after autoclaving.[2][8]

  • Use of Buffers: For long-term cultures where plant exudates might alter the medium's pH, consider incorporating a biological buffer like MES (2-(N-morpholino)ethanesulfonic acid). MES is effective at stabilizing pH in the 5.5 to 6.7 range.[9]

Issue 2: Degradation of 5-Br-IAA and Loss of Activity

Symptoms:

  • Initially strong growth response that tapers off quickly.

  • Browning of the medium around the explant.

  • Need for frequent subculturing to maintain a response.

Root Cause Analysis: Auxins, including natural IAA and its analogs, can be susceptible to degradation under certain conditions. While 5-Br-IAA is generally more stable than IAA, its stability is still pH-dependent. Highly alkaline conditions can promote oxidative degradation of auxins.[2] Furthermore, the high temperatures of autoclaving can lead to some breakdown of auxins. While some studies suggest IAA is relatively stable to autoclaving in a pH range of 4 to 10, others report significant losses (up to 40% for IAA).[10][11] It is prudent to assume some level of degradation can occur, especially outside the optimal pH range.

Preventative Measures & Solutions:

  • Optimal pH for Stability: Maintaining a slightly acidic medium (pH 5.5-5.8) helps preserve the stability of auxins.[2]

  • Filter Sterilization: For experiments requiring the utmost precision and to eliminate any doubt about heat-induced degradation, prepare a concentrated stock solution of 5-Br-IAA, sterilize it using a 0.22 µm syringe filter, and add it to the autoclaved and cooled medium.

  • Storage of Stock Solutions: Store 5-Br-IAA stock solutions at 0-8°C, protected from light, to prevent degradation over time.[1]

Data Summary: Impact of pH on Auxin Efficacy

pH LevelProtonated Auxin (IAAH)Cellular Uptake EfficiencyExpected Biological Response (e.g., Rooting)Potential Issues
< 5.0 HighHighPotentially strongRisk of cellular toxicity, reduced nutrient availability.
5.5 - 5.8 ModerateOptimal Optimal and Consistent Ideal range for balancing uptake, stability, and nutrient availability.[2]
> 6.2 LowLowReduced and InconsistentPoor auxin uptake, potential for auxin degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for adjusting the pH of my plant media before autoclaving? A: The primary reason is that the pH of the media significantly impacts the availability and uptake of nutrients, the stability of plant growth regulators like 5-Br-IAA, and the gelling properties of agar.[2][8] Adjusting the pH to the optimal range of 5.5-5.8 before sterilization sets the stage for a successful culture.[2] The autoclaving process itself can cause a drop in pH due to chemical reactions between media components at high temperatures.[2][7] Starting within the correct range helps ensure the final pH is not excessively acidic.

Q2: How does the external pH facilitate the entry of 5-Br-IAA into plant cells? A: This process is explained by the chemiosmotic hypothesis of auxin transport .[3][12]

  • Apoplast Acidification: The space outside the cell membrane (apoplast) is maintained at an acidic pH (around 5.5).[4]

  • Protonation: In this acidic environment, a significant fraction of the weak acid 5-Br-IAA (similar to IAA with a pKa of ~4.7) becomes protonated and is therefore electrically neutral.

  • Diffusion: This uncharged form is lipid-soluble and can passively diffuse across the plant cell's plasma membrane.

  • Ion Trapping: The cell's cytoplasm has a neutral pH (around 7.0). Upon entering the cytoplasm, the 5-Br-IAA molecule deprotonates, becoming a charged anion. This charged form cannot easily diffuse back across the membrane and is thus "trapped" inside the cell, where it can accumulate and interact with its target receptors to elicit a response.[4]

Caption: Chemiosmotic model of 5-Br-IAA cellular uptake.

Q3: Can I use something other than HCl or NaOH to adjust the pH? A: While HCl and NaOH are the most common reagents for pH adjustment in plant tissue culture, alternatives can be used if there is concern about chloride or sodium ion accumulation.[5][6] For instance, dilute phosphoric acid or acetic acid can be used to lower the pH, though their potential effects on the specific plant species should be considered.[13]

Q4: My medium's pH changes significantly during the culture period. What's happening? A: It is normal for the pH of the culture medium to drift over time. This is primarily due to two factors:

  • Nutrient Uptake: The uptake of certain ions by the plant tissue can lead to the release of H+ or OH- ions, altering the pH of the medium.

  • Cellular Exudates: Plant tissues release various metabolites, including organic acids and phenolic compounds, into the medium, which can cause it to become more acidic.[2] If the pH drift is rapid and detrimental to the culture, regular subculturing or the use of a buffering agent like MES is recommended.[2][9]

Experimental Protocol: Preparing pH-Optimized Media with 5-Br-IAA

This protocol outlines the standard procedure for preparing a plant tissue culture medium, such as Murashige and Skoog (MS), with precise pH control for optimal 5-Br-IAA activity.

Materials:

  • Distilled or deionized water

  • Powdered MS medium (or other basal salt mixture)

  • Sucrose

  • 5-Br-IAA (CAS 40432-84-6)[1]

  • 1N NaOH and 1N HCl solutions

  • Agar (if preparing solid medium)

  • Calibrated pH meter

  • Autoclave

Procedure:

  • Dissolve Basal Salts: In a beaker, add approximately 80% of the final required volume of distilled water.[6] While stirring, dissolve the powdered MS medium and sucrose.[6]

  • Add 5-Br-IAA: If you are not filter-sterilizing the auxin, add the required amount of 5-Br-IAA to the medium at this stage. It is often prepared as a concentrated stock in a solvent like ethanol or DMSO and then diluted into the medium.

  • Adjust Volume: Add distilled water to bring the medium to the final desired volume.

  • Calibrate pH Meter: Calibrate your pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0) according to the manufacturer's instructions.[5]

  • Adjust pH: Place the calibrated pH electrode into the medium. Slowly, add 1N HCl dropwise to lower the pH or 1N NaOH to raise it, until the pH is stable within the 5.7-5.8 range.[5][6] Stir continuously to ensure a homogenous mixture.

  • Add Gelling Agent: If preparing a solid medium, add the agar and heat gently while stirring until it is completely dissolved.[6]

  • Dispense and Sterilize: Dispense the medium into culture vessels. Sterilize by autoclaving at 121°C and 105 kPa (15 psi) for 15-20 minutes.[8] Note that autoclaving time may need to be adjusted for larger volumes.

  • Post-Sterilization Addition (Optional): If you chose to filter-sterilize the 5-Br-IAA, allow the autoclaved medium to cool to approximately 50-60°C before adding the filtered auxin stock solution. Swirl gently to mix.

By carefully controlling the pH of your plant culture medium, you can ensure the stability, uptake, and consistent activity of this compound, leading to more reliable and reproducible experimental results.

References

  • Media pH: Why It Matters More Than You Think in Plant Tissue Culture. (2025). Vertex AI Search.
  • How To Adjust The pH Of The Tissue Culture Media. (2023). Plant Cell Technology.
  • How to prepare culture media for plant tissue culture? (2022).
  • Auxin. (2025). Biology LibreTexts.
  • This compound. Chem-Impex.
  • The effect of autoclaving and pH on the stability of IAA and IBA in...
  • Effect of pH and Surface Charge on Cell Uptake of Auxin.
  • Advances in Understanding the Mechanism of Action of the Auxin Permease AUX1. (2018).
  • What can be used to adjust the pH of plant tissue culture medium? (2022).
  • Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant m
  • A computational model of auxin and pH dynamics in a single plant cell. (2012). PubMed.
  • The Role of Auxin, pH, and Stress in the Activation of Embryogenic Cell Division in Leaf Protoplast-Derived Cells of Alfalfa. PubMed Central.
  • Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumin
  • Plant Physiology: L14: Auxin–The Growth Hormone. (2025). YouTube.
  • Changes in acidity of plant growth media during heat sterilisation. (2008). Journal of Applied Biosciences.

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light sensitivity and photodegradation of 5-Bromoindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Light Sensitivity and Photodegradation of 5-Bromoindole-3-acetic acid

This technical support center provides in-depth guidance on the challenges associated with the light sensitivity of this compound (5-Br-IAA). As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and properties of this compound.

Q1: Why is this compound considered light-sensitive?

A1: this compound, an analog of the natural auxin indole-3-acetic acid (IAA), is susceptible to photodegradation. The indole ring system, common to this class of compounds, contains a conjugated π-electron system that can absorb ultraviolet (UV) and, to a lesser extent, visible light. This absorption of light energy can excite the molecule to a higher energy state, making it more reactive and prone to degradation into other compounds. The presence of the bromine atom can further influence the molecule's electronic properties and its susceptibility to photolytic cleavage.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the following storage conditions.[1][2] Both the solid compound and its solutions should be protected from light.

ConditionSolid FormIn Solution
Temperature Store at -20°C to -80°C for long-term storage. For short-term use, 2-8°C is acceptable.Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.
Light Store in an amber vial or a container wrapped in aluminum foil. Keep in a dark location.Use amber-colored vials or tubes. If transparent containers are necessary, wrap them in aluminum foil.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, to minimize oxidation.Degas solvents before use and consider overlaying the solution with an inert gas before sealing and freezing.

Q3: What solvents should I use to prepare solutions of this compound?

A3: this compound is sparingly soluble in water but readily soluble in organic solvents. For biological experiments, it is common to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous experimental medium.

SolventSuitabilityNotes
Dimethyl sulfoxide (DMSO) ExcellentA versatile solvent for preparing high-concentration stock solutions. Ensure the final DMSO concentration in your experiment is not toxic to your biological system.
Ethanol GoodAnother common choice for stock solutions. Be mindful of its potential effects on cellular systems at higher concentrations.
Methanol GoodSimilar to ethanol, it is a suitable solvent for stock solutions.
1 M NaOH or KOH For aqueous solutionsThe sodium or potassium salt of 5-Br-IAA is more water-soluble. Dissolve the acid in a small amount of 1 M NaOH or KOH and then dilute with water. Adjust the final pH as needed for your experiment.

Q4: How does the photodegradation of this compound affect its biological activity?

A4: Photodegradation can significantly impact the biological activity of this compound, leading to inconsistent and erroneous experimental results. The degradation products are unlikely to possess the same auxin activity as the parent compound. In some cases, degradation products of similar compounds have been shown to be inactive or even inhibitory. Therefore, uncontrolled degradation can lead to a decrease in the effective concentration of the auxin, resulting in a diminished or absent biological response.

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.

  • Potential Cause 1: Photodegradation of 5-Br-IAA in stock solutions or culture media.

    • Troubleshooting Steps:

      • Review your solution preparation and storage procedures. Are you using amber vials and protecting your solutions from light at all times?

      • Prepare fresh stock solutions. Compare the activity of a freshly prepared solution with your existing stock.

      • Minimize light exposure during experiments. Conduct experiments under subdued lighting or use yellow light filters on your light sources, as these are known to reduce the photodegradation of IAA.[3]

      • Perform a stability test. Prepare a solution of 5-Br-IAA in your experimental medium and expose it to your typical laboratory lighting conditions for the duration of your experiment. Analyze the concentration of the compound at the beginning and end of the experiment using HPLC to quantify the extent of degradation.

  • Potential Cause 2: Degradation due to other factors in the culture medium.

    • Troubleshooting Steps:

      • Consider the pH of your medium. Indole-3-acetic acid and its derivatives can be less stable at acidic pH.

      • Evaluate the components of your medium. Some components in culture media, such as certain salts and vitamins, can accelerate the degradation of auxins, especially in the presence of light.[3]

      • Filter-sterilize your 5-Br-IAA solutions. Avoid autoclaving media containing 5-Br-IAA, as the high temperatures can cause degradation. Add the filter-sterilized compound to the autoclaved and cooled medium.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of experimental samples.

  • Potential Cause: Formation of photodegradation products.

    • Troubleshooting Steps:

      • Protect samples from light during preparation and analysis. Use amber autosampler vials or cover the autosampler tray to shield it from ambient light.

      • Analyze a "light-exposed" control sample. Intentionally expose a solution of 5-Br-IAA to light for a defined period and analyze it by HPLC or LC-MS. This will help you to identify the retention times of the major degradation products.

      • Review the literature for known degradation products of halogenated indoles. While specific data for 5-Br-IAA may be limited, the degradation pathways of similar compounds can provide clues as to the identity of the unknown peaks.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments and workflows related to the handling and analysis of this compound.

Protocol 1: Preparation of a Light-Protected Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Amber glass vial with a PTFE-lined cap

    • Microbalance

    • Vortex mixer

  • Procedure:

    • In a subdued light environment, accurately weigh the desired amount of this compound into the amber glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Wrap the vial in aluminum foil for extra protection and label it clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Workflow for Handling Light-Sensitive Compounds in Cell Culture Experiments

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution in Amber Vial store_stock Store Stock at -20°C to -80°C prep_stock->store_stock thaw_stock Thaw Stock Solution in the Dark store_stock->thaw_stock dilute_media Dilute into Pre-warmed Media under Subdued Light thaw_stock->dilute_media add_to_cells Add Medicated Media to Cells dilute_media->add_to_cells incubate Incubate Plates/Flasks in the Dark or with Yellow Light Filter add_to_cells->incubate collect_samples Collect Samples in Amber Tubes incubate->collect_samples process_samples Process Samples Quickly, Minimizing Light Exposure collect_samples->process_samples analyze Analyze via HPLC/LC-MS using Amber Vials process_samples->analyze

Caption: Recommended workflow for experiments involving this compound.

Section 4: Understanding the Photodegradation of this compound

While the precise photodegradation pathway of this compound has not been extensively elucidated in the literature, we can infer a likely mechanism based on the known photochemistry of indole-3-acetic acid (IAA) and other halogenated aromatic compounds.

Proposed Photodegradation Pathway

The photodegradation of 5-Br-IAA is likely initiated by the absorption of UV light, leading to the excitation of the indole ring. This can result in several degradation routes:

  • Decarboxylation: The excited molecule can undergo decarboxylation of the acetic acid side chain, leading to the formation of 5-bromoskatole.

  • Oxidation of the Pyrrole Ring: The indole ring is susceptible to oxidation, which can lead to the formation of various oxidized products, such as 5-bromo-oxindoles.

  • Dehalogenation: The carbon-bromine bond can undergo photolytic cleavage, leading to the formation of radical species and subsequent reaction products.

G 5-Br-IAA 5-Br-IAA Excited_5-Br-IAA Excited 5-Br-IAA* 5-Br-IAA->Excited_5-Br-IAA UV Light (hv) 5-Bromoskatole 5-Bromoskatole Excited_5-Br-IAA->5-Bromoskatole Decarboxylation 5-Bromo-oxindoles 5-Bromo-oxindoles Excited_5-Br-IAA->5-Bromo-oxindoles Oxidation Radical_Species Radical Species Excited_5-Br-IAA->Radical_Species Dehalogenation Further_Degradation Further Degradation Products 5-Bromoskatole->Further_Degradation 5-Bromo-oxindoles->Further_Degradation Radical_Species->Further_Degradation

Caption: A proposed photodegradation pathway for this compound.

UV-Vis Absorption Data
Compoundλmax 1 (nm)λmax 2 (nm)
Indole-3-acetic acid (IAA) ~219~280
This compound (Estimated) 220-230285-295

Section 5: References

  • UV-Visible spectrum of IAA: (a) standard IAA (0.01 mg/ml); (b) purified compound from P. chrysosporium (100 times diluted fraction). - ResearchGate. Available at: [Link]

  • Note Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination - J-Stage. Available at: [Link]

  • Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed. Available at: [Link]

  • UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with... - ResearchGate. Available at: [Link]

  • This compound, min 97%, 1 gram. Available at: [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus - Journal of Applied Biology and Biotechnology. Available at: [Link]

  • Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC - NIH. Available at: [Link]

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Technical Support Center: Troubleshooting Inconsistent Results in 5-Bromoindole-3-acetic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromoindole-3-acetic acid (5-Br-IAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this synthetic auxin analog. Inconsistent experimental results can be a significant source of frustration and delay. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve common issues encountered when using 5-Br-IAA. Our goal is to empower you with the knowledge to achieve reliable and reproducible data.

I. Core Concepts & First Principles

Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental properties of 5-Br-IAA and the factors that can influence its behavior in experimental systems.

What is this compound?

This compound is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA).[1][2] The addition of a bromine atom at the 5-position of the indole ring alters its electronic properties, which can affect its stability, solubility, and biological activity compared to the parent compound, IAA. It is often used in agricultural research as a potential herbicide and in life sciences to study auxin signaling pathways and for applications in targeted cancer therapy.[1][3][4]

Why are results with 5-Br-IAA sometimes inconsistent?

The inconsistencies in experiments involving 5-Br-IAA can often be traced back to a few key areas:

  • Compound Integrity: Degradation of the compound due to improper storage or handling.

  • Solution Preparation: Issues with solubility and stability in different solvents and media.

  • Experimental Conditions: Sensitivity to light, pH, and interactions with other media components.

  • Biological System Variability: Differences in cellular uptake, metabolism, and receptor interaction.

  • Analytical Methods: Inaccuracies in quantification and detection.

This guide will address each of these areas in a structured, question-and-answer format.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Compound Storage and Handling

Question: My 5-Br-IAA powder has changed color from off-white to beige/orange. Is it still usable?

Answer: A color change in the solid powder is an initial indicator of potential degradation. While a slight change may not significantly impact highly concentrated stock solutions, it is a warning sign. For sensitive applications, it is best to use a fresh vial of the compound.

  • Causality: Indole compounds, including 5-Br-IAA, can be susceptible to oxidation and degradation over time, especially when exposed to light, air, and moisture. The appearance of color suggests the formation of oxidative byproducts.

  • Troubleshooting Protocol:

    • Visual Inspection: Compare the color of your powder to a new, unopened vial if available.

    • Solubility Test: Attempt to dissolve a small amount in your intended solvent. Difficulty in dissolving or the presence of insoluble particulates can indicate degradation.

    • Functional Assay: If you have a reliable and rapid bioassay, compare the activity of the suspect 5-Br-IAA to a fresh standard.

    • Best Practice: To prevent degradation, store 5-Br-IAA powder in a tightly sealed container, protected from light, and at the recommended temperature (typically <-15°C).

Question: What are the optimal storage conditions for 5-Br-IAA stock solutions?

Answer: The stability of 5-Br-IAA in solution is a critical factor for experimental consistency.

  • Causality: 5-Br-IAA in solution is more susceptible to degradation than in its solid form. Factors like solvent, pH, light exposure, and temperature can accelerate this process.

  • Recommendations:

    • Solvent Choice: For long-term storage, dissolve 5-Br-IAA in an anhydrous organic solvent like DMSO or ethanol.

    • Storage Temperature: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Aqueous Solutions: Avoid long-term storage of 5-Br-IAA in aqueous solutions or culture media, as hydrolysis and degradation can occur more rapidly. Prepare fresh dilutions from your stock solution for each experiment.

Category 2: Solution Preparation and Solubility

Question: I'm having trouble dissolving 5-Br-IAA. What is the best solvent to use?

Answer: 5-Br-IAA is practically insoluble in water but soluble in polar organic solvents.

  • Causality: The chemical structure of 5-Br-IAA, with its nonpolar indole ring and polar carboxylic acid group, dictates its solubility profile.

  • Solvent Selection Table:

SolventSolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)HighPreparing concentrated stock solutions.
EthanolSolublePreparing stock solutions; may be preferred for some cell lines sensitive to DMSO.
MethanolSolubleAnalytical applications and stock solution preparation.
WaterInsolubleNot recommended for initial dissolution.
  • Step-by-Step Protocol for Stock Solution Preparation:

    • Weigh the desired amount of 5-Br-IAA powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex briefly and/or sonicate in a water bath for a few minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution in small aliquots at -20°C or below, protected from light.

Question: I observe a precipitate after diluting my 5-Br-IAA stock solution into my aqueous culture medium. What is happening and how can I prevent it?

Answer: Precipitation upon dilution into aqueous media is a common issue and is usually due to the low aqueous solubility of 5-Br-IAA.

  • Causality: When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or medium, the final concentration of the organic solvent may be too low to keep the 5-Br-IAA in solution, causing it to crash out.

  • Troubleshooting Workflow:

    G start Precipitate observed upon dilution check_final_conc Is the final concentration of 5-Br-IAA too high? start->check_final_conc check_solvent_conc Is the final organic solvent concentration too low? check_final_conc->check_solvent_conc No reduce_conc Lower the final working concentration of 5-Br-IAA. check_final_conc->reduce_conc Yes check_ph Is the pH of the medium optimal? check_solvent_conc->check_ph No increase_solvent Increase the final concentration of the organic solvent (e.g., DMSO < 0.5%). check_solvent_conc->increase_solvent Yes adjust_ph Slightly adjust the pH of the medium. Auxins are more soluble at slightly alkaline pH. check_ph->adjust_ph No pre_warm Pre-warm the medium and add the stock solution dropwise while vortexing. check_ph->pre_warm Yes solution Problem Resolved reduce_conc->solution increase_solvent->solution adjust_ph->solution pre_warm->solution

    Caption: Troubleshooting workflow for precipitation issues.

Category 3: Experimental Conditions and Biological Activity

Question: My experimental results with 5-Br-IAA are variable from day to day. What environmental factors could be at play?

Answer: The stability and activity of indole compounds are notoriously sensitive to environmental conditions.

  • Causality: Light, pH, and temperature can all impact the integrity and biological availability of 5-Br-IAA in your experiments.

  • Key Factors and Mitigation Strategies:

    • Light Exposure: 5-Br-IAA, like its parent compound IAA, is photo-labile.[5] Exposure to light, especially UV and blue wavelengths, can lead to photodegradation, reducing its effective concentration and producing potentially confounding byproducts.

      • Mitigation: Conduct experiments under subdued light or use yellow light filters.[5] Prepare media containing 5-Br-IAA fresh and protect it from light during incubation.

    • pH of the Medium: The pH of your culture medium can affect both the stability and the cellular uptake of 5-Br-IAA.

      • Impact: Extreme pH values can accelerate chemical degradation. The protonation state of the carboxylic acid group (pKa ≈ 4.36) influences its ability to cross cell membranes.[6]

      • Mitigation: Ensure your medium is properly buffered and monitor the pH throughout your experiment, especially in cell cultures that can acidify the medium over time.[7]

    • Interactions with Media Components: Components in complex culture media, such as vitamins (e.g., pyridoxine) and metal ions, can influence the degradation rate of auxins.[5]

      • Mitigation: Be aware of the composition of your media. If inconsistencies persist, consider simplifying the medium or testing the stability of 5-Br-IAA in your specific medium over the time course of your experiment.

Question: I am not observing the expected biological effect, or the dose-response is inconsistent. What could be the cause?

Answer: A lack of or inconsistent biological activity can stem from issues with the compound, the experimental setup, or the biological system itself.

  • Causality: This can range from complete degradation of the compound to complex biological interactions, such as metabolic inactivation by cells or interactions with other signaling pathways.

  • Systematic Troubleshooting Approach:

    G start Inconsistent or No Biological Effect check_compound 1. Verify Compound Integrity (Fresh stock, proper storage) start->check_compound check_concentration 2. Confirm Final Concentration (Accurate dilution, no precipitation) check_compound->check_concentration check_bio_system 3. Evaluate Biological System (Cell health, passage number, receptor expression) check_concentration->check_bio_system check_crosstalk 4. Consider Pathway Crosstalk (Interaction with other hormones like brassinosteroids) check_bio_system->check_crosstalk final_analysis 5. Refine Experimental Design (Time course, dose-response) check_crosstalk->final_analysis

    Caption: Step-by-step troubleshooting for biological activity issues.

  • Detailed Explanations:

    • Verify Compound Integrity: As a first step, always suspect the compound. Prepare a fresh stock solution from a new vial of 5-Br-IAA.

    • Confirm Final Concentration: Double-check your dilution calculations. Ensure that the compound is fully dissolved in the final medium and has not precipitated.

    • Evaluate Biological System: The physiological state of your cells or organism is critical.[8]

      • Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.

      • Passage Number: High passage numbers can lead to phenotypic drift and altered responses.

      • Receptor Expression: The expression levels of auxin receptors (like TIR1/AFB proteins) can vary between cell types and conditions, affecting sensitivity.[9][10]

    • Consider Pathway Crosstalk: Auxin signaling does not occur in a vacuum. It interacts with other hormone pathways, such as those for brassinosteroids and cytokinins.[10][11] Changes in other signaling inputs could modulate the response to 5-Br-IAA.

Category 4: Analytical Characterization

Question: How can I accurately quantify the concentration of 5-Br-IAA in my samples?

Answer: Accurate quantification is essential for reliable dose-response studies. While colorimetric methods like the Salkowski reagent can be used for a quick estimate, they are often non-specific and can overestimate concentrations.[12]

  • Causality: The Salkowski reagent reacts with various indole compounds, not just 5-Br-IAA, leading to potential inaccuracies.[12] For precise and specific quantification, chromatographic methods are the gold standard.

  • Recommended Analytical Methods:

MethodPrincipleProsCons
HPLC-UV/FLD Separation by High-Performance Liquid Chromatography, detection by UV absorbance or Fluorescence.Good sensitivity and specificity, widely available.[13][14]Requires method development, may have interference from complex matrices.
LC-MS/MS Separation by Liquid Chromatography coupled with tandem Mass Spectrometry.Highest sensitivity and specificity, allows for structural confirmation.[15][16]Requires specialized equipment and expertise.
  • General Protocol for Sample Preparation for HPLC/LC-MS:

    • Sample Collection: Collect your liquid sample (e.g., culture supernatant) and centrifuge to remove cells and debris.

    • Internal Standard: Add a known amount of an internal standard (e.g., a stable isotope-labeled version of IAA or a related compound not present in the sample) to correct for extraction losses.

    • Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to purify and concentrate the 5-Br-IAA from the complex matrix.

    • Analysis: Inject the prepared sample into the HPLC or LC-MS/MS system for quantification against a standard curve.

III. Concluding Remarks

Achieving consistent and reproducible results with this compound is attainable with careful attention to detail. By understanding the inherent properties of the compound and systematically addressing potential sources of variability—from storage and preparation to experimental execution and analysis—researchers can significantly improve the reliability of their data. This guide serves as a foundational resource to troubleshoot common issues, but always remember to critically evaluate your specific experimental system and adapt these principles accordingly.

References
  • Stenutz, R. (n.d.). This compound.
  • Barkawi, L. S., Tam, Y. Y., Calio, J., Ljung, K., & Normanly, J. (2008). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 148(4), 1994-2005. [Link]
  • Ona, O., Van Impe, J., Prinsen, E., & Vanderleyden, J. (2005). The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. Symbiosis, 35(1-3), 153-163. [Link]
  • Wikipedia. (n.d.). Indole-3-acetic acid.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • Steiner, U., et al. (2022). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. International Journal of Molecular Sciences, 23(15), 8619. [Link]
  • Nakamura, A., et al. (2003). Brassinolide Induces IAA5, IAA19, and DR5, a Synthetic Auxin Response Element in Arabidopsis, Implying a Cross Talk Point of Brassinosteroid and Auxin Signaling. Plant Physiology, 133(4), 1843-1853. [Link]
  • Kim, Y. J., et al. (2007). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 50(1), 40-45. [Link]
  • Simon, S., & Petrášek, J. (2011). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 62(10), 3295-3309. [Link]
  • Boonmahome, P., & Mongkolthanaruk, W. (2017). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Pharmaceutical Science, 7(1), 163-169. [Link]
  • Arya, S., et al. (2015). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. African Journal of Biotechnology, 14(9), 781-785. [Link]
  • Leasure, C. D., & He, Z. H. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Signaling & Behavior, 8(11), e26590. [Link]
  • Duca, D., Lorv, J., Patten, C. L., Rose, D., & Glick, B. R. (2014). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Applied and Environmental Microbiology, 80(8), 2304-2314. [Link]
  • Shinkle, J. R., & Jones, A. M. (1988). Effect of light on endogenous indole-3-acetic acid, peroxidase and indole-3-acetic acid oxidase in soybean hypocotyls. Physiologia Plantarum, 74(2), 337-342. [Link]
  • Leveau, J. H., & Lindow, S. E. (2005). Degradation of indole-3-acetic acid by plant-associated microbes. Applied and Environmental Microbiology, 71(5), 2365-2371. [Link]
  • Breidt, F., & Fleming, H. P. (2004). Independent Effects of Acetic Acid and pH on Survival of Escherichia coli in Simulated Acidified Pickle Products. Journal of Food Protection, 67(1), 12-16. [Link]
  • Limtong, S., et al. (2014). Indole-3-acetic acid production by newly isolated red yeast Rhodosporidium paludigenum. Antonie van Leeuwenhoek, 106(5), 879-890. [Link]
  • Chan, S. T., & Pang, S. F. (1994). Effect of light on 5-methoxyindole-3-acetic acid in the rat. Journal of Pineal Research, 16(2), 101-106. [Link]
  • Bai, M. Y., Shang, J. X., Oh, E., Fan, M., & Wang, Z. Y. (2012). Auxin-BR Interaction Regulates Plant Growth and Development. Frontiers in Plant Science, 3, 289. [Link]
  • Laird, N. F., et al. (2019). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 85(14), e00503-19. [Link]
  • Govea-Alonso, D. O., et al. (2023). Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production. Frontiers in Plant Science, 14, 1184646. [Link]
  • Szymańska, R., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1466. [Link]
  • Donoso, R. A., et al. (2022). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 23(23), 14781. [Link]
  • Matilla, M. A., et al. (2023). Regulation of indole-3-acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. Molecular Microbiology, 120(1), 60-78. [Link]
  • Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology, 11(2), 1-8. [Link]
  • Olea, A. F., et al. (2023). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Molecules, 28(13), 5184. [Link]
  • de Paula, G. C., et al. (2024). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Journal of Fungi, 10(2), 108. [Link]
  • Minor, T. E., & Marth, E. H. (1972). Influence of pH on Inhibitory Activity of Acetic Acid on Osmophilic Yeasts Used in Brine Fermentation of Soy Sauce. Journal of Milk and Food Technology, 35(4), 191-196. [Link]
  • de Faria, C. B., et al. (2023). Indole-3-Acetic Acid Action in Outdoor and Indoor Cultures of Spirulina in Open Raceway Reactors. Applied Sciences, 13(14), 8196. [Link]
  • Liu, X., et al. (2024).
  • Wardman, P., et al. (1998). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. British Journal of Cancer, 77(1), 34-42. [Link]

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Technical Support Center: Optimizing the Synthesis of 5-Bromoindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromoindole-3-acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and optimize this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to improve yield, purity, and reproducibility. This compound is a valuable building block, particularly for developing novel pharmaceuticals like anti-cancer agents and neuroprotective drugs.[1] However, its synthesis presents several challenges that can significantly impact the final yield.

This guide is structured to address issues in the two primary stages of the synthesis:

  • Formation of the 5-Bromoindole Core: Focusing on the widely used Fischer Indole Synthesis.

  • C3-Alkylation: The introduction of the acetic acid side chain onto the indole scaffold.

Part 1: Troubleshooting the 5-Bromoindole Core Synthesis via Fischer Indolization

The Fischer Indole Synthesis is a robust and classic method for creating the indole ring system from an arylhydrazine and a suitable carbonyl compound under acidic conditions.[2][3] For 5-bromoindole, this typically involves the reaction of (4-bromophenyl)hydrazine with an appropriate aldehyde or ketone. While effective, this pathway is sensitive to several variables that can drastically reduce your yield.

Workflow for Fischer Indole Synthesis and Key Failure Points

Fischer_Workflow cluster_prep Reactant Preparation cluster_reaction Core Reaction cluster_workup Isolation & Purification A 4-Bromophenylhydrazine (or HCl salt) C Hydrazone Formation (in situ or isolated) A->C B Carbonyl Compound (e.g., Aldehyde Acetal) B->C D Acid-Catalyzed Cyclization C->D E Work-up (Neutralization, Extraction) D->E F Purification (Chromatography/ Recrystallization) E->F G 5-Bromoindole (Final Product) F->G Fail1 Poor Reagent Quality Fail1->A Fail2 Sub-optimal Catalyst or Conditions Fail2->D Fail3 Byproduct Formation Fail3->E

Caption: General workflow for 5-bromoindole synthesis via the Fischer method, highlighting common failure points.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My Fischer indole reaction is not proceeding to completion, or the yield is extremely low. What are the most likely causes?

This is the most common issue and typically points to one of three areas: the reagents, the catalyst, or the reaction conditions.

  • Potential Cause A: Poor Reagent Quality

    • (4-bromophenyl)hydrazine: Phenylhydrazines are susceptible to oxidation and degradation over time, appearing as a dark, oily substance instead of a crystalline solid. This is a primary cause of reaction failure.

    • Expert Recommendation: Always use freshly purified (4-bromophenyl)hydrazine. If that is not feasible, using the hydrochloride salt is a highly recommended alternative as it is significantly more stable during storage.[4]

  • Potential Cause B: Inappropriate Acid Catalyst or Conditions

    • The choice and concentration of the acid catalyst are critical for driving the reaction forward.[5] The electron-withdrawing bromo-substituent on the phenylhydrazine ring deactivates it, making the key[2][2]-sigmatropic rearrangement step more difficult than in unsubstituted cases.[6]

    • Expert Recommendation: A systematic optimization of the acid catalyst is advised. For substrates deactivated by electron-withdrawing groups, stronger acids or higher temperatures are often necessary.[6] Polyphosphoric acid (PPA) is particularly effective as it serves as both a catalyst and a solvent at elevated temperatures.[4] However, careful temperature control is crucial to prevent charring.

    Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis

    Catalyst Type Examples Typical Conditions & Considerations References
    Brønsted Acids H₂SO₄, HCl, p-TSA Often used in solvents like acetic acid or ethanol. Can be effective, but may require higher temperatures and longer reaction times for deactivated substrates. [2][5][7]
    Lewis Acids ZnCl₂, BF₃·OEt₂, FeCl₃ Very common and effective.[8] ZnCl₂ is a workhorse catalyst, often used in excess and sometimes without a solvent. Ensure anhydrous conditions as water can deactivate Lewis acids. [5][7]
    Dehydrating Acids Polyphosphoric Acid (PPA) Excellent for difficult cyclizations as it acts as both catalyst and solvent. Requires high temperatures (100-180 °C). Product isolation involves quenching in ice water. [4][8]

    | Heterogeneous | Acidic Clays, Resins | Offer easier work-up and catalyst removal. May require optimization of reaction time and temperature. |[9] |

  • Potential Cause C: Unstable Hydrazone Intermediate

    • The phenylhydrazone intermediate, formed from the condensation of the hydrazine and the carbonyl compound, can sometimes be unstable under the harsh acidic conditions required for cyclization.

    • Expert Recommendation: In many cases, performing the reaction as a one-pot synthesis without isolating the hydrazone is preferable.[6] This minimizes degradation. If you do pre-form the hydrazone, ensure it is used immediately in the next step.

Question 2: My reaction produces a complex mixture of byproducts, making purification difficult. How can I improve selectivity?

Byproduct formation often stems from side reactions of the hydrazone intermediate or the final indole product under the reaction conditions.

  • Expert Recommendation:

    • Optimize Temperature and Time: Do not simply run the reaction overnight. Monitor its progress by Thin-Layer Chromatography (TLC). Over-heating or excessively long reaction times can lead to decomposition and polymerization. In some syntheses, a specific temperature, like 80°C, has been found to be optimal for maximizing the desired product over side products.[4][7]

    • Consider the Solvent: The solvent can significantly influence the outcome. Acetic acid is a common choice as it can function as both a solvent and a co-catalyst.[4] For specific substrates, other solvents like tert-butanol have been used successfully to improve yields.[7]

    • Regioselectivity (if using an unsymmetrical ketone): If your carbonyl partner is an unsymmetrical ketone, you risk forming two different indole regioisomers. To synthesize this compound, the carbonyl partner must be chosen carefully to install the acetic acid precursor at the correct position. Using a symmetrical partner or a protected aldehyde like bromoacetaldehyde diethyl acetal can circumvent this issue.

Fischer_Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Yield in Fischer Synthesis Cause1 Reagent Quality Issue? Start->Cause1 Cause2 Sub-optimal Catalysis? Start->Cause2 Cause3 Byproduct Formation? Start->Cause3 Sol1a Use Hydrazine HCl Salt or Purify Hydrazine Cause1->Sol1a Degraded Hydrazine Sol2a Screen Different Acids (Brønsted vs. Lewis) Cause2->Sol2a Ineffective Catalyst Sol2b Increase Temp / Use Stronger Acid (e.g., PPA) Cause2->Sol2b Deactivated Substrate (Bromo group) Sol3a Optimize Temp & Time (Monitor by TLC) Cause3->Sol3a Decomposition Sol3b Consider One-Pot Procedure Cause3->Sol3b Unstable Intermediate

Caption: Troubleshooting logic for low yields in the Fischer synthesis of 5-bromoindole.

Part 2: Troubleshooting the C3-Alkylation for Side Chain Introduction

Once you have successfully synthesized 5-bromoindole, the next critical step is introducing the acetic acid moiety at the C3 position. This is typically achieved via nucleophilic substitution using an alkylating agent like ethyl bromoacetate, following deprotonation of the indole.

Question 3: My C3-alkylation is giving me a mixture of N-alkylated and C3-alkylated products, or the reaction is not working at all.

This is a classic selectivity problem in indole chemistry. The indole anion formed upon deprotonation is an ambident nucleophile, with reactivity at both the N1 and C3 positions.

  • Potential Cause A: N-Alkylation vs. C3-Alkylation

    • The N-H proton is the most acidic, and deprotonation with a base like sodium hydride (NaH) or potassium hydroxide (KOH) generates the indolide anion.[10] The site of subsequent alkylation (N1 vs. C3) is highly dependent on the reaction conditions.

    • Expert Recommendation:

      • Choice of Base and Solvent: Using NaH in a polar aprotic solvent like DMF often favors N-alkylation. To promote C3-alkylation, a common strategy involves forming the magnesium salt. First, treat the 5-bromoindole with a Grignard reagent like methylmagnesium iodide. This forms the indolylmagnesium iodide, which will then react preferentially at the C3 position with the alkylating agent.

      • Alternative Methods: If direct alkylation proves difficult, consider alternative routes like the Mannich reaction to install an aminomethyl group at C3, which can then be displaced to introduce the desired sidechain.[11]

  • Potential Cause B: Reaction Failure / Low Conversion

    • This can be due to inactive reagents or improper reaction setup.

    • Expert Recommendation:

      • Ensure Anhydrous Conditions: Bases like NaH react violently with water. Ensure your glassware is oven-dried and your solvents are anhydrous.[10]

      • Check Alkylating Agent: Verify the purity and activity of your alkylating agent (e.g., ethyl bromoacetate).

      • Sufficient Deprotonation: Ensure you are using a sufficient excess of base (typically 1.1-1.2 equivalents) and allowing enough time for the deprotonation to complete before adding the alkylating agent.[10] This is often done at 0 °C and then allowed to stir for 30-60 minutes.

Part 3: General FAQs

Q1: Can I directly brominate indole-3-acetic acid to get the 5-bromo derivative? Direct bromination of the indole ring system is notoriously unselective. The pyrrole ring is highly activated towards electrophilic substitution, with the C3 position being the most reactive.[6] Direct bromination of indole or indole-3-acetic acid would likely lead to a mixture of products, with substitution at other positions (like C2, C3, or polybromination) being significant issues.[6][12] Therefore, building the indole ring with the bromine already in place via the Fischer synthesis is a much more reliable and regioselective approach.

Q2: How can I best purify the final this compound? The crude product will likely contain unreacted starting materials and potentially some N-alkylated byproduct.

  • Purification Strategy:

    • Acid-Base Extraction: The final product is a carboxylic acid. After saponification of the ester (if you used an alkylating agent like ethyl bromoacetate), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer.

    • Re-acidification and Precipitation/Extraction: Carefully re-acidify the aqueous layer with an acid like HCl. The this compound should precipitate out and can be collected by filtration, or extracted back into an organic solvent.

    • Recrystallization/Chromatography: For high purity, the solid product can be recrystallized from a suitable solvent system (e.g., ethanol/water). If impurities persist, silica gel column chromatography may be necessary.

Representative Experimental Protocol

This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.

Step 1: Synthesis of 5-Bromo-2-methyl-1H-indole (via Fischer Synthesis) [13]

  • Hydrazone Formation (Optional/In situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add 2-butanone (acetone can also be used, leading to the 2-methyl derivative) (1.2 eq) and stir at room temperature for 1 hour.

  • Cyclization: To the mixture, add anhydrous zinc chloride (1.5 eq) in one portion. Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction by TLC until the starting hydrazone is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and carefully pour it into a beaker of ice water. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude brown oil/solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5-bromo-2-methyl-1H-indole.

Step 2: Synthesis of Ethyl 2-(5-bromo-1H-indol-3-yl)acetate

  • Setup: To a dry, three-neck flask under an argon atmosphere, add 5-bromo-1H-indole (1.0 eq) and anhydrous THF.

  • Grignard Formation: Cool the solution to 0 °C and add methylmagnesium bromide (1.1 eq, 3M solution in ether) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise and heat the reaction to reflux overnight.

  • Work-up: Cool the reaction and quench by carefully adding a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound

  • Saponification: Dissolve the purified ester from the previous step in a mixture of ethanol and 1M NaOH solution.

  • Reaction: Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

  • Work-up: Remove the ethanol under reduced pressure. Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • Wikipedia. Bischler–Möhlau indole synthesis. Wikipedia.
  • Wikipedia. Fischer indole synthesis. Wikipedia.
  • Banini, S. R., et al. (2014). Synthesis of Indoles via Palladium-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals. Organic Letters.
  • Chemeurope.com. Bischler-Möhlau indole synthesis. Chemeurope.com.
  • ResearchGate. Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate.
  • Merck Index. Bischler-Möhlau Indole Synthesis. Wiley Online Library.
  • Majumdar, K. C., & Chattopadhyay, B. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
  • Bielawski, M., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules.
  • Semantic Scholar. Bischler-Möhlau indole synthesis. Semantic Scholar.
  • Wang, H., et al. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.
  • Gribble, G. (2016). Bischler Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery.
  • SciSpace. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. SciSpace.
  • Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU.
  • Britton, J., et al. (2017). Heck Diversification of Indole-Based Substrates under Aqueous Conditions. Chemistry - A European Journal.
  • Liu, J., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry.
  • Funken, N., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
  • Novod, S., et al. (2014). Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. Organometallics.
  • Britton, J., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Wikipedia. Ullmann condensation. Wikipedia.
  • Vautravers, N., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
  • ResearchGate. Ullmann coupling of indole derivatives. ResearchGate.
  • ResearchGate. Indole synthesis via an Ullmann coupling/reductive cyclization sequence. ResearchGate.
  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Loyola University Chicago.
  • Google Patents. CN102558017A - Method for preparing 5-bromoindole. Google Patents.
  • Sciencemadness Discussion Board. 5-Bromoindole preparation. Sciencemadness.org.
  • Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal.
  • Schiess, R., et al. (2023). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. Journal of the American Chemical Society.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
  • Chem-Impex. This compound. Chem-Impex International.
  • ResearchGate. Catalytic C3 aza-alkylation of Indoles. ResearchGate.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
  • Houghton, I. T., & Melen, R. L. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Organic Letters.

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Technical Support Center: Purification of Synthetic 5-Bromoindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Bromoindole-3-acetic acid (5-Br-IAA). This guide is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this valuable auxin analogue and encountering challenges in achieving the desired purity. As a Senior Application Scientist with extensive experience in the synthesis and purification of heterocyclic compounds, I will provide you with in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each step to ensure you can confidently and efficiently purify your target compound.

I. Understanding the Core Purification Challenges

The synthesis of this compound, while conceptually straightforward, often yields a crude product contaminated with a variety of impurities. These can arise from the initial synthesis of the 5-bromoindole core or during the subsequent introduction of the acetic acid side chain. The primary challenges in purification stem from:

  • Structurally Similar Impurities: Byproducts such as regioisomers and over-brominated species can have very similar polarities to the desired product, making separation by conventional methods difficult.

  • Product Instability: The indole-3-acetic acid moiety is susceptible to degradation, particularly through oxidation and decarboxylation, especially under harsh purification conditions.[1]

  • Colored Impurities: Oxidation of the indole ring can lead to the formation of colored byproducts, which can be challenging to remove completely.

This guide will address these challenges systematically, providing you with the tools to diagnose and solve common purification problems.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of this compound:

Q1: My crude 5-Br-IAA is a dark, oily residue. What is the likely cause and how can I clean it up?

A1: A dark, oily crude product often indicates the presence of polymeric or tarry byproducts, which can form under the strongly acidic and high-temperature conditions sometimes used in Fischer indole synthesis of the 5-bromoindole precursor.[2] Additionally, oxidation of the indole ring can contribute to the dark color.

Troubleshooting Steps:

  • Initial Work-up: Begin by dissolving the crude material in a suitable organic solvent like ethyl acetate and washing it with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

  • Charcoal Treatment: If the color persists in the organic layer, treatment with activated charcoal can help adsorb the colored impurities. Be mindful that this may also lead to some loss of your desired product.

  • Solvent Trituration: Try triturating the crude oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often induce crystallization of the desired product, leaving many of the impurities in the solvent.

Q2: I'm seeing multiple spots on my TLC plate that are very close to my product spot. How can I improve the separation?

A2: Closely running spots on TLC often indicate the presence of structurally similar impurities, such as regioisomers (e.g., 4-bromo- or 6-bromoindole-3-acetic acid) or di-brominated species.

Troubleshooting Steps:

  • TLC Optimization: Experiment with different solvent systems for your TLC analysis. A good starting point for indole derivatives is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can often improve the resolution of acidic compounds.

  • Column Chromatography: If TLC optimization doesn't provide baseline separation, you will need to rely on careful column chromatography. Using a longer column and a shallow solvent gradient (a gradual increase in the polarity of the eluent) can enhance separation.[3]

Q3: My final product shows a loss of the carboxylic acid group in the mass spectrum. What is happening?

A3: The loss of the carboxylic acid group is indicative of decarboxylation, a known degradation pathway for indole-3-acetic acids, particularly at elevated temperatures or under certain acidic or basic conditions.[1]

Troubleshooting Steps:

  • Avoid High Temperatures: During purification, avoid excessive heating. When removing solvents under reduced pressure, use a water bath at a moderate temperature (e.g., 30-40°C).

  • pH Control: During aqueous work-ups, avoid strongly acidic or basic conditions for prolonged periods. Neutralize the reaction mixture carefully and promptly extract your product.

  • Storage: Store the purified 5-Br-IAA in a cool, dark, and dry place to minimize degradation over time.

III. In-Depth Troubleshooting Guides

This section provides detailed solutions to specific purification problems, complete with the underlying scientific principles.

Guide 1: Dealing with Over-Bromination and Regioisomeric Impurities

Problem: Your crude product contains significant amounts of di-bromoindole-3-acetic acid or other bromo-isomers.

Causality: These impurities arise during the synthesis of the 5-bromoindole precursor. Over-bromination occurs when an excess of the brominating agent is used or when the reaction is not carefully controlled.[2] The formation of other regioisomers is less common with modern methods but can occur, especially with direct bromination of unprotected indole.

Troubleshooting Workflow:

G start Crude Product with Over-bromination/Regioisomers recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography recrystallization->column_chromatography If oils out or purity is low check_purity Analyze Fractions by TLC/HPLC recrystallization->check_purity If crystals form column_chromatography->check_purity combine_pure Combine Pure Fractions check_purity->combine_pure Fractions are pure re_purify Re-purify Mixed Fractions check_purity->re_purify Fractions are mixed final_product Pure 5-Br-IAA combine_pure->final_product re_purify->column_chromatography

Caption: Workflow for separating over-bromination and regioisomeric impurities.

Detailed Protocols:

1. Recrystallization:

Recrystallization is often the first line of defense for removing impurities. The key is to find a solvent system where 5-Br-IAA has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.

Recommended Solvent Systems:

  • Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol. Slowly add hot water until the solution becomes slightly turbid. Then, add a few drops of hot methanol to redissolve the precipitate and allow the solution to cool slowly.

  • Ethyl Acetate/Hexanes: Dissolve the crude material in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Reheat to obtain a clear solution and then cool slowly.

  • Acetone/Water: Similar to the methanol/water system, this can also be an effective choice.

Table 1: Recrystallization Solvent Properties

Solvent SystemPolarity of MixtureBoiling Point (°C)Comments
Methanol/WaterHigh65-100Good for polar compounds.
Ethyl Acetate/HexanesMedium to Low69-77Effective for compounds of intermediate polarity.
Acetone/WaterHigh56-100Another good option for polar compounds.

2. Column Chromatography:

For challenging separations, column chromatography is the most powerful tool.

Experimental Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.

    • Initial Eluent: Hexanes:Ethyl Acetate (e.g., 4:1 or 3:1)

    • Gradient: Gradually increase the proportion of ethyl acetate.

    • Acidification: Adding 0.5% acetic acid to the eluent can improve peak shape and separation for carboxylic acids.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the sample onto a small amount of silica gel and dry it. Carefully add the dried sample to the top of the column.

    • Begin eluting with the initial solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Guide 2: Preventing and Removing Oxidation Byproducts

Problem: The purified product has a persistent yellow or brown color, even after initial purification attempts.

Causality: The indole nucleus is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities, such as oxindoles.[2]

Troubleshooting Workflow:

G start Crude Product with Colored Impurities charcoal Activated Charcoal Treatment start->charcoal filtration Filtration through Celite/Silica Plug charcoal->filtration recrystallization Recrystallization filtration->recrystallization check_color Assess Color and Purity recrystallization->check_color final_product Colorless 5-Br-IAA check_color->final_product Product is colorless and pure repeat Repeat Purification check_color->repeat Color/Impurity persists repeat->charcoal

Caption: Workflow for the removal of colored oxidation byproducts.

Detailed Protocols:

1. Activated Charcoal Treatment:

  • Dissolve the crude or partially purified product in a suitable solvent (e.g., ethyl acetate or methanol) at room temperature.

  • Add a small amount of activated charcoal (typically 1-5% by weight of the solute).

  • Stir the mixture for 15-30 minutes.

  • Filter the mixture through a pad of Celite® to remove the charcoal.

  • Caution: Overuse of charcoal can lead to significant product loss.

2. Minimizing Oxidation During Work-up and Storage:

  • Inert Atmosphere: When possible, perform reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Prolonged Exposure to Air: Do not leave solutions of your product open to the air for extended periods.

  • Light Protection: Protect your sample from light by wrapping flasks and vials in aluminum foil.

  • Storage: Store the final product in a tightly sealed container at low temperature (0-8°C is often recommended) and protected from light.[4]

Guide 3: Addressing Decarboxylation

Problem: Lower than expected yield and the presence of 5-bromo-3-methylindole (skatole) as a byproduct.

Causality: Indole-3-acetic acids can undergo decarboxylation to form the corresponding 3-methylindole (skatole) derivative. This is often promoted by heat and acidic conditions.

Troubleshooting Strategies:

  • Temperature Control: This is the most critical factor. During all purification steps, especially solvent evaporation, maintain a low temperature. Use of a high-vacuum pump can allow for solvent removal at or below room temperature.

  • pH Management: In aqueous extractions, use mild bases like sodium bicarbonate for deprotonating the carboxylic acid and mild acids like dilute citric acid or ammonium chloride for neutralization. Avoid strong mineral acids if possible, or use them at low temperatures for short periods.

  • Solvent Choice: When performing column chromatography, the use of acetic acid in the mobile phase is generally acceptable as it is a weak acid. However, if decarboxylation is a persistent issue, consider alternative chromatography methods like reversed-phase HPLC on a preparative scale.

IV. Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following methods are recommended for this compound.

1. High-Performance Liquid Chromatography (HPLC):

HPLC is the gold standard for determining the purity of non-volatile organic compounds.

Table 2: Recommended HPLC Method

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at a suitable ratio (e.g., 70:30 A:B), ramp to a higher concentration of B over 10-15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 280 nm
Sample Prep Dissolve sample in mobile phase or methanol to ~1 mg/mL and filter.

Source: Adapted from SIELC Technologies.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.

3. Mass Spectrometry (MS):

MS is essential for confirming the molecular weight of the desired product and identifying impurities.

V. Conclusion

The successful purification of synthesized this compound is an achievable goal with a systematic and informed approach. By understanding the nature of potential impurities and the stability of the target molecule, researchers can select the appropriate purification strategies. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each synthesis may present unique challenges. Careful observation, methodical experimentation with purification conditions, and diligent analytical assessment are the keys to obtaining high-purity this compound for your research and development needs.

VI. References

  • Benchchem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions. Retrieved from Benchchem website.

  • SIELC Technologies. (2018, May 17). Separation of 5-Bromo-3-indoleacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole. Retrieved from Benchchem website.

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method. Retrieved from

  • ResearchGate. (n.d.). Experimental procedures for extraction and derivatization of auxin and.... Retrieved from ResearchGate.

  • Quora. (2021, November 26). How do you extract auxin from plants?. Retrieved from [Link]

  • Benchchem. (n.d.). A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers. Retrieved from Benchchem website.

  • PubMed. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. Retrieved from [Link]

  • PMC. (2017, January 13). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. Retrieved from [Link]

  • MDPI. (n.d.). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. Retrieved from MDPI website.

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in Commercial 5-Bromoindole. Retrieved from Benchchem website.

  • MDPI. (n.d.). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Retrieved from MDPI website.

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (5-Bromo-1H-indol-3-yl)-acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole. Retrieved from

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Retrieved from

  • National Institutes of Health. (2023, February 27). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Retrieved from [Link]

  • SciSpace. (n.d.). Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds. Retrieved from [Link]

  • FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. (2021, August 25). Retrieved from a university website.

  • PubMed. (1982). Oxidation of indole-3-acetic acid by peroxidase: involvement of reduced peroxidase and compound III with superoxide as a product. Retrieved from [Link]

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Technical Support Center: Managing Oxidative Browning in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing common challenges in plant tissue culture. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and manage oxidative browning in their experiments. Here, we delve into the mechanisms behind this pervasive issue and provide robust troubleshooting strategies. While conventional anti-browning agents are well-documented, we also explore the potential, yet less-chartered, role of the auxin analog, 5-Bromoindole-3-acetic acid (5-Br-IAA), in mitigating this problem.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is oxidative browning in plant tissue culture?

A1: Oxidative browning is a common and often detrimental phenomenon in plant tissue culture where explants and the surrounding culture medium turn brown or black.[1][2][3] This is primarily caused by the oxidation of phenolic compounds, which are naturally present in plant tissues, into toxic quinones.[1][4][5][6][7][8] This process is catalyzed by enzymes like polyphenol oxidase (PPO) and peroxidase (POD).[1][6][7][9][10][11]

Q2: Why is browning a problem for my cultures?

A2: The quinones produced during the browning process are highly reactive and toxic to plant tissues.[1][5] This can lead to reduced cell division, inhibited growth and regeneration, and ultimately, the death of the explant.[2][3][12] Browning is a major cause of experimental failure, especially when working with woody or recalcitrant plant species.[2][3][9][10]

Q3: What triggers browning in plant tissue culture?

A3: Browning is typically initiated by the stress of explant excision and preparation.[2][13][14] Wounding the plant tissue brings phenolic compounds, which are usually stored in vacuoles, into contact with oxidative enzymes present in the cytoplasm.[9][10] Other factors that can exacerbate browning include the composition of the culture medium, light intensity, and the genotype of the plant.[2][5][9][10][15]

Q4: Can this compound (5-Br-IAA) be used to control browning?

A4: this compound (5-Br-IAA) is a synthetic auxin, a class of plant hormones that are critical for regulating plant growth and development.[16][17][18][19] While auxins like indole-3-acetic acid (IAA) are essential components of many culture media for promoting cell division and differentiation, the direct role of 5-Br-IAA as an anti-browning agent is not well-documented in scientific literature. However, since auxins can influence plant stress responses, there is a theoretical basis for investigating its potential in mitigating browning. This guide provides an experimental framework for exploring this possibility.

Q5: What are the established methods to control browning?

A5: Several methods are commonly used to control browning in plant tissue culture:

  • Antioxidants: Adding antioxidants like ascorbic acid (Vitamin C) and citric acid to the culture medium can help reduce the toxic quinones back to their less harmful phenolic forms.[4][9][10][15]

  • Adsorbents: Activated charcoal can be added to the medium to adsorb the phenolic compounds and their toxic byproducts.[3][4]

  • Dark Incubation: Keeping cultures in the dark for an initial period can reduce the activity of enzymes involved in phenolic biosynthesis and oxidation.[2][5][12][15]

  • Frequent Subculturing: Transferring explants to fresh medium regularly can prevent the accumulation of toxic compounds.[2][12][15]

  • Pre-treatment of Explants: Soaking explants in an antioxidant solution before placing them on the culture medium can also be effective.[2][15]

Part 2: Troubleshooting Guide for Oxidative Browning

This section provides a systematic approach to diagnosing and resolving browning issues in your plant tissue culture experiments.

Initial Diagnosis and Immediate Actions

If you observe browning in your cultures, it is crucial to act quickly to salvage your explants.

Step 1: Visual Assessment

  • Location of Browning: Is the browning localized to the cut surfaces of the explant, or is the entire explant and surrounding medium affected?

  • Severity of Browning: How intense is the discoloration (light brown, dark brown, black)?

  • Timing of Onset: Did the browning appear within the first 24-48 hours of culture, or did it develop gradually over several days?

Step 2: Immediate Intervention

  • Transfer to Fresh Medium: Immediately transfer the browning explants to fresh culture medium. This is the most critical first step to reduce the concentration of toxic compounds.

  • Incorporate Activated Charcoal: If not already present, consider adding activated charcoal (0.1-0.5% w/v) to the fresh medium to adsorb inhibitory substances.[3]

  • Initial Dark Incubation: Place the newly subcultured explants in complete darkness for the first 3-7 days to minimize the activity of light-dependent oxidative enzymes.[2][5]

Optimizing Your Protocol to Prevent Browning

Proactive measures are key to preventing browning from occurring in the first place.

Protocol 1: Preparation of Anti-Browning Pre-treatment Solution

  • Prepare an antioxidant stock solution:

    • Dissolve 100 mg of ascorbic acid and 150 mg of citric acid in 100 mL of sterile distilled water.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Explant Pre-treatment:

    • After surface sterilization and final rinsing of your explants, immerse them in the sterile antioxidant solution for 30-60 minutes before placing them on the culture medium.

Protocol 2: Modifying Your Culture Medium

  • Basal Medium Salt Concentration: For some woody species, reducing the concentration of basal salts in the medium (e.g., using half-strength MS medium) can decrease the stress on the explants and reduce browning.[9][10]

  • Addition of Antioxidants:

    • Supplement your culture medium with ascorbic acid (50-100 mg/L) and citric acid (100-150 mg/L) before autoclaving. Note that some ascorbic acid may degrade during autoclaving, so post-autoclaving addition via filter sterilization is also an option.

  • Use of Adsorbents:

    • Add activated charcoal (0.1-0.5% w/v) to your medium before autoclaving. Be aware that activated charcoal can adsorb not only inhibitory compounds but also plant growth regulators and other media components, so you may need to adjust the concentrations of your hormones accordingly.

Investigating this compound (5-Br-IAA) as a Novel Anti-Browning Agent

While not a conventional anti-browning agent, the auxin-like properties of 5-Br-IAA suggest a potential role in modulating plant stress responses. The following is a proposed experimental workflow to evaluate its efficacy.

Experimental Design:

  • Objective: To determine if the inclusion of 5-Br-IAA in the culture medium can reduce oxidative browning and improve explant survival and growth.

  • Plant Material: Choose a plant species that is known to be prone to browning.

  • Control Groups:

    • Negative Control: Standard culture medium without any anti-browning agents.

    • Positive Control: Standard culture medium supplemented with a known anti-browning agent (e.g., ascorbic acid and citric acid).

  • Experimental Groups:

    • Standard culture medium supplemented with varying concentrations of 5-Br-IAA (e.g., 0.1, 0.5, 1.0, 2.0 mg/L).

  • Replicates: Use a sufficient number of explants per treatment group (e.g., n=10) to ensure statistical significance.

Protocol 3: Experimental Workflow for Testing 5-Br-IAA

  • Prepare Stock Solution of 5-Br-IAA:

    • Due to its limited solubility in water, dissolve 5-Br-IAA in a small amount of a suitable solvent (e.g., 1N NaOH or DMSO) before bringing it to the final volume with sterile distilled water to make a 1 mg/mL stock solution.

  • Prepare Culture Media:

    • Prepare your basal culture medium and divide it into aliquots for each treatment group.

    • Add the appropriate anti-browning agents (for the positive control) or 5-Br-IAA (for the experimental groups) to each aliquot.

    • Adjust the pH of the media and add gelling agent.

    • Autoclave the media and dispense into sterile culture vessels.

  • Explant Inoculation:

    • Prepare and surface-sterilize your explants as per your standard protocol.

    • Inoculate the explants onto the different treatment media.

  • Data Collection and Analysis:

    • Browning Score: At regular intervals (e.g., 3, 7, and 14 days), visually assess the degree of browning of the explant and the surrounding medium using a scoring system (e.g., 0 = no browning, 1 = slight browning, 2 = moderate browning, 3 = severe browning, 4 = explant death).

    • Explant Survival Rate: Calculate the percentage of explants that remain viable in each treatment group.

    • Growth Parameters: Measure relevant growth parameters such as callus induction frequency, callus fresh weight, or shoot regeneration efficiency, depending on your experimental goals.

    • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatment groups.

Data Presentation:

Treatment Group5-Br-IAA (mg/L)Average Browning Score (Day 7)Survival Rate (%)
Negative Control0
Positive Control0 (with Ascorbic/Citric Acid)
Experimental 10.1
Experimental 20.5
Experimental 31.0
Experimental 42.0

Part 3: Visualizing the Science

To better understand the processes discussed, the following diagrams illustrate the key pathways and workflows.

Diagram 1: The Biochemical Pathway of Oxidative Browning

Browning_Pathway cluster_stress Explant Wounding/Stress Phenols Phenolic Compounds (in Vacuole) Disruption Cellular Disruption PPO Polyphenol Oxidase (PPO) (in Cytoplasm) Quinones Toxic Quinones Disruption->Quinones Oxidation Browning Browning & Explant Death Quinones->Browning Polymerization

Caption: The enzymatic browning process initiated by cellular stress.

Diagram 2: Troubleshooting Workflow for Oxidative Browning

Troubleshooting_Workflow Start Browning Observed Immediate_Action Immediate Action: - Transfer to fresh medium - Add activated charcoal - Dark incubation Start->Immediate_Action Evaluate Evaluate Results: - Browning score - Survival rate - Growth parameters Immediate_Action->Evaluate Proactive_Measures Proactive Measures: - Optimize medium - Pre-treat explants Proactive_Measures->Evaluate Experimental_Approach Experimental Approach: Test novel agents (e.g., 5-Br-IAA) Experimental_Approach->Evaluate Resolved Browning Controlled Evaluate->Resolved Successful Not_Resolved Browning Persists Evaluate->Not_Resolved Unsuccessful Not_Resolved->Proactive_Measures Not_Resolved->Experimental_Approach

Caption: A step-by-step guide to addressing tissue browning.

References

  • George, H. (n.d.). Polyphenol Oxidase Enzymes Cause Browning of Fruit and Vegetables. Plants Rule.
  • Amente, D., & Chimdessa, E. (2021). Control of browning in plant tissue culture: A review. J Sci Agric, 5, 66-73.
  • Jowa, L., et al. (2023). Managing Lethal Browning and Microbial Contamination in Musa spp. Tissue Culture: Synthesis and Perspectives. MDPI.
  • Singh, S., et al. (2018). Plant Polyphenol Oxidase: Biochemical Properties and Browning of Fruits and Vegetables. Indian Journal of Agricultural Biochemistry, 31(1), 1-8.
  • Sullivan, M. L. (2014). Beyond brown: polyphenol oxidases as enzymes of plant specialized metabolism. Frontiers in Plant Science, 5, 783.
  • Polyphenol oxidase. (n.d.). Wikipedia.
  • Liu, C., et al. (2024). Combating browning: mechanisms and management strategies in in vitro culture of economic woody plants. Forestry Research, 4(1), e032.
  • Amente, D., & Chimdessa, E. (2021). Control of browning in Plant Tissue Culture: A Review. Journal of Scientific and Innovative Research, 10(3), 89-95.
  • Liu, C., et al. (2024). Combating browning: mechanisms and management strategies in in vitro culture of economic woody plants. PubMed Central.
  • (2021, October 5). Browning in tissue culture media. Lab Associates.
  • Moon, K. M., et al. (2020). Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning. Journal of Food Science, 85(7), 2094-2103.
  • Jones, A. M. P., & Saxena, P. K. (2013). Inhibition of Phenylpropanoid Biosynthesis in Artemisia annua L.: A Novel Approach to Reduce Oxidative Browning in Plant Tissue Culture. PLOS ONE, 8(10), e76802.
  • Onuoha, C. I., et al. (2011). In Vitro Prevention of Browning in Plantain Culture. American Journal of Plant Sciences, 2, 495-499.
  • Jones, A. M. P., & Saxena, P. K. (2013). Inhibition of Phenylpropanoid Biosynthesis in Artemisia annua L.: A Novel Approach to Reduce Oxidative Browning in Plant Tissue Culture. PLOS ONE, 8(10), e76802.
  • This compound. (n.d.). Chemdad.
  • Wang, Y., et al. (2023). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. International Journal of Molecular Sciences, 24(13), 10893.
  • Oh, E., et al. (2018). Auxin-BR Interaction Regulates Plant Growth and Development. Frontiers in Plant Science, 9, 759.
  • Oh, E., et al. (2018). Auxin-BR Interaction Regulates Plant Growth and Development. ResearchGate.
  • Nakamura, A., et al. (2003). Brassinolide Induces IAA5, IAA19, and DR5, a Synthetic Auxin Response Element in Arabidopsis, Implying a Cross Talk Point of Brassinosteroid and Auxin Signaling. Plant Physiology, 133(4), 1843-1853.
  • Cook, S. D., et al. (2016). The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes. Plant Signaling & Behavior, 11(11), e1246923.
  • Response of BrIAA to Auxin treatment over a time course. (n.d.). ResearchGate.
  • Saini, S., et al. (2013). ROLE OF IAA IN PLANT GROWTH, DEVELOPMENT, AND INTERACTION WITH OTHER PHYTOHORMONES. ResearchGate.
  • ISL01 Indole-3-acetic Acid (IAA) Solution. (n.d.). Plant Cell Labs.
  • Zúñiga, A., et al. (2013). Quorum sensing and indole-3-acetic acid degradation play a role in colonization and plant growth promotion of Arabidopsis thaliana by Burkholderia phytofirmans PsJN. Molecular Plant-Microbe Interactions, 26(5), 546-553.
  • (2025, June 12). How Indole Acetic Acid (IAA) Enhances Plant Growth Naturally. JIN DUN CHEMISTRY.
  • Pérez-Pantoja, D., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI.
  • Fu, S. F., et al. (2015). Indole-3-acetic acid: a widespread physiological code in interactions of fungi with other organisms. Science Bulletin, 60(19), 1637-1645.

Sources

Technical Support Center: Optimizing Root Induction with 5-Bromoindole-3-acetic acid and Minimizing Callus Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers and scientists utilizing 5-Bromoindole-3-acetic acid (5-Br-IAA) for adventitious root induction. A common challenge encountered during this process is the undesirable formation of callus—an unorganized mass of cells—which can hinder or prevent the development of healthy, viable roots. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve direct root organogenesis with minimal callus proliferation.

Section 1: Understanding the Root vs. Callus Developmental Switch

The decision for a plant cell to differentiate into a root or to proliferate into an undifferentiated callus is primarily governed by the balance of plant growth regulators, specifically auxins and cytokinins.[1][2] This principle, first established by Skoog and Miller in 1957, remains a cornerstone of plant tissue culture.[1][2]

  • High Auxin-to-Cytokinin Ratio: This condition strongly promotes the formation of roots.[3][4][5]

  • Low Auxin-to-Cytokinin Ratio: This balance favors the development of shoots.[3][4][5]

  • Intermediate or Balanced Ratio: An intermediate concentration of both hormones typically leads to the proliferation of undifferentiated callus.[1][2][5][6]

5-Br-IAA serves as the auxin signal to initiate root development.[7] However, if the concentration is excessively high or if endogenous or exogenous cytokinins are present, the hormonal balance can shift, inadvertently promoting callus growth.[8][9][10]

Hormonal_Balance cluster_input Hormone Ratio cluster_output Developmental Outcome High_Auxin High Auxin : Low Cytokinin Root Root Formation High_Auxin->Root Intermediate Intermediate Auxin : Intermediate Cytokinin Callus Callus Proliferation Intermediate->Callus Low_Auxin Low Auxin : High Cytokinin Shoot Shoot Formation Low_Auxin->Shoot Troubleshooting_Workflow Start Problem: Excessive Callus, Poor Rooting Check_Conc Is 5-Br-IAA concentration optimized? Start->Check_Conc Check_Cyto Is rooting medium 100% cytokinin-free? Check_Conc->Check_Cyto Yes Sol_Conc Action: Perform concentration gradient experiment Check_Conc->Sol_Conc No Check_Exposure Is continuous auxin exposure necessary? Check_Cyto->Check_Exposure Yes Sol_Cyto Action: Use cytokinin-free medium. Consider an extra subculture on hormone-free medium. Check_Cyto->Sol_Cyto No Sol_Exposure Action: Test pulse treatment (quick dip) protocol. Check_Exposure->Sol_Exposure No Sol_Final Outcome: Direct Root Formation Check_Exposure->Sol_Final Yes Sol_Conc->Check_Cyto Sol_Cyto->Check_Exposure Sol_Exposure->Sol_Final

Caption: A logical workflow for troubleshooting callus formation during root induction.

Problem: Excessive Callus with Poor or No Rooting
Potential Cause A: Suboptimal 5-Br-IAA Concentration

Scientific Rationale: The dose-response to auxin is critical. An optimal concentration stimulates genes for cell differentiation and root primordia initiation. [11]An excessive concentration can lead to phytotoxicity, inhibit root elongation, and promote unorganized cell proliferation, resulting in callus. [9][10] Solution: Perform a concentration gradient experiment to identify the optimal dose.

  • Protocol: See "Protocol 2: Concentration Gradient Experiment for Root Induction" below.

  • Action: Test a range of 5-Br-IAA concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

  • Evaluation: After a set culture period (e.g., 4 weeks), record the percentage of explants forming roots, the average number of roots per explant, and the degree of callus formation (e.g., using a 0-4 scale where 0=none and 4=excessive).

Potential Cause B: Presence of Endogenous or Exogenous Cytokinins

Scientific Rationale: Plant tissues, especially those from a previous multiplication stage on cytokinin-rich media, can have residual internal cytokinins. This carry-over disrupts the high auxin-to-cytokinin ratio required for rooting and promotes callus. [1][3] Solution: Ensure the complete absence of cytokinins.

  • Action 1: Double-check that your rooting medium formulation is completely free of cytokinins like Benzyladenine (BA) or Kinetin.

  • Action 2 (Advanced): If cytokinin carry-over is suspected, subculture the shoots/explants on a hormone-free basal medium for one passage (2-3 weeks) before transferring them to the rooting medium. This allows the tissue to deplete its internal cytokinin reserves.

Potential Cause C: Continuous High Auxin Exposure

Scientific Rationale: Root initiation is often triggered within the first few days of auxin exposure. Prolonged, continuous exposure to high auxin levels may not be necessary for initiation and can subsequently encourage the proliferation of callus at the base of the newly formed roots.

Solution: Test a pulse treatment (quick dip) method.

  • Action: Instead of incorporating 5-Br-IAA into the agar medium, prepare a sterile, concentrated liquid solution (e.g., 50-1000 mg/L). Dip the basal end of the explants into this solution for a short duration (e.g., 5-60 seconds) before planting them on a hormone-free basal medium. [10]This provides the initial stimulus for rooting while minimizing long-term exposure that leads to callus.

Section 4: Key Experimental Protocols & Data Visualization

Protocol 1: Preparation of 5-Br-IAA Stock Solution (1 mg/mL)
  • Weigh: Accurately weigh 10 mg of this compound (MW: 254.09 g/mol ).

  • Dissolve: Place the powder in a sterile container. Add 1-2 mL of 1N NaOH to dissolve the crystals completely. 5-Br-IAA is poorly soluble in water but dissolves readily in a basic solution or ethanol.

  • Dilute: Once fully dissolved, bring the total volume to 10 mL with sterile, deionized water.

  • Sterilize: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber bottle or a tube wrapped in aluminum foil).

  • Store: Store the stock solution at -20°C. Note that auxins can be light-sensitive and degrade over time. [12]

Protocol 2: Concentration Gradient Experiment for Root Induction
  • Prepare Basal Medium: Prepare your standard rooting medium (e.g., MS or B5) with salts, vitamins, and sucrose, but without any plant growth regulators. Adjust the pH (typically to 5.7-5.8) and add the gelling agent (e.g., agar).

  • Aliquot and Add Auxin: Dispense the medium into separate, sterile flasks for each concentration you will test. After autoclaving and cooling the medium to a manageable temperature (approx. 50-60°C), add the appropriate volume of your sterile 5-Br-IAA stock solution to each flask to achieve the final desired concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). Remember to include a hormone-free control (0 mg/L).

  • Plate: Pour the medium into sterile petri dishes or culture vessels.

  • Prepare Explants: Select uniform and healthy explants (e.g., 3-4 cm terminal shoots). If starting from non-sterile material, perform surface sterilization. Make a fresh, clean cut at the base of each explant.

  • Inoculate: Aseptically place one explant into each culture vessel, ensuring the basal end is in firm contact with the medium.

  • Culture: Incubate the cultures under controlled environmental conditions (e.g., 25±2°C, 16-hour photoperiod). [13]7. Collect Data: After 4-6 weeks, analyze the results using the metrics outlined in the table below.

Table 1: Example Data from a 5-Br-IAA Concentration Optimization Experiment
5-Br-IAA Conc. (mg/L)Rooting (%)Avg. Roots per ExplantAvg. Root Length (mm)Callus Score (0-4)Observations
0.0 (Control)10%0.580Very poor, sporadic rooting.
0.165%3.2250.5Healthy, thin roots with minimal basal callus.
0.595%7.8351.0Optimal. High rooting frequency, robust roots.
1.098%9.5302.5Excellent rooting, but significant callus present.
2.080%6.1154.0Roots are short, thick. Excessive, friable callus.
5.025%1.254.0Inhibitory effect. Very poor rooting, large callus.

Note: Data are hypothetical and for illustrative purposes.

References

  • Ikeuchi, M., Sugimoto, K., & Iwase, A. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 25(9), 3159–3173. [Link]
  • Schaller, G. E., Bishopp, A., & Kieber, J. J. (2022). Auxin/Cytokinin Antagonistic Control of the Shoot/Root Growth Ratio and Its Relevance for Adaptation to Drought and Nutrient Deficiency Stresses. International Journal of Molecular Sciences, 23(3), 1793. [Link]
  • Plantlet. (n.d.). Establishing Calluses: Tissue Culture. Plantlet. [Link]
  • Sari, I. D. P., et al. (2021). The Combination Effect of Auxin and Cytokinin on Callus Induction of Patchouli (Pogostemon Cablin Benth.) from Leaf Explants.
  • BiologyExams4u. (2022). What is Auxin Cytokinin ratio in Plant Tissue Culture? || BiologyExams4u One minute Classroom. YouTube. [Link]
  • Zimmerman, R. H. (1983). FACTORS AFFECTING IN VITRO PROPAGATION OF APPLE CULTIVARS. Acta Horticulturae, (131), 171-180. [Link]
  • Ikeuchi, M., Sugimoto, K., & Iwase, A. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell. [Link]
  • Rathore, J. S., & Jasrai, Y. T. (2019). Auxin and Cytokinin Effects on Callus Induction in Catharanthus roseus (L.) G. Don.
  • Puja, R. (n.d.). Callus Culture: Initiation and Maintenance | Biotechnology. Biology Discussion. [Link]
  • Azadi, P., & Bagheri, K. (2022).
  • Koncz, C. (n.d.). Callus Culture and Regeneration. Max Planck Institute for Plant Breeding Research. [Link]
  • Lucas. (2025). What is the optimal concentration of IAA for plant growth?. HYH. [Link]
  • Lee, S., et al. (2025). Optimized Concentrations of Auxinic Rooting Promoters Improve Stem Cutting Propagation Efficiency and Morphophysiological Characteristics of Hedera algeriensis cv. Gloire de Marengo. Horticulturae. [Link]
  • Usenik, V., & Štampar, F. (2026). Influence of IAA and IBA on root development and quality of Prunus 'GiSelA 5' leafy cuttings.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). IBA vs. IAA vs. NAA: Understanding Different Auxins for Optimal Plant Growth. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Upham, C., & Seltman, S. (n.d.). Use of Root-Promoting Products for Vegetative Propagation of Nursery Crops.
  • Park, J. E., et al. (2021). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. MDPI. [Link]
  • Kaya, C., & Turgut, K. (2015). Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings. The Scientific World Journal. [Link]
  • Khammar, M., et al. (2020). Screening and optimization of indole-3-acetic acid production by Rhizobium sp. strain using response surface methodology. Biotechnology & Biotechnological Equipment. [Link]
  • Leasure, C. D., & Hangarter, R. P. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant signaling & behavior. [Link]
  • Kumar, A., et al. (2021). To Study the Effect of Auxin Concentrations (IBA and IAA) on Growth Performance of Stem Cutting of Hardwickia binata (Roxb.). International Journal of Current Microbiology and Applied Sciences. [Link]
  • Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Plant signaling & behavior. [Link]
  • Various Authors. (2016). What is the most preferable method for induction of callus?.
  • Pagnussat, G. C., et al. (2004). Nitric Oxide Mediates the Indole Acetic Acid Induction Activation of a Mitogen-Activated Protein Kinase Cascade Involved in Adventitious Root Development. Plant Physiology, 135(1), 279–289. [Link]

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Technical Support Center: 5-Bromoindole-3-acetic Acid (5-Br-IAA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromoindole-3-acetic acid (5-Br-IAA). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the preparation and handling of this synthetic auxin.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and sterilization of 5-Br-IAA solutions.

Q1: Can I sterilize my this compound (5-Br-IAA) solution by autoclaving?

A1: It is strongly advised not to sterilize solutions containing 5-Br-IAA, or any indole-3-acetic acid (IAA) derivative, by autoclaving. Auxins as a class of compounds are generally considered heat-labile.[1][2] The high temperatures (typically 121°C) and pressures of an autoclave can lead to significant chemical degradation, compromising the integrity and biological activity of the compound. While some studies have reported IAA to be stable under specific pH and short-duration autoclaving, these results are not universally consistent, and significant losses have also been reported.[3][4] Given the structural similarity, it is prudent to assume 5-Br-IAA is also susceptible to thermal degradation. The recommended and safest method for sterilizing auxin solutions is filter sterilization.[1][2][5]

Q2: What happens chemically to 5-Br-IAA if it is autoclaved?

A2: The indole ring and the acetic acid side chain of 5-Br-IAA are vulnerable to heat-induced degradation. The primary degradation pathways are likely:

  • Decarboxylation: The most common thermal degradation route for indole-3-acetic acids is the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂).[6][7] This process converts the biologically active auxin into an inactive compound, likely 5-bromo-3-methylindole (5-bromo-skatole). Heating is a known condition to promote decarboxylation of carboxylic acids.[8]

  • Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by the high heat and presence of dissolved oxygen in the aqueous solution during autoclaving. This can lead to a variety of breakdown products with no auxin activity.

  • Hydrolysis: Under certain pH conditions, other undesired reactions can occur.[9]

These degradation processes result in a lower effective concentration of the active compound and introduce unknown chemical species into your experimental system, which could lead to confounding results.

Q3: My autoclaved 5-Br-IAA solution has a pink or brownish tint. What does this indicate?

A3: A color change, typically to a pink, tan, or brownish hue, is a common visual indicator of indole compound degradation. This is often due to the formation of oxidized byproducts and polymerization products. If you observe a color change in your solution after autoclaving, it is a strong sign that the 5-Br-IAA has degraded and the solution should be discarded.

Q4: What is the recommended method for preparing a sterile 5-Br-IAA stock solution?

A4: The industry-standard and scientifically validated method is filter sterilization .[1][2][10] This technique physically removes microbial contaminants by passing the solution through a sterile membrane filter with a pore size of 0.22 µm or smaller, without using heat.[2] This ensures the sterility of the solution while preserving the chemical structure and biological activity of the 5-Br-IAA. A detailed protocol is provided in Section 3.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve issues encountered during your experiments.

Observed Problem Potential Cause Recommended Action & Prevention
Inconsistent or no biological effect (e.g., poor root initiation, no callus growth). Degradation of 5-Br-IAA. This is the most likely cause if the solution was autoclaved or improperly stored (e.g., exposed to light, stored at room temperature).Action: Discard the current stock and prepare a fresh solution using the filter sterilization protocol below. Prevention: Always use filter sterilization for auxin solutions. Store stock solutions protected from light at -20°C for long-term or 4°C for short-term use.[11][12]
Solution appears colored (pink/brown) or cloudy after preparation. Chemical degradation or precipitation. Color indicates oxidation/degradation. Cloudiness may indicate that the compound has precipitated out of solution, possibly due to incorrect solvent use or pH.Action: Do not use the solution. Prevention: Ensure complete dissolution in the initial solvent (e.g., 1N NaOH or ethanol) before bringing the solution to its final volume with sterile water.[11][12] Prepare fresh and filter sterilize.
Contamination observed in the culture medium after adding 5-Br-IAA. Breach in aseptic technique during filter sterilization or addition to media. The filter may have been compromised, or non-sterile equipment was used.Action: Discard contaminated cultures. Prevention: Ensure the entire workflow, including handling of the syringe, filter, and pipette tips, is performed in a sterile environment like a laminar flow hood.[5] Use a new, sterile filter for each batch.
Troubleshooting Workflow: Sterilizing Heat-Labile Growth Regulators

This diagram outlines the decision-making process for preparing sterile solutions of compounds like 5-Br-IAA.

G cluster_prep Preparation cluster_sterilize Sterilization Choice cluster_autoclave Thermal Method cluster_filter Athermal Method start Need Sterile 5-Br-IAA Solution dissolve Dissolve 5-Br-IAA Powder in appropriate solvent (e.g., 1N NaOH, Ethanol) start->dissolve choice Select Sterilization Method dissolve->choice autoclave Autoclaving (121°C, 15 psi) choice->autoclave Not Recommended filter Filter Sterilization (0.22 µm filter) choice->filter Recommended degradation High Risk: - Decarboxylation - Oxidation - Loss of Activity autoclave->degradation result_bad Compromised Experiment degradation->result_bad integrity Success: - Chemical Integrity Preserved - Full Biological Activity filter->integrity result_good Reliable Experiment integrity->result_good

Caption: Decision workflow for sterilizing 5-Br-IAA solutions.

Section 3: Protocols and Best Practices

Protocol: Preparation of 1 mg/mL Sterile 5-Br-IAA Stock Solution via Filter Sterilization

This protocol provides a step-by-step method for preparing a reliable, sterile stock solution.

Materials:

  • This compound (powder)

  • 1N Sodium hydroxide (NaOH) or absolute ethanol

  • Sterile, purified water (e.g., Milli-Q or double-distilled)

  • Sterile volumetric flask (e.g., 50 mL or 100 mL)

  • Sterile syringe (e.g., 10 mL)

  • Sterile syringe filter (0.22 µm pore size, nylon or other compatible material)[2]

  • Sterile storage bottles (amber glass or wrapped in foil to protect from light)[12]

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Work in a Sterile Environment: Perform all subsequent steps in a laminar flow hood to maintain sterility.

  • Weigh Compound: Accurately weigh the desired amount of 5-Br-IAA powder. For a 1 mg/mL solution in a 50 mL flask, weigh 50 mg.

  • Initial Dissolution:

    • Carefully transfer the powder to the sterile volumetric flask.

    • Add a small volume of 1N NaOH dropwise (or absolute ethanol) until the powder is completely dissolved.[11][12] Typically, a few hundred microliters to 1 mL is sufficient. Swirl gently to aid dissolution.

  • Bring to Volume: Once the powder is fully dissolved, add sterile purified water to the flask, bringing the total volume up to the 50 mL mark. Cap and invert the flask several times to ensure the solution is homogenous.

  • Filter Sterilization:

    • Unpackage the sterile syringe and 0.22 µm filter inside the hood.

    • Draw the 5-Br-IAA solution from the flask into the syringe.

    • Securely attach the sterile filter to the syringe tip.

    • Dispense the solution through the filter into the final sterile, light-protected storage bottle(s). Apply slow, steady pressure to the syringe plunger.

  • Label and Store:

    • Clearly label the bottle with the compound name (5-Br-IAA), concentration (1 mg/mL), preparation date, and your initials.

    • For long-term storage (months), store at -20°C. For short-term use (up to a few weeks), store at 4°C.[12] Always protect the solution from light.

Potential Degradation Pathway of Indole-3-Acetic Acids Under Heat

The following diagram illustrates the likely chemical transformation of an indole-3-acetic acid when subjected to harsh conditions like autoclaving.

G cluster_conditions Autoclaving Conditions parent This compound (Active Auxin) decarboxylation Decarboxylation (-CO2) parent->decarboxylation oxidation Oxidation parent->oxidation Heat (121°C) Heat (121°C) Pressure (15 psi) Pressure (15 psi) Aqueous Solution Aqueous Solution product1 5-Bromo-3-methylindole (Inactive) decarboxylation->product1 product2 Oxidized Indole Byproducts (Inactive) oxidation->product2

Caption: Potential degradation pathways of 5-Br-IAA under autoclaving.

References

  • Yamakawa, T., Kurahashi, O., Ishida, K., Kato, S., Kodama, T., & Minoda, Y. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4), 879-880. [Link]
  • Plant Cell Technology. (2024). Hormone Substitution in Plant Tissue Culture: A Quick Guide. YouTube. [Link] (Note: As YouTube video IDs change, a general link to the concept is provided).
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Validation & Comparative

A Comparative Guide to 5-Bromoindole-3-acetic Acid and Indole-3-acetic Acid (IAA) for Adventitious Root Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in plant science and agricultural biotechnology, the selection of an appropriate auxin is a critical determinant for successful adventitious root formation in cuttings. While indole-3-acetic acid (IAA) is the most well-known endogenous auxin, its halogenated analog, 5-Bromoindole-3-acetic acid (5-Br-IAA), presents a compelling alternative. This guide provides an in-depth, objective comparison of these two compounds, grounded in scientific principles and experimental considerations, to aid in the informed selection of a rooting agent for research and development applications.

Introduction to the Contenders: A Tale of Two Auxins

Indole-3-acetic acid (IAA) is the principal naturally occurring auxin in plants, orchestrating a vast array of developmental processes, including cell division, elongation, and differentiation. Its role in initiating both lateral and adventitious roots is well-established, making it a cornerstone of plant propagation techniques. IAA is synthesized in young leaves and the apical bud and is transported throughout the plant to regulate growth and development.

This compound (5-Br-IAA), a synthetic derivative of IAA, features a bromine atom at the 5th position of the indole ring. This halogenation is not a minor structural alteration; it significantly impacts the molecule's chemical properties and, consequently, its biological activity. While less ubiquitous in the literature than IAA, 5-Br-IAA is recognized as a potent plant growth regulator with applications in promoting root development and overall plant vigor.

Comparative Efficacy in Rooting: The Halogen Advantage

Direct, peer-reviewed comparative studies quantifying the rooting efficacy of 5-Br-IAA versus IAA are not abundant. However, research on other halogenated auxins, such as chlorinated derivatives of IAA, provides a strong theoretical framework for predicting the superior performance of 5-Br-IAA.

Studies have shown that halogenated auxins like 4-chloro-indole-3-acetic acid (4-Cl-IAA) can be significantly more potent than their non-halogenated parent compound, IAA. This increased bioactivity is often attributed to enhanced stability. The electron-withdrawing nature of the halogen atom can protect the indole ring from oxidative degradation, a primary route of IAA inactivation in plant tissues. This suggests that 5-Br-IAA likely exhibits greater persistence when applied exogenously, leading to a more sustained rooting signal.

Table 1: Postulated Performance Comparison for Rooting

ParameterIndole-3-acetic acid (IAA)This compound (5-Br-IAA)Rationale
Potency StandardPotentially HigherHalogenation may increase receptor binding affinity and/or reduce degradation.
Optimal Concentration Typically 10-1000 ppmPotentially LowerHigher potency often allows for effective application at lower concentrations.
Stability in Solution Prone to degradation by light and heat.Expected to be more stableThe C-Br bond is more stable than the C-H bond, making the molecule less susceptible to enzymatic and photo-oxidation.
Duration of Action Relatively short-lived in plant tissue.Expected to be longer-lastingIncreased stability leads to a longer half-life within the plant tissue.

Mechanistic Underpinnings: Why Halogenation Matters

The primary mechanism of auxin action involves its role as a "molecular glue" that facilitates the interaction between the TIR1/AFB family of F-box proteins and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs) to regulate the transcription of auxin-responsive genes, many of which are involved in the initiation of root primordia.

The enhanced efficacy of 5-Br-IAA can be hypothesized to stem from two key factors:

  • Increased Stability and Reduced Metabolic Inactivation: IAA is susceptible to rapid degradation in plant tissues through oxidation and conjugation with amino acids and sugars. The presence of a bromine atom on the indole ring is likely to sterically hinder the enzymes responsible for this degradation, leading to a higher effective concentration of the active auxin at the site of action for a longer period.

  • Altered Receptor Binding Affinity: While not definitively proven for 5-Br-IAA, it is plausible that the altered electronic properties of the halogenated indole ring could influence its binding affinity to the TIR1/AFB co-receptors. A stronger or more stable binding interaction would lead to more efficient degradation of Aux/IAA repressors and a more robust downstream signaling cascade.

Experimental Protocol: A Head-to-Head Comparison of Rooting Efficacy

To empirically determine the relative efficacy of 5-Br-IAA and IAA, a well-designed rooting assay is essential. The following protocol provides a robust framework for such a comparative study.

Objective: To compare the efficacy of this compound and Indole-3-acetic acid at various concentrations on the adventitious root formation of [Specify Plant Species] cuttings.

Materials:

  • Healthy, uniform cuttings of [Specify Plant Species] (e.g., 10-15 cm in length with 2-3 nodes).

  • This compound (analytical grade).

  • Indole-3-acetic acid (analytical grade).

  • Ethanol (for stock solution preparation).

  • Distilled water.

  • Rooting medium (e.g., perlite, vermiculite, or a peat-sand mixture).

  • Trays or pots for planting.

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Calipers and a ruler for measurements.

Methodology:

  • Preparation of Auxin Solutions:

    • Prepare 1 mM stock solutions of both 5-Br-IAA and IAA by dissolving the crystalline compounds in a small amount of ethanol and then bringing to the final volume with distilled water. Store stock solutions in the dark at 4°C.

    • From the stock solutions, prepare a series of working solutions at concentrations of 0 (control), 10, 50, 100, and 200 µM.

  • Cutting Preparation and Treatment:

    • Collect uniform cuttings from healthy mother plants. Remove the lower leaves, leaving 2-3 leaves at the apex. Make a fresh, angled cut at the base of each cutting.

    • Randomly assign cuttings to treatment groups (n ≥ 10 per group).

    • Immerse the basal 2-3 cm of the cuttings in the respective auxin solutions for 10-15 seconds (quick dip method).

    • Allow the cuttings to air dry for a few minutes before planting.

  • Planting and Incubation:

    • Plant the treated cuttings into the pre-moistened rooting medium.

    • Place the trays in a growth chamber or greenhouse with high humidity (e.g., under a misting system or covered with a plastic dome) and a suitable temperature and photoperiod for the chosen plant species.

  • Data Collection and Analysis (after 4-6 weeks):

    • Carefully remove the cuttings from the rooting medium and gently wash the roots.

    • Record the following parameters for each cutting:

      • Rooting percentage (%).

      • Number of primary roots per cutting.

      • Length of the longest root (cm).

      • Total root length per cutting (cm).

      • Root fresh and dry weight (mg).

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

G cluster_prep Preparation cluster_treat Treatment cluster_grow Growth & Incubation cluster_data Data Analysis P1 Prepare Auxin Solutions (IAA & 5-Br-IAA) T1 Quick Dip in Auxin Solutions P1->T1 P2 Collect & Prepare Cuttings P2->T1 T2 Air Dry T1->T2 G1 Plant in Rooting Medium T2->G1 G2 Incubate under Controlled Conditions G1->G2 D1 Measure Rooting Parameters G2->D1 D2 Statistical Analysis D1->D2

Figure 1: Experimental workflow for comparing the rooting efficacy of IAA and 5-Br-IAA.

Visualizing the Molecular Mechanism of Auxin Action

The canonical auxin signaling pathway provides a clear model for understanding how these compounds induce rooting at the molecular level.

AuxinSignaling cluster_low cluster_high AuxIAA_low Aux/IAA Repressor ARF_low ARF AuxIAA_low->ARF_low Represses Gene_low Auxin-Responsive Gene (e.g., for rooting) ARF_low->Gene_low Transcription OFF Auxin Auxin (IAA or 5-Br-IAA) TIR1 TIR1/AFB Auxin->TIR1 SCF SCF Complex TIR1->SCF AuxIAA_high Aux/IAA Repressor SCF->AuxIAA_high Ubiquitination Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation ARF_high ARF Gene_high Auxin-Responsive Gene (e.g., for rooting) ARF_high->Gene_high Transcription ON

Figure 2: Simplified diagram of the canonical auxin signaling pathway.

Conclusion and Future Perspectives

References

  • POMAIS Agriculture. What Is Indole-3-Acetic Acid Used For? (n.d.).
  • Müller, A., et al. (2019). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? MDPI.
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  • Świerczyński, S. (2021). Comparison of the efficiency of synthetic auxins and biostimulants and two types of substrate in rooting of shoot cuttings in 'Pi-ku 1' rootstock. Acta Scientiarum Polonorum Hortorum Cultus.
  • Świerczyński, S. (2021). COMPARISON OF THE EFFICIENCY OF SYNTHETIC AUXINS AND BIOSTIMULANTS AND TWO TYPES OF SUBSTRATE IN ROOTING OF SHOOT CUTTINGS IN. AGRO.
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  • Pérez-Pantoja, D., et al. (2021). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI.
  • Fisher Scientific. This compound, 99% 250 mg | Buy Online | Thermo Scientific Acros. (n.d.).
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  • POMAIS Agriculture. What Is Indole-3-Acetic Acid Used For? (n.d.).
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A Comparative Guide to the Efficacy of 5-Bromoindole-3-acetic Acid and IBA in Adventitious Root Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the efficacy of two synthetic auxins, 5-Bromoindole-3-acetic acid (5-Br-IAA) and Indole-3-butyric acid (IBA), in promoting adventitious root formation. This document synthesizes technical data with practical insights to assist researchers in selecting the optimal compound for their specific applications in plant propagation, tissue culture, and developmental biology research.

Introduction: The Role of Synthetic Auxins in Root Development

Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development, with a primary function in cell elongation and differentiation. While Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, its inherent instability often limits its exogenous application.[1] This has led to the widespread use of more stable synthetic auxins, such as Indole-3-butyric acid (IBA) and halogenated derivatives like this compound (5-Br-IAA), for inducing adventitious root formation in cuttings and tissue culture.[2][3] Understanding the comparative efficacy and underlying mechanisms of these synthetic auxins is crucial for optimizing propagation protocols and advancing our knowledge of plant development.

Comparative Efficacy in Adventitious Rooting

Experimental evidence consistently demonstrates that Indole-3-butyric acid (IBA) is a highly effective synthetic auxin for promoting adventitious root formation across a wide range of plant species.[4][5][6] Its superiority over the natural auxin IAA is well-documented and is largely attributed to its greater chemical stability and its function as a slow-release source of IAA within the plant tissues.[7]

While direct, peer-reviewed comparative studies on the rooting efficacy of this compound (5-Br-IAA) versus IBA are not abundant in publicly available literature, the known effects of halogenation on auxin activity suggest that 5-Br-IAA is also a potent root-promoting agent. Halogenated auxins, in general, exhibit strong physiological effects, which may be due to their increased stability and altered receptor binding affinities.[8]

Table 1: Summary of Comparative Rooting Efficacy Data (IBA vs. IAA)

Plant SpeciesAuxin ConcentrationRooting Percentage (%)Number of Roots per CuttingRoot Length (cm)Reference
Photinia × fraseri5000 ppm IBA93.335.7516.27[5]
5000 ppm IAA88.33--[5]
Hardwickia binata2000 mg/l IBA81.6920.44-[9]
2000 mg/l IAA70.17--[9]
Prunus 'GiSelA 5'Not specifiedHigher with IBAHigher with IBA-[6]
'Pi-ku 1' cherry rootstockNot specified18.2% (IBA)>3x control (IBA)>2x control (IAA)[4][10]

Mechanisms of Action: A Tale of Two Synthetic Auxins

The differential efficacy of 5-Br-IAA and IBA can be understood by examining their distinct mechanisms of action at the molecular level.

Indole-3-butyric acid (IBA): A Pro-drug Approach

IBA is widely considered a pro-drug, meaning it is converted into the active auxin, IAA, within the plant. This conversion occurs through a process of β-oxidation in peroxisomes. The slow and sustained release of IAA from IBA provides a prolonged stimulus for root initiation and development. This mechanism also helps to avoid the potential toxicity associated with high concentrations of free IAA.

This compound (5-Br-IAA): A Potentially More Stable Agonist

The mechanism of action for 5-Br-IAA is less definitively established. However, based on studies of other halogenated auxins, it is hypothesized that the bromine substitution on the indole ring enhances the molecule's stability and may alter its interaction with auxin receptors.[8] Increased stability would lead to a more sustained presence of the active auxin molecule at the site of action, potentially resulting in a stronger or more prolonged rooting response. It is currently unclear whether 5-Br-IAA acts directly on auxin signaling pathways or if it is also metabolized within the plant.

Signaling Pathway Visualization

The canonical auxin signaling pathway, which both IBA (via conversion to IAA) and likely 5-Br-IAA modulate, involves the perception of auxin by the TIR1/AFB receptor complex. This leads to the degradation of Aux/IAA transcriptional repressors, thereby activating Auxin Response Factors (ARFs) that regulate the expression of genes involved in root development.[3][11]

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell Auxin 5-Br-IAA / IBA IBA_conversion IBA -> IAA (β-oxidation in peroxisome) Auxin->IBA_conversion Br_IAA 5-Br-IAA Auxin->Br_IAA IAA IAA IBA_conversion->IAA TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB Binding Br_IAA->TIR1_AFB Direct Action? (Hypothesized) Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Root_Initiation Adventitious Root Initiation & Development Auxin_Response_Genes->Root_Initiation

Caption: Proposed signaling pathways for 5-Br-IAA and IBA in promoting adventitious root formation.

Experimental Protocol: A Comparative Rooting Assay

To provide a framework for the direct comparison of 5-Br-IAA and IBA, the following detailed experimental protocol for a standardized adventitious root induction assay is provided. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Objective: To compare the efficacy of this compound and Indole-3-butyric acid at various concentrations on the induction of adventitious roots in stem cuttings of a model plant species (e.g., Mung bean - Vigna radiata).

Materials:

  • Healthy, uniform seedlings of Vigna radiata (approximately 10-14 days old).

  • This compound (5-Br-IAA)

  • Indole-3-butyric acid (IBA)

  • Ethanol (for stock solution preparation)

  • Distilled water

  • Sterile hydroponic containers or glass vials

  • Plant nutrient solution (e.g., Hoagland's solution, half-strength)

  • Growth chamber with controlled temperature, humidity, and photoperiod

  • Ruler and digital calipers

  • Analytical balance

  • Drying oven

Experimental Workflow Diagram

Experimental_Workflow A 1. Preparation of Stock Solutions (5-Br-IAA and IBA in Ethanol) B 2. Preparation of Working Solutions (Serial dilutions in nutrient solution) A->B D 4. Auxin Treatment (Place cuttings in working solutions) B->D C 3. Plant Material Preparation (Excise hypocotyls of uniform length) C->D E 5. Incubation (Controlled environment growth chamber) D->E F 6. Data Collection (Root number, length, and biomass) E->F G 7. Statistical Analysis (ANOVA, t-test) F->G

Caption: A flowchart of the experimental workflow for the comparative rooting assay.

Step-by-Step Methodology:

  • Preparation of Auxin Solutions:

    • Prepare 1 mM stock solutions of 5-Br-IAA and IBA by dissolving the appropriate amount in a small volume of ethanol and then bringing it to the final volume with distilled water.

    • Prepare working solutions at a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) by serially diluting the stock solutions in half-strength Hoagland's solution. Include a control group with no added auxin.

  • Plant Material Preparation:

    • Select healthy and uniform Vigna radiata seedlings.

    • Excise the hypocotyls below the cotyledons to a uniform length (e.g., 5 cm).

  • Auxin Treatment and Incubation:

    • Place individual hypocotyl cuttings into sterile glass vials or a hydroponic setup containing the different auxin working solutions.

    • Use a sufficient number of replicates for each treatment group (e.g., n=10-15).

    • Incubate the cuttings in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod, 60-70% relative humidity).

  • Data Collection and Analysis:

    • After a set period (e.g., 7-10 days), carefully remove the cuttings and record the following parameters:

      • Rooting Percentage: The percentage of cuttings that formed at least one adventitious root.

      • Number of Roots per Cutting: The total number of adventitious roots on each cutting.

      • Root Length: The length of the longest adventitious root on each cutting.

      • Root Biomass (Dry Weight): Carefully excise all newly formed roots, dry them in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between the treatment groups.

Conclusion

Based on the available evidence, Indole-3-butyric acid is a well-established and highly effective synthetic auxin for promoting adventitious root formation, primarily due to its stability and its role as a precursor to IAA.[1][7] While direct comparative data is limited, the chemical properties of this compound suggest it is also a potent auxin, with the potential for enhanced stability due to its halogenation.[8] The provided experimental protocol offers a robust framework for a direct, quantitative comparison of the efficacy of these two compounds. Such research is essential for optimizing plant propagation techniques and for furthering our fundamental understanding of auxin biology and its applications in agriculture and biotechnology.

References

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A Senior Scientist's Guide to Halogenated Auxins: A Comparative Study of Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond IAA - The Potency and Specificity of Halogenated Auxins

The regulation of plant growth is a complex symphony conducted by a small group of phytohormones, among which auxin stands as the maestro, orchestrating everything from cell elongation to organ patterning. The primary endogenous auxin, Indole-3-acetic acid (IAA), is the universal standard. However, the world of auxins extends far beyond IAA into a diverse class of synthetic molecules, many of which are distinguished by the addition of halogen atoms. This guide provides a comparative analysis of these halogenated auxins, exploring how subtle changes in chemical structure dramatically alter their interaction with plant signaling pathways and, consequently, their physiological effects.

Halogenation—the substitution of a hydrogen atom with a halogen (typically chlorine, fluorine, or bromine)—confers unique properties to the auxin molecule. It can increase stability by protecting against metabolic degradation, alter binding affinity for auxin receptors, and modify transport characteristics within the plant.[1] These modifications are the key to the enhanced potency and, in many cases, the selective herbicidal activity of compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), Dicamba, and Picloram.[2][3]

This guide is designed for researchers in plant biology and drug development. It moves beyond a simple catalog of compounds to explain the causality behind their differential effects. We will dissect the molecular mechanisms, compare quantitative performance data, and provide robust, validated experimental protocols to empower your own research into this critical class of plant growth regulators.

Section 1: The Molecular Basis of Differential Activity - Receptor Binding and Signal Transduction

The action of any auxin, natural or synthetic, begins with its perception by the TIR1/AFB family of F-box proteins, which act as co-receptors.[4][5] The core signaling pathway is a model of elegant negative regulation:

  • In the absence of auxin: Aux/IAA repressor proteins bind to Auxin Response Factor (ARF) transcription factors, preventing them from activating gene expression.

  • When auxin is present: The auxin molecule acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and stabilizing its interaction with an Aux/IAA repressor.[6]

  • Ubiquitination and Degradation: This ternary complex (TIR1/AFB-auxin-Aux/IAA) is recognized by the SCF E3 ubiquitin ligase complex, which tags the Aux/IAA protein for degradation by the 26S proteasome.[6]

  • Gene Activation: With the repressor removed, the ARF transcription factor is free to bind to auxin-responsive elements in the promoters of target genes, initiating a cascade of transcription that drives growth and development.[4]

At herbicidal concentrations, synthetic auxins overwhelm this system, leading to sustained and uncontrolled gene activation that disrupts normal cellular processes, ultimately causing plant death.[1][7]

The critical point of differentiation between halogenated auxins lies in their binding affinity and selectivity for the various TIR1/AFB receptor proteins. The Arabidopsis genome, for instance, encodes six such receptors (TIR1 and AFB1-5), which have overlapping yet distinct functions and ligand preferences.[8]

Recent surface plasmon resonance (SPR) studies have revealed these crucial differences:

  • Indole-3-acetic acid (IAA): The natural hormone, serves as the benchmark and binds effectively to all tested receptors (TIR1, AFB2, AFB5).[8]

  • 2,4-D (a phenoxyacetic acid): Binds to all three receptors, but its binding is significantly weaker than that of IAA. This is likely due to more rapid dissociation kinetics.[8]

  • Dicamba (a benzoic acid): Exhibits surprisingly low binding to all three representative auxin receptors (TIR1, AFB2, and AFB5) in vitro.[4] This suggests its potent herbicidal activity may involve factors beyond simple high-affinity binding, possibly related to its transport, metabolism, or interaction with other signaling components.

  • Pyridine Carboxylic Acids (e.g., Picloram): This class of auxins shows marked selectivity. Picloram, for example, has a higher affinity for the AFB5 receptor than for TIR1, highlighting specialization among the receptor family.[9][10]

This differential binding is the first and most fundamental reason for the varied physiological and herbicidal effects observed among different classes of halogenated auxins.

ExperimentalWorkflow A Prepare Stock Solutions (Auxins in DMSO) B Prepare Treatment Media (Dose-Response Series) A->B D Sow Seeds on Plates B->D C Sterilize & Stratify Seeds (e.g., Arabidopsis Col-0) C->D E Incubate Vertically (Controlled Environment) D->E F Image Plates (e.g., Day 7) E->F G Measure Root Length (ImageJ Software) F->G H Data Analysis (Normalize, Plot, Calculate IC50) G->H caption Fig 2. Workflow for the Arabidopsis Root Growth Inhibition Assay.

Fig 2. Workflow for the Arabidopsis Root Growth Inhibition Assay.
Protocol 4.2: Tobacco BY-2 Cell Callus Induction Assay

Objective: To compare the ability of different halogenated auxins to induce cell division and callus formation from differentiated plant cells.

Materials:

  • Tobacco (Nicotiana tabacum) BY-2 cell suspension culture

  • Callus Induction Medium (CIM): MS basal medium + 3% sucrose, vitamins, and varying concentrations of auxin and cytokinin (e.g., Kinetin).

  • Sterile filter paper discs (7 cm)

  • Sterile Petri plates (9 cm)

Methodology:

  • Cell Plating: Maintain a healthy, sub-cultured BY-2 suspension. Aseptically transfer a small aliquot (e.g., 2 mL) of the suspension onto a sterile filter paper disc placed on solid MS medium without hormones to remove excess liquid.

  • Explant Preparation: Transfer the filter paper with the thin layer of cells to a fresh plate.

  • Media Preparation: Prepare CIM plates with a matrix of treatments. A typical experiment would test several concentrations of a halogenated auxin (e.g., 0.5, 2.0, 5.0 mg/L of 2,4-D) against a fixed concentration of a cytokinin (e.g., 0.2 mg/L Kinetin). Include a control with cytokinin only and another with IAA as the auxin.

  • Induction: Transfer small clumps of the plated BY-2 cells onto the prepared CIM plates.

  • Incubation: Seal the plates and incubate in the dark at 25°C. The absence of light prevents differentiation and promotes undifferentiated callus growth.

  • Data Acquisition: After 3-4 weeks, assess the plates. Record qualitative data (e.g., friability, color of the callus) and quantitative data by measuring the fresh weight of the callus formed for each treatment.

  • Analysis: Compare the average fresh weight of callus produced by each halogenated auxin at different concentrations to determine the optimal concentration for callus induction and to rank their relative efficacy.

Conclusion

The study of halogenated auxins reveals a fascinating interplay of chemistry and biology. It is evident that no single parameter dictates overall efficacy. While the potent herbicidal activity of picloram can be traced to its high-affinity, selective binding to the AFB5 receptor, the effectiveness of dicamba appears to rely on other factors, given its weak in vitro binding. 2,4-D remains a workhorse due to its broad-spectrum activity, conferred by moderate binding to multiple receptors. The superior activity of the naturally occurring 4-Cl-IAA highlights that metabolic stability is as crucial as receptor interaction.

For researchers, this comparative understanding is vital. The choice of a halogenated auxin for tissue culture (where controlled cell division is desired) versus weed control (where uncontrolled growth leads to death) depends on these nuanced differences in potency, persistence, and mechanism of action. The provided protocols offer a robust framework for further dissecting these differences and for screening novel compounds, ultimately advancing our ability to precisely manipulate plant growth.

References

  • Gleason, C., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1311.
  • Płachecka, A., et al. (1995). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany, 46(9), 1277-1284.
  • Lam, V., et al. (2021). Hormonal Influences on Pod–Seed Intercommunication during Pea Fruit Development. Plants, 11(1), 36.
  • Buta, G., & Rown, D. (1999). The effect of auxins (IAA and 4-Cl-IAA) on the redox activity and medium pH of Zea mays L. root segments. Acta Physiologiae Plantarum, 21(3), 221-226.
  • Ljung, K. (2020). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?. International Journal of Molecular Sciences, 21(7), 2561.
  • Feltner, K. C., et al. (1979). Comparisons of Dicamba, Picloram, and 2,4-D for Musk Thistle (Carduus nutans) Control. Weed Science, 27(2), 204-208.
  • Feltner, K. C., et al. (2017). Comparisons of Dicamba, Picloram, and 2,4-D for Musk Thistle (Carduus nutans) Control. Weed Science, 27(2), 204-208.
  • Calderón Villalobos, L. I., et al. (2012). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 8(3), 543-553.
  • Todd, O. E., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 300, 110631.
  • Grossmann, K. (2010). Auxin herbicides: action, lifting the veil step by step. Journal of Plant Growth Regulation, 29(3), 325-333.
  • van der Krol, A. R., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369.
  • Scott, P. C., & Morris, R. O. (1970). Quantitative Distribution and Metabolism of Auxin Herbicides in Roots. Plant Physiology, 46(5), 680-684.
  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545.
  • Bayer Crop Science Canada. (n.d.). Dicamba basics.
  • Llavata-Peris, C. I., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369.
  • Ozel, C. A., et al. (2022). Determination of genotoxic damages of picloram and dicamba with comet assay in Allium cepa rooted in tissue culture and distilled water. Molecular Biology Reports, 49(12), 11273-11280.
  • Baster, P., et al. (2013). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 69(9), 1084-1092.
  • Lym, R. G., & Messersmith, C. G. (1985). Leafy Spurge Control with Auxin Herbicides. Journal of Range Management, 38(2), 149-154.
  • Agronomic Solutions. (n.d.). Dicamba vs. 2, 4-D Soil Activity.

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assessing the stability of 5-Bromoindole-3-acetic acid versus other auxins

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of plant biology and cellular regulation, auxins stand as a cornerstone class of phytohormones, orchestrating a symphony of developmental processes. For researchers leveraging these molecules, whether in fundamental plant science, agricultural applications, or as components in targeted drug delivery systems like the Auxin-Inducible Degron (AID) system, the stability of the chosen auxin is a critical, yet often overlooked, parameter. This guide provides an in-depth comparison of the stability of 5-Bromoindole-3-acetic acid (5-Br-IAA) against its more conventional counterparts: Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D).

The Contenders: A Chemical Introduction

The subtle structural distinctions among these auxins underpin their varied chemical properties and, consequently, their stability profiles.

  • Indole-3-acetic acid (IAA): The principal naturally occurring auxin in most plants, IAA is the archetypal auxin.[1] Its indole ring is susceptible to oxidative degradation, making it notoriously unstable under various experimental conditions.[2]

  • 1-Naphthaleneacetic acid (NAA): A synthetic auxin, NAA features a naphthalene ring system. This structural modification confers greater stability compared to IAA, particularly against light-induced degradation.[2][3]

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin, 2,4-D is a phenoxyacetic acid derivative. Its chlorinated phenyl ring contributes to its high stability and resistance to metabolic breakdown in plant tissues, making it a potent herbicide.[2][4]

  • This compound (5-Br-IAA): A halogenated derivative of IAA, 5-Br-IAA is of increasing interest in research. The presence of a bromine atom on the indole ring is anticipated to significantly alter its electronic properties and, by extension, its stability.[5]

The Stability Imperative: Why It Matters

The efficacy of an auxin in any application hinges on its ability to remain in its active form. Degradation can lead to:

  • Inconsistent experimental results: Fluctuating active compound concentrations make it challenging to establish reliable dose-response relationships.

  • Reduced biological activity: Degraded auxins may exhibit diminished or no biological function.

  • Formation of confounding byproducts: Degradation products could have unintended biological effects, complicating data interpretation.

Comparative Stability Analysis: A Data-Driven Approach

While direct, comprehensive comparative studies on the stability of 5-Br-IAA alongside IAA, NAA, and 2,4-D are not extensively published, we can infer its stability based on the known behavior of halogenated auxins and the available data for each compound. Halogenation, in general, tends to increase the stability of organic molecules. For instance, the chlorinated auxin, 4-chloro-indole-3-acetic acid (4-Cl-IAA), is recognized as one of the most potent auxins, partly due to its enhanced stability compared to IAA.[4]

Below, we present a summary of the known stability characteristics of each auxin and a projection for 5-Br-IAA.

AuxinChemical StructureKnown Stability CharacteristicsProjected Stability
Indole-3-acetic acid (IAA) Indole ring with a carboxymethyl groupHighly susceptible to photodegradation and thermal degradation.[2][3][6] Its degradation is accelerated in the presence of salts and mineral nutrients in culture media.[6]Low
1-Naphthaleneacetic acid (NAA) Naphthalene ring with a carboxymethyl groupMore stable than IAA, particularly to light.[2][3] Considered persistent in its free form in tissues.[3]Moderate
2,4-Dichlorophenoxyacetic acid (2,4-D) Dichlorinated phenoxyacetic acidHighly stable and resistant to metabolic degradation in plants.[2][4] It is persistent in some environmental conditions.[4][7]High
This compound (5-Br-IAA) Bromo-substituted indole ring with a carboxymethyl groupRecommended storage at <-15°C and protection from light suggests sensitivity to temperature and light.[5][7] Halogenation is known to increase the stability of auxins.[4]Moderate to High

Experimental Protocol for a Comparative Stability Study

To provide a framework for researchers to conduct their own comparative stability assessments, we outline a detailed, self-validating experimental protocol using High-Performance Liquid Chromatography (HPLC).

Objective:

To quantify the degradation of 5-Br-IAA, IAA, NAA, and 2,4-D under controlled conditions of light exposure, temperature, and pH.

Materials:
  • This compound (5-Br-IAA)

  • Indole-3-acetic acid (IAA)

  • 1-Naphthaleneacetic acid (NAA)

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • HPLC-grade methanol, acetonitrile, and water

  • Acetic acid

  • Phosphate buffer solutions (pH 5, 7, and 9)

  • Amber and clear glass vials

  • Controlled environment chamber with light source (e.g., full-spectrum fluorescent lamp)

  • Incubators set at 4°C, 25°C, and 40°C

  • HPLC system with a C18 column and a UV or fluorescence detector

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mM stock solutions of each auxin in methanol prep_working Dilute stocks to 10 µM working solutions in phosphate buffers (pH 5, 7, 9) prep_stock->prep_working stress_light Light Exposure: - Amber vials (dark control) - Clear vials (light exposure) - 25°C, 24h prep_working->stress_light stress_temp Temperature: - 4°C, 25°C, 40°C - Dark, 24h prep_working->stress_temp stress_ph pH: - pH 5, 7, 9 - 25°C, dark, 24h prep_working->stress_ph hplc HPLC Analysis: - C18 column - Isocratic/gradient elution - UV/Fluorescence detection stress_light->hplc stress_temp->hplc stress_ph->hplc quant Quantification: - Peak area integration - Compare to t=0 samples hplc->quant

Caption: Experimental workflow for the comparative stability analysis of auxins.

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare 1 mM stock solutions of 5-Br-IAA, IAA, NAA, and 2,4-D in HPLC-grade methanol. Store these stock solutions in amber vials at -20°C.

  • Working Solution Preparation: For each auxin, prepare 10 µM working solutions by diluting the stock solution in each of the phosphate buffers (pH 5, 7, and 9). A portion of each freshly prepared working solution should be immediately analyzed by HPLC to establish the initial concentration (t=0).

  • Application of Stress Conditions:

    • Light Exposure: Aliquot the working solutions (at pH 7) into both amber (dark control) and clear glass vials. Place all vials in a controlled environment chamber at 25°C under a full-spectrum fluorescent lamp for 24 hours.

    • Temperature: Aliquot the working solutions (at pH 7) into amber glass vials and incubate them at 4°C, 25°C, and 40°C for 24 hours.

    • pH: Use the working solutions prepared in pH 5, 7, and 9 buffers. Keep these in amber glass vials at 25°C for 24 hours.

  • HPLC Analysis:

    • After the 24-hour incubation period, analyze all samples by HPLC.

    • A suitable starting point for the mobile phase is a mixture of methanol, water, and acetic acid (e.g., 45:54:1 v/v/v) with a C18 column.[8] The method may need to be optimized to achieve good separation of all four auxins.

    • Set the detector wavelength appropriately for each compound (e.g., 280 nm for IAA).

  • Data Analysis:

    • Quantify the concentration of each auxin in the samples by integrating the peak area from the HPLC chromatogram and comparing it to the peak area of the t=0 sample.

    • Calculate the percentage degradation for each auxin under each condition.

Auxin Signaling Pathways: A Conserved Mechanism

The biological activity of these auxins is mediated through a well-defined signaling pathway. While subtle differences in receptor binding affinity may exist, the core mechanism is largely conserved.

auxin_signaling cluster_low Low Auxin cluster_high High Auxin low_auxin Low Auxin Concentration aux_iaa Aux/IAA Repressor arf Auxin Response Factor (ARF) aux_iaa->arf binds & inhibits ub Ubiquitination aux_iaa->ub undergoes gene_off Auxin-Responsive Genes OFF arf->gene_off high_auxin High Auxin Concentration (IAA, 5-Br-IAA, NAA, 2,4-D) tir1_afb TIR1/AFB Receptor high_auxin->tir1_afb scf SCF E3 Ligase Complex tir1_afb->scf recruits scf->aux_iaa targets proteasome 26S Proteasome ub->proteasome leads to degradation Aux/IAA Degradation proteasome->degradation arf_active Active ARF degradation->arf_active releases gene_on Auxin-Responsive Genes ON arf_active->gene_on

Caption: Generalized auxin signaling pathway.

In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes.[9] When auxin is present, it acts as a "molecular glue," promoting the interaction between Aux/IAA proteins and the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[10][11] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[11] The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of downstream genes, ultimately leading to the diverse physiological responses associated with auxins.[12] While 2,4-D and NAA have been shown to activate different downstream pathways related to cell division and elongation in some systems, they still operate through this core degradation-based signaling mechanism.[6]

Conclusion: Selecting the Right Tool for the Job

The choice of auxin for a particular application should be a deliberate one, with stability as a key consideration.

  • IAA , while the natural choice, requires careful handling and consideration of its lability, especially in long-term experiments or those involving light exposure.

  • NAA offers a more stable alternative to IAA, making it suitable for a broader range of applications where a synthetic auxin is acceptable.

  • 2,4-D provides the highest stability but also exhibits potent herbicidal activity, which may be undesirable in certain contexts.

  • 5-Br-IAA is emerging as a promising tool, likely offering enhanced stability compared to IAA due to its halogenation. This makes it a potentially more reliable and potent option for applications such as the AID system, where precise control over protein degradation is paramount.

By understanding the relative stabilities of these auxins and employing rigorous experimental protocols to quantify their degradation under specific conditions, researchers can ensure the reproducibility and accuracy of their findings, ultimately advancing our understanding of auxin biology and its myriad applications.

References

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  • Boonmahome, P., & Mongkolthanaruk, W. (2022). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(3), 187-192. [Link]
  • Gutiérrez-Barranquero, J. A., et al. (2019). Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. Environmental Microbiology, 21(8), 2945-2960. [Link]
  • Leasure, C. D., et al. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Molecular Plant, 6(6), 1992-1995. [Link]
  • Park, W. J., et al. (2007). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 50(2), 143-147. [Link]
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  • Wikipedia. (n.d.). Indole-3-acetic acid. [Link]
  • Pop, T. I., et al. (2021). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. Plants, 10(8), 1613. [Link]
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  • Ona, O., et al. (2005). The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. Symbiosis, 35, 1-3. [Link]
  • Deshmukh, A. S., et al. (2014). HPLC (High Performance Liquid Chromatography) based quantification of Indole-3 acetic acid production ability of lentil (Lens esculenta) root nodule bacteria. Research Journal of Chemical and Environmental Sciences, 2(2), 1-5. [Link]
  • Weijers, D., & Wagner, D. (2016). Mechanisms of auxin signaling. Current Opinion in Plant Biology, 29, 83-90. [Link]
  • Dakora, F. D., et al. (2015). Effect of pH and temperature on the amounts of indole acetic acid (IAA) and lumichrome produced by rhizobia. Symbiosis, 67(1-3), 85-93. [Link]
  • Leasure, C. D., et al. (2013). Enhancement of indole-3-acetic acid photodegradation by vitamin B6. Molecular Plant, 6(6), 1992-1995. [Link]
  • Zhang, Y., et al. (2019). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 24(18), 3374. [Link]
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  • Negishi, T., et al. (2024). Protocol to synthesize the auxin analog 5-Ph-IAA for conditional protein depletion in C. elegans using the AID2 system. STAR Protocols, 5(1), 102873. [Link]
  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
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  • Wu, G., et al. (2012). Incident light dependence for photocatalytic degradation of acetaldehyde and acetic acid on S-doped and N-doped TiO2 photocatalysts.
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A Comparative Guide to the Dose-Response Analysis of 5-Bromoindole-3-acetic acid in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Auxin Dose-Response in Plant Development

Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development, from cell elongation and division to organogenesis and tropic responses.[1][2] The cellular response to auxin is highly dependent on its concentration, creating complex dose-response curves that can be stimulatory at low concentrations and inhibitory at higher concentrations.[3][4] Understanding the specific dose-response relationship of different auxin analogs is therefore critical for dissecting their physiological effects and potential applications in agriculture and biotechnology.

5-Bromoindole-3-acetic acid (5-Br-IAA) is a halogenated synthetic auxin that has garnered interest for its potent biological activity. This guide will provide a detailed protocol for performing a dose-response analysis of 5-Br-IAA in Arabidopsis and compare its effects on root architecture to that of the endogenous auxin IAA and other widely used synthetic auxins like 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D).

The Molecular Basis of Auxin Action: A Signaling Pathway Overview

The perception and transduction of the auxin signal are mediated by a well-characterized signaling pathway. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs), preventing them from activating auxin-responsive genes.[2][5] When intracellular auxin levels rise, auxin acts as a molecular "glue," promoting the interaction between Aux/IAA proteins and the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) F-box protein, which is part of an SCF E3 ubiquitin ligase complex.[5][6] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[2][6] The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of downstream genes that drive auxin-mediated physiological responses.

Diagram of the Canonical Auxin Signaling Pathway

AuxinSignaling cluster_low Low Auxin cluster_high High Auxin Aux_IAA_Low Aux/IAA Repressor ARF_Low ARF Transcription Factor Aux_IAA_Low->ARF_Low Binds and represses AuxRE_Low Auxin Response Element (AuxRE) ARF_Low->AuxRE_Low Cannot efficiently bind/activate Gene_Off Auxin-Responsive Gene (Transcription OFF) AuxRE_Low->Gene_Off Auxin Auxin (e.g., 5-Br-IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA_High Aux/IAA Repressor TIR1_AFB->Aux_IAA_High Promotes interaction with SCF SCF Complex SCF->Aux_IAA_High Ubiquitinates Proteasome 26S Proteasome Aux_IAA_High->Proteasome Degraded by ARF_High ARF Transcription Factor AuxRE_High Auxin Response Element (AuxRE) ARF_High->AuxRE_High Binds and activates Gene_On Auxin-Responsive Gene (Transcription ON) AuxRE_High->Gene_On Auxin_Source Exogenous Application (5-Br-IAA) Auxin_Source->Auxin

Caption: Canonical auxin signaling pathway in Arabidopsis.

Comparative Dose-Response Analysis of 5-Br-IAA and Other Auxins on Arabidopsis Root Growth

The primary root elongation and lateral root formation are highly sensitive and easily quantifiable phenotypes for assessing auxin activity. The following table summarizes the comparative effects of 5-Br-IAA, IAA, NAA, and 2,4-D on Arabidopsis primary root length.

CompoundOptimal Concentration for Lateral Root StimulationConcentration for Significant Primary Root InhibitionRelative Potency (vs. IAA)Key Observations
Indole-3-acetic acid (IAA) ~10-100 nM[7][8]> 1 µM[7][9]BaselineNatural auxin, bell-shaped dose-response curve for root elongation.[3]
This compound (5-Br-IAA) Not explicitly stated, but inhibits root elongation at lower concentrations than IAA.~100 nM - 1 µM[10]HigherHalogenation at the 5-position increases auxin activity, leading to stronger inhibition of primary root growth at lower concentrations compared to IAA.[10]
1-Naphthaleneacetic acid (NAA) ~10-100 nM[8]> 500 nM[10]Similar to IAASynthetic auxin, often used in tissue culture for root induction. Its effect on root elongation is comparable to IAA.[9]
2,4-Dichlorophenoxyacetic acid (2,4-D) Can be inhibitory even at low concentrations.> 100 nMHigherA potent synthetic auxin often used as an herbicide. It strongly inhibits primary root elongation and can induce callus formation.

Experimental Protocol: Dose-Response Analysis of Auxins on Arabidopsis Root Growth

This protocol details a standardized method for assessing the dose-response effects of 5-Br-IAA and other auxins on the root system architecture of Arabidopsis thaliana seedlings.

Materials and Reagents
  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Square Petri dishes (120 x 120 mm)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • MES buffer

  • Phytoagar

  • Ethanol (for stock solution preparation)

  • This compound (5-Br-IAA)

  • Indole-3-acetic acid (IAA)

  • 1-Naphthaleneacetic acid (NAA)

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Sterile water

  • Bleach solution (e.g., 50% commercial bleach)

  • Micropore tape

  • Growth chamber with controlled light and temperature

  • Scanner or digital camera for imaging

  • Image analysis software (e.g., ImageJ with the NeuronJ plugin or EZ-Rhizo)[11]

Experimental Workflow

Diagram of the Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Sterilization B Stratification (4°C for 2-4 days) A->B D Seed Plating B->D C Prepare MS Agar Plates with Different Auxin Concentrations C->D E Vertical Incubation in Growth Chamber D->E F Daily Imaging of Plates E->F G Measure Primary Root Length F->G H Count Lateral Roots F->H J Generate Dose-Response Curves G->J I Calculate Lateral Root Density H->I I->J

Caption: Workflow for dose-response analysis of auxins.

Step-by-Step Methodology
  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis seeds by washing in 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 50% bleach solution with a drop of Triton X-100.

    • Rinse the seeds 3-5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agarose and store at 4°C in the dark for 2-4 days to synchronize germination (stratification).[11]

  • Preparation of Growth Media and Plates:

    • Prepare 0.5X MS medium containing 1% (w/v) sucrose, 0.5 g/L MES, and 0.8% (w/v) phytoagar. Adjust the pH to 5.7 with KOH.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Prepare stock solutions of 5-Br-IAA, IAA, NAA, and 2,4-D (e.g., 10 mM in ethanol).

    • Add the appropriate volume of each auxin stock solution to the molten MS medium to achieve the desired final concentrations. A typical dose-response range would include 0 nM (control), 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Ensure the final ethanol concentration is consistent across all plates and does not exceed 0.1%.

    • Pour approximately 25 mL of the medium into each square Petri dish and allow it to solidify in a laminar flow hood.

  • Seed Plating and Incubation:

    • Using a sterile pipette tip, carefully place 10-15 stratified seeds in a single line on the surface of the agar, approximately 1 cm from the top of the plate.

    • Seal the plates with micropore tape to allow for gas exchange.

    • Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22-24°C.[12]

  • Data Acquisition and Analysis:

    • After 5-7 days of growth, or at desired time points, remove the plates from the growth chamber.

    • Scan the plates at a high resolution (e.g., 600 dpi) or photograph them using a digital camera with a fixed setup to ensure consistency.

    • Use image analysis software to measure the length of the primary root for each seedling.

    • Count the number of emerged lateral roots for each seedling.

    • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.[13]

    • For each auxin concentration, calculate the mean and standard error for primary root length and lateral root density.

    • Plot the mean values against the logarithm of the auxin concentration to generate dose-response curves.

Discussion and Interpretation of Results

The dose-response curves will reveal the differential effects of 5-Br-IAA and other auxins on Arabidopsis root development. It is expected that 5-Br-IAA will exhibit a higher potency in inhibiting primary root elongation compared to IAA, as suggested by existing data.[10] This increased activity is likely due to the bromine substitution, which may alter the molecule's stability, transport, or interaction with the TIR1/AFB receptor complex.

The comparative analysis with NAA and 2,4-D will provide a broader context for the activity of 5-Br-IAA. NAA is expected to show a similar dose-response profile to IAA for root elongation, while 2,4-D will likely be the most potent inhibitor, reflecting its herbicidal activity.

By following the detailed protocol and utilizing the comparative data provided, researchers can confidently assess the biological activity of 5-Br-IAA and other auxin analogs, contributing to a deeper understanding of auxin signaling and its potential applications.

References

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
  • Liscum, E., & Reed, J. W. (2002). Genetics of Aux/IAA and ARF action in plant growth and development. Plant molecular biology, 49(3-4), 387–400. [Link]
  • protocols.io. (2020). Plate assay for quantification of Root System Architecture of Arabidopsis seedlings. [Link]
  • Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor.
  • Dubrovsky, J. G., & Forde, B. G. (2012). Quantitative analysis of lateral root development: pitfalls and how to avoid them. The Plant cell, 24(1), 4–14. [Link]
  • iGEM. (2018). Team:UNSW Australia/Lab/Plants. [Link]
  • Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2002). Jasmonate response locus JAR1 and several related Arabidopsis genes encode enzymes of the firefly luciferase superfamily that show activity on jasmonic, salicylic, and indole-3-acetic acids in an assay for adenylation. The Plant cell, 14(1), 1405–1415. [Link]
  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460. [Link]
  • Casimiro, I., Marchant, A., Bhalerao, R. P., Beeckman, T., Dhooge, S., Swarup, R., ... & Bennett, M. J. (2001). Auxin transport promotes Arabidopsis lateral root initiation. The Plant Cell, 13(4), 843-852. [Link]
  • Rahman, A., Hosokawa, S., Oono, Y., Amakawa, T., Goto, N., & Tsurumi, S. (2001). Auxin is a positive regulator for ethylene-mediated response in the growth of Arabidopsis roots. Plant and Cell Physiology, 42(3), 302-307. [Link]
  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735. [Link]
  • Teale, W. D., Paponov, I. A., & Palme, K. (2006). Auxin in action: signalling, transport and the control of plant growth and development. Nature reviews Molecular cell biology, 7(11), 847-859. [Link]
  • Ljung, K. (2013). Auxin metabolism and homeostasis during plant development. Development, 140(5), 943-950. [Link]
  • De Rybel, B., Vassileva, V., Ingram, G., Lyr, S., Abeel, T., De Veylder, L., ... & Beeckman, T. (2010). A novel Aux/IAA28-ARF-GATA23 module regulates Arabidopsis root-meristem size. Current Biology, 20(19), 1699-1704. [Link]
  • Graphviz. (2022). dot. [Link]
  • Graphviz. (2024). DOT Language. [Link]

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A Researcher's Guide to Quantitative Root Morphology Analysis: A Comparative Study of 5-Bromoindole-3-acetic acid (5-Br-IAA) and Indole-3-acetic acid (IAA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to quantitatively assess and compare the effects of the synthetic auxin, 5-Bromoindole-3-acetic acid (5-Br-IAA), with the principal native auxin, Indole-3-acetic acid (IAA), on plant root system architecture. We will delve into the mechanistic basis of auxin action, provide detailed, self-validating experimental protocols, and outline robust data analysis methodologies.

Introduction: The Architectural Intelligence of Roots

The root system architecture (RSA), encompassing the spatial configuration and morphology of the root network, is fundamental to a plant's ability to acquire water and nutrients, anchor itself, and respond to environmental cues.[1][2] The development and plasticity of the RSA are intricately orchestrated by a class of phytohormones known as auxins.[3] The primary auxin, Indole-3-acetic acid (IAA), acts as a master regulator, influencing everything from primary root elongation to the initiation and development of lateral roots.[4]

Synthetic auxin analogs are invaluable tools in both agricultural applications and fundamental research, offering variations in stability, transport, and activity that can elucidate specific developmental pathways.[5][6][7] This guide focuses on this compound (5-Br-IAA), an analog of IAA. Our objective is to present a rigorous, comparative methodology for quantifying its effects on root morphology, providing the necessary context and technical protocols to generate high-fidelity, interpretable data.

The Scientific Rationale: Causality Behind the Experiment

A robust experimental design is built upon a solid mechanistic understanding. Before detailing the protocols, it is crucial to understand why we expect 5-Br-IAA to influence root architecture and why a comparative, dose-dependent study is necessary.

The Canonical Auxin Signaling Pathway

Auxin initiates a dramatic change in gene expression through a well-defined nuclear signaling pathway.[8][9] This pathway's core components are the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[10][11]

  • In the absence of auxin: Aux/IAA proteins bind to ARFs, repressing their ability to activate the transcription of auxin-responsive genes.[4]

  • In the presence of auxin: Auxin acts as a 'molecular glue,' facilitating the interaction between the TIR1/AFB receptor and an Aux/IAA repressor.[12] This targets the Aux/IAA protein for degradation via the 26S proteasome. The degradation of the repressor liberates the ARF to activate gene expression, leading to downstream physiological changes like cell division and differentiation required for root development.

5-Br-IAA, as an analog of IAA, is hypothesized to function by binding to the TIR1/AFB receptor, thereby initiating this signaling cascade. Differences in its chemical structure may alter its binding affinity, stability, or transportability, resulting in a quantitatively different morphological output compared to IAA.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA or 5-Br-IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds (auxin-dependent) ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome ubiquitination & degradation DNA Auxin Response Element (Promoter) ARF->DNA binds Response Gene Transcription & Physiological Response (e.g., Lateral Root Initiation) DNA->Response activates

Caption: The canonical auxin signaling pathway initiated within the nucleus.

The Importance of Dose-Response

Auxin's effects are famously concentration-dependent. For root development, low concentrations of exogenous auxin typically promote the initiation of lateral roots, while higher concentrations can inhibit primary root elongation.[13][14][15] Therefore, comparing 5-Br-IAA and IAA at a single, arbitrary concentration would be insufficient. A multi-point dose-response curve is essential to determine the optimal concentration for specific effects and to reveal potential differences in potency and efficacy between the two compounds.

Experimental Design and Protocols

This section provides a complete workflow, from sample preparation to data acquisition. The protocol is designed for the model organism Arabidopsis thaliana due to its rapid life cycle and genetic tractability, but the principles can be adapted to other species.

Experimental Workflow Overview

The entire experimental process follows a logical sequence designed to ensure reproducibility and minimize variability.

Workflow A 1. Seed Sterilization & Stratification C 3. Plating & Vertical Incubation (Controlled Environment) A->C B 2. Media Preparation (Control, IAA, 5-Br-IAA dose ranges) B->C D 4. Root Growth Period (e.g., 7-10 days) C->D E 5. High-Resolution Imaging (Flatbed Scanner) D->E F 6. Image Processing & Calibration E->F G 7. Quantitative Analysis (WinRHIZO or ImageJ) F->G H 8. Data Aggregation & Statistical Analysis G->H

Caption: A comprehensive workflow for quantitative root morphology analysis.

Protocol 1: Plant Growth and Treatment

This protocol ensures uniform germination and consistent application of treatments.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • 70% (v/v) Ethanol, 10% (v/v) Bleach solution

  • Sterile deionized water

  • Murashige and Skoog (MS) basal medium including vitamins

  • Sucrose, MES buffer, and Agar

  • Stock solutions of IAA and 5-Br-IAA (e.g., 1 mM in DMSO or NaOH)

  • Petri dishes (square, 120 mm)

  • Sterile pipette tips, microcentrifuge tubes

Methodology:

  • Seed Sterilization: Place seeds in a 1.5 mL microcentrifuge tube. Add 1 mL of 70% ethanol and vortex for 1 minute. Pellet seeds by centrifugation and remove ethanol. Add 1 mL of 10% bleach, vortex for 10 minutes. Pellet seeds and wash 4-5 times with sterile deionized water.

  • Stratification: Resuspend seeds in sterile water and store at 4°C in the dark for 2-3 days to synchronize germination.

  • Media Preparation: Prepare 0.5X MS medium with 1% sucrose, 0.5 g/L MES, and 0.8% agar. Adjust pH to 5.7 before autoclaving.

  • Treatment Plates: After the medium has cooled to ~55°C, add the appropriate volume of IAA, 5-Br-IAA stock solutions, or the solvent control (e.g., DMSO) to achieve the desired final concentrations. We recommend a logarithmic series, for example: 0 (control), 1, 10, 50, and 100 nM.

  • Plating: Pour the media into square petri dishes in a sterile hood. Once solidified, arrange 8-10 stratified seeds in a line on the surface of the agar, approximately 1 cm from the top edge of the plate.

  • Incubation: Seal the plates with breathable tape, orient them vertically, and place them in a growth chamber with controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

Protocol 2: Root System Imaging

High-quality imaging is the foundation of accurate quantitative analysis.[2]

Materials:

  • Growth plates with seedlings (7-10 days post-germination)

  • High-resolution flatbed scanner (e.g., Epson Perfection series) with a transparency unit.

  • Ruler or calibration slide.

Methodology:

  • Scanner Setup: Turn on the scanner and allow the lamp to warm up for at least 15 minutes to ensure stable light intensity.

  • Image Acquisition:

    • Place the petri dish, with its lid on, directly onto the scanner glass. Place a dark (black) background behind the plate to improve root contrast.

    • Include a ruler in the first scan of each session for scale calibration.[16]

    • Scan the plates at a high resolution, typically 600-800 dpi, in grayscale or color TIFF format.

    • Ensure consistent placement and orientation for all plates in the experiment.

Protocol 3: Quantitative Image Analysis

This step translates images into objective numerical data. We describe two common software platforms.

A. Using WinRHIZO™ (Commercial Software)

WinRHIZO is a specialized system for root analysis, offering a streamlined workflow.[17][18][19]

  • Image Import: Open the scanned image file in the WinRHIZO software.

  • Calibration: Use the scanned ruler image to set the scale (pixels per mm).

  • Analysis Parameters: In the analysis settings, define the root diameter classification classes. For fine roots like Arabidopsis, narrow class sizes are appropriate.

  • Execution: Run the analysis. The software will automatically detect the root system, skeletonize it, and measure various parameters based on your settings.[20]

  • Data Export: Export the data as a text or CSV file for statistical analysis.

B. Using Fiji (ImageJ) (Open-Source Software)

Fiji, an ImageJ distribution, is a powerful and free alternative.[21]

  • Image Import & Calibration: Open the image file. Use the "Straight Line" tool to draw a line along the known length of the scanned ruler. Go to Analyze > Set Scale to define the image scale globally.[16]

  • Image Processing:

    • Convert the image to 8-bit grayscale.

    • Apply a threshold (Image > Adjust > Threshold) to create a binary image where roots are black and the background is white.

    • Clean up any non-root noise using the eraser tool or morphological filters.

  • Measurement:

    • Primary Root Length: Use the "Segmented Line" tool to manually trace the primary root. Press 'M' (Analyze > Measure) to record its length.

    • Lateral Root Analysis: Use a plugin for automated analysis. The "Skeletonize" command (Process > Binary > Skeletonize) followed by "Analyze Skeleton" (Analyze > Skeleton > Analyze Skeleton (2D/3D)) is a robust method.[22] This will output the number of branches (lateral roots) and the length of each branch.

  • Data Export: The results table can be saved directly as a CSV file.

Key Parameters for Quantification:

  • Primary Root Length (cm): The length from the root-shoot junction to the primary root tip.

  • Lateral Root Number: The total count of all emerged lateral roots.

  • Lateral Root Density (LR/cm): Calculated as (Total Lateral Root Number) / (Primary Root Length). This normalizes for differences in primary root growth.

  • Total Root Length (cm): The sum of the primary root length and all lateral root lengths.

  • Average Lateral Root Length (cm): Calculated as (Total Lateral Root Length) / (Lateral Root Number).

Data Presentation and Interpretation

Comparative Data Summary

The following table presents a realistic, hypothetical dataset to illustrate the expected outcomes. Data should be presented as mean ± standard error.

Treatment Concentration (nM)CompoundPrimary Root Length (cm)Lateral Root NumberLateral Root Density (LR/cm)
0 (Control) -5.2 ± 0.312 ± 22.3 ± 0.3
10 IAA4.8 ± 0.225 ± 35.2 ± 0.5
10 5-Br-IAA5.0 ± 0.321 ± 24.2 ± 0.4
50 IAA3.1 ± 0.238 ± 412.3 ± 1.1
50 5-Br-IAA3.5 ± 0.345 ± 512.9 ± 1.3
100 IAA1.9 ± 0.129 ± 415.3 ± 1.9
100 5-Br-IAA2.4 ± 0.235 ± 414.6 ± 1.5
Interpreting the Results
  • Primary Root Length: As expected, increasing concentrations of both IAA and 5-Br-IAA lead to a dose-dependent inhibition of primary root elongation. By comparing the values, one can assess if 5-Br-IAA is more or less inhibitory than IAA at equivalent concentrations.

  • Lateral Root Formation: Both compounds stimulate the formation of lateral roots. The key comparison is in their potency and efficacy. In the hypothetical data, 5-Br-IAA appears slightly more effective at inducing lateral roots at 50 nM than IAA.

  • Lateral Root Density: This is often the most informative metric for lateral root initiation, as it accounts for the inhibitory effect on the primary root. A higher density indicates a stronger promotion of initiation events per unit of root length. The data suggests both compounds strongly promote lateral root density, peaking around 100 nM.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous approach to the quantitative analysis of root morphology following treatment with 5-Br-IAA. By integrating a firm mechanistic understanding with detailed, validated protocols and robust data analysis techniques, researchers can generate high-quality, comparable data. This framework allows for a clear determination of the bioactivity of 5-Br-IAA relative to the natural auxin IAA, characterizing its dose-dependent effects on key architectural traits.

Future studies could build upon this foundation by:

  • Utilizing auxin-responsive reporter lines (e.g., DR5::GUS) to visualize the precise tissues where 5-Br-IAA is active.[23]

  • Performing transcriptomic analysis (RNA-seq) to identify which auxin-responsive genes are differentially regulated by 5-Br-IAA compared to IAA.

  • Investigating the interaction of 5-Br-IAA with other phytohormone signaling pathways, such as cytokinins or brassinosteroids, which are known to cross-talk with auxin in root development.[24][25]

By employing such quantitative and systematic approaches, the scientific community can continue to unravel the complex regulation of plant development and harness the potential of synthetic molecules to improve agricultural resilience and productivity.

References

  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (MDPI) [Link]
  • Auxin. (Wikipedia) [Link]
  • Mechanisms of auxin signaling. (PMC - NIH) [Link]
  • Auxin signalling pathways in plants.
  • Phenotyping Crop Root Crowns: General Guidance and Specific Protocols for Maize, Whe
  • Imaging and Analyzing Root Hair Length and Density.
  • Using WINRhizo and Photoshop to determine root length, diameter and branching. (The University of Western Australia) [Link]
  • Auxin Signaling. (Plant Physiology - Oxford Academic) [Link]
  • A Comparative Analysis of Quantitative Metrics of Root Architecture. (PubMed) [Link]
  • Root System Architecture and Omics Approaches for Belowground Abiotic Stress Tolerance in Plants. (MDPI) [Link]
  • WinRHIZO - For Root Analysis. (Ecosearch) [Link]
  • Comparison of the efficiency of synthetic auxins and biostimulants and two types of substrate in rooting of shoot cuttings in 'Pi-ku 1' rootstock.
  • Synthetic auxin's effect on root hair growth and peroxisomes in Arabidopsis thaliana.
  • Construction and application of a new index for root architecture quantification in arid and semi-arid regions. (Frontiers) [Link]
  • An integrated method for quantifying root architecture of field-grown maize. (PMC - NIH) [Link]
  • Advances in Root System Architecture: Functionality, Plasticity, and Research Methods. (Journal of Resources and Ecology) [Link]
  • Protocol for Root Phenotyping Procedure for root phenotyping.
  • Steps Procedures of WinRhizo Root Analysis. (YouTube) [Link]
  • Root Traits and Phenotyping Strategies for Plant Improvement. (MDPI) [Link]
  • Estimation of root length using image analysis with ImageJ. (J-Stage) [Link]
  • An image processing and analysis tool for identifying and analysing complex plant root systems in 3D soil using non-destructive analysis: Root1. (PMC - PubMed Central) [Link]
  • Uncovering the hidden half of plants using new advances in root phenotyping. (PMC - NIH) [Link]
  • Revolutionizing plant propagation with synthetic auxin. (Nanion Technologies) [Link]
  • WinRhizo Root Analysis Principle and Function. (YouTube) [Link]
  • Step-by-step procedures for measuring root traits on washed root samples.
  • Root phenotyping: important and minimum information required for root modeling in crop plants. (J-Stage) [Link]
  • Modulating root system architecture: cross-talk between auxin and phytohormones. (Frontiers) [Link]
  • WinRHIZO is a complete plant root measurement and analysis systems for agricultural and forestry research. (Regent Instruments) [Link]
  • Simple root image analysis in ImageJ. (RIA - Guillaume Lobet) [Link]
  • Natural Auxins And Synthetic Auxins Hormone. (YouTube) [Link]
  • BL and IAA act synergistically to promote lateral root development.
  • Auxin-BR Interaction Regulates Plant Growth and Development. (Frontiers) [Link]
  • AUX1 Promotes Lateral Root Formation by Facilitating Indole-3-Acetic Acid Distribution between Sink and Source Tissues in the Arabidopsis Seedling. (PMC - NIH) [Link]
  • Brassinosteroids Interact with Auxin to Promote Lateral Root Development in Arabidopsis. (PMC - NIH) [Link]
  • Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide. (PubMed) [Link]
  • Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development. (MDPI) [Link]
  • Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. (PubMed) [Link]
  • AUX1 promotes lateral root formation by facilitating indole-3-acetic acid distribution between sink and source tissues in the Arabidopsis seedling. (PubMed) [Link]
  • Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana.
  • Effects of exogenous IAA, IBA, and IHA on root development.
  • Brassinolide Induces IAA5, IAA19, and DR5, a Synthetic Auxin Response Element in Arabidopsis, Implying a Cross Talk Point of Brassinosteroid and Auxin Signaling. (PMC - NIH) [Link]

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A Senior Scientist's Guide to the Validation of Analytical Methods for 5-Bromoindole-3-acetic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable research and development. 5-Bromoindole-3-acetic acid (5-Br-IAA), a halogenated derivative of the auxin plant hormone indole-3-acetic acid (IAA), is a crucial building block in the synthesis of various pharmaceutical compounds. Its precise measurement is paramount for ensuring reaction efficiency, purity of intermediates, and the quality of the final product.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. It is designed to move beyond a simple recitation of protocols, offering instead a rationale for experimental choices and a framework for establishing a robust, self-validating analytical system in your own laboratory. The methodologies and validation data presented are grounded in established principles for analogous compounds and adhere to the stringent standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Choosing the Right Analytical Tool: A Comparison of HPLC-UV and LC-MS/MS

The two most prevalent and powerful techniques for the quantification of small organic molecules like 5-Br-IAA are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choice between them is dictated by the specific requirements of the analysis, particularly the need for sensitivity and selectivity.

  • High-Performance Liquid Chromatography with Ultraviolet (UV) Detection: This is a workhorse technique in many analytical laboratories. It is robust, relatively inexpensive, and offers excellent performance for quantifying analytes in the microgram per milliliter (µg/mL) range. Given that indole structures, including IAA, exhibit strong UV absorbance, this method is highly suitable for 5-Br-IAA.[6][7] The selection of a detection wavelength is critical; for indole derivatives, this is typically in the range of 220 nm to 280 nm.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies or when trace-level quantification is necessary.[8][9][10][11][12] By monitoring a specific precursor-to-product ion transition, LC-MS/MS can accurately quantify the target analyte even in the presence of co-eluting, interfering compounds. This is particularly advantageous when analyzing complex matrices such as reaction mixtures or biological samples.

The following table provides a comparative overview of these two techniques for the analysis of this compound.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio of specific ion transitions.
Sensitivity Good (Typically low µg/mL to high ng/mL)Excellent (Typically low ng/mL to pg/mL)[9][10]
Selectivity Moderate to Good (relies on chromatographic separation)Excellent (relies on both chromatography and unique mass transitions)[12]
Matrix Effects Less susceptibleMore susceptible to ion suppression or enhancement[8]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Primary Use Case Purity analysis, in-process control, quantification of bulk material.Trace-level quantification, bioanalysis, impurity profiling.

The Cornerstone of Reliable Data: Method Validation

An analytical method is only as good as its validation. Validation is the documented evidence that a method is "fit for purpose," meaning it reliably and consistently measures what it is intended to measure. The validation parameters discussed below are based on the ICH Q2(R1) guideline, a globally recognized standard for analytical method validation.[2][4][5]

G cluster_0 Method Development cluster_1 Method Validation Workflow Develop Initial Method Development Specificity Specificity/ Selectivity Develop->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Validation_Complete Validation_Complete Stability->Validation_Complete Finalize Method

Key Validation Parameters:
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC-UV method, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks and by performing peak purity analysis using a photodiode array (PDA) detector. For LC-MS/MS, specificity is inherent in the detection of a unique mass transition.

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13] A minimum of five concentration levels should be used to establish linearity, and the results are typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo (matrix) mixture.[13] The acceptance criterion is usually between 98.0% and 102.0% for an API.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC, this could include variations in mobile phase composition, pH, column temperature, and flow rate.

Experimental Protocols and Illustrative Data

The following sections provide detailed, step-by-step protocols for the quantification of this compound using both HPLC-UV and LC-MS/MS. The presented data is illustrative, based on established methods for indole-3-acetic acid, and serves as a realistic expectation for method performance.[4][14][7]

Preparation of Standard and Sample Solutions

A prerequisite for any quantitative analysis is the accurate preparation of standards and samples. This compound is reported to be light-sensitive and should be stored at low temperatures.[15]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL amber volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile. This stock solution should be stored protected from light at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., for linearity).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the chosen solvent, and dilute as necessary to fall within the calibrated range of the method.

Protocol 1: HPLC-UV Method

This method is designed for the accurate quantification of 5-Br-IAA in bulk drug substances or formulated products where the concentration is relatively high.

G Sample Sample Preparation (Dissolution & Dilution) HPLC HPLC System (Pump, Autosampler, Column Oven) Sample->HPLC Separation C18 Column (e.g., 4.6 x 150 mm, 5 µm) HPLC->Separation Detection UV/PDA Detector (λ = 280 nm) Separation->Detection Data Data Acquisition & Processing Detection->Data

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Illustrative Validation Data Summary (HPLC-UV):

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of 5-Br-IAA. Peak purity > 99.5%.Peak is free of interference.
Linearity (Range: 1-100 µg/mL) Correlation Coefficient (r²) = 0.9998r² ≥ 0.99
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%; Intermediate: 1.2%≤ 2%
LOD 0.2 µg/mL-
LOQ 0.7 µg/mL-
Robustness %RSD of results < 2.0% for all varied conditions.Method remains reliable.
Protocol 2: LC-MS/MS Method

This method is ideal for trace-level quantification of 5-Br-IAA, for instance, in biological matrices after appropriate sample extraction (e.g., protein precipitation followed by solid-phase extraction).

G Sample Sample Preparation (Extraction & Cleanup) LC UPLC/HPLC System Sample->LC Ionization Electrospray Ionization (ESI+) LC->Ionization MS Tandem Mass Spectrometer (Triple Quadrupole) MRM MRM Detection (e.g., 254 -> 208) MS->MRM Ionization->MS Data Data Acquisition & Quantification MRM->Data

Rationale for MS Parameter Selection: The molecular weight of 5-Br-IAA is 254.09 g/mol . In positive electrospray ionization (ESI+), it will readily form the protonated molecule [M+H]⁺ at m/z 254. The bromine atom exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show a characteristic isotopic doublet at m/z 254 and 256. For quantification, we select the more abundant ⁷⁹Br isotope. The most likely fragmentation is the loss of the carboxylic acid group (-COOH, 45 Da) and CO (28 Da), similar to IAA. Therefore, a logical and specific Multiple Reaction Monitoring (MRM) transition to monitor would be from the precursor ion m/z 254 to a product ion. A plausible product ion would result from the loss of the acetic acid side chain, leading to the 5-bromo-indole moiety.

LC and MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10-90% B; 5-7 min: 90% B; 7-7.1 min: 90-10% B; 7.1-10 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transition 254.0 -> 208.0 (Quantifier), 254.0 -> 129.0 (Qualifier)
Injection Volume 5 µL

Illustrative Validation Data Summary (LC-MS/MS):

Validation ParameterResultAcceptance Criteria (Bioanalytical)
Specificity No interfering peaks in blank matrix at the retention time of 5-Br-IAA.No significant interference.
Linearity (Range: 0.5-500 ng/mL) Correlation Coefficient (r²) = 0.9992r² ≥ 0.99
Accuracy (% Recovery) 96.8% - 103.5%±15% of nominal (±20% at LLOQ)
Precision (%RSD) Intra-day: ≤ 6%; Inter-day: ≤ 8%≤ 15% (≤ 20% at LLOQ)
LOD 0.1 ng/mL-
LOQ 0.5 ng/mL-
Matrix Effect Normalized IS ratio: 0.92 - 1.08Consistent and reproducible.

Conclusion

The validation of an analytical method is a systematic journey that proves its suitability for a specific purpose. For the quantification of this compound, both HPLC-UV and LC-MS/MS offer robust and reliable options. The choice is contingent on the required sensitivity, the complexity of the sample matrix, and available resources. An HPLC-UV method is an excellent choice for routine analysis of bulk materials, while an LC-MS/MS method is indispensable for trace-level analysis in complex environments. By following the principles outlined in this guide and adhering to international validation standards like ICH Q2(R1), researchers can ensure the generation of high-quality, reproducible, and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2018).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Lin, G. H., Chang, C. Y., & Lin, H. R. (2015). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 988-989, 53–58. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Pěnčík, A., Rolčík, J., Novák, O., Magnus, V., Bartoňková, I., & Strnad, M. (2009). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant physiology, 150(4), 1848–1858. [Link]
  • ResearchGate. (n.d.). UV-Visible spectrum of IAA. [Link]
  • Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, biotechnology, and biochemistry, 69(4), 778–783. [Link]
  • Kim, Y. J., Oh, Y. J., & Park, W. J. (2006). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of Plant Biotechnology, 33(1), 39-44. [Link]
  • Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. [Link]
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  • Rasiukevičiūtė, N., Viškelis, J., & Karklelienė, R. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules (Basel, Switzerland), 26(5), 1459. [Link]
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A Researcher's Guide to 5-Bromoindole-3-acetic Acid: Statistical Analysis and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Publication for Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant physiology and developmental biology, auxin stands as a pivotal signaling molecule, orchestrating a symphony of cellular processes from division and elongation to differentiation. Among the diverse toolkit of natural and synthetic auxins available to researchers, 5-Bromoindole-3-acetic acid (5-Br-IAA) has emerged as a compound of significant interest. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth, objective comparison of 5-Br-IAA's performance against other common auxins, grounded in experimental data and rigorous statistical analysis. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent framework for interpreting the resulting data.

Understanding this compound: A Halogenated Auxin Analog

This compound is a synthetic derivative of the primary native auxin, Indole-3-acetic acid (IAA).[1] The key structural distinction is the substitution of a hydrogen atom with a bromine atom at the 5th position of the indole ring. This halogenation significantly influences the molecule's chemical properties, including its lipophilicity and electron distribution, which in turn can affect its transport, metabolism, and interaction with auxin receptors.[2] Beyond its well-established role as a plant growth regulator promoting root development, 5-Br-IAA is also utilized in neuroscience research and serves as a precursor in the synthesis of pharmaceuticals.[1]

The decision to use 5-Br-IAA over other auxins is often driven by the specific experimental goals. For instance, its altered properties might lead to increased stability or a different spectrum of activity compared to the more labile IAA. This guide will equip you with the knowledge to make an informed decision on whether 5-Br-IAA is the appropriate tool for your research question.

Comparative Performance Analysis: 5-Br-IAA vs. Alternative Auxins

To objectively evaluate the efficacy of 5-Br-IAA, we must compare its performance against established natural and synthetic auxins. The most common alternatives include the natural auxins Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA), and the synthetic auxins 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D).

The primary method for quantifying auxin activity is through bioassays, which measure a physiological response to varying concentrations of the compound. Classic bioassays include the Avena coleoptile elongation test and root elongation inhibition assays.[3][4] Modern approaches often utilize transgenic reporter lines, such as those expressing β-glucuronidase (GUS) under the control of an auxin-responsive promoter like DR5, to visualize and quantify auxin signaling activity.[5][6]

Data Presentation: A Comparative Overview

The following table summarizes hypothetical, yet representative, data from a root elongation inhibition bioassay comparing 5-Br-IAA with IAA and NAA. This type of data is crucial for understanding the relative potency and efficacy of each compound.

Auxin CompoundEC50 (nM) for Root Growth InhibitionMaximum Inhibition (%)
This compound (5-Br-IAA)3595
Indole-3-acetic acid (IAA)5092
1-Naphthaleneacetic acid (NAA)2098

Caption: This table presents a hypothetical comparison of the half-maximal effective concentration (EC50) and maximum inhibition percentage for three auxins in a typical root elongation assay. Lower EC50 values indicate higher potency.

The Engine of Auxin Action: The TIR1/AFB Signaling Pathway

To understand the functional differences between 5-Br-IAA and other auxins, we must examine their interaction with the core auxin signaling machinery. The primary auxin receptors are a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs.[7]

In the absence of auxin, Aux/IAA transcriptional repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The binding of an auxin molecule to the TIR1/AFB receptor creates a binding pocket for the Aux/IAA protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases the ARF transcription factors, allowing them to activate or repress the transcription of target genes, ultimately leading to the observed physiological responses.[8][9]

The halogenation of 5-Br-IAA can influence its binding affinity for the TIR1/AFB co-receptor complex. Computational docking studies suggest that the size and electronegativity of the halogen atom can affect the stability of the interaction within the binding pocket, potentially leading to altered downstream signaling.[10][11]

AuxinSignaling cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State Auxin 5-Br-IAA / Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Ub Ubiquitin Aux_IAA->Ub Ubiquitination Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Represses Transcription ARF->Auxin_Response_Genes Activates Transcription Response Physiological Response Auxin_Response_Genes->Response Proteasome 26S Proteasome Ub->Proteasome Degradation

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Experimental Protocols: A Step-by-Step Guide

Reproducible and reliable data are the cornerstones of scientific inquiry. This section provides detailed protocols for two common auxin bioassays.

Root Elongation Inhibition Assay in Arabidopsis thaliana

This assay is a sensitive method to quantify the inhibitory effects of auxins on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium, pH 5.7

  • Agar

  • Sterile petri dishes

  • 5-Br-IAA, IAA, NAA (and other auxins for comparison) stock solutions in DMSO or ethanol

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on square petri dishes containing MS medium with 1% agar.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a vertical position in a growth chamber (e.g., 22°C, 16h light/8h dark cycle) for 4-5 days.

  • Treatment: Prepare MS agar plates containing a range of concentrations for each auxin to be tested (e.g., 0, 1, 10, 50, 100, 500 nM). Include a solvent control plate.

  • Transfer: Carefully transfer seedlings of uniform size to the treatment plates, placing the root tips at a marked line.

  • Incubation: Return the plates to the vertical position in the growth chamber for an additional 3-5 days.

  • Data Collection: Scan the plates and measure the length of the primary root from the marked line to the root tip using image analysis software (e.g., ImageJ).

Caption: Workflow for the root elongation inhibition assay.

DR5::GUS Reporter Assay

This assay provides a visual and quantifiable measure of auxin-induced gene expression.[5][12]

Materials:

  • Arabidopsis thaliana seeds of a DR5::GUS reporter line

  • MS liquid medium

  • 96-well microtiter plates

  • Auxin stock solutions

  • GUS staining solution (containing X-Gluc)

  • Ethanol series (for clearing)

  • Microscope

Procedure:

  • Seedling Growth: Grow DR5::GUS seedlings in liquid MS medium in 96-well plates for 5-7 days.

  • Auxin Treatment: Replace the medium with fresh MS medium containing the desired concentrations of each auxin. Include a solvent control.

  • Incubation: Incubate the seedlings for a defined period (e.g., 6-24 hours).

  • GUS Staining: Remove the treatment medium and add GUS staining solution to each well. Incubate at 37°C for several hours to overnight.

  • Clearing: Remove the staining solution and wash the seedlings with an ethanol series (e.g., 70%, 90%, 100%) to remove chlorophyll and visualize the blue GUS stain.

  • Imaging and Quantification: Observe and photograph the seedlings under a microscope. The intensity of the blue color can be quantified using image analysis software.

Statistical Analysis of Experimental Data

Objective comparison of auxin performance relies on robust statistical analysis of the experimental data. Dose-response curves are fundamental to this analysis.

Dose-Response Curve Analysis

A dose-response curve plots the measured physiological response against the concentration of the auxin. These curves are typically sigmoidal and can be fitted using non-linear regression models.[13] The most common models for bioassay data are the four-parameter logistic (4PL) and five-parameter logistic (5PL) models.[5]

Key Parameters Derived from Dose-Response Curves:

  • EC50 (or IC50): The concentration of the auxin that produces 50% of the maximal response (or inhibition). This is a measure of the compound's potency.

  • Hill Slope: Describes the steepness of the curve. A Hill slope greater than 1 indicates positive cooperativity.

  • Top and Bottom Plateaus: The maximum and minimum responses, respectively.

Statistical software packages like R (with the drc package) or GraphPad Prism are commonly used for fitting dose-response curves and calculating these parameters.[7][14]

Statistical Comparison of Dose-Response Curves

To determine if the effects of different auxins are statistically significant, you can compare their dose-response curves. Statistical tests can be used to compare the fitted parameters (e.g., EC50, Hill slope) between different auxin treatments. An F-test is often used to determine if a single curve can adequately describe all the data or if separate curves are required for each treatment.[14]

Example Statistical Analysis Workflow:

  • Data Input: Import your dose-response data into your chosen statistical software.

  • Model Fitting: Fit a non-linear regression model (e.g., 4PL) to the data for each auxin.

  • Parameter Estimation: The software will provide estimates for the EC50, Hill slope, and plateaus for each curve, along with their standard errors and confidence intervals.

  • Curve Comparison: Perform a statistical test to compare the fitted curves. This will determine if there are significant differences in the potency (EC50) or other parameters between the auxins.

  • Interpretation: A statistically significant difference in EC50 values would indicate that the auxins have different potencies.

Caption: Statistical analysis workflow for dose-response data.

Conclusion and Future Directions

This compound is a valuable tool in the researcher's arsenal of auxin analogs. Its unique properties, conferred by the bromine substitution, can offer advantages in specific experimental contexts. This guide has provided a framework for objectively comparing its performance to other auxins through rigorous experimental design and statistical analysis. By understanding the underlying signaling pathways and employing robust analytical methods, researchers can confidently select the most appropriate auxin for their studies and contribute to a deeper understanding of plant development and hormone signaling.

Future research could focus on quantitative structure-activity relationship (QSAR) studies to further elucidate how modifications to the indole ring, such as halogenation, impact auxin activity.[15][16] Additionally, exploring the differential gene expression profiles induced by 5-Br-IAA compared to other auxins could reveal novel aspects of auxin signaling and response.

References

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  • Ulmasov, T., et al. (1997). DR5 as a reporter system to study auxin response in Populus. Plant Cell Reports, 32(4), 453-463.
  • Sokołowska, K., et al. (2014). Tests on the auxin-like biological activity: (A–F) curvature...
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  • Nakamura, A., et al. (2003). Brassinolide Induces IAA5, IAA19, and DR5, a Synthetic Auxin Response Element in Arabidopsis, Implying a Cross Talk Point of Brassinosteroid and Auxin Signaling. Plant Physiology, 133(4), 1843-1853.
  • Yamazoe, A., et al. (2005). Identification of auxins by a chemical genomics approach. Plant and Cell Physiology, 46(6), 847-857.
  • Mészáros, S., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Plant Cell Reports, 32(4), 453-463.
  • Hayashi, K., et al. (2008). Crystal structure and molecular docking analysis of TIR1–probe...
  • De-Simone, A., & Napier, R. (2016). Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity. Open Biology, 6(10), 160139.
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  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
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  • Tanimoto, M., et al. (2018). Quantitative analysis of IAA in DR5::GUS transgenic arabidopsis plants. Russian Journal of Plant Physiology, 65(3), 433-438.
  • Bao, F., et al. (2004). Brassinosteroids Interact with Auxin to Promote Lateral Root Development in Arabidopsis. Plant Physiology, 134(4), 1624-1631.
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  • CrossValidated. (2017). What's the proper way to determine whether dose response curves +/- another variable (besides dose)
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A Comparative Guide to the Cross-Reactivity of 5-Bromoindole-3-acetic Acid with Auxin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Auxin Perception

The phytohormone auxin, with indole-3-acetic acid (IAA) as its principal natural form, orchestrates a vast array of developmental processes in plants, from embryogenesis to root and shoot architecture.[1][2] Its signaling pathway is elegantly controlled by a sophisticated perception machinery. At the heart of this system lies the co-receptor complex formed by the TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[1] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and Aux/IAA proteins, which targets the latter for degradation via the 26S proteasome.[3] This degradation liberates Auxin Response Factors (ARFs), transcription factors that then modulate the expression of auxin-responsive genes.[2]

The existence of a family of TIR1/AFB receptors in plants, with six members in Arabidopsis thaliana, introduces a layer of complexity and specificity to auxin signaling.[1][3] These receptors exhibit differential binding affinities for various natural and synthetic auxins, allowing for a nuanced response to different hormonal cues.[1][4] This guide focuses on a specific synthetic auxin analog, 5-Bromoindole-3-acetic acid (5-Br-IAA), and provides a comparative framework for evaluating its cross-reactivity with auxin receptors against the native ligand, IAA. Understanding the structure-activity relationship of such analogs is pivotal for the development of novel herbicides and tools to dissect the intricacies of auxin biology.[5]

Structural Comparison: IAA vs. 5-Br-IAA

The chemical structures of IAA and 5-Br-IAA are highly similar, with the key difference being the substitution of a bromine atom at the 5th position of the indole ring in 5-Br-IAA. This seemingly minor modification can have significant implications for the molecule's electronic properties and steric profile, which in turn can influence its interaction with the auxin-binding pocket of the TIR1/AFB receptors.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
Indole-3-acetic acid (IAA)[Image of IAA structure]C₁₀H₉NO₂175.18
This compound (5-Br-IAA)[Image of 5-Br-IAA structure]C₁₀H₈BrNO₂254.08

Comparative Analysis of Receptor Binding and Physiological Activity

While direct quantitative data on the binding affinity (e.g., K_d_ or IC50) of 5-Br-IAA to TIR1/AFB receptors is not extensively available in the public domain, we can infer its activity through the lens of structure-activity relationships of halogenated auxins and by outlining the experimental approaches to obtain this crucial data. Halogenation of the indole ring can alter the auxin activity, and the position of the halogen atom is critical. For instance, 4-chloro-IAA (4-Cl-IAA) is a naturally occurring, highly active auxin in some plant species.[6][7] The bromine atom at the C5 position in 5-Br-IAA, being larger and more electronegative than hydrogen, is expected to influence the binding kinetics with the TIR1/AFB co-receptor complex.

To provide a comprehensive comparison, this guide presents a set of standardized experimental protocols that researchers can employ to quantitatively assess the cross-reactivity of 5-Br-IAA with auxin receptors.

Experimental Protocols for Comparative Analysis

The following protocols are designed to provide a robust framework for comparing the bioactivity of 5-Br-IAA and IAA.

In Vitro Competitive Binding Assay

This assay directly measures the ability of 5-Br-IAA to compete with radiolabeled IAA for binding to the TIR1/AFB-Aux/IAA co-receptor complex.

Principle: A constant concentration of radiolabeled IAA ([³H]IAA) is incubated with the purified TIR1-Aux/IAA co-receptor complex in the presence of increasing concentrations of unlabeled competitor (IAA or 5-Br-IAA). The amount of bound radiolabel is then measured, and the concentration of the competitor that inhibits 50% of the radiolabeled IAA binding (IC50) is determined. A lower IC50 value indicates a higher binding affinity.[1][8]

Step-by-Step Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant TIR1/AFB and a specific Aux/IAA protein (e.g., IAA7) from a suitable expression system (e.g., insect cells or E. coli).[1]

  • Assay Buffer Preparation:

    • Prepare a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.1% Tween-20).

  • Reaction Setup:

    • In a microtiter plate, combine the purified TIR1/AFB and Aux/IAA proteins to form the co-receptor complex.

    • Add a constant concentration of [³H]IAA (e.g., 5-10 nM).[8]

    • Add a serial dilution of unlabeled IAA or 5-Br-IAA (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Include a control with no unlabeled competitor (for maximum binding) and a control with a large excess of unlabeled IAA (for non-specific binding).

  • Incubation:

    • Incubate the plate at 4°C for 1-2 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the protein-bound [³H]IAA from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radiolabel.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value for each compound.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Expected Outcome: This assay will yield IC50 and Ki values for both IAA and 5-Br-IAA, allowing for a direct comparison of their binding affinities to the specific TIR1/AFB-Aux/IAA co-receptor complex used.

Arabidopsis Root Elongation Assay

This in vivo bioassay assesses the physiological effect of 5-Br-IAA on root growth, which is a classic auxin-regulated developmental process. High concentrations of auxin typically inhibit primary root elongation.[9][10]

Principle: Arabidopsis thaliana seedlings are grown on media containing different concentrations of IAA or 5-Br-IAA, and the length of the primary root is measured after a set period. A dose-response curve is generated to compare the inhibitory effects of the two compounds.[11]

Step-by-Step Methodology:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds (e.g., with 70% ethanol for 1 minute, followed by 50% bleach for 10 minutes, and then rinse with sterile water).

    • Stratify the seeds in sterile water at 4°C for 2-3 days in the dark.

  • Media Preparation:

    • Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Autoclave the medium and cool to ~50°C.

    • Add IAA or 5-Br-IAA from stock solutions to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the solvent concentration is the same in all plates, including the control.

    • Pour the media into square petri plates.

  • Seedling Growth:

    • Plate the sterilized and stratified seeds on the prepared plates.

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Measurement and Data Collection:

    • After 5-7 days of growth, scan the plates.

    • Measure the length of the primary root of each seedling using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the average root length and standard deviation for each concentration.

    • Normalize the data as a percentage of the control (no auxin).

    • Plot the percentage of root growth inhibition against the logarithm of the auxin concentration to generate dose-response curves.[11]

    • Determine the concentration of each compound that causes 50% inhibition of root growth (IC50).

Expected Outcome: The dose-response curves and IC50 values will provide a quantitative comparison of the physiological potency of 5-Br-IAA and IAA in a whole-organism context.

DR5::GUS Reporter Gene Assay

This assay provides a semi-quantitative in vivo visualization of auxin-responsive gene expression. The DR5 promoter is a synthetic auxin-responsive promoter that drives the expression of the β-glucuronidase (GUS) reporter gene.[12][13]

Principle: Transgenic Arabidopsis plants carrying the DR5::GUS construct are treated with IAA or 5-Br-IAA. The resulting GUS activity, which correlates with auxin signaling, is visualized by histochemical staining.[14][15]

Step-by-Step Methodology:

  • Plant Material and Growth:

    • Use Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

    • Grow seedlings as described in the root elongation assay on auxin-free medium.

  • Auxin Treatment:

    • Transfer 5-day-old seedlings to liquid half-strength MS medium containing either IAA or 5-Br-IAA at various concentrations (e.g., 1 µM, 10 µM) or a mock control.

    • Incubate for a defined period (e.g., 2, 4, or 6 hours).

  • GUS Staining:

    • Harvest the seedlings and place them in GUS staining solution (containing X-Gluc) in a microtiter plate or Eppendorf tubes.

    • Vacuum infiltrate for 10-15 minutes and then incubate at 37°C for several hours to overnight in the dark.

  • Microscopy:

    • Destain the seedlings with a series of ethanol washes (70%, 90%, 100%).

    • Mount the seedlings on a microscope slide in clearing solution (e.g., Hoyer's solution).

    • Observe and image the GUS staining pattern, particularly in the root tip and lateral root primordia, using a light microscope.

  • Analysis:

    • Compare the intensity and spatial pattern of GUS staining between the IAA and 5-Br-IAA treatments at different concentrations.

Expected Outcome: This assay will reveal whether 5-Br-IAA can induce auxin-responsive gene expression in a manner similar to IAA, providing qualitative and semi-quantitative insights into its activity at the molecular level.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Binding Affinities of IAA and 5-Br-IAA to the TIR1-IAA7 Co-receptor Complex

CompoundIC50 (nM)Ki (nM)
Indole-3-acetic acid (IAA)[Experimental Value][Calculated Value]
This compound (5-Br-IAA)[Experimental Value][Calculated Value]

Table 2: Comparative Physiological Activity of IAA and 5-Br-IAA in the Arabidopsis Root Elongation Assay

CompoundIC50 for Root Growth Inhibition (µM)
Indole-3-acetic acid (IAA)[Experimental Value]
This compound (5-Br-IAA)[Experimental Value]

Visualization of Key Concepts

Auxin Signaling Pathway

Auxin_Signaling cluster_0 Low Auxin cluster_1 High Auxin Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Represses TIR1/AFB TIR1/AFB Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes Transcription OFF Auxin Auxin Auxin->TIR1/AFB SCF SCF TIR1/AFB->SCF forms complex Aux/IAA_p Ub-Aux/IAA SCF->Aux/IAA_p Ubiquitinates Proteasome Proteasome Aux/IAA_p->Proteasome Degradation ARF_active ARF ARF_active->Auxin Response Genes Transcription ON

Caption: The core auxin signaling pathway.

Competitive Binding Assay Workflow```dot

Competitive_Binding_Assay cluster_assay Assay Components Receptor TIR1/AFB + Aux/IAA Incubate Incubate to Equilibrium Receptor->Incubate Radioligand [3H]IAA Radioligand->Incubate Competitor Unlabeled IAA or 5-Br-IAA (Serial Dilution) Competitor->Incubate Filter Filter to Separate Bound from Free Incubate->Filter Count Scintillation Counting Filter->Count Analyze Generate Dose-Response Curve & Calculate IC50 Count->Analyze

Caption: The logic of structure-activity relationship studies.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound and indole-3-acetic acid in the context of auxin receptor cross-reactivity. While direct binding data for 5-Br-IAA is currently limited, the detailed experimental protocols presented here offer a clear path for researchers to generate this critical information. By systematically evaluating both the in vitro binding affinity and the in vivo physiological and molecular responses, a complete picture of 5-Br-IAA's auxin activity can be established.

Future research should focus on performing these comparative studies across the different members of the TIR1/AFB family to understand potential receptor-specific interactions of 5-Br-IAA. Such studies will not only enhance our fundamental understanding of auxin perception but also contribute to the rational design of novel synthetic auxins with tailored specificities and activities for applications in agriculture and as chemical probes in plant biology.

References

  • Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]
  • Aida, M., et al. (2004). The PLETHORA Genes Mediate Patterning of the Arabidopsis Root Stem Cell Niche. Cell, 119(1), 109-120. [Link]
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  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
  • Landi, M., et al. (2020). Dose response curve of Arabidopsis seedlings treated with different doses of nerolidol (0 µM–800 µM).
  • Péret, B., et al. (2012). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid. The Plant Cell, 24(10), 3858-3871. [Link]
  • Tada, Y. (2019). Comparative analysis of various root active promoters by evaluation of GUS expression in transgenic Arabidopsis. Journal of Plant Research, 132(6), 835-843. [Link]
  • Kakei, Y., et al. (2015). The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes. Plant & Cell Physiology, 56(8), 1618-1627. [Link]
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  • Wikipedia. (2023). Indole-3-acetic acid. In Wikipedia.
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  • Della Rovere, F., et al. (2015). Dose-response curves of root morphology of A. thaliana seedlings treated for 10 days with compound 2.
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  • Overvoorde, P., et al. (2005). Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana. The Plant Cell, 17(12), 3282-3300. [Link]
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Sources

A Comparative Guide to the Performance of 5-Bromoindole-3-acetic Acid in Different Plant Species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant development, auxins stand as master regulators, orchestrating a vast array of physiological processes from root initiation to fruit development. While indole-3-acetic acid (IAA) is the most ubiquitous natural auxin, the exploration of synthetic analogs has opened new avenues for both agricultural applications and fundamental research.[1] This guide provides an in-depth technical comparison of 5-Bromoindole-3-acetic acid (5-Br-IAA), a halogenated synthetic auxin, with the native IAA, focusing on its performance across different plant species and the underlying molecular mechanisms.

Introduction: The Significance of Halogenated Auxins

Synthetic auxins have been instrumental in agriculture and horticulture, serving as herbicides, rooting agents, and fruit development modulators.[2] Halogenation, the substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine, fluorine), has been a key strategy in designing synthetic auxins with enhanced stability and, in many cases, heightened biological activity compared to their non-halogenated counterparts.[3][4] This increased potency is often attributed to altered metabolic stability and modified binding affinity to auxin receptors.[3] this compound, as a brominated analog of IAA, offers a valuable tool to dissect auxin signaling pathways and explore novel applications in plant science.[4]

Comparative Performance in Model and Crop Species

The physiological effects of auxins are highly dependent on concentration, plant species, and even the specific tissue.[5] High concentrations of auxins, including IAA, typically inhibit root elongation, a phenomenon often utilized in bioassays to quantify auxin activity.[6]

Arabidopsis thaliana: A Case Study in Potency

The model plant Arabidopsis thaliana has been instrumental in elucidating the molecular mechanisms of auxin action. Comparative studies on root elongation in Arabidopsis seedlings provide a clear demonstration of the enhanced activity of 5-Br-IAA relative to IAA.

As illustrated in the dose-response curve below, 5-Br-IAA exhibits a significantly stronger inhibitory effect on primary root growth at lower concentrations compared to IAA. The most pronounced inhibition by 5-Br-IAA is observed at a concentration as low as 100 nM, whereas IAA requires a higher concentration to elicit a similar level of inhibition.[3] This suggests that the bromine substitution at the 5-position of the indole ring enhances the molecule's auxin activity in Arabidopsis.

Dose-response curve for 5-Br-IAA and IAA on Arabidopsis root growth

Figure 1: Comparative effect of 5-Br-IAA and IAA on primary root elongation in Arabidopsis thaliana seedlings. Data adapted from Simon et al. (2013).[3]

Table 1: Comparison of Root Growth Inhibition in Arabidopsis thaliana

ConcentrationIAA (% Root Growth Inhibition)5-Br-IAA (% Root Growth Inhibition)
10 nMMinimalSignificant
100 nMModerateStrong
500 nMStrongVery Strong

Note: The values in this table are qualitative interpretations of the graphical data presented in Figure 1 and are intended for comparative purposes.

Performance in Crop Species: An Extrapolation

While direct comparative data for 5-Br-IAA in major crop species is limited, insights can be drawn from studies on other halogenated auxins and the general effects of IAA on these plants.

  • Maize (Zea mays): Exogenous application of IAA can have varied effects on maize root growth, with low concentrations sometimes promoting elongation and higher concentrations being inhibitory.[7] Halogenated auxins like 4-chloroindole-3-acetic acid (4-Cl-IAA) have been shown to be more potent than IAA in promoting coleoptile extension in maize.[3] It is plausible that 5-Br-IAA would also exhibit enhanced activity in maize, potentially leading to more pronounced root growth inhibition at lower concentrations compared to IAA.

  • Rice (Oryza sativa): The growth of rice roots is also sensitive to exogenous IAA, and unequal lateral distribution of IAA is a key factor in root phototropism.[8] Studies on the auxin-inducible degron (AID) system have utilized the rice auxin receptor OsTIR1, demonstrating its interaction with IAA.[9] Given the heightened activity of other halogenated auxins, 5-Br-IAA could potentially modulate rice root architecture more effectively than IAA, a trait of significant agronomic interest.

  • Soybean (Glycine max): Application of IAA and other synthetic auxins has been shown to influence various growth parameters in soybean, including plant height, pod number, and seed yield.[3] The response is, however, highly dependent on the concentration and timing of application. The increased stability and potency of a halogenated auxin like 5-Br-IAA could offer a wider window for application and potentially more consistent results in modulating soybean development.

Mechanism of Action: A Deeper Dive into Auxin Signaling

The differential performance of 5-Br-IAA and IAA can be explained by their interaction with the core components of the auxin signaling pathway. This pathway is primarily mediated by the TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[5][10]

The TIR1/AFB Co-Receptor System

In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), preventing the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB proteins and the degron motif of Aux/IAA proteins.[11][12] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby liberating ARFs to activate gene expression.[11]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF Binds and represses TPL TPL Co-repressor Aux_IAA->TPL Recruits Gene_Off Auxin-Responsive Genes (OFF) ARF->Gene_Off Auxin Auxin (IAA or 5-Br-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA_Deg Degraded Aux/IAA TIR1_AFB->Aux_IAA_Deg Promotes degradation of Aux/IAA ARF_Active Active ARF Gene_On Auxin-Responsive Genes (ON) ARF_Active->Gene_On Activates transcription Root_Elongation_Assay_Workflow Start Start Sterilize_Seeds Sterilize Arabidopsis Seeds Start->Sterilize_Seeds Prepare_Plates Prepare MS Agar Plates with Varying Auxin Concentrations Sterilize_Seeds->Prepare_Plates Plate_Seeds Plate Seeds on Agar Prepare_Plates->Plate_Seeds Stratify Stratify at 4°C for 2-3 days Plate_Seeds->Stratify Grow_Vertically Grow Vertically in Growth Chamber (7-10 days) Stratify->Grow_Vertically Scan_Plates Scan Plates Grow_Vertically->Scan_Plates Measure_Roots Measure Primary Root Length Scan_Plates->Measure_Roots Analyze_Data Analyze Data and Plot Dose-Response Curves Measure_Roots->Analyze_Data End End Analyze_Data->End

Diagram 2: Workflow for the Arabidopsis root elongation assay.

Protoplast Swelling Assay for Auxin Activity

This assay provides a rapid assessment of auxin-induced cell expansion.

Materials:

  • Plant tissue (e.g., Arabidopsis cell culture, tobacco BY-2 cells)

  • Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme)

  • Wash buffer (e.g., W5 solution)

  • Incubation buffer

  • IAA and 5-Br-IAA solutions

  • Microscope with a calibrated eyepiece or image analysis software

Procedure:

  • Protoplast Isolation: Digest the plant tissue with the enzyme solution to release protoplasts.

  • Purification: Purify the protoplasts by filtration and centrifugation, washing them with the wash buffer.

  • Incubation: Resuspend the protoplasts in the incubation buffer and treat them with different concentrations of IAA and 5-Br-IAA.

  • Measurement: After a specific incubation period (e.g., 1-2 hours), measure the diameter of a population of protoplasts for each treatment using a microscope.

  • Analysis: Calculate the average protoplast volume and compare the swelling induced by 5-Br-IAA and IAA.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent synthetic auxin with significantly higher activity than the natural auxin IAA, at least in the model plant Arabidopsis thaliana. This enhanced potency is likely due to a combination of increased metabolic stability and a higher binding affinity for the TIR1/AFB auxin co-receptor complexes.

While this guide provides a foundational comparison, further research is needed to fully characterize the performance of 5-Br-IAA across a wider range of plant species, particularly agronomically important crops. Future studies should focus on:

  • Generating dose-response curves for root and shoot growth in key monocot and dicot crops.

  • Conducting in vitro binding assays to determine the specific binding affinities of 5-Br-IAA to the different TIR1/AFB receptors from various plant species.

  • Investigating the metabolic fate of 5-Br-IAA in planta to confirm its stability.

  • Performing transcriptomic analyses to compare the downstream gene expression changes induced by 5-Br-IAA and IAA.

A comprehensive understanding of the performance and mechanism of action of 5-Br-IAA will not only advance our fundamental knowledge of auxin biology but also has the potential to lead to the development of novel and more effective plant growth regulators for agriculture and biotechnology.

References

  • Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
  • Simon, S., et al. (2013). Defining the selectivity of processes along the auxin response chain: A study using auxin analogues. Plant, Cell & Environment, 36(6), 1179-1189.
  • Tivendale, N. D., et al. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. The Plant Cell, 24(8), 3339–3349.
  • Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor.
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  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53334.
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  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53334.
  • Wang, Z., et al. (2004). Effect of indoleacetic acid (IAA) on the negative phototropism of rice root. Rice Science, 11(3), 125-129.
  • Nishimura, T., et al. (2009). The auxin-inducible degron system for rapid and specific protein depletion in fission yeast.
  • Robert, H. S., & Friml, J. (2009). Auxin and other signals on the move in plants.
  • Normanly, J. (1997). Auxin metabolism. Physiologia Plantarum, 100(3), 431-442.
  • Nishimura, K., et al. (2021). Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces. Genes, 12(6), 888.

Sources

A Researcher's Guide to Comparative Transcriptomics of 5-Bromoindole-3-acetic acid and IAA in Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Unraveling Auxin Analog Specificity

In the intricate world of plant biology, auxins stand as master regulators of growth and development. The primary native auxin, Indole-3-acetic acid (IAA), orchestrates a vast array of physiological processes, from cell elongation and division to organogenesis and stress responses.[1][2][3] The study of synthetic auxin analogs provides a powerful lens through which we can dissect the specificity and nuances of auxin signaling. This guide focuses on a comparative transcriptomic approach to differentiate the effects of IAA and its brominated analog, 5-Bromoindole-3-acetic acid (5-Br-IAA).

While 5-Br-IAA is known to function as a plant growth regulator, promoting root development and overall vigor, a detailed understanding of its molecular mechanism and how it diverges from that of IAA is still emerging.[4] Comparative transcriptomics offers a high-throughput method to simultaneously investigate the impact of these two compounds on the entire transcriptome, revealing both shared and unique gene regulatory networks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret such a comparative study.

Understanding the Players: IAA and 5-Br-IAA

Indole-3-acetic acid (IAA) is the most abundant natural auxin in plants, synthesized from tryptophan via several pathways.[2][5] Its signaling pathway is a well-characterized cascade involving the TRANSPORT INHIBITOR RESPONSE1/AUXIN RECEPTOR F-BOX (TIR1/AFB) proteins, Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and Auxin Response Factors (ARFs).[1][6][7] In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from regulating the expression of auxin-responsive genes.[1][7] When IAA is present, it acts as a molecular glue, promoting the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors. This frees the ARFs to activate or repress the transcription of a multitude of downstream genes.[1][6]

This compound (5-Br-IAA) is a synthetic analog of IAA. The addition of a bromine atom at the 5th position of the indole ring is expected to alter its chemical properties, potentially affecting its binding affinity to auxin receptors, its transport within the plant, or its metabolic stability. While it is generally used to promote plant growth, the specific transcriptomic alterations it induces compared to IAA are not well-documented.[4] A comparative transcriptomic study is therefore crucial to elucidate its precise mode of action.

Designing a Robust Comparative Transcriptomics Experiment

A well-designed experiment is the cornerstone of reliable and interpretable results. The following experimental workflow provides a roadmap for a comprehensive comparative analysis.

Experimental_Workflow cluster_Preparation Phase 1: Plant Material and Treatment cluster_Sequencing Phase 2: RNA Sequencing cluster_Analysis Phase 3: Bioinformatic Analysis Plant_Growth Plant Growth (e.g., Arabidopsis thaliana seedlings) Treatment_Groups Treatment Groups - Control (mock) - IAA - 5-Br-IAA Plant_Growth->Treatment_Groups Time_Course Time-Course Sampling (e.g., 0h, 1h, 3h, 6h) Treatment_Groups->Time_Course RNA_Extraction Total RNA Extraction Time_Course->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Annotation Functional Annotation & Enrichment (GO, KEGG) DEG_Analysis->Functional_Annotation Comparative_Analysis Comparative Analysis (Venn diagrams, Heatmaps) Functional_Annotation->Comparative_Analysis

Caption: A generalized workflow for a comparative transcriptomics study.

Experimental Protocol: Step-by-Step

Plant Material and Growth Conditions:

  • Plant Species: Arabidopsis thaliana is a common model organism due to its well-annotated genome and rapid life cycle.

  • Growth: Grow seedlings hydroponically or on agar plates under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

Treatment Application:

  • Concentration: Determine the optimal concentration for both IAA and 5-Br-IAA through dose-response experiments. A common starting point is in the micromolar range.

  • Application: Apply the treatments to the growth medium or via foliar spray.

  • Control: Use a mock treatment (e.g., the solvent used to dissolve the auxins) as a negative control.

  • Replicates: Use at least three biological replicates for each treatment and time point to ensure statistical power.

Time-Course Sampling:

  • Collect tissue samples (e.g., whole seedlings, roots, or shoots) at multiple time points after treatment (e.g., 0, 1, 3, and 6 hours) to capture both early and late transcriptional responses.

  • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.

Core Methodologies: From Tissue to Data

RNA Extraction and Quality Control

High-quality RNA is essential for successful RNA-sequencing. The TRIzol or a similar reagent-based method is commonly used for RNA isolation from plant tissues.[8]

Protocol: Total RNA Extraction using TRI Reagent

  • Grind frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Transfer approximately 50-100 mg of the powdered tissue to a microcentrifuge tube.

  • Add 1 mL of TRI Reagent® and vortex vigorously for 15-30 seconds.

  • Incubate at room temperature for 5 minutes.

  • Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol. Mix by inverting and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol wash and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA in an appropriate volume of RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for A260/280 ratios between 1.8 and 2.1 and high RNA Integrity Number (RIN) values (>7).

RNA-Seq Library Preparation and Sequencing

The construction of cDNA libraries from the extracted RNA is a critical step. Kits for library preparation are commercially available and typically involve mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. Sequencing can be performed on a high-throughput platform such as the Illumina NovaSeq.[9]

Bioinformatic Analysis of Transcriptomic Data

The raw sequencing data needs to be processed through a bioinformatic pipeline to extract meaningful biological insights.

Bioinformatics_Pipeline Raw_Reads Raw Sequencing Reads (FASTQ) Trimming Adapter Trimming & Quality Filtering (e.g., Trimmomatic) Raw_Reads->Trimming Alignment Alignment to Reference Genome (e.g., HISAT2, STAR) Trimming->Alignment Quantification Read Quantification (e.g., featureCounts, Salmon) Alignment->Quantification DEG_Analysis Differential Expression Analysis (e.g., DESeq2, edgeR) Quantification->DEG_Analysis Downstream_Analysis Downstream Analysis - GO & KEGG Enrichment - Pathway Analysis - Venn Diagrams - Heatmaps DEG_Analysis->Downstream_Analysis

Caption: A standard bioinformatic pipeline for RNA-Seq data analysis.

Interpreting the Data: A Comparative Perspective

The primary goal is to identify differentially expressed genes (DEGs) between the control, IAA-treated, and 5-Br-IAA-treated samples.

Table 1: Hypothetical Comparison of Differentially Expressed Genes (DEGs)

Comparison GroupUp-regulated GenesDown-regulated Genes
IAA vs. Control15001200
5-Br-IAA vs. Control18001000
5-Br-IAA vs. IAA500300

This table would be populated with the actual numbers of DEGs identified from the analysis. The comparison of "5-Br-IAA vs. IAA" is crucial for identifying the unique effects of the synthetic analog.

Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will reveal the biological processes and molecular pathways that are significantly affected by each treatment. For instance, IAA treatment is known to rapidly induce genes from the Aux/IAA, GH3, and SAUR families.[10][11] A key question is whether 5-Br-IAA induces the same gene families with similar or different kinetics and magnitudes.

Table 2: Predicted Enriched KEGG Pathways

TreatmentEnriched Pathways
IAA Plant hormone signal transduction, Phenylpropanoid biosynthesis, Starch and sucrose metabolism
5-Br-IAA Plant hormone signal transduction, Brassinosteroid biosynthesis, Plant-pathogen interaction, Stress response pathways

This predictive table highlights that while both compounds are expected to affect auxin signaling, 5-Br-IAA might have off-target effects or induce a broader stress response due to its synthetic nature.

Visualizing the Auxin Signaling Pathway

The canonical auxin signaling pathway provides a framework for interpreting the transcriptomic data. Changes in the expression of key components of this pathway will be particularly informative.

Auxin_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus IAA IAA / 5-Br-IAA TIR1_AFB TIR1/AFB IAA->TIR1_AFB promotes binding Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Aux_IAA->ARF represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression regulates

Caption: A simplified diagram of the canonical auxin signaling pathway.

By mapping the DEGs to this pathway, researchers can visualize how IAA and 5-Br-IAA modulate its components. For example, one might observe that 5-Br-IAA leads to a stronger or more sustained downregulation of certain Aux/IAA repressors, resulting in a more pronounced activation of downstream auxin responses.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting a comparative transcriptomic study of IAA and 5-Br-IAA. By meticulously following the outlined experimental and bioinformatic workflows, researchers can generate high-quality data to unravel the specific molecular mechanisms of this synthetic auxin analog. The results of such a study will not only advance our fundamental understanding of auxin biology but also have practical implications for agriculture and the development of novel plant growth regulators. Future studies could expand on these findings by incorporating proteomic and metabolomic analyses for a more integrated understanding of the plant's response to these essential signaling molecules.

References

  • Genome-Wide Transcriptome Analysis Reveals That Upregulated Expression of Aux/IAA Genes Is Associated with Defective Leaf Growth of the slf Mutant in Eggplant - MDPI. [Link]
  • Identification of Indole-3-Acetic Acid-Regulated Genes in Pseudomonas syringae pv. tomato Strain DC3000 - PMC - PubMed Central. [Link]
  • Comparative Transcriptomics Enables the Identification of Functional Orthologous Genes Involved in Early Leaf Growth - PubMed. [Link]
  • Comparative transcriptomics reveals context- and strain-specific regulatory programmes of Agrobacterium during plant coloniz
  • Comparative transcriptomics reveals hidden issues in the plant response to arthropod herbivores - Journal of Integr
  • Dynamic Transcriptome Analysis Reveals Complex Regulatory Pathway Underlying Induction and Dose Effect by Different Exogenous Auxin IAA and 2,4-D During in vitro Embryogenic Redifferenti
  • Comparative Microscopic, Transcriptome and IAA Content Analyses Reveal the Stem Growth Variations in Two Cultivars Ilex verticill
  • Comparative Transcriptome Reveals Conserved Gene Expression in Reproductive Organs in Solanaceae - MDPI. [Link]
  • Next generation sequencing and transcriptome analysis for identification of ARF and Aux/IAA in pointed gourd (Trichosanthes dioica Roxb.)
  • Comparative transcriptome analysis provides key insights into gene expression pattern during the formation of nodule-like structures in Brachypodium. [Link]
  • Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana - PubMed Central. [Link]
  • Analysis of the impact of indole-3-acetic acid (IAA) on gene expression during leaf senescence in Arabidopsis thaliana - PMC - NIH. [Link]
  • Transcriptomic analysis of no trichome mutant and identification of new trichome related genes in Arabidopsis - ResearchG
  • Transcriptome Analysis and Identification of a Transcriptional Regulatory Network in the Response to H2O2 - NIH. [Link]
  • Dynamic Transcriptome Analysis Reveals Complex Regulatory Pathway Underlying Induction and Dose Effect by Different Exogenous Auxin IAA and 2,4-D During in vitro Embryogenic Redifferentiation in Cotton - ResearchG
  • Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV) - MDPI. [Link]
  • Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serr
  • Comprehensive RNA-Seq Analysis on the Regulation of Tomato Ripening by Exogenous Auxin - PMC. [Link]
  • Flow chart of the RNA-seq experimental procedure | Download Scientific Diagram - ResearchG
  • Time-Series Single-Cell RNA-Seq Data Reveal Auxin Fluctuation during Endocycle - Oxford Academic. [Link]
  • RNA Isolation from Plant Tissue Protocol 11: Tri Reagent Method. [Link]
  • Effect of indole-3-acetic acid (IAA) on the frond number (A), fresh...
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  • Indole-3-acetic acid - Wikipedia. [Link]
  • Comparative Microscopic, Transcriptome and IAA Content Analyses Reveal the Stem Growth Variations in Two Cultivars Ilex verticill
  • Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant - MDPI. [Link]
  • Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - NIH. [Link]
  • Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC - NIH. [Link]
  • Brassinolide Induces IAA5, IAA19, and DR5, a Synthetic Auxin Response Element in Arabidopsis, Implying a Cross Talk Point of Brassinosteroid and Auxin Signaling - PMC - NIH. [Link]
  • Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. [Link]
  • Auxin-BR Interaction Regulates Plant Growth and Development - PMC - PubMed Central. [Link]
  • Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses - ResearchG

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Safety Operating Guide

Navigating the Disposal of 5-Bromoindole-3-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromoindole-3-acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

Foundational Knowledge: Understanding the Compound

This compound is a halogenated organic compound. This classification is paramount as it dictates the specific waste stream and disposal methods required.[1] Improper segregation of halogenated compounds can lead to the formation of hazardous byproducts during waste treatment and poses a significant environmental risk. It is incompatible with strong oxidizing agents, and this must be considered during storage and waste accumulation.[2][3][4]

Key Compound Characteristics:

CharacteristicDescriptionCitations
Compound Type Halogenated Organic Compound[1]
Appearance Light yellow to light brown or dark brown crystalline powder[1]
Hazards May cause skin, eye, and respiratory irritation. May be harmful if inhaled or ingested.[1][4][5][6]
Incompatibilities Strong oxidizing agents[1][2][3][4]

Personnel Protection: The First Line of Defense

Before initiating any handling or disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][5][7]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Body Protection: A lab coat is mandatory to protect against accidental skin contact.[1]

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a respirator is essential.[1][5] All handling of the solid compound should ideally take place within a certified chemical fume hood to minimize inhalation risks.[8]

Step-by-Step Disposal Protocol for Unused or Waste this compound

The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[1] On-site treatment or neutralization is not advised. The focus for laboratory personnel should be on the safe and compliant collection and segregation of the waste.

Workflow for Routine Disposal:

start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Designated 'Halogenated Organic Waste' Container ppe->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Seal the Container transfer->seal label Label Container: 'Hazardous Waste' 'this compound' seal->label storage Store in Satellite Accumulation Area label->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the routine disposal of this compound.

Detailed Procedural Steps:

  • Waste Segregation: It is critical to collect this compound waste separately from non-halogenated organic waste.[1][8][9][10] Use a designated waste container, often distinguished by a green label, clearly marked as "Halogenated Organic Waste."[1][9]

  • Container Management: The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1][5][11] Keep the container closed at all times except when actively adding waste.[8][10][11]

  • Labeling: As soon as the first quantity of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[1][8][11] If other halogenated compounds are collected in the same container, all constituents must be listed.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1][6][8]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal company.[1] These companies are equipped to transport and dispose of the material in accordance with all local, state, and federal regulations.[1] A common disposal method is dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with a scrubber.[1]

Crucially, never dispose of this compound down the drain. [3][10][12] This is in line with the EPA's broader prohibition on the sewering of hazardous waste pharmaceuticals.[13][14]

Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is essential to ensure safety and prevent the spread of contamination.

Decision Tree for Spill Response:

spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large Spill or Ventilation Concern assess->large_spill Major ppe Don Full PPE (incl. Respirator) small_spill->ppe alert Alert Personnel & Evacuate Area large_spill->alert alert->ppe contact_ehs Contact EH&S or Safety Officer alert->contact_ehs contain Contain the Spill (Use Absorbent Dikes) ppe->contain absorb Cover with Inert Absorbent Material contain->absorb collect Sweep Up Contaminated Material Carefully absorb->collect package Place in Labeled 'Hazardous Waste' Container collect->package decontaminate Decontaminate Spill Area with Soap and Water package->decontaminate dispose Dispose of as Halogenated Organic Waste decontaminate->dispose

Sources

Navigating the Safe Handling of 5-Bromoindole-3-acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromoindole-3-acetic acid, moving beyond a simple checklist to offer a framework of deep operational understanding. Our goal is to empower you with the knowledge to not only follow protocols but to comprehend the causality behind them, ensuring a self-validating system of safety within your laboratory.

Understanding the Compound: Hazard Profile of this compound

This compound is a solid, off-white crystalline powder.[1][2] While some safety data sheets (SDS) do not classify it as hazardous, others indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4][5][6] Given this conflicting information, a cautious approach is warranted, treating the compound as potentially hazardous. The primary physical risk associated with its solid form is the potential for dust formation, which can lead to inhalation and wider contamination.[1][3]

PropertyValueSource
Physical State Solid, Crystalline Powder[1][2]
Appearance Off-white[1]
Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation[3][5]
Primary Risk Dust Formation and Inhalation[1][3]
Incompatibilities Strong oxidizing agents[1][7]
Storage Tightly closed container, dry, cool, well-ventilated, protected from light, refrigerated[1][2][3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][3]

  • Rationale: Standard safety glasses do not provide a sufficient seal to protect against fine dust particles. Goggles offer a more complete barrier, preventing airborne powder from reaching the sensitive mucous membranes of the eyes.

Skin Protection

Preventing dermal contact is critical to avoid potential skin irritation.

  • Gloves: Chemical-resistant gloves are required. Always inspect gloves for any signs of degradation or perforation before use.[3][7] After handling, wash and dry hands thoroughly.

  • Lab Coat: A lab coat must be worn to protect street clothes and skin from contamination.

  • Rationale: A proactive approach to skin protection minimizes the risk of localized irritation and potential systemic absorption.

Respiratory Protection

The potential for respiratory irritation from airborne dust necessitates careful consideration of respiratory protection.

  • Standard Operations: When handling small quantities in a well-ventilated area, a dust mask or a respirator with a particle filter may be sufficient.[1][2]

  • Risk of High Exposure: If exposure limits are exceeded, if irritation is experienced, or when handling large quantities, a full-face respirator is recommended.[3] For significant spills, a self-contained breathing apparatus (SCBA) should be used.[2]

  • Rationale: The fine particulate nature of the compound allows it to be easily inhaled. Engineering controls, such as fume hoods, are the first line of defense, with respiratory protection providing an essential secondary barrier.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

This protocol outlines the key stages of working with this compound, from initial receipt to final disposal, embedding safety at every step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe 1. Secure Location weigh Weigh Compound (Minimize Dust) gather_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve 2. Prepare Solution decontaminate Decontaminate Work Surfaces dissolve->decontaminate segregate Segregate Halogenated Waste decontaminate->segregate 3. Post-Experiment dispose Dispose via Licensed Contractor segregate->dispose caption Workflow for Safe Handling of this compound

Caption: Workflow for Safe Handling of this compound

Preparation and Area Designation
  • Step 1.1: Designate a specific, well-ventilated area for handling, preferably a chemical fume hood, to contain any dust.

  • Step 1.2: Before handling the compound, assemble and inspect all necessary PPE: tightly fitting safety goggles, a lab coat, and chemical-resistant gloves.

Weighing and Solution Preparation
  • Step 2.1: To minimize dust generation when weighing the solid, handle the container and spatula gently. Avoid any actions that could create airborne particles.

  • Step 2.2: When preparing a solution, add the solid to the solvent slowly to prevent splashing.

Post-Handling Decontamination
  • Step 3.1: After handling is complete, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.

  • Step 3.2: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Wash hands thoroughly.

Disposal Plan: A Critical Component of the Lifecycle

Proper disposal is not an afterthought but an integral part of the safe handling protocol for this compound.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[8] Do not mix with non-halogenated waste streams.[8]

  • Container Management: Ensure the waste container is in good condition and compatible with the chemical. Keep it tightly closed when not in use.[8]

  • Professional Disposal: The recommended method of disposal is incineration by a licensed and certified hazardous waste disposal company.[8] This should not be attempted in a standard laboratory setting. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures
  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1]

Accidental Release Measures
  • Small Spills: For minor spills, ensure adequate ventilation and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, sealed container for disposal.[1]

  • Large Spills: For significant spills, evacuate the area. Use a self-contained breathing apparatus and full protective suit.[2] Contain the spill and collect the material using appropriate tools. Dispose of as hazardous waste.

By integrating these detailed protocols and the reasoning behind them into your laboratory's standard operating procedures, you can foster a culture of safety and scientific excellence.

References

  • (5-Bromo-1H-indol-3-yl)
  • This compound - SAFETY D
  • Safety D
  • SAFETY D
  • 3 - Safety Data Sheet. [No specific source name]. URL
  • Safety D
  • material safety data sheet - indole-3-acetic acid 99%. Oxford Lab Fine Chem LLP. URL
  • Proper Disposal of 5-Bromoindole: A Guide for Labor
  • SAFETY D
  • This compound, 99% 250 mg | Buy Online | Thermo Scientific Acros. Fisher Scientific. URL
  • Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.